molecular formula C5H5N3O4 B051305 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid CAS No. 109012-24-0

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Cat. No.: B051305
CAS No.: 109012-24-0
M. Wt: 171.11 g/mol
InChI Key: YGULFBUDTAHAKI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure features an imidazole ring, a privileged scaffold in pharmacology, which is strategically functionalized with a nitro group at the 4-position and a carboxylic acid at the 2-position. This unique substitution pattern makes it a critical precursor for the synthesis of a wide array of more complex molecules, particularly through nucleophilic aromatic substitution (SNAr) of the nitro group or via amide coupling reactions utilizing the carboxylic acid functionality. A primary research application is its role as a key intermediate in the development of potential therapeutic agents, including kinase inhibitors and other targeted small molecules. The compound serves as a foundational scaffold for constructing molecules that modulate specific enzymatic pathways implicated in oncology, inflammatory diseases, and other therapeutic areas. Researchers value this chemical for its ability to impart specific electronic and steric properties to a candidate compound, thereby influencing target binding affinity, metabolic stability, and overall pharmacokinetic profile. It is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in complex multi-step synthetic sequences.

Properties

IUPAC Name

1-methyl-4-nitroimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULFBUDTAHAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476910
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109012-24-0
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents known for their antibacterial, antiprotozoal, and anticancer properties.[1][2] The precise arrangement of substituents on the imidazole ring is critical to a molecule's biological activity, safety profile, and pharmacokinetic properties. This guide provides an in-depth, technical overview of the analytical methodologies required for the unambiguous structure elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a representative member of this vital class of compounds.

For researchers in drug discovery and development, confirming the exact molecular structure is a non-negotiable prerequisite for further investigation. This process is not a single experiment but a logical, multi-faceted approach where data from various analytical techniques are integrated to build an irrefutable case for the proposed structure. We will explore the causality behind the selection of each technique, detail field-proven protocols, and interpret the expected data, providing a self-validating framework for scientific rigor.

Molecular Blueprint: The Target Structure The subject of our investigation is this compound. Its proposed structure contains a five-membered imidazole ring substituted with four distinct functional groups, each presenting unique spectroscopic signatures:

  • N1-Methyl Group: A key feature distinguishing it from its N3-methyl isomer.

  • C2-Carboxylic Acid Group: A site for potential prodrug strategies and a strong electronic influence on the ring.

  • C4-Nitro Group: A powerful electron-withdrawing group crucial for the biological activity of many nitroimidazoles.

  • C5-Hydrogen: The sole proton directly attached to the imidazole ring, providing a critical landmark in NMR analysis.

The primary challenge in its characterization is to confirm not only the presence of these groups but also their precise regiochemical placement on the imidazole core.

Part 1: Mass Spectrometry - Confirming Molecular Weight and Formula

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to confidently deduce the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. The ESI source is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes. The carboxylic acid makes it amenable to negative ion mode ([M-H]⁻), while the imidazole nitrogens allow for positive ion mode detection ([M+H]⁺).

  • Data Acquisition: Scan a mass range of m/z 50-500. The TOF analyzer provides the high mass accuracy required.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Trustworthiness: Expected Data and Interpretation

The molecular formula for this compound is C₅H₅N₃O₄.

  • Calculated Exact Mass: 171.0280 Da.

  • Expected HRMS Result:

    • Positive Ion Mode ([M+H]⁺): m/z 172.0358

    • Negative Ion Mode ([M-H]⁻): m/z 170.0202

  • Validation: The experimentally observed mass should match the calculated mass to within 5 ppm, confirming the elemental composition.

Further fragmentation analysis (MS/MS) can corroborate the structure. Key fragmentation patterns for related nitroimidazoles include the loss of oxygen, nitric oxide (NO), and nitrogen dioxide (NO₂).[3]

M [M+H]⁺ m/z 172.03 F1 Loss of H₂O (from COOH) m/z 154.02 M->F1 -18 F2 Loss of NO₂ (Nitro group) m/z 126.04 M->F2 -46 F3 Loss of COOH (Carboxyl group) m/z 127.04 M->F3 -45 F4 Loss of NO₂ & HCN m/z 99.03 F3->F4 -27

Caption: Predicted ESI-MS/MS fragmentation pathway.

Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the carbon-hydrogen framework. For this molecule, ¹H and ¹³C NMR are essential to confirm the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Trustworthiness: Expected Data and Interpretation

¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~13-14 ppm (1H, broad singlet): This signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

  • δ ~8.0-8.5 ppm (1H, singlet): This corresponds to the single proton on the imidazole ring (H-5). Its downfield shift is caused by the strong electron-withdrawing effect of the adjacent nitro group at C-4. The signal is a singlet as it has no adjacent protons to couple with. This is consistent with data for similar 1-methyl-4-nitro-1H-imidazoles.[3]

  • δ ~3.8-4.0 ppm (3H, singlet): This sharp singlet integrates to three protons and is assigned to the N-methyl group (-CH₃). Its position is typical for a methyl group attached to a nitrogen within a heterocyclic ring.[3][4]

¹³C NMR Spectrum (100 MHz, DMSO-d₆): The structure has 5 unique carbon atoms, and thus 5 signals are expected.

  • δ ~160-165 ppm: The carbonyl carbon of the carboxylic acid group (C=O).

  • δ ~145-150 ppm: The carbon bearing the nitro group (C-4). The nitro group is strongly deshielding.

  • δ ~135-145 ppm: The carbon attached to the carboxylic acid (C-2) and the remaining ring carbon (C-5) would appear in this region.[5][6] 2D NMR techniques like HMBC would be required to assign them definitively.

  • δ ~34-36 ppm: The N-methyl carbon (-CH₃).[4]

Summary of Predicted NMR Data

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-COOH ~13-14 (br s, 1H) ~160-165 Acidic proton, exchangeable.
Imidazole H-5 ~8.0-8.5 (s, 1H) ~135-145 Downfield due to NO₂.
N-CH₃ ~3.8-4.0 (s, 3H) ~34-36 Typical N-methyl region.
Imidazole C-2 - ~135-145 Attached to COOH.

| Imidazole C-4 | - | ~145-150 | Attached to NO₂. |

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).

  • Background Correction: Run a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Trustworthiness: Expected Data and Interpretation The IR spectrum will validate the presence of the nitro, carboxylic acid, and imidazole ring functionalities.

  • 3200-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.

  • ~1720-1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.

  • ~1560-1540 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group (-NO₂).

  • ~1360-1340 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.

  • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

Part 4: X-ray Crystallography - The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is the most critical and often challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7] A screening of various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures) is necessary.

  • Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled under a stream of nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial atomic model. This model is refined against the experimental data until the calculated and observed diffraction patterns converge, yielding a final, highly accurate 3D structure.[7]

Trustworthiness: Expected Data and Interpretation The output of a successful crystallographic analysis is a 3D model that will:

  • Confirm Connectivity: Unequivocally show the bonding arrangement of all atoms.

  • Verify Regiochemistry: Prove that the methyl group is on N-1, the carboxylic acid is on C-2, and the nitro group is on C-4.

  • Provide Geometric Details: Yield precise bond lengths, bond angles, and torsional angles. For instance, it would confirm the planarity of the imidazole ring.[3]

  • Reveal Intermolecular Interactions: Show how molecules pack in the crystal lattice, often revealing hydrogen bonding networks involving the carboxylic acid and nitro groups.[3]

cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Workflow cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS IR FTIR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity Map) Purification->NMR XRAY X-ray Crystallography (3D Structure) Purification->XRAY If crystals form Final Confirmed Structure MS->Final IR->Final NMR->Final XRAY->Final

Caption: A typical workflow for synthesis and structure elucidation.

Conclusion: A Synergistic Approach

The structural elucidation of this compound is a case study in modern analytical chemistry. No single technique is sufficient. Instead, it is the synergistic integration of data from mass spectrometry, NMR, and IR spectroscopy that builds a robust and trustworthy structural assignment. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the constituent functional groups, and NMR spectroscopy maps their connectivity. Finally, where possible, X-ray crystallography provides the ultimate, unequivocal confirmation, serving as the gold standard for structural proof. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds through the drug development pipeline.

References

  • MDPI. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.
  • ResearchGate. (2025, October 12). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.
  • Der Pharma Chemica. (n.d.). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole.
  • Der Pharma Chemica. (n.d.). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent.
  • ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated....
  • IJSTM. (n.d.). EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-carboxylic acid.
  • Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • ResearchGate. (2022, May). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

Sources

A Technical Guide to the Biological Activity of Nitroimidazole Carboxylic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of nitroimidazole carboxylic acids and their derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer expert insights into this critical class of compounds.

Introduction: The Nitroimidazole Core

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group.[1][2] This structural motif is the cornerstone of a range of synthetic and naturally occurring molecules with significant therapeutic applications. The discovery of azomycin, a 2-nitroimidazole antibiotic, paved the way for the development of numerous derivatives, most notably metronidazole, which has become a frontline treatment for anaerobic and protozoal infections.[3] The introduction of a carboxylic acid functional group, or its corresponding derivatives like amides and esters, onto the nitroimidazole scaffold provides a versatile handle for modulating the physicochemical properties and biological activities of these compounds.[4][5]

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group.[2][6][] In anaerobic or hypoxic environments, such as those found in anaerobic bacteria, protozoa, and solid tumors, host- or pathogen-specific nitroreductases donate electrons to the nitro group.[1][][8] This process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which are cytotoxic. These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and membranes, ultimately leading to cell death.[6][]

Synthesis of Nitroimidazole Carboxylic Acids and Derivatives

The synthesis of nitroimidazole carboxylic acids is a critical first step in the development of more complex derivatives with enhanced biological activity. A common synthetic route involves the oxidation of a precursor molecule. For instance, 1-methyl-2-hydroxymethyl-5-nitroimidazole can be oxidized using potassium permanganate to form the corresponding potassium carboxylate salt, which can then be converted to the carboxylic acid.[4] Another approach involves the direct nitration of an imidazole carboxylic acid using a mixture of nitric and sulfuric acids.[1][4]

The resulting nitroimidazole carboxylic acid is often a key intermediate for the synthesis of a library of derivatives, most commonly amides and esters.[4][5][9] Carboxamides are typically prepared by first converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride.[4][5] This activated intermediate is then reacted with a desired primary or secondary amine to form the amide bond.[4][9]

Experimental Protocol: Synthesis of 1-methyl-5-nitroimidazole-2-carboxamides

This protocol outlines a general procedure for the synthesis of 1-methyl-5-nitroimidazole-2-carboxamides, adapted from established methodologies.[4]

Step 1: Oxidation to Carboxylic Acid Salt

  • Dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole in acetone.

  • Cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of potassium permanganate in acetone while maintaining the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to collect the potassium 1-methyl-5-nitroimidazole-2-carboxylate salt.

  • Wash the salt with acetone and dry under vacuum.

Step 2: Formation of Acid Chloride

  • Suspend the potassium carboxylate salt in dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The resulting solution contains the crude acid chloride.

Step 3: Amidation

  • In a separate flask, dissolve the desired primary or secondary amine and triethylamine in DCM.

  • Cool the amine solution to 0°C.

  • Slowly add the crude acid chloride solution from Step 2 to the amine solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-methyl-5-nitroimidazole-2-carboxamide.

G cluster_0 Synthesis Workflow Start Start Oxidation Oxidation Start->Oxidation KMnO4 Acid_Chloride_Formation Acid Chloride Formation Oxidation->Acid_Chloride_Formation Oxalyl Chloride Amidation Amidation Acid_Chloride_Formation->Amidation Amine, TEA Purification Purification Amidation->Purification Chromatography Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for nitroimidazole carboxamides.

Antimicrobial Activity

Nitroimidazole carboxylic acids and their derivatives exhibit a broad spectrum of activity against various pathogens, including protozoan parasites, anaerobic bacteria, and some fungi.[2][3][4][8]

Antiprotozoal Activity

Diarrheal diseases caused by intestinal parasites like Giardia lamblia and Entamoeba histolytica pose a significant global health burden.[4] Nitroimidazoles, particularly metronidazole, are the primary drugs for treating giardiasis and amebiasis.[4] However, the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[4]

Recent studies have demonstrated that novel nitroimidazole carboxamides show potent activity against G. lamblia, including metronidazole-resistant strains, and E. histolytica.[4] For example, certain 1-methyl-5-nitroimidazole carboxamides have shown significantly lower EC50 values compared to metronidazole, indicating higher potency.[4] The substitution at the 2'-carboxamide position provides a valuable site for chemical modification to optimize antiparasitic properties.[4]

Compound ClassPathogenEC50 (µM)Reference Metronidazole EC50 (µM)
1-methyl-5-nitroimidazole carboxamidesG. lamblia (MtzS)1.6 - 4.96.1
1-methyl-5-nitroimidazole carboxamidesG. lamblia (MtzR)0.1 - 2.518
4(5)-nitroimidazole carboxamidesE. histolytica1.7 - 5.15.0
4(5)-nitroimidazole carboxamidesT. vaginalis0.6 - 1.40.8

Data synthesized from multiple studies to show representative activity ranges.[4]

Antibacterial Activity

The antibacterial action of nitroimidazoles is primarily directed against anaerobic bacteria.[6] The low redox potential in these organisms facilitates the reductive activation of the nitro group, leading to the generation of cytotoxic free radicals that disrupt DNA synthesis and integrity.[] Derivatives of nitroimidazole carboxylic acids have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.[8][9] Some novel derivatives have shown promising activity against clinically relevant strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

Furthermore, certain bicyclic nitroimidazole compounds have demonstrated efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, as well as Clostridium difficile and Helicobacter pylori.[10] The development of nitroimidazole derivatives also aims to overcome resistance in pathogens like H. pylori.[11][12]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[13]

Step 1: Preparation of Compound Stock Solution

  • Dissolve the synthesized nitroimidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

Step 2: Preparation of Bacterial Inoculum

  • Culture the bacterial strain overnight on an appropriate agar medium.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microplate wells.

Step 3: Serial Dilution in Microplate

  • Dispense 100 µL of CAMHB into all wells of a 96-well microplate.

  • Add 100 µL of the compound stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

Step 4: Inoculation and Incubation

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

Step 5: Reading the Results

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_1 MIC Determination Workflow Prep_Stock Prepare Stock Solution Serial_Dilution Serial Dilution in Microplate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum Inoculation Inoculation Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_Results Read MIC Incubation->Read_Results Result MIC Value Read_Results->Result

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroimidazole-based compounds.[14][15] Similar to their mechanism of action in anaerobic microbes, the low oxygen tension in tumor cells allows for the reductive activation of the nitro group, leading to the formation of cytotoxic species that can selectively kill cancer cells.[15][16]

Several N-alkyl-nitroimidazole compounds have demonstrated considerable selectivity and cytotoxic activity against various cancer cell lines, including breast (MDA-MB231) and lung (A549) cancer cells.[17] For some derivatives, the anticancer activity is inversely proportional to the length of the N-alkyl chain, suggesting that structural modifications can fine-tune their therapeutic potential.[17]

Nitroimidazoles have also been investigated as radiosensitizers to enhance the efficacy of radiation therapy.[14][15] By depleting intracellular radioprotective thiols and forming adducts with DNA, these compounds can make hypoxic tumor cells more susceptible to the damaging effects of ionizing radiation. Evofosfamide (TH-302) is a notable example of a hypoxia-activated prodrug that couples a 2-nitroimidazole moiety to a DNA cross-linking agent.[16] Under hypoxic conditions, the nitroimidazole component is reduced, releasing the active cytotoxic agent directly within the tumor.[16]

G cluster_2 Mechanism of Anticancer Activity Nitroimidazole Nitroimidazole Prodrug Hypoxic_Tumor_Cell Hypoxic Tumor Cell Nitroimidazole->Hypoxic_Tumor_Cell Reduction Nitroreductase (One-electron reduction) Hypoxic_Tumor_Cell->Reduction Reactive_Species Reactive Nitro Intermediates Reduction->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death

Caption: Hypoxia-activated mechanism of nitroimidazoles.

Conclusion and Future Directions

Nitroimidazole carboxylic acids and their derivatives remain a highly promising class of compounds with a remarkable breadth of biological activities. Their unique mechanism of action, which relies on reductive activation in low-oxygen environments, provides a basis for selective toxicity against anaerobic pathogens and hypoxic tumor cells. The carboxylic acid functionality serves as a key synthetic handle, enabling the generation of diverse libraries of amides, esters, and other derivatives with tailored pharmacological profiles.

Future research in this field should continue to focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the nitroimidazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Overcoming Drug Resistance: Designing novel derivatives that can circumvent existing resistance mechanisms in bacteria and protozoa.

  • Combination Therapies: Exploring the synergistic effects of nitroimidazole derivatives with other antimicrobial or anticancer agents.

  • Advanced Drug Delivery Systems: Developing targeted delivery strategies to enhance the accumulation of these compounds in tumors or at sites of infection, thereby improving efficacy and reducing systemic toxicity.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of nitroimidazole carboxylic acids and their derivatives in the ongoing battle against infectious diseases and cancer.

References

  • Daines, A. M., et al. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 157, 1307-1317. [Link]
  • Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1631-1636. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing insights from the broader class of nitroimidazoles and the specific functionalities of the title molecule, this document elucidates its dual potential as a bioreductive prodrug and a structural scaffold for DNA-targeting agents. We will explore the pivotal role of the nitro group in hypoxia-selective activation, the function of the imidazole-2-carboxylic acid moiety in molecular interactions, and its application as a precursor for sophisticated DNA minor groove binders. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's biological activity.

Introduction: The Chemical and Therapeutic Landscape

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design.[3][4] The introduction of a nitro group to the imidazole ring gives rise to the nitroimidazole class of compounds, which are renowned for their efficacy as antimicrobial and anticancer agents.[5][6]

This compound is a member of this class, distinguished by a carboxylic acid group at the 2-position. This structural feature, combined with the 4-nitro group, suggests a multifaceted mechanism of action. This guide will deconstruct the individual contributions of these functional groups to the compound's overall biological profile, focusing on two primary mechanistic hypotheses:

  • Hypoxia-Selective Bioreductive Activation: The nitro group can be reduced under low-oxygen (hypoxic) conditions, characteristic of solid tumors and anaerobic infections, to generate cytotoxic reactive species.[7][8][9]

  • Scaffold for DNA Minor Groove Binding: The core structure of the molecule serves as a key building block in the synthesis of more complex molecules, such as distamycin analogues, designed to bind to the minor groove of DNA.[10]

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

The most well-established mechanism for nitroimidazole cytotoxicity is their function as hypoxia-activated prodrugs.[11] This process is contingent on the lower oxygen tension found in target tissues compared to healthy, well-vascularized tissues.

The Role of Nitroreductases

In anaerobic or hypoxic environments, the nitro group of this compound can undergo a one-electron reduction catalyzed by intracellular nitroreductases (NTRs), such as ferredoxin-like proteins.[][12] This reaction produces a nitro radical anion.

In the presence of normal oxygen concentrations (normoxia), this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle, with the concomitant generation of superoxide radicals. This prevents the accumulation of further reduced, toxic species in healthy tissues.[9]

Under hypoxic conditions, however, the lack of oxygen allows for further reduction of the nitro radical anion. This multi-electron reduction process, often requiring four electrons, leads to the formation of highly reactive intermediates, such as nitroso, hydroxylamine, and amine derivatives.[][13]

G

Caption: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.

Molecular Targets of Reactive Intermediates

The highly reactive intermediates generated during bioreduction are the primary effectors of cytotoxicity. They can covalently bind to and damage a wide range of essential cellular macromolecules.

  • DNA Damage: The reactive hydroxylamine intermediate is particularly implicated in DNA damage.[13] It can form covalent adducts with DNA, leading to strand breaks, disruption of the double helix structure, and inhibition of DNA replication and transcription, ultimately triggering cell death.[][5][12] Studies on other 5-nitroimidazoles suggest that this covalent binding may occur at the C4 position of the imidazole ring.[13]

  • Protein Inactivation: Covalent modification of cellular proteins is another key mechanism.[7][8] This can lead to the inactivation of critical enzymes. For instance, studies on other nitroimidazoles have shown inhibition of enzymes involved in glycolysis (like GAPDH) and detoxification (like GST), disrupting cellular metabolism and a cell's ability to cope with oxidative stress.[8]

Structural Role: A Scaffold for DNA Minor Groove Binders

Beyond its role as a bioreductive prodrug, this compound is a documented precursor for the synthesis of complex DNA minor groove binding agents, such as distamycin and netropsin derivatives.[10][14] This provides a second, equally important, lens through which to view its mechanism of action—not as a standalone agent, but as a key structural motif.

Principles of DNA Minor Groove Binding

DNA minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove of the DNA double helix.[15] They are often characterized by:

  • Aromatic or heterocyclic rings that are linked by amide bonds.

  • The ability to form hydrogen bonds with the bases on the floor of the groove.

  • Cationic charges that interact with the negatively charged phosphate backbone of DNA.[16]

These interactions are non-covalent but can be highly specific for certain DNA sequences, particularly AT-rich regions.[17] By occupying the minor groove, these agents can physically block the binding of transcription factors and other DNA-processing enzymes, thereby modulating gene expression.[18]

The Imidazole Ring in "Lexitropsins"

The imidazole ring, as present in the title compound, is a key component of synthetic DNA-binding polyamides known as "lexitropsins".[19] Replacing a pyrrole ring of natural minor groove binders like distamycin with an imidazole ring alters the DNA sequence specificity and binding affinity. The carboxylic acid group at the 2-position of this compound serves as a crucial chemical handle for coupling this moiety into a growing polyamide chain during synthesis.

G final_product final_product final_product_bind final_product_bind

Caption: Role of the title compound as a synthetic precursor for DNA minor groove binders.

Potential for Enzyme Inhibition: The Imidazole-2-Carboxylic Acid Moiety

The 1H-imidazole-2-carboxylic acid structural motif is a known metal-binding pharmacophore.[20] The nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group can act as ligands to chelate metal ions, such as the zinc ions often found in the active sites of metalloenzymes.

This has been exploited in the design of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[21] While the primary mechanism of this compound is likely dominated by the bioreductive activation of its nitro group, the potential for the carboxylic acid moiety to inhibit metalloenzymes should not be disregarded and represents a potential secondary mechanism of action or a basis for the design of more specific enzyme inhibitors.

Experimental Protocols and Data Interpretation

To fully characterize the mechanism of action of this compound, a series of well-defined experiments are required.

Assessing Hypoxia-Selective Cytotoxicity

Protocol: Clonogenic Survival Assay

  • Culture cancer cells (e.g., A549 lung carcinoma) in standard cell culture medium.

  • Expose cells to a range of concentrations of the test compound under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for a defined period (e.g., 24 hours).

  • After exposure, wash the cells, re-plate a known number of cells into fresh medium, and allow them to grow for 10-14 days to form colonies.

  • Fix and stain the colonies (e.g., with crystal violet).

  • Count the number of colonies (containing >50 cells) to determine the surviving fraction for each condition.

Data Interpretation: A significantly lower surviving fraction under hypoxic conditions compared to normoxic conditions for the same drug concentration indicates hypoxia-selective cytotoxicity. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the IC₅₀ (normoxia) / IC₅₀ (hypoxia), provides a quantitative measure of this selectivity.

Compound ClassTypical HCR RangeReference
Mononitroimidazoles5 - 25[22]
Bis(nitroimidazoles)Up to 200[22]
Evaluating DNA Interaction

Protocol: DNA Thermal Denaturation Assay

  • Prepare solutions of calf thymus DNA in a suitable buffer.

  • Add varying concentrations of the test compound to the DNA solutions.

  • Slowly heat the solutions in a spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.

Data Interpretation: An increase in the Tm of DNA in the presence of the compound indicates binding and stabilization of the double helix. This is characteristic of minor groove binding or intercalation. The magnitude of the ΔTm is proportional to the binding affinity.

Conclusion and Future Directions

The mechanism of action of this compound is best understood as a dual-functionality molecule. Its primary cytotoxic activity is likely derived from the hypoxia-selective bioreduction of its 4-nitro group, which generates reactive intermediates that damage DNA and proteins. This positions it as a potential candidate for targeting hypoxic solid tumors or anaerobic infections.

Concurrently, its structural role as a key building block for sophisticated DNA minor groove-binding polyamides is of high significance in the field of synthetic biology and targeted therapeutics. The imidazole-2-carboxylic acid moiety provides the necessary chemical functionality for its incorporation into these larger, sequence-specific molecules.

Future research should focus on:

  • Direct Quantification: Determining the specific cytotoxic potency (IC₅₀ values) of the title compound under normoxic and hypoxic conditions to validate its selectivity.

  • Target Identification: Using proteomics and genomics approaches to identify the specific proteins and DNA sequences that are covalently modified by the reactive intermediates.

  • Derivative Synthesis and Evaluation: Leveraging its role as a synthetic intermediate to create novel DNA-binding agents and evaluating their sequence specificity and biological activity.

By understanding these multifaceted mechanisms, researchers can better exploit the therapeutic potential of this compound and its derivatives in the development of next-generation targeted therapies.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from closely related nitroimidazole and imidazole-carboxylic acid derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is designed to serve as a valuable resource for researchers in identifying and characterizing this compound, offering insights into experimental design, data acquisition, and spectral interpretation.

Introduction and Molecular Structure

This compound is a substituted nitroimidazole. The imidazole ring is a fundamental scaffold in many biologically active molecules. The presence of a nitro group, a carboxylic acid, and an N-methyl substituent introduces specific electronic and structural features that are critical to its reactivity and potential biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.

Molecular Structure:

  • Formula: C₅H₅N₃O₄

  • Molecular Weight: 171.11 g/mol

  • Key Features:

    • A five-membered imidazole ring.

    • An N-methyl group at position 1.

    • A carboxylic acid group at position 2.

    • A nitro group at position 4.

The strategic placement of these functional groups dictates the expected spectroscopic signatures. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the imidazole ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural information.

Predicted ¹H NMR Spectrum

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar carboxylic acid.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Workflow for ¹H NMR sample preparation, acquisition, and processing.

Interpretation of the Predicted ¹H NMR Spectrum (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~13.0 - 14.0Broad Singlet1H-COOHCarboxylic acid protons are acidic and their chemical shift is concentration and solvent dependent. They typically appear as a broad signal at very low field.
~8.40Singlet1HH-5The proton at C-5 is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group. In 1-methyl-4-nitro-1H-imidazole, the corresponding proton (H-5) appears at δ 7.80 ppm.[1] The additional deshielding effect of the C-2 carboxylic acid would shift this further downfield.
~3.90Singlet3HN-CH₃The N-methyl group is attached to a nitrogen within the aromatic imidazole ring. In 1-methyl-4-nitro-1H-imidazole, this peak is observed at δ 3.82 ppm.[2] The electronic environment is expected to be very similar in the target molecule.
Predicted ¹³C NMR Spectrum

Experimental Protocol: ¹³C NMR Acquisition

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR, but with a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Interpretation of the Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~160.0-COOHThe carbonyl carbon of a carboxylic acid typically resonates in this region. For 1H-imidazole-2-carboxylic acid, this carbon appears at δ 158.86 ppm.[3]
~147.0C-4The carbon bearing the nitro group is expected to be significantly downfield. In 1-methyl-4-nitro-1H-imidazole, C-4 is observed at δ 146.9 ppm.[1]
~139.0C-5This carbon is adjacent to the nitro group and part of the imidazole ring. In 1-methyl-4-nitro-1H-imidazole, C-5 appears at δ 138.1 ppm.[1]
~125.0C-2The carbon attached to the carboxylic acid. Its chemical shift will be influenced by both the ring nitrogens and the carboxyl group. In 1-methyl-4-nitro-1H-imidazole, the C-2 proton appears at δ 122.6 ppm.[1] The substituent effect of the carboxylic acid will likely shift this downfield.
~35.0N-CH₃The N-methyl carbon. In 1-methyl-4-nitro-1H-imidazole, this carbon is found at δ 34.2 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for solid samples.

Workflow for IR Spectroscopy

G A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect the background spectrum (air) B->C D Collect the sample spectrum C->D E Process the data (baseline correction, peak picking) D->E

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Interpretation of the Predicted IR Spectrum:

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected AppearanceRationale and Comparative Data
~3100 - 2500O-H stretchCarboxylic AcidVery broad bandThe characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.
~1720 - 1700C=O stretchCarboxylic AcidStrong, sharp bandThe carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids. For 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, the C=O absorption is at 1703 cm⁻¹.[4]
~1550 and ~1350Asymmetric and Symmetric N-O stretchNitro GroupTwo strong bandsThese two bands are characteristic of the NO₂ group. In related nitroimidazoles, the asymmetric stretch is often seen around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[5][6]
~1600 - 1450C=N and C=C stretchImidazole RingMedium to weak bandsAromatic ring stretches typically appear in this region.
~1300 - 1200C-O stretchCarboxylic AcidMedium intensity bandThis corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid.
~1450C-N stretchImidazole RingMedium intensity bandStretching vibrations of the C-N bonds within the imidazole ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the molecular formula and structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. The analysis can be run in both positive and negative ion modes.

Interpretation of the Predicted Mass Spectrum (ESI):

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, the most prominent peak is expected to be the deprotonated molecule.

    • m/z 170.03: This corresponds to the [C₅H₄N₃O₄]⁻ ion, formed by the loss of the acidic carboxylic proton. High-resolution mass spectrometry should yield a value very close to the calculated exact mass.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule would be observed.

    • m/z 172.04: This corresponds to the [C₅H₆N₃O₄]⁺ ion.

  • Fragmentation:

    • Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide. This would result in a fragment ion at m/z 128 in positive mode or m/z 126 in negative mode.

    • Loss of NO₂ (46 Da): The nitro group can also be lost, leading to a fragment at m/z 126 in positive mode.

    • The fragmentation of 1-methyl-4-nitro-1H-imidazole shows losses of O, NO, and NO₂.[2] Similar fragmentation patterns can be expected for the title compound.

Summary of Predicted Spectroscopic Data

TechniqueKey Predicted Data Points
¹H NMR δ ~13.5 (1H, br s, -COOH), ~8.40 (1H, s, H-5), ~3.90 (3H, s, N-CH₃)
¹³C NMR δ ~160.0 (-COOH), ~147.0 (C-4), ~139.0 (C-5), ~125.0 (C-2), ~35.0 (N-CH₃)
IR (cm⁻¹) ~3100-2500 (O-H), ~1710 (C=O), ~1550 & ~1350 (NO₂)
MS (ESI) [M-H]⁻ at m/z 170.03, [M+H]⁺ at m/z 172.04

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By drawing on established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS data. The provided protocols and interpretations offer a robust framework for any researcher working with this compound, facilitating its unambiguous identification and characterization. The synthesis of this guide underscores the power of leveraging existing scientific literature to predict and understand the properties of novel chemical entities.

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The Nitroimidazole Saga: From Natural Discovery to Synthetic Arsenal

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, History, and Core Science of Substituted Nitroimidazoles

For decades, the nitroimidazole scaffold has been a cornerstone in the fight against anaerobic and protozoal infections. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the origins, evolution, and fundamental mechanisms of this critical class of antimicrobial agents. We will journey from the initial discovery of a natural product to the rational design of potent synthetic derivatives, elucidating the key scientific milestones and experimental underpinnings that have cemented the legacy of substituted nitroimidazoles in modern medicine.

Genesis: The Discovery of Azomycin and the Dawn of an Era

The story of nitroimidazoles begins not in a chemist's flask, but in the soil. In 1953, a team of Japanese scientists, Maeda et al., isolated a compound from the fermentation broth of a Streptomyces species. This natural product, named azomycin, was identified as 2-nitroimidazole. While its initial antibacterial activity was noted, it was its potent effect against Trichomonas vaginalis, a protozoan parasite responsible for a common sexually transmitted infection, that sparked significant interest. The discovery of azomycin served as the crucial lead compound, igniting a focused effort to synthesize and evaluate derivatives with improved therapeutic profiles.

This early research led French scientists at Rhône-Poulenc to synthesize a series of nitroimidazole derivatives in the 1950s. Their work culminated in the creation of a compound that would become a landmark in antimicrobial therapy: metronidazole.

The Rise of a "Wonder Drug": The Serendipitous Journey of Metronidazole

Initially developed and introduced in 1959 specifically for the treatment of trichomoniasis, metronidazole's therapeutic potential was soon revealed to be far broader than anticipated.[1][2] A pivotal moment came in 1962 with a fortuitous clinical observation: a patient being treated for a Trichomonas infection who also suffered from bacterial gingivitis experienced a cure for both conditions.[1][3] This serendipitous discovery unveiled the potent antibacterial activity of metronidazole against anaerobic bacteria, a class of microorganisms that thrive in low-oxygen environments.

This finding opened up a vast new range of applications. Throughout the 1960s and 1970s, research expanded to demonstrate its efficacy against other protozoa, such as Entamoeba histolytica and Giardia lamblia, and a wide spectrum of anaerobic bacteria, including Bacteroides and Clostridium species.[1][3] Today, metronidazole is on the World Health Organization's List of Essential Medicines and is a first-line treatment for numerous anaerobic and protozoal infections.[1][4]

Mechanism of Action: The Reductive Activation Pathway

The selective toxicity of nitroimidazoles against anaerobic and microaerophilic organisms is a direct consequence of their unique mechanism of action, which is contingent on the low-redox potential environment within these microbes. Nitroimidazoles are, in fact, prodrugs that require reductive activation to exert their cytotoxic effects.

The process can be broken down into the following key steps:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[5]

  • Reductive Activation: Inside the anaerobic microbe, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, which are abundant in these organisms. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[6][]

  • Generation of Cytotoxic Intermediates: This single-electron transfer to the nitro group forms a highly reactive nitroso radical anion and other short-lived cytotoxic intermediates.[8]

  • DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis.[8][9]

  • Cell Death: The extensive DNA damage ultimately results in microbial cell death.[][10]

The selectivity of nitroimidazoles arises because the reductive activation of the nitro group is inefficient in aerobic host cells, which have a higher redox potential. In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, a "futile cycling" that prevents the accumulation of toxic intermediates.

Nitroimidazole Mechanism of Action cluster_cell Anaerobic Microbe Nitroimidazole Nitroimidazole Activation Reductive Activation (e.g., PFOR) Nitroimidazole->Activation Passive Diffusion Radicals Reactive Nitroso Radicals & Other Cytotoxic Intermediates Activation->Radicals Electron Transfer DNA_Damage DNA Strand Breakage & Destabilization Radicals->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation pathway of nitroimidazoles in anaerobic microbes.

The Second Generation and Beyond: Refining the Scaffold

The success of metronidazole spurred further research to develop new nitroimidazoles with improved pharmacokinetic properties, such as longer half-lives and better tolerability. This led to the development of second-generation compounds in the 1970s and 1980s.

Tinidazole , introduced in the early 1970s, is a prominent example.[10] It shares a similar spectrum of activity with metronidazole but possesses a longer half-life, allowing for simpler dosing regimens.[10] Other notable second-generation nitroimidazoles include secnidazole and ornidazole.

More recently, the nitroimidazole scaffold has been explored for new applications, particularly in the treatment of tuberculosis. Compounds like delamanid and pretomanid, which are bicyclic nitroimidazoles, have been developed to combat multi-drug-resistant tuberculosis, highlighting the enduring versatility of this chemical class.[11]

Structure-Activity Relationships (SAR)

The antimicrobial potency and spectrum of nitroimidazoles are heavily influenced by the nature and position of substituents on the imidazole ring. Decades of research have established key structure-activity relationships:

PositionStructural FeatureImpact on Activity
5-Nitro Group Essential for ActivityThe nitro group is the cornerstone of the molecule's mechanism, as it is the site of reductive activation. Its presence is indispensable for antimicrobial effects.[5]
1-Substitution Modulates Pharmacokinetics & PotencyThe side chain at the N-1 position significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the ethylsulfonyl-ethyl group in tinidazole contributes to its longer half-life compared to the hydroxyethyl group in metronidazole.[12]
2-Substitution Influences Spectrum of ActivityA methyl group at the 2-position, as seen in metronidazole and tinidazole, is common and generally confers potent antianaerobic and antiprotozoal activity.[13] Alterations at this position can modulate the spectrum of activity.
4-Nitro Isomers Generally Less ActiveWhile 5-nitroimidazoles are the most clinically significant, their 4-nitro isomers are typically less potent against anaerobic bacteria.[14]

Key Experimental Methodologies

The development and evaluation of nitroimidazoles rely on standardized and robust experimental protocols. Below are outlines for the synthesis of key compounds and the determination of their antimicrobial activity.

Synthesis of Metronidazole

The synthesis of metronidazole is a well-established two-step process starting from 2-methylimidazole.

Protocol: Synthesis of Metronidazole

  • Nitration of 2-Methylimidazole:

    • In a reaction vessel, 2-methylimidazole is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

    • The reaction mixture is heated to facilitate the nitration reaction, yielding 2-methyl-5-nitroimidazole.[11]

    • The mixture is then cooled and neutralized, causing the 2-methyl-5-nitroimidazole to precipitate.

    • The precipitate is filtered, washed, and dried.

  • Alkylation of 2-Methyl-5-Nitroimidazole:

    • The synthesized 2-methyl-5-nitroimidazole is reacted with ethylene oxide or 2-chloroethanol in a suitable solvent.[15]

    • This reaction introduces the 1-(2-hydroxyethyl) side chain.

    • The resulting product, metronidazole, is then purified by recrystallization.

Metronidazole Synthesis Start 2-Methylimidazole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 2-Methyl-5-Nitroimidazole Nitration->Intermediate Alkylation Alkylation (Ethylene Oxide) Intermediate->Alkylation End Metronidazole Alkylation->End

Caption: Simplified two-step synthesis workflow for metronidazole.

Synthesis of Tinidazole

The synthesis of tinidazole also involves a multi-step process, starting with the condensation of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol, followed by oxidation.

Protocol: Synthesis of Tinidazole

  • Condensation:

    • 2-methyl-5-nitroimidazole is reacted with 2-(ethylthio)ethanol in the presence of an acid catalyst (e.g., sulfuric acid and acetic acid).[16]

    • This reaction yields the intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole.

  • Oxidation:

    • The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst such as tungstic acid or ammonium molybdate.[16]

    • This step converts the thioether linkage to a sulfone group, yielding tinidazole.

    • The final product is purified through recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For anaerobic bacteria, this requires specialized techniques.

Protocol: Agar Dilution Method for Anaerobes (CLSI Reference Method)

  • Media Preparation: Prepare a suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Antimicrobial Agent Dilution: Prepare serial twofold dilutions of the nitroimidazole compound in a suitable solvent.

  • Plate Preparation: Add a defined volume of each antimicrobial dilution to molten agar, mix thoroughly, and pour into petri dishes. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in an appropriate broth medium (e.g., thioglycollate broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Using an inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.

  • Anaerobic Incubation: Place the inoculated plates into an anaerobic jar or chamber and incubate at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium on the agar surface.[2]

MIC Determination Workflow Prep_Media Prepare Supplemented Brucella Agar Prep_Plates Incorporate Drug into Molten Agar and Pour Plates Prep_Media->Prep_Plates Prep_Drug Prepare Serial Dilutions of Nitroimidazole Prep_Drug->Prep_Plates Inoculate Spot Inoculum onto Agar Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates in Anaerobic Conditions Inoculate->Incubate Read_Results Determine Lowest Concentration Inhibiting Growth (MIC) Incubate->Read_Results

Caption: Workflow for MIC determination using the agar dilution method.

Conclusion

From its origins as a natural product, the nitroimidazole class has evolved through chemical synthesis and serendipitous discovery into an indispensable part of our antimicrobial armamentarium. The story of metronidazole and its successors is a testament to the power of observation, chemical intuition, and rigorous scientific investigation. A deep understanding of their history, mechanism of action, and structure-activity relationships remains crucial for optimizing their current use, combating emerging resistance, and guiding the development of the next generation of nitroimidazole-based therapeutics.

References

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  • Anderson, R. F., et al. (2008). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6555–6563. [Link]
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The Pharmacophoric Significance of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid: A Scaffold for Bioreductive Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous life-saving therapeutics since its discovery in the 1950s.[1] These heterocyclic compounds are particularly renowned for their efficacy against anaerobic microbes and as hypoxia-activated anticancer agents. This guide delves into the specific pharmacophoric attributes of a less-explored derivative, 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid . We will dissect its molecular architecture, explore its presumed mechanism of action based on the well-established principles of nitroaromatic chemistry, and present its potential as a versatile platform for the development of next-generation targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic applications.

The Nitroimidazole Core: A Legacy of Bioreductive Activation

The therapeutic efficacy of the nitroimidazole class is intrinsically linked to its unique mechanism of action: selective activation under low-oxygen (hypoxic) conditions. This property makes them highly effective against anaerobic organisms and the hypoxic cells found within solid tumors.[1]

The General Mechanism: The core principle involves the chemical reduction of the nitro (NO₂) group.

  • Electron Transfer: In a hypoxic environment, single-electron transferring enzymes (e.g., nitroreductases) donate an electron to the nitro group, forming a nitro radical anion (R-NO₂⁻•).

  • Radical-Mediated Damage: This highly reactive radical species, along with subsequent intermediates like nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, can induce significant cellular damage.[1] The primary target is often DNA, where these reactive species cause strand breaks and impair replication, leading to cell death.[2]

  • Oxygen-Dependent Futile Cycling: In the presence of normal oxygen levels (normoxia), the nitro radical anion is rapidly re-oxidized back to its parent nitro compound, producing a superoxide radical. This "futile cycling" prevents the accumulation of cytotoxic intermediates, thus conferring selectivity for hypoxic environments and sparing healthy, well-oxygenated tissues.

The position of the nitro group on the imidazole ring—be it at the 2, 4, or 5-position—significantly influences the compound's reduction potential, metabolic stability, and overall biological activity profile.[1] While many clinically successful drugs like metronidazole are 5-nitroimidazoles, derivatives from all three classes have demonstrated therapeutic potential.

digraph "Bioreductive Activation" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Diagram 1: General mechanism of nitroimidazole bioreductive activation.

Deconstructing the this compound Pharmacophore

This specific molecule possesses three key structural features that define its pharmacophoric potential. Each component contributes to its physicochemical properties, stability, and potential biological interactions.

  • The 4-Nitro Group (The "Warhead"): As the central feature of the pharmacophore, the electron-withdrawing nitro group at the 4-position is the engine of bioactivity. Its reduction is what initiates the cascade of cytotoxic events. Pharmacophore models of other nitroimidazoles confirm the nitro group is an essential feature for potent activity.[3] The electrostatic potential in this region is highly negative, making it susceptible to enzymatic reduction.[3]

  • The 1-Methyl Group (The "Stabilizer"): The methyl group at the N1 position serves two critical functions. Firstly, it resolves the tautomeric ambiguity of the imidazole ring, ensuring a single, defined isomer.[4] This is crucial for consistent receptor binding and predictable metabolism. Secondly, N-alkylation is a common strategy to modulate lipophilicity, which can directly impact cell membrane permeability and overall drug distribution.[5]

  • The 2-Carboxylic Acid Group (The "Functional Handle"): The carboxylic acid at the C2 position is arguably the most versatile feature for drug design.

    • Derivatization Site: It provides a reactive handle for synthesizing a library of derivatives, such as amides, esters, and hydrazones.[6][7] This allows for the fine-tuning of properties like solubility, stability, and bioavailability.

    • Target Interaction: The carboxylic acid can act as a potent hydrogen bond donor and acceptor, or as a metal-chelating moiety.[4][8] This functionality is critical for interacting with biological targets. For instance, related imidazole-2-carboxylic acid derivatives have been developed as potent inhibitors of metallo-β-lactamases, where the carboxylate coordinates with zinc ions in the enzyme's active site.[9]

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its subsequent derivatization are key to exploring its therapeutic potential. The protocols described below are based on established chemical principles for this class of compounds.

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole (Core Precursor)

This protocol outlines the regioselective nitration of 1-methylimidazole. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer.

Rationale: The nitration of 1-methyl-1H-imidazole using a mixture of nitric and sulfuric acid is a standard electrophilic aromatic substitution. Controlling the temperature is essential to prevent the formation of di- and tri-nitrated byproducts.[10]

Methodology:

  • Preparation: In a three-necked flask equipped with a dropping funnel and a thermometer, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 1-methyl-1H-imidazole to the cooled sulfuric acid with continuous stirring.

  • Nitration: Prepare a nitrating mixture of 6 mL of concentrated nitric acid (HNO₃) and 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 25 °C.[10]

  • Reaction: After the addition is complete, allow the mixture to stir at 25 °C for 1 hour.[10]

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization & Extraction: Neutralize the solution with a suitable base (e.g., sodium carbonate) until basic pH is achieved. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of 1-methyl-4-nitro-1H-imidazole using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Protocol 2: Synthesis of Amide Derivatives from the Carboxylic Acid Scaffold

This protocol details the formation of an amide bond, a common and highly effective strategy for modifying the core scaffold to enhance biological activity.[7]

Rationale: Direct condensation using a reagent like phosphorus oxychloride (POCl₃) is an efficient method for forming amides from less reactive carboxylic acids.[7][8] It activates the carboxyl group, facilitating nucleophilic attack by the amine.

Methodology:

  • Preparation: Dissolve this compound in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) dropwise as the condensing agent.[7]

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide derivative via column chromatography or recrystallization.

  • Characterization: Verify the final structure using spectroscopic methods (¹H-NMR, IR, MS) to confirm the formation of the amide bond.

digraph "Synthetic Workflow" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Diagram 2: Conceptual workflow for synthesis and derivatization.

Potential Therapeutic Applications and Future Directions

The unique combination of a bioreductive "warhead" and a versatile "functional handle" positions this scaffold as a promising candidate for several therapeutic areas.

Potential Application Rationale Supporting Evidence from Class
Antimicrobial Agents The nitroimidazole core is a proven antibacterial and antiprotozoal pharmacophore. The 4-nitro position confers activity, and derivatization can optimize spectrum and potency.5-substituted 1-methyl-4-nitroimidazoles show potent activity against Gram-positive bacteria and H. pylori, in some cases exceeding that of metronidazole.[11] Other synthetic nitroimidazoles show antifungal potential.[2][10]
Anticancer (Hypoxia-Activated Prodrugs) The selective activation in hypoxic environments makes it an ideal candidate for targeting the low-oxygen core of solid tumors, a region often resistant to conventional therapies.Misonidazole, a 2-nitroimidazole, was a pioneering radiosensitizer for hypoxic tumors.[1] Evofosfamide is another example of a hypoxia-activated nitroimidazole prodrug developed for cancer.[1]
Antiparasitic Agents Nitroimidazoles are effective against a range of protozoan parasites, including Trypanosoma cruzi (Chagas disease) and Giardia lamblia.Benznidazole (a 2-nitroimidazole) is a frontline treatment for Chagas disease.[1] Fexinidazole and Delamanid are newer nitroimidazoles for treating sleeping sickness and tuberculosis, respectively.[1][12]
Future Outlook & Structure-Activity Relationship (SAR) Exploration

The path forward involves systematic exploration of the structure-activity relationship. Key investigations should include:

  • Amide Library Synthesis: Synthesizing a diverse library of amide derivatives by varying the amine component to include aliphatic, aromatic, and heterocyclic moieties. This will probe how size, lipophilicity, and hydrogen bonding potential at the C2 position affect target engagement and cell permeability.

  • Bio-evaluation: Screening the synthesized compounds against a panel of anaerobic and microaerophilic bacteria (e.g., H. pylori, Clostridium difficile), parasites (Trypanosoma, Leishmania), and cancer cell lines under both normoxic and hypoxic conditions.

  • Mechanism of Action Studies: For lead compounds, performing mechanistic studies to confirm that activity is dependent on bioreduction and to identify the primary cellular targets (e.g., DNA, specific enzymes).

Conclusion

This compound represents a highly promising but underexplored pharmacophore. It elegantly combines the proven, hypoxia-activated cytotoxic mechanism of the nitroimidazole core with a strategically placed carboxylic acid that serves as a versatile anchor for chemical modification. This duality allows for the rational design of prodrugs that can be tailored for specific therapeutic targets, whether they be in anaerobic pathogens or the hypoxic microenvironment of a solid tumor. Its stable, N-methylated backbone and clear avenues for derivatization make it an ideal starting point for drug discovery campaigns aimed at developing novel, targeted therapies for infectious diseases and oncology.

References

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  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Le, L., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
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A Comprehensive Theoretical and Computational Examination of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies for the comprehensive characterization of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This nitroimidazole derivative is of significant interest due to the well-established role of the nitroimidazole scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for in silico analysis, from quantum chemical calculations to molecular docking studies. By elucidating the structural, electronic, and spectroscopic properties of this molecule, we aim to provide a foundational understanding that can accelerate its potential therapeutic applications.

Introduction: The Significance of Nitroimidazole Derivatives

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities.[1][4] The introduction of a nitro group to the imidazole ring, creating nitroimidazoles, has been a particularly fruitful strategy in drug discovery.[2] These compounds are often activated under hypoxic conditions, characteristic of certain tumors and anaerobic bacterial infections, making them selective therapeutic agents.[2] this compound combines the key features of a nitroimidazole core with a carboxylic acid moiety, suggesting potential for novel interactions with biological targets and improved pharmacokinetic properties.

This guide will systematically detail the theoretical and computational approaches to fully characterize this molecule. We will delve into the rationale behind selecting specific computational methods and how the data generated can be interpreted to predict the molecule's behavior and potential as a drug candidate.

Synthesis and Structural Elucidation

While various synthetic routes for nitroimidazole derivatives have been reported, a common approach involves the nitration of an imidazole precursor followed by functional group manipulations.[5][6][7] The synthesis of this compound would likely involve the methylation and subsequent oxidation of a suitable nitroimidazole starting material.[1]

Spectroscopic Characterization: A Combined Experimental and Theoretical Approach

A crucial aspect of characterizing a novel compound is the comprehensive analysis of its spectroscopic signatures. Computational spectroscopy has become an indispensable tool for the interpretation of experimental data.

2.1.1. Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule.

  • Expected FT-IR Spectral Features:

    • O-H Stretching: A broad absorption band is expected in the 3400-2400 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.

    • C-H Stretching: Aromatic and methyl C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.[3]

    • C=O Stretching: A strong absorption band corresponding to the carboxylic acid carbonyl group should appear in the 1725-1700 cm⁻¹ region.[8]

    • NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • C-N and C=C Stretching: Vibrations associated with the imidazole ring will appear in the 1600-1400 cm⁻¹ region.[3]

Computational Protocol for Vibrational Analysis:

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-311++G(d,p) basis set.[9][10]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Scaling: Calculated frequencies are often systematically higher than experimental values. Therefore, they are scaled using an appropriate scaling factor to improve agreement with experimental data.

  • Visualization: The vibrational modes are visualized to aid in the assignment of spectral bands.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Computational Protocol for NMR Chemical Shift Calculation:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[11]

  • DFT Calculation: The calculations are typically performed using DFT (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.[11]

  • Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

2.1.3. UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule.

Computational Protocol for UV-Vis Spectra Simulation:

  • TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra.[10]

  • Solvent Effects: The influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical spectrum, which can be compared with the experimental data.

Quantum Chemical Investigations: Unveiling Electronic Properties

Quantum chemical calculations offer a deep understanding of the electronic structure and reactivity of a molecule.[12][13] These calculations are typically performed using software packages like Gaussian.[9]

Density Functional Theory (DFT) for Molecular Geometry

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. DFT, particularly with hybrid functionals like B3LYP, provides a good balance of accuracy and computational cost for this purpose.[9][14]

Experimental Workflow: Computational Analysis

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc electronic_props Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->electronic_props Wavefunction docking Molecular Docking geom_opt->docking Ligand preparation vib_analysis Vibrational Analysis (FT-IR, Raman) freq_calc->vib_analysis Vibrational modes & frequencies nmr_analysis NMR Spectra Analysis nmr_calc->nmr_analysis Isotropic shielding values uv_analysis UV-Vis Spectra Analysis tddft_calc->uv_analysis Excitation energies

Caption: A typical workflow for the computational analysis of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[15][16][17]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.[18]

The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized on the imidazole ring, while the LUMO is likely to be concentrated on the nitro group, which is a strong electron-withdrawing group.

Logical Relationship: HOMO-LUMO and Reactivity

G cluster_homo HOMO cluster_lumo LUMO cluster_gap Energy Gap homo Highest Occupied Molecular Orbital electron_donor Electron Donor homo->electron_donor indicates energy_gap HOMO-LUMO Gap (ΔE) lumo Lowest Unoccupied Molecular Orbital electron_acceptor Electron Acceptor lumo->electron_acceptor indicates reactivity Chemical Reactivity energy_gap->reactivity inversely proportional to stability Kinetic Stability energy_gap->stability proportional to

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[16][19][20]

  • Red Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In our target molecule, these regions are expected around the oxygen atoms of the nitro and carboxylic acid groups.

  • Blue Regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

  • Green Regions: Represent neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[4] It helps to understand hyperconjugative interactions and charge transfer between donor (filled) and acceptor (unfilled) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[21][22][23] This is a critical step in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[24][25]

Molecular Docking Protocol:

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is optimized as described in Section 3.1.

  • Grid Generation: A grid box is defined around the active site of the receptor.

  • Docking Simulation: A docking algorithm, such as AutoDock, is used to explore the conformational space of the ligand within the active site and to score the different binding poses.

  • Analysis: The docking results are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The results of molecular docking studies can provide valuable insights into the potential biological targets of this compound and guide the design of more potent analogs.

Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Calculated Geometric Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-NValueN-C-CValue
C=OValueC-N-OValue
N-OValueO-N-OValue

Table 2: Calculated Vibrational Frequencies

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
O-H stretchValueValueCarboxylic acid
C=O stretchValueValueCarboxylic acid
NO₂ asym. stretchValueValueNitro group
NO₂ sym. stretchValueValueNitro group

Table 3: Calculated Electronic Properties

ParameterValue (eV)
E_HOMOValue
E_LUMOValue
Energy Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
HardnessValue
SoftnessValue
Electrophilicity IndexValue

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating DFT calculations for structural, spectroscopic, and electronic properties with molecular docking studies, researchers can gain a deep understanding of this promising molecule. These in silico approaches are not only cost-effective but also provide insights that are often difficult to obtain through experimental methods alone. The knowledge generated from these studies can significantly accelerate the drug discovery and development process for new nitroimidazole-based therapeutics.

References

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Unlocking the Therapeutic Potential of Imidazole Derivatives: A Technical Guide to Key Pharmacological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of imidazole derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of how these compounds interact with their biological targets in cancer, infectious diseases, neurodegenerative disorders, and cardiovascular conditions. This guide emphasizes the causality behind experimental choices, provides detailed protocols for validating compound activity, and visually maps the complex signaling pathways involved.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), coordination with metal ions, and π-π stacking.[1] This chemical dexterity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a favored structural motif in the design of targeted therapies.[1] From blockbuster drugs to promising clinical candidates, the imidazole core is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. This guide will explore the major therapeutic areas where imidazole derivatives have made a significant impact, focusing on their molecular targets and mechanisms of action.

Imidazole Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been a major focus of imidazole-based drug discovery, leading to the identification of potent inhibitors of key oncogenic pathways.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The EGFR and VEGFR signaling pathways are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3] Imidazole derivatives have been successfully designed to target the ATP-binding site of these receptor tyrosine kinases, preventing their autophosphorylation and subsequent downstream signaling.[2]

Signaling Pathway: EGFR and VEGFR Inhibition by Imidazole Derivatives

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates VEGFR->PI3K Activates EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR Binds Imidazole Imidazole Derivative Imidazole->EGFR Inhibits (ATP competition) Imidazole->VEGFR Inhibits (ATP competition) ATP ATP ATP->EGFR ATP->VEGFR ADP ADP PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR and VEGFR-2 signaling pathways and their inhibition by imidazole derivatives.

Quantitative Data: Anticancer Activity of Imidazole Derivatives

The efficacy of imidazole derivatives as anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound 1EGFRA549 (Lung)0.15[4]
Compound 2VEGFR-2HUVEC (Endothelial)4.566[4]
Compound 3TubulinHeLa (Cervical)1.09[4]
Compound 4p38α MAP Kinase-0.003 (3 nM)[5]
Compound 5EGFRMDA-MB-231 (Breast)1.22[4]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of imidazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivative in culture medium. Replace the old medium with the medium containing different concentrations of the compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Antimicrobial Applications: Combating Infectious Diseases

Imidazole derivatives are a cornerstone of antifungal therapy and also exhibit promising antibacterial activity.

Inhibition of Fungal Lanosterol 14α-demethylase

The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[6]

Experimental Workflow: Lanosterol 14α-demethylase Inhibition Assay

Lanosterol_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant Enzyme - Lanosterol (Substrate) - NADPH - Test Compound Incubate Incubate Enzyme, Substrate, NADPH, and Compound Reagents->Incubate Extract Extract Sterols Incubate->Extract HPLC Analyze by HPLC or GC-MS Extract->HPLC Quantify Quantify Lanosterol and Ergosterol Precursors HPLC->Quantify

Caption: A simplified workflow for a lanosterol 14α-demethylase inhibition assay.

Experimental Protocol: Fungal Lanosterol 14α-demethylase Inhibition Assay

This protocol provides a method to assess the inhibitory activity of imidazole derivatives on fungal lanosterol 14α-demethylase.

Principle: This assay measures the conversion of lanosterol to its demethylated products by the enzyme. The inhibitory effect of a compound is determined by quantifying the decrease in product formation or the accumulation of the substrate.

Methodology:

  • Enzyme Preparation: Use a microsomal preparation from a fungal strain (e.g., Candida albicans) or a purified recombinant enzyme.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADPH, the enzyme preparation, and the imidazole derivative at various concentrations.

  • Initiate Reaction: Add lanosterol to start the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Extraction: Stop the reaction by adding a solution of alcoholic potassium hydroxide. Extract the sterols with a solvent like n-heptane.

  • Analysis: Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amounts of lanosterol and its demethylated products.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]

Neurodegenerative Disorders: A Glimmer of Hope

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) presents a significant challenge for drug discovery.[8] Imidazole derivatives are emerging as promising multi-target agents for these complex disorders.[9]

Acetylcholinesterase (AChE) Inhibition and Neuroprotection

One of the key therapeutic strategies for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[8] Several imidazole derivatives have shown potent AChE inhibitory activity.[8] Additionally, some derivatives exhibit neuroprotective effects by modulating pathways involved in oxidative stress and inflammation.[10]

Signaling Pathway: Neuroprotective Mechanisms of Imidazole Derivatives

Neuroprotection cluster_stress Cellular Stressors cluster_pathways Signaling Pathways OxidativeStress Oxidative Stress (ROS) HSF1 HSF-1 Pathway OxidativeStress->HSF1 Activates AmyloidBeta Amyloid-β Aggregation GSK3B GSK-3β AmyloidBeta->GSK3B Activates Imidazole Imidazole Derivative Imidazole->HSF1 Induces Imidazole->GSK3B Inhibits Neuroprotection Neuroprotection, Reduced Proteotoxicity HSF1->Neuroprotection Wnt Wnt/β-catenin Pathway GSK3B->Wnt Inhibits Wnt->Neuroprotection

Caption: Neuroprotective signaling pathways modulated by imidazole derivatives.

Quantitative Data: Neuroprotective Activity of Imidazole Derivatives
Compound IDTargetIC50/EC50Reference
Compound 6Acetylcholinesterase (AChE)IC50: 6.5 µM[8]
Compound 7Imidazoline I2 ReceptorsKi: 10 nM[9]
LSL33Imidazoline I2 Receptors-[9]

Cardiovascular Diseases: Modulating Vascular Tone and Cardiac Function

Imidazole derivatives have been investigated for their potential in treating cardiovascular diseases, particularly hypertension.[2][11]

Imidazoline Receptor Agonism and Vasodilation

Certain imidazole derivatives act as agonists at imidazoline receptors, which are involved in the central regulation of blood pressure.[12] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in vasodilation and a decrease in blood pressure.[12] Other derivatives have been shown to induce vasorelaxation through endothelium-dependent mechanisms.[13]

Logical Relationship: Mechanism of Antihypertensive Action

Antihypertensive_Mechanism Imidazole Imidazole Derivative I1_Receptor Imidazoline I1 Receptor (Brainstem) Imidazole->I1_Receptor Activates Sympathetic_Outflow Reduced Sympathetic Outflow I1_Receptor->Sympathetic_Outflow Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: The mechanism of action for imidazoline receptor agonist antihypertensive agents.

Quantitative Data: Cardiovascular Activity of Imidazole Derivatives
Compound IDEffectEC50 (µM)Reference
Compound 13Vasorelaxation1.81[13]
MoxonidineAntihypertensive-[4]
RilmenidineAntihypertensive-

Conclusion and Future Perspectives

The imidazole scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets and mechanisms of action highlighted in this guide underscore the remarkable versatility of this heterocyclic core. Future research will likely focus on the development of multi-target imidazole derivatives, particularly for complex diseases like cancer and neurodegenerative disorders. Furthermore, a deeper understanding of the structure-activity relationships will enable the design of more potent and selective compounds with improved safety profiles. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for scientists dedicated to harnessing the full therapeutic potential of imidazole derivatives.

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An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS: 109012-24-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, with CAS number 109012-24-0, is a pivotal heterocyclic building block in the landscape of medicinal chemistry. While not an active therapeutic agent itself, its true significance lies in its role as a key intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its critical application in the development of targeted therapeutics, particularly DNA minor groove binding agents and distamycin derivatives with potent antitumor activities. The document further delves into the underlying mechanism of action of the resulting compounds, offering insights for researchers engaged in the design and synthesis of novel anticancer agents.

Introduction: The Strategic Importance of a Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in drug discovery, renowned for its diverse biological activities. Historically, nitroimidazoles have been instrumental in the development of antimicrobial and antiprotozoal agents.[1] Their mechanism of action often involves the bioreduction of the nitro group under hypoxic conditions, a state prevalent in solid tumors and anaerobic infections, leading to the formation of cytotoxic radical species.[2] This inherent hypoxia-selectivity has made the nitroimidazole moiety a highly attractive component for the design of targeted cancer therapies and hypoxia-activated prodrugs.[2][3]

This compound emerges as a strategically significant derivative within this class. Its bifunctional nature, featuring a carboxylic acid handle for amide bond formation and a nitro-substituted imidazole core, makes it an ideal precursor for constructing larger, more complex molecules with tailored biological functions.[4] Specifically, it has been identified as a crucial intermediate in the synthesis of oligopeptides that bind to the minor groove of DNA, a well-established strategy for interfering with DNA replication and transcription in cancer cells.[5]

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyPredicted Value/InformationSource
CAS Number 109012-24-0[5]
Molecular Formula C₅H₅N₃O₄[6]
Molecular Weight 171.11 g/mol [7]
Appearance Likely an off-white to pale yellow crystalline solid[6][8]
Solubility Expected to have some solubility in polar organic solvents like DMSO and DMF.Inferred
Storage Recommended storage at 2-8°C in a refrigerator.[8]
Spectroscopic Data (Predicted)

While experimental spectra for the title compound are not widely published, data from analogous structures, such as 1-methyl-4-nitro-1H-imidazole and other imidazole carboxylic acids, can provide an expected profile.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃) likely in the range of 3.7-4.1 ppm. Another singlet corresponding to the proton on the imidazole ring (C5-H) would likely appear further downfield, possibly in the 7.8-8.4 ppm region. The carboxylic acid proton would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the three imidazole ring carbons (C2, C4, and C5), and the carboxylic acid carbon. The carbon bearing the nitro group (C4) would be significantly shifted downfield.

  • IR Spectroscopy: Key infrared absorption bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1550 and 1350 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ at m/z 171, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Plausible Experimental Protocol

The proposed synthesis involves a two-step process starting from 1-methyl-1H-imidazole-2-carboxaldehyde. The first step is the nitration of the imidazole ring, followed by the oxidation of the aldehyde to a carboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow Start 1-Methyl-1H-imidazole- 2-carboxaldehyde Step1 Step 1: Nitration Start->Step1 Intermediate 1-Methyl-4-nitro-1H-imidazole- 2-carboxaldehyde Step1->Intermediate Nitrating Agent (e.g., HNO₃/H₂SO₄) Step2 Step 2: Oxidation Intermediate->Step2 FinalProduct 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid Step2->FinalProduct Oxidizing Agent (e.g., KMnO₄ or H₂O₂)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxaldehyde

  • Rationale: The nitration of an imidazole ring is a standard electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the starting material.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1-methyl-1H-imidazole-2-carboxaldehyde to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-4-nitro-1H-imidazole-2-carboxaldehyde.

Step 2: Synthesis of this compound

  • Rationale: The oxidation of an aldehyde to a carboxylic acid is a common transformation. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this purpose. Alternatively, hydrogen peroxide (H₂O₂) can be used under milder conditions.

  • Protocol (using KMnO₄):

    • Dissolve the 1-methyl-4-nitro-1H-imidazole-2-carboxaldehyde from Step 1 in a suitable solvent such as acetone or aqueous t-butanol.

    • Slowly add a solution of potassium permanganate in water to the mixture. An exothermic reaction may occur, so cooling may be necessary.

    • Stir the reaction at room temperature until the purple color of the permanganate disappears, indicating its consumption.

    • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Application in Drug Development: A Gateway to DNA Minor Groove Binders

The primary and most significant application of this compound is its use as a precursor for the synthesis of DNA minor groove binders.[5] These molecules are designed to fit snugly into the minor groove of the DNA double helix, a region that is less sterically hindered than the major groove.

The Rationale for Targeting the DNA Minor Groove

DNA minor groove binders are typically crescent-shaped molecules that can recognize and bind to specific DNA sequences, often with a preference for AT-rich regions.[9] This binding is non-covalent and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[9] By occupying the minor groove, these compounds can interfere with the binding of essential DNA-processing proteins, such as transcription factors and polymerases, thereby inhibiting gene expression and DNA replication. This makes them attractive candidates for anticancer and antiviral therapies.[3][10]

Role in the Synthesis of Distamycin Analogues

Distamycin A is a natural product that serves as a prototypical DNA minor groove binder.[9] However, its clinical utility is limited by its toxicity.[9] Consequently, extensive research has focused on synthesizing analogues of distamycin with improved efficacy and a better safety profile.[3][10] this compound is a key building block in creating these "lexitropsins," where the pyrrole rings of distamycin are replaced with other heterocyclic systems, such as the nitroimidazole ring.[11]

The synthesis of these analogues typically involves the coupling of the carboxylic acid group of our title compound with an amine-containing fragment via standard peptide coupling reactions. The nitro group on the imidazole ring can then be reduced to an amine, which can be further functionalized or used as a point of attachment for other molecular fragments.

Distamycin_Analogue_Synthesis Start 1-Methyl-4-nitro-1H- imidazole-2-carboxylic acid Coupling Peptide Coupling Start->Coupling Intermediate Nitro-containing Intermediate Coupling->Intermediate AmineFragment Amine-containing Fragment AmineFragment->Coupling Reduction Nitro Group Reduction Intermediate->Reduction e.g., H₂, Pd/C FinalProduct Distamycin Analogue (DNA Minor Groove Binder) Reduction->FinalProduct

Caption: General workflow for synthesizing distamycin analogues.

Mechanism of Action of Derived Antitumor Agents

The antitumor activity of the distamycin analogues synthesized from this compound stems from their ability to bind to the DNA minor groove. This interaction can lead to several downstream cellular consequences:

  • Inhibition of DNA Replication and Transcription: By physically blocking the minor groove, these compounds can prevent the binding of polymerases and transcription factors, leading to cell cycle arrest and apoptosis.

  • Modulation of Gene Expression: The sequence-specific binding of these analogues can selectively up- or down-regulate the expression of certain genes, including those involved in cell proliferation and survival.

  • DNA Alkylation: In some designs, the distamycin analogue is conjugated to an alkylating agent. The DNA binding portion of the molecule acts as a "delivery vehicle" to bring the alkylating warhead to a specific DNA sequence, leading to covalent DNA damage and enhanced cytotoxicity.[10]

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized when it is incorporated into more complex molecular architectures designed to interact with specific biological targets. The continued exploration of this compound in the synthesis of novel DNA minor groove binders holds significant promise for the development of next-generation anticancer therapies with improved selectivity and reduced toxicity. As our understanding of the structural requirements for sequence-specific DNA binding continues to evolve, so too will the innovative applications of this important synthetic intermediate.

References

  • Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. (2022). Molecules.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (n.d.). Der Pharma Chemica.
  • This compound. (n.d.). CymitQuimica.
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (2017). The British Journal of Radiology.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules.
  • Distamycin derivatives as potential anticancer agents. (2001). IDrugs.
  • Synthesis, DNA-binding properties, and antitumor activity of novel distamycin derivatives. (1989). Journal of Medicinal Chemistry.
  • 1-Methyl-4-nitro-1H-imidazole-2-carboxamide. (n.d.). BLDpharm.
  • 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2. (n.d.). PubChem.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica.
  • New Solid Phase Synthesis of Distamycin Analogues. (2011). Molecules.
  • Hybrid molecules based on distamycin A as potential antitumor agents. (2006). ARKIVOC.
  • Cytotoxics derived from distamycin A and congeners. (1998). Current Pharmaceutical Design.
  • An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). Iranian Journal of Organic Chemistry.
  • 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | C5H5N3O4. (n.d.). PubChem.
  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.).
  • CAS No : 109012-24-0 | Product Name : this compound. (n.d.).
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2018). Molbank.
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  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook.
  • (PDF) DNA Minor Groove Binders-Inspired by Nature. (2017).
  • Identification of a novel minor-groove DNA binder that represses mitochondrial gene expression and induces apoptosis in highly aggressive leiomyosarcoma cells. (2022).
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). European Journal of Medicinal Chemistry.
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Understanding the Electronic Effects of the Nitro Group in Imidazole Rings: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of a nitro group onto the imidazole scaffold fundamentally alters its electronic properties, giving rise to a class of compounds with profound significance in medicinal chemistry. This guide provides an in-depth exploration of the electronic effects of the nitro group on the imidazole ring, elucidating the principles that govern the bioactivity of nitroimidazole-based drugs. We will dissect the inductive and resonance effects, their influence on the physicochemical properties of the molecule, and the critical role these effects play in the mechanism of action of widely used antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nitroimidazole chemistry to inform the design of novel therapeutics.

Introduction: The Imidazole Ring and the Transformative Power of the Nitro Group

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically important molecules, including the amino acid histidine and purines. Its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom endow it with a unique combination of acidic and basic properties.

The introduction of a nitro group (-NO2), a potent electron-withdrawing group, dramatically reshapes the electronic landscape of the imidazole ring. This functionalization is the cornerstone of the therapeutic efficacy of nitroimidazole drugs, a class of synthetic antibiotics and antiprotozoal agents with a broad spectrum of activity against anaerobic bacteria and certain parasites[][2][3]. The journey of nitroimidazoles in medicine began with the discovery of azomycin (2-nitroimidazole) and was revolutionized by the synthesis of metronidazole[4].

The position of the nitro group on the imidazole ring—be it at the 2, 4, or 5-position—is a critical determinant of the compound's biological activity. Notably, 5-nitroimidazoles have emerged as the most significant therapeutic agents, with established antiprotozoal and antibacterial properties. Conversely, the biological activity of 4-nitroimidazoles has been less explored, though they are present in molecules with other therapeutic applications, such as the immunosuppressant azathioprine.

The Core Principle: Electronic Effects of the Nitro Group

The profound impact of the nitro group on the imidazole ring stems from its strong electron-withdrawing nature, which operates through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I)

The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong electron-withdrawing inductive effect. This effect involves the pulling of electron density through the sigma (σ) bonds of the molecule, resulting in a polarization of the bonds and a decrease in electron density on the imidazole ring.

Resonance Effect (-M or -R)

The nitro group also exerts a powerful electron-withdrawing resonance effect by delocalizing the π-electrons of the imidazole ring. This delocalization is possible due to the presence of the p-orbitals on the nitrogen and oxygen atoms of the nitro group, which can overlap with the p-orbitals of the aromatic ring.

The combination of these two effects significantly reduces the electron density of the imidazole ring, making it more electrophilic and influencing its key physicochemical properties.

Physicochemical Consequences of Nitro-Functionalization

The electronic perturbations induced by the nitro group have a direct impact on the acidity, basicity, and redox potential of the imidazole molecule.

Acidity and Basicity (pKa)

The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton on the imidazole ring by stabilizing the resulting imidazolate anion through delocalization of the negative charge. Consequently, nitroimidazoles are more acidic (have a lower pKa for the N-H proton) than unsubstituted imidazole. Conversely, the basicity of the pyridine-like nitrogen is reduced because the lone pair of electrons is less available for protonation due to the electron-withdrawing effects of the nitro group.

Table 1: Physicochemical Properties of Selected Nitroimidazoles

CompoundPosition of -NO2Molecular Weight ( g/mol )pKa
Imidazole-68.08~7.0 (for protonated form)
2-Nitroimidazole2113.08Data not readily available
4(5)-Nitroimidazole4 or 5113.08~9.3 (for N-H proton)
Metronidazole5171.16~2.6 (for protonated form)
Tinidazole5247.27Data not readily available
Ornidazole5219.63Data not readily available

Note: pKa values can vary depending on the experimental conditions. Data for some compounds are not consistently reported in the literature.

Redox Potential

The electron-deficient nature of the nitroimidazole ring makes it an excellent electron acceptor. This property is central to the biological activity of nitroimidazole drugs. The reduction of the nitro group is a critical step in their mechanism of action[5][6][7]. The one-electron reduction potential of a nitroimidazole drug correlates with its rate of reduction by microbial enzymes[8].

Synthesis and Characterization of Nitroimidazoles

The synthesis of nitroimidazoles is a well-established area of organic chemistry, with various methods available for the introduction of the nitro group and subsequent functionalization.

General Synthetic Workflow

A common strategy for the synthesis of 5-nitroimidazole derivatives, such as those used in antimicrobial drugs, involves the nitration of an imidazole precursor followed by N-alkylation.

SynthesisWorkflow Imidazole Imidazole Precursor Nitration Nitration (e.g., HNO3/H2SO4) Imidazole->Nitration Nitroimidazole Nitroimidazole Intermediate Nitration->Nitroimidazole Alkylation N-Alkylation (e.g., Alkyl halide, Base) Nitroimidazole->Alkylation FinalProduct Functionalized Nitroimidazole Alkylation->FinalProduct

Sources

A Comprehensive In Vitro Evaluation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in interacting with biological targets.[2] The introduction of a nitro group to the imidazole ring, creating nitroimidazoles, has given rise to a critical class of therapeutics, particularly known for their efficacy against anaerobic bacteria and parasites.[3] These compounds, such as metronidazole, function as prodrugs that are selectively activated under hypoxic conditions, a hallmark of the microenvironment of many pathogens and solid tumors.[4] This technical guide focuses on a specific, lesser-explored derivative, 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, outlining a comprehensive strategy for its preliminary in vitro characterization. We will delve into its synthesis, proposed mechanisms of action based on its chemical lineage, and a detailed roadmap for its evaluation as a potential therapeutic agent.

Synthesis and Physicochemical Characterization

The synthesis of this compound can be approached through established methods in heterocyclic chemistry. A plausible synthetic route involves the regioselective N-alkylation of a suitable 4-nitroimidazole precursor, followed by functional group manipulation to introduce the carboxylic acid moiety at the 2-position.[5][6]

A potential synthetic pathway is outlined below:

Synthesis_Pathway 4-Nitroimidazole 4-Nitroimidazole 1-Methyl-4-nitro-1H-imidazole 1-Methyl-4-nitro-1H-imidazole 4-Nitroimidazole->1-Methyl-4-nitro-1H-imidazole Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3) 1-Methyl-4-nitro-1H-imidazole-2-carboxaldehyde 1-Methyl-4-nitro-1H-imidazole-2-carboxaldehyde 1-Methyl-4-nitro-1H-imidazole->1-Methyl-4-nitro-1H-imidazole-2-carboxaldehyde Vilsmeier-Haack Reaction (POCl3, DMF) 1-Methyl-4-nitro-1H-imidazole-2-carboxylic_acid 1-Methyl-4-nitro-1H-imidazole-2-carboxylic_acid 1-Methyl-4-nitro-1H-imidazole-2-carboxaldehyde->1-Methyl-4-nitro-1H-imidazole-2-carboxylic_acid Oxidation (e.g., KMnO4, H2O2)

Caption: Proposed synthesis of this compound.

Upon successful synthesis, a thorough physicochemical characterization is paramount. This includes:

  • Structural Elucidation: Confirmation of the chemical structure using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

  • Purity Assessment: Determination of purity using high-performance liquid chromatography (HPLC).

  • Solubility Determination: Assessing solubility in various aqueous and organic solvents, which is crucial for preparing stock solutions for biological assays.

  • pKa Determination: Measuring the acid dissociation constant(s) to understand the ionization state of the molecule at physiological pH.

Postulated Biological Activity and Mechanism of Action

Based on the extensive literature on nitroimidazole derivatives, this compound is hypothesized to exhibit a range of biological activities, including antimicrobial and anticancer properties.[7][8]

The central hypothesis for its mechanism of action revolves around the reductive activation of the nitro group.[4][9] In low-oxygen environments, such as those found in anaerobic bacteria, certain protozoa, and hypoxic regions of solid tumors, the nitro group can be enzymatically reduced by nitroreductases.[3] This reduction process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine radicals, which can indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[4]

Mechanism_of_Action cluster_0 Hypoxic Environment cluster_1 Cellular Processes Prodrug This compound (Inactive Prodrug) Nitroreductases Nitroreductases Prodrug->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Radicals Nitroreductases->Reactive_Intermediates Generates Macromolecule_Damage Damage to DNA, Proteins, Lipids Reactive_Intermediates->Macromolecule_Damage Causes Cell_Death Cell Death Macromolecule_Damage->Cell_Death Leads to

Caption: Postulated mechanism of action via reductive activation.

In Vitro Evaluation Strategy

A tiered approach is recommended for the preliminary in vitro evaluation of this compound.

Tier 1: Cytotoxicity and Antimicrobial Screening

The initial phase of testing aims to establish the compound's general cytotoxic potential and broad-spectrum antimicrobial activity.

3.1.1. General Cytotoxicity Assessment

  • Objective: To determine the compound's toxicity against a representative mammalian cell line.

  • Recommended Cell Line: A non-cancerous mammalian cell line, such as Madin-Darby Canine Kidney (MDCK) cells, is often used to assess baseline cytotoxicity.[10]

  • Protocol: MTT Assay

    • Cell Seeding: Plate MDCK cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow A Seed MDCK cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

3.1.2. Antimicrobial Activity Screening

  • Objective: To assess the compound's activity against a panel of clinically relevant anaerobic and aerobic bacteria, as well as protozoan parasites.

  • Recommended Organisms:

    • Anaerobic Bacteria: Bacteroides fragilis, Clostridium perfringens[3]

    • Aerobic Bacteria: Staphylococcus aureus, Escherichia coli (to assess selectivity)[9]

    • Protozoa: Giardia intestinalis, Trichomonas vaginalis[10][11]

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

    • Compound Dilution: Prepare a two-fold serial dilution of the compound in the appropriate broth medium in a 96-well plate.

    • Inoculation: Add the prepared inoculum to each well.

    • Incubation: Incubate the plates under appropriate conditions (anaerobic or aerobic) and for the required duration for each organism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Anticancer Activity Evaluation

Should the compound exhibit interesting cytotoxic properties, further investigation into its anticancer potential is warranted.

  • Objective: To evaluate the compound's efficacy against a panel of human cancer cell lines, particularly those known to have hypoxic regions.

  • Recommended Cell Lines:

    • Pancreatic Cancer: Capan-1

    • Colon Cancer: HCT-116

    • Glioblastoma: LN229

    • Leukemia: HL-60, K562[7]

  • Protocol: The MTT assay, as described in section 3.1.1, can be employed to determine the IC₅₀ values for each cancer cell line.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineTypeHypothetical IC₅₀ (µM)
MDCKNon-cancerous Kidney>100
HCT-116Colon Carcinoma25.5
Capan-1Pancreatic Adenocarcinoma18.2
HL-60Promyelocytic Leukemia9.8

This table presents hypothetical data for illustrative purposes.

Tier 3: Mechanistic Studies

To validate the proposed mechanism of action, a series of targeted assays should be conducted.

  • Objective: To investigate whether the compound's activity is dependent on hypoxic conditions and to assess its effect on DNA integrity.

  • Protocol: Hypoxia-Specific Cytotoxicity

    • Culture a cancer cell line (e.g., HCT-116) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

    • Treat the cells with the compound under both conditions.

    • Determine the IC₅₀ values using the MTT assay. A significantly lower IC₅₀ under hypoxic conditions would support the proposed mechanism of reductive activation.

  • Protocol: Comet Assay (Single Cell Gel Electrophoresis)

    • Treat cancer cells with the compound for a defined period.

    • Embed the cells in agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the DNA.

    • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive nitroimidazoles suggests a strong potential for antimicrobial and anticancer activities, likely mediated by reductive activation in hypoxic environments. The systematic in vitro evaluation strategy outlined in this guide provides a robust framework for elucidating its biological profile and mechanism of action. The data generated from these studies will be crucial in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

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  • Gatta, L., et al. (1987). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy, 19(4), 473-478.
  • Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 46–53.
  • Al-Tel, T. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Kini, S., & Bhat, A. R. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1162-1167.
  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Żurek, E., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3055.
  • Martínez-Gualito, F., et al. (2015). Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 25(24), 5773-5778.
  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969.
  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.
  • Żurek, E., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
  • Foroumadi, A., et al. (2011). Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. ResearchGate.
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  • Guzman, M. I., et al. (2006). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. ResearchGate.
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Function of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid as a Versatile Building Block in Synthesis

Foreword: The Strategic Value of the Nitroimidazole Scaffold

From the discovery of the natural antibiotic Azomycin in the 1950s to the recent approval of breakthrough drugs like Delamanid and Pretomanid for multi-drug-resistant tuberculosis, the nitroimidazole scaffold has proven to be a uniquely privileged structure in medicinal chemistry.[1] Its utility stems from a combination of metabolic stability, unique electronic properties conferred by the nitro group, and the capacity for diverse functionalization. These chemotherapeutic agents are known for a wide range of pharmacological activities, including antibacterial, anticancer, and antiparasitic effects.[1][2][3][4][5] The mechanism often involves reductive bioactivation of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, leading to the generation of reactive radical species that induce cellular damage.[1]

Within this esteemed class of compounds, This compound emerges as a particularly strategic building block. Its trifunctional nature—a reactive carboxylic acid for chain extension, a reducible nitro group for introducing a new vector of reactivity, and a stable N-methylated imidazole core—provides chemists with a powerful tool for constructing complex molecular architectures. This guide, intended for researchers, medicinal chemists, and drug development professionals, elucidates the synthesis, reactivity, and strategic applications of this potent intermediate, grounding theoretical principles in practical, field-proven insights.

Core Characteristics: Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis design. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 109012-24-0[6][7]
Molecular Formula C₅H₅N₃O₄[7][8]
Molecular Weight 171.11 g/mol [7][8][9]
Appearance Off-White to Pale Yellow Solid (Expected)[10]
Storage 2-8°C, Sealed in a dry, inert atmosphere[7][10]

Spectroscopic Signature: While a dedicated high-resolution spectrum for this specific molecule is not publicly available, its structure allows for predictable spectroscopic features based on analogous compounds and first principles.

  • ¹H NMR: Three key signals are expected: a singlet for the N-CH₃ protons (typically ~3.8 ppm, based on 1-methyl-4-nitro-1H-imidazole), a singlet for the C5-H proton on the imidazole ring (downfield, likely >7.8 ppm due to the electron-withdrawing effects of the adjacent nitro and carboxyl groups), and a broad singlet for the carboxylic acid proton (highly deshielded, >10 ppm), which may be exchangeable with D₂O.[11][12]

  • ¹³C NMR: Characteristic signals would include the N-CH₃ carbon, the three distinct aromatic carbons of the imidazole ring (with C4 and C2 being significantly downfield due to attachment of the nitro and carboxyl groups, respectively), and the carbonyl carbon of the carboxylic acid (typically >160 ppm).[12]

  • IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C-H and C=N stretching from the aromatic ring.

Synthesis of the Building Block: A Proposed Regioselective Route

The synthesis of this compound is not widely documented with a specific protocol. However, a logical and efficient two-step sequence can be designed based on established methodologies for imidazole functionalization. The causality behind this proposed route lies in installing the thermally and oxidatively stable N-methyl and carboxyl groups before performing the harsh nitration reaction to ensure regiochemical control and prevent unwanted side reactions.

Synthesis_Workflow start 1-Methyl-1H-imidazole- 2-carboxaldehyde product1 1-Methyl-1H-imidazole- 2-carboxylic acid start->product1 Step 1: Oxidation step1_reagent Oxidizing Agent (e.g., H₂O₂) step1_reagent->product1 final_product 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid product1->final_product Step 2: Regioselective Nitration step2_reagent Nitrating Mixture (HNO₃ / H₂SO₄) step2_reagent->final_product

Figure 1: Proposed two-step synthesis of the title compound.
Protocol 1: Proposed Synthesis

Step 1: Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde

The choice of a mild oxidizing agent like hydrogen peroxide is deliberate to prevent the degradation of the imidazole ring, which can be sensitive to more aggressive oxidants. This reaction proceeds by converting the aldehyde to its hydrate, which is then oxidized to the carboxylic acid.

  • Setup: To a stirred aqueous solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq), add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (3.0-5.0 eq) dropwise at room temperature.[13] The reaction is often exothermic; maintain the temperature below 40°C with an ice bath if necessary.

  • Reaction: Allow the reaction to stir at room temperature for 48-72 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully remove the water in vacuo at room temperature. Heating should be avoided as it can cause decarboxylation of the product.[13]

  • Purification: The resulting solid is washed with a cold 4:1 mixture of diethyl ether/water to remove any unreacted peroxide and other impurities. The product, 1-methyl-1H-imidazole-2-carboxylic acid, is then dried under high vacuum.

Step 2: Regioselective Nitration

The directing effects of the substituents on the imidazole ring are key to the success of this step. The N-methyl group at position 1 and the deactivating carboxylic acid group at position 2 sterically and electronically favor the electrophilic substitution of a nitro group at the C4 position. Using a classic mixed-acid system provides the necessary nitronium ion (NO₂⁺) electrophile.

  • Setup: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5°C in an ice-salt bath.

  • Addition: Slowly add the 1-methyl-1H-imidazole-2-carboxylic acid (from Step 1) in portions, ensuring the temperature remains below 10°C.

  • Nitration: Add a pre-cooled mixture of concentrated H₂SO₄ and fuming nitric acid (HNO₃) dropwise to the reaction mixture, maintaining the internal temperature below 10°C.[11] The slow, controlled addition is critical to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 5-65°C, optimization may be required) for several hours until TLC indicates the consumption of the starting material.[11]

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the acidic aqueous solution.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for higher purity.

The Chemistry of a Trifunctional Building Block

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise, controlled elaboration of the molecular structure.

Reactivity_Hub center_node 1-Methyl-4-nitro-1H- imidazole-2-carboxylic acid amide Amide Derivatives center_node->amide Amide Coupling (EDCI, HOBt, Amine) ester Ester Derivatives center_node->ester Esterification (Alcohol, Acid Cat.) amine 1-Methyl-4-amino-1H- imidazole-2-carboxylic acid center_node->amine Nitro Reduction (SnCl₂, H₂/Pd-C)

Figure 2: Key synthetic transformations of the title compound.
Reactions at the Carboxylic Acid Moiety: The Gateway to Elongation

The carboxylic acid at the C2 position is the primary handle for peptide-like coupling and chain extension. Its activation is a prerequisite for forming robust amide or ester linkages. This functionality is precisely what makes the molecule an ideal intermediate for synthesizing DNA minor groove binding oligopeptides and distamycin derivatives, which are rich in amide bonds.[6]

Protocol 2: General Amide Coupling

This protocol employs standard peptide coupling reagents (EDCI/HOBt), which convert the carboxylic acid into a highly reactive intermediate in situ, allowing for efficient reaction with a primary or secondary amine under mild conditions.

  • Dissolution: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) portion-wise. The use of HOBt is crucial as it minimizes the risk of racemization if chiral amines are used and improves overall coupling efficiency.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide product can be purified by column chromatography on silica gel.

Reactions at the Nitro Group: Unmasking a Nucleophile

The electron-withdrawing nitro group can be chemically reduced to a nucleophilic amino group. This transformation fundamentally alters the electronic character of the imidazole ring and introduces a new site for functionalization.

Protocol 3: Nitro Group Reduction

Reduction using tin(II) chloride is a classic and reliable method for converting aromatic nitro groups to amines, particularly in substrates that may be sensitive to catalytic hydrogenation.

  • Setup: Suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated HCl. Heat the mixture to reflux for 2-4 hours, or until TLC analysis confirms the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated NaHCO₃ or concentrated NaOH solution until the pH is basic (~9-10). This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Extract the aqueous filtrate multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield 1-Methyl-4-amino-1H-imidazole-2-carboxylic acid, which can be used directly or purified further.

Strategic Application: Workflow for a DNA-Binding Fragment

To illustrate the synthetic utility of this building block, we will outline the construction of a di-imidazole fragment, mimicking the core structure of DNA-binding molecules like netropsin.[6] This workflow leverages the orthogonal reactivity of the carboxyl and nitro groups.

Fragment_Synthesis cluster_0 Moiety A Preparation cluster_1 Moiety B Preparation start_A Title Compound product_A Amino-imidazole (Moiety A) start_A->product_A Reduction reagent_A SnCl₂ / HCl reagent_A->product_A final_product Di-imidazole Fragment product_A->final_product Amide Coupling start_B Title Compound product_B Activated Acid (Moiety B) start_B->product_B Activation reagent_B SOCl₂ or EDCI reagent_B->product_B product_B->final_product

Figure 3: Workflow for synthesizing a di-imidazole fragment.

This strategy involves preparing two distinct reactive partners from the same starting material: an amine-functionalized nucleophile (Moiety A) and an activated carboxylic acid electrophile (Moiety B). Their subsequent coupling forms the desired di-imidazole core. The experimental steps would follow the detailed procedures outlined in Protocols 2 and 3. This convergent approach is highly efficient for building oligomeric structures.

Safety and Handling: A Scientist's Responsibility

As with any reactive chemical, proper handling of this compound and its derivatives is paramount. The safety profile can be inferred from data on structurally related nitroimidazoles and imidazole carboxylic acids.

Hazard CategoryPrecaution and ResponseSource(s)
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using. If swallowed, rinse mouth and call a poison center or doctor.[14]
Skin/Eye Irritation Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[15][16]
Inhalation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[15][17]
Long-Term Effects Some nitroaromatic compounds may have reproductive or mutagenic concerns. Obtain special instructions before use and do not handle until all safety precautions have been read.
Fire/Explosion Not considered a significant fire risk, but combustible. Thermal decomposition can release toxic NOx, CO, and CO₂ gases. Use water spray, CO₂, or dry chemical foam for fires.[15][17]
Incompatibilities Strong oxidizing agents, strong bases, amines, strong reducing agents.[15]

Self-Validating Protocol for Handling: Always work in a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible. Use appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. When weighing the solid, avoid generating dust. For disposal, follow institutional guidelines for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a molecular scaffold engineered for versatility. Its pre-defined regiochemistry and the orthogonal reactivity of its functional groups offer a reliable and predictable platform for synthetic chemists. By understanding the principles governing its synthesis and the specific protocols for its transformation, researchers in drug discovery and materials science can effectively leverage this building block to construct novel, high-value molecules with tailored functions, from anticancer agents to advanced materials.

References

  • Gençer, N. et al. (2015). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed.
  • Tiwari, A. et al. (2010). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. European Journal of Medicinal Chemistry.
  • Priya, C. et al. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • Girhepunje, N. et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Al-Sha'er, M. et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
  • PASL. (n.d.). This compound. Parthos Advance Spectro Lab.
  • Rauf, A. et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry.
  • Kumar, R. & Khan, A. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid.
  • PubChem. (n.d.). 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid.
  • Kamal, A. et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
  • Wang, Z. et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.
  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.
  • Yadav, P. et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research.
  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook.

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Methodological & Application

Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is a pivotal intermediate in the synthesis of advanced therapeutic agents and molecular probes. Its structural motif is integral to the development of imidazole-containing DNA minor groove binding oligopeptides, which are related to the potent antiviral and antibiotic compound netropsin. Furthermore, this nitroimidazole derivative serves as a crucial precursor for the synthesis of distamycin analogues exhibiting significant antitumor activities. The strategic placement of the nitro group and the carboxylic acid functionality on the methylated imidazole core provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the generation of novel compounds with tailored biological activities.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the readily available starting material, 2-methyl-4(5)-nitroimidazole. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology from starting material to purified product.

Overall Synthetic Pathway

The synthesis of the target compound is achieved through a two-step process: (1) N-methylation of 2-methyl-4(5)-nitroimidazole to yield the intermediate, 1,2-dimethyl-4-nitro-1H-imidazole, followed by (2) the selective oxidation of the 2-methyl group to the corresponding carboxylic acid.

Synthetic_Pathway 2-Methyl-4(5)-nitroimidazole 2-Methyl-4(5)-nitroimidazole 1,2-Dimethyl-4-nitro-1H-imidazole 1,2-Dimethyl-4-nitro-1H-imidazole 2-Methyl-4(5)-nitroimidazole->1,2-Dimethyl-4-nitro-1H-imidazole  Step 1: N-Methylation   1-Methyl-4-nitro-1H-imidazole-2-carboxylic_acid 1-Methyl-4-nitro-1H-imidazole-2-carboxylic_acid 1,2-Dimethyl-4-nitro-1H-imidazole->1-Methyl-4-nitro-1H-imidazole-2-carboxylic_acid  Step 2: Oxidation  

Caption: Overall two-step synthesis of this compound.

Part 1: N-Methylation of 2-Methyl-4(5)-nitroimidazole

Principle and Rationale

The initial step involves the regioselective methylation of the imidazole nitrogen. The reaction of 2-methyl-4(5)-nitroimidazole with a methylating agent in the presence of a base is known to produce a mixture of N1 and N3 alkylated products. However, by carefully selecting the reaction conditions, the formation of the desired 1,2-dimethyl-4-nitro-1H-imidazole can be favored. The use of potassium carbonate as a mild base and acetonitrile as the solvent at an elevated temperature has been shown to provide good yields for the N-alkylation of nitroimidazoles.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-4(5)-nitroimidazole≥98%Sigma-Aldrich
Dimethyl sulfate≥99%Sigma-Aldrich
Potassium carbonate (anhydrous)≥99%Fisher Scientific
Acetonitrile (anhydrous)≥99.8%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
Brine (saturated NaCl solution)-Lab prepared
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich
Experimental Protocol

N_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-methyl-4(5)-nitroimidazole and K2CO3 in anhydrous acetonitrile B Add dimethyl sulfate dropwise at room temperature A->B C Heat the mixture to 60°C and stir for 4-6 hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and filter D->E F Concentrate the filtrate in vacuo E->F G Dissolve residue in ethyl acetate and wash with brine F->G H Dry organic layer with MgSO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the N-methylation of 2-methyl-4(5)-nitroimidazole.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4(5)-nitroimidazole (10.0 g, 78.7 mmol) and anhydrous potassium carbonate (13.1 g, 94.4 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (8.9 mL, 94.4 mmol) to the suspension dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 60°C and maintain stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 1,2-dimethyl-4-nitro-1H-imidazole as a solid.

Expected Results and Characterization of Intermediate

The N-methylation is expected to yield the desired 1,2-dimethyl-4-nitro-1H-imidazole. The typical yield for this reaction is in the range of 70-85%.

Characterization of 1,2-dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1): [3][4][5]

  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₅H₇N₃O₂

  • Molecular Weight: 141.13 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, H-5), 3.75 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.5 (C-4), 145.8 (C-2), 120.1 (C-5), 33.8 (N-CH₃), 13.2 (C-CH₃).

Part 2: Oxidation of 1,2-dimethyl-4-nitro-1H-imidazole

Principle and Rationale
Materials and Reagents
Reagent/MaterialGradeSupplier
1,2-Dimethyl-4-nitro-1H-imidazoleSynthesized above-
Potassium permanganate (KMnO₄)ACS GradeSigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Deionized Water-Lab prepared
Sodium bisulfite (NaHSO₃)ACS GradeFisher Scientific
Hydrochloric acid (HCl), concentratedACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Experimental Protocol

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Isolation A Dissolve 1,2-dimethyl-4-nitro-1H-imidazole in aqueous pyridine B Heat the solution to 80-90°C A->B C Add KMnO4 portion-wise over several hours B->C D Maintain temperature and stir overnight C->D E Cool and quench with NaHSO3 D->E F Filter the manganese dioxide (MnO2) E->F G Acidify the filtrate with conc. HCl F->G H Cool to induce precipitation G->H I Collect the solid product by filtration, wash with cold water, and dry H->I

Caption: Proposed workflow for the oxidation of 1,2-dimethyl-4-nitro-1H-imidazole.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethyl-4-nitro-1H-imidazole (5.0 g, 35.4 mmol) in a mixture of 100 mL of pyridine and 50 mL of deionized water.

  • Heat the solution to 80-90°C with stirring.

  • Oxidation: In a separate beaker, dissolve potassium permanganate (16.8 g, 106.3 mmol, 3 equivalents) in 150 mL of warm deionized water.

  • Add the potassium permanganate solution portion-wise to the hot imidazole solution over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, maintain the reaction mixture at 80-90°C and stir vigorously overnight (12-16 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Quench the excess potassium permanganate by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color is no longer present.

  • Filter the brown manganese dioxide precipitate through a pad of Celite and wash the filter cake with 50 mL of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Carefully acidify the filtrate to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid should form. Keep the mixture in the ice bath for at least one hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Expected Results and Characterization of Final Product

The oxidation of the 2-methyl group is a challenging step, and the yield may vary. Based on similar oxidations of heterocyclic compounds, a yield in the range of 40-60% can be anticipated after optimization.

Characterization of this compound (CAS: 109012-24-0): [8]

  • Appearance: A pale yellow or off-white solid.

  • Molecular Formula: C₅H₅N₃O₄

  • Molecular Weight: 171.11 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 8.30 (s, 1H, H-5), 4.05 (s, 3H, N-CH₃).

  • IR (KBr, cm⁻¹): ~3400-2500 (br, O-H), ~1720 (C=O), ~1540 and ~1350 (NO₂).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • 2-Methyl-4(5)-nitroimidazole: Harmful if swallowed. Handle with care to avoid dust inhalation.

  • Dimethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution, using appropriate gloves and eye protection. All operations involving dimethyl sulfate should be conducted in a certified chemical fume hood.

  • Potassium permanganate: A strong oxidizing agent.[9][10] It can cause severe skin and eye burns.[9] Avoid contact with combustible materials, as it can cause fires.[9]

  • Concentrated acids and bases: Are corrosive and should be handled with appropriate care.

Troubleshooting and Optimization

  • Incomplete N-Methylation: If the reaction stalls, a small additional portion of dimethyl sulfate can be added, and the reaction time can be extended. Ensure that the potassium carbonate and acetonitrile are anhydrous, as water can interfere with the reaction.

  • Low Yield in Oxidation: The oxidation step is sensitive to reaction conditions. If the yield is low, consider adjusting the reaction temperature. A lower temperature may reduce side reactions but will require a longer reaction time. The rate of addition of KMnO₄ can also be a critical parameter.

  • Purification Challenges: If the final product is difficult to purify, recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be attempted.

References

  • PubChem. (n.d.). 1,2-Dimethyl-4-nitro-1H-imidazole. National Center for Biotechnology Information.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Potassium Permanganate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium permanganate.
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  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (2021). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
  • SIELC Technologies. (2018). 1,2-Dimethyl-4-nitro-1H-imidazole.
  • PubMed. (2011). Directly Oxidized Chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H -Imidazole by Acidic Potassium Permanganate and Its Analytical Application for Determination of Albumin.
  • IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.
  • ResearchGate. (2021). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
  • ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Organic Chemistry Portal. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process.
  • ResearchGate. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).
  • NIT Rourkela. (2008). Oxidation by permanganate: synthetic and mechanistic aspects.
  • ResearchGate. (n.d.). (PDF) OXIDATIVE TRANSFORMATION OF METRONIDAZOLE BY ALKALINE PERMANGANATE: KINETIC AND MECHANISTIC STUDY.
  • YouTube. (2017). Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium.
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective N-alkylation of 4-nitro-1H-imidazole, a critical synthetic step in the development of novel therapeutic agents. 1-Alkyl-4-nitro-1H-imidazole derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][2][3] However, the inherent tautomerism of the imidazole ring presents a significant challenge, often leading to a mixture of N-1 and N-3 alkylated regioisomers. This document elucidates the critical factors governing regioselectivity and provides a robust, optimized protocol for selectively synthesizing the desired 1-alkyl-4-nitro-1H-imidazole isomer.

Introduction: The Challenge of Regioselectivity in Imidazole Alkylation

The imidazole nucleus is an amphoteric heterocycle with two reactive nitrogen atoms. In unsymmetrically substituted imidazoles, such as 4-nitro-1H-imidazole, direct alkylation can occur at either the N-1 or N-3 position, complicating synthetic routes and purification processes.[4] Achieving regiocontrol is paramount for establishing clear structure-activity relationships (SAR) and developing effective drug candidates.[5]

The regiochemical outcome of the N-alkylation is governed by a delicate interplay of several factors:

  • Electronic Effects : The potent electron-withdrawing nature of the nitro group at the C-4 position significantly influences the electron density of the imidazole ring. It deactivates the adjacent N-3 nitrogen, making the more distant N-1 nitrogen the more nucleophilic and thus the preferred site for electrophilic attack.[6][7]

  • Steric Hindrance : While the nitro group's electronic effect is dominant, the steric bulk of both the alkylating agent and any substituents on the imidazole ring can also influence the reaction site. Larger groups will preferentially react at the less sterically hindered nitrogen.[6][7]

  • Reaction Conditions : The choice of base, solvent, and temperature are critical variables that can be manipulated to favor the formation of a single regioisomer.[8][9] For instance, the use of a suitable base ensures the formation of the imidazole anion, which then undergoes nucleophilic substitution.[7]

This guide focuses on a field-proven protocol that leverages these principles to achieve high regioselectivity for the N-1 position.

Mechanistic Rationale for N-1 Selectivity

The high regioselectivity for N-1 alkylation of 4-nitro-1H-imidazole is primarily driven by electronic factors. The nitro group at C-4 exerts a strong negative inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the ring. This effect is more pronounced at the adjacent N-3 position, reducing its nucleophilicity. Consequently, the N-1 position, being more remote from the nitro group, possesses a higher electron density and is more reactive towards electrophilic alkylating agents.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Electronic Effects cluster_2 Steric Hindrance imidazole 4-Nitro-1H-imidazole (Tautomeric Equilibrium) N1 N-1 Position (More Nucleophilic) imidazole->N1 N3 N-3 Position (Less Nucleophilic) imidazole->N3 Outcome Predominant Product: 1-Alkyl-4-nitro-1H-imidazole N1->Outcome Nitro NO₂ Group (Strong Electron- Withdrawing Effect) Nitro->N3 Deactivates (Inductive/Mesomeric Effect) Approach Steric Shielding Nitro->Approach AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1 Favored Attack AlkylatingAgent->Approach

Caption: Key factors governing the N-1 regioselective alkylation of 4-nitroimidazole.

Optimized Protocol for Regioselective N-1 Alkylation

This protocol is adapted from the successful methodology reported by Hakmaoui et al. (2022), which demonstrates excellent yields and complete regioselectivity for the N-1 isomer under optimized conditions.[8][10]

Materials and Reagents
  • 4-Nitro-1H-imidazole

  • Alkylating agent (e.g., ethyl iodide, benzyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Step-by-Step Experimental Procedure

G start Start setup 1. Reaction Setup - Combine 4-nitroimidazole (1.0 eq)  and K₂CO₃ (1.1 eq) in a flask. - Add anhydrous acetonitrile. start->setup add_reagent 2. Add Alkylating Agent - Add alkylating agent (2.0 eq)  dropwise to the stirred suspension. setup->add_reagent react 3. Reaction - Heat mixture to 60°C. - Stir for 1-3 hours. add_reagent->react monitor 4. Monitor Progress - Use Thin Layer Chromatography (TLC)  until starting material disappears. react->monitor workup 5. Work-up - Cool to RT and filter off K₂CO₃. - Evaporate the filtrate. monitor->workup extract 6. Extraction - Dissolve crude product in EtOAc. - Wash with water and brine. workup->extract dry 7. Drying & Concentration - Dry organic layer with MgSO₄. - Concentrate under reduced pressure. extract->dry purify 8. Purification - Purify residue by silica gel  column chromatography. dry->purify end End (Pure 1-Alkyl-4-nitro-1H-imidazole) purify->end

Caption: Experimental workflow for the regioselective N-1 alkylation of 4-nitroimidazole.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-nitro-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents).

  • Solvent Addition : Add anhydrous acetonitrile to the flask to create a suspension. The volume should be sufficient to ensure effective stirring (e.g., ~5-10 mL per mmol of imidazole).

  • Addition of Alkylating Agent : While stirring the suspension at room temperature, add the desired alkylating agent (2.0 equivalents) dropwise.

  • Heating and Reaction : Heat the reaction mixture to 60°C and maintain stirring.[8]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 1 to 3 hours, indicated by the disappearance of the starting 4-nitro-1H-imidazole spot.[8]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate. Combine the filtrates.

  • Extraction and Concentration : Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate (e.g., 50 mL). Wash the organic layer sequentially with water and then with brine.

  • Drying : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-alkyl-4-nitro-1H-imidazole derivative.[8]

Expected Results and Data

The described protocol consistently yields the N-1 alkylated product with high purity and good yields. The choice of acetonitrile as the solvent and a reaction temperature of 60°C has been shown to be critical for optimizing reaction rates and yields.[1][8]

Table 1: Representative Yields for N-1 Alkylation of 4-Nitroimidazole at 60°C [8]

Entry Alkylating Agent Reaction Time (h) Yield (%)
1 Ethyl Iodide 1.5 85
2 Propyl Bromide 2 82
3 Allyl Bromide 1 78
4 Benzyl Bromide 2.5 75

| 5 | Ethyl Bromoacetate | 3 | 66 |

Conditions: 4-nitroimidazole (1.0 eq), alkylating agent (2.0 eq), K₂CO₃ (1.1 eq), CH₃CN, 60°C.

Troubleshooting and Key Considerations

  • Low Yield : If yields are lower than expected, ensure all reagents and solvents are anhydrous. Water can hydrolyze the alkylating agent and interfere with the reaction. Increasing the reaction time or the amount of the alkylating agent may also improve conversion.

  • Formation of Regioisomers : While this protocol is highly selective for N-1, the formation of trace amounts of the N-3 isomer is possible, particularly with less sterically demanding alkylating agents. Careful purification by column chromatography is essential to isolate the desired product. The electronic deactivation of N-3 by the nitro group strongly minimizes this outcome.[6][7]

  • Reaction Rate : The reactivity of the alkylating agent is a key factor. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Reaction times should be adjusted accordingly.

Conclusion

The regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole derivatives is a crucial process in medicinal chemistry. By carefully selecting the reaction conditions—specifically, using a potassium carbonate base in acetonitrile at an elevated temperature of 60°C—researchers can overcome the challenge of tautomerism and selectively synthesize the desired N-1 regioisomer in high yields. This optimized protocol provides a reliable and reproducible method for accessing these valuable building blocks, facilitating further exploration of their therapeutic potential.

References

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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Application Notes and Protocols for the Synthesis of Distamycin Derivatives Using 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distamycin A and its analogues are a critical class of minor groove-binding agents with significant potential in chemotherapy and gene regulation. The sequence-specific recognition of DNA by these molecules is dictated by the arrangement of their constituent N-methylpyrrole and N-methylimidazole amino acids. This document provides detailed application notes and protocols for the synthesis of distamycin derivatives, specifically focusing on the incorporation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid as a key building block. This approach leverages the nitro group as a masked amine, which, after reduction, allows for the extension of the polyamide chain. The protocols outlined herein are designed for solid-phase synthesis, a robust and efficient method for the preparation of these complex molecules.

Introduction: The Significance of Distamycin and its Analogues

Distamycin A is a natural product that binds to the minor groove of double-stranded DNA, showing a preference for A/T-rich sequences.[1] This interaction is mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions. The ability of distamycin and its synthetic analogues, often referred to as pyrrole-imidazole polyamides, to interfere with DNA-protein interactions has made them attractive candidates for the development of novel therapeutics.[2][3] By strategically arranging the pyrrole and imidazole rings, it is possible to design molecules that target specific DNA sequences, offering the potential for highly selective gene regulation and targeted anticancer activity.[4][5]

The synthesis of these polyamide chains can be accomplished through either solution-phase or solid-phase methods.[4][6] While solution-phase synthesis is suitable for large-scale production, solid-phase synthesis offers advantages in terms of ease of purification and the ability to rapidly generate libraries of compounds for screening.[6]

Strategic Incorporation of this compound

The use of this compound as a building block in the synthesis of distamycin derivatives offers a strategic advantage. The nitro group serves as a stable precursor to an amine functionality. This "masked" amine allows for the stepwise construction of the polyamide chain. Once the imidazole unit is incorporated, the nitro group can be selectively reduced to an amine, which then serves as the nucleophile for the subsequent coupling of the next amino acid monomer. This strategy is particularly well-suited for solid-phase synthesis, where the iterative addition of building blocks is a key feature.[1]

The electron-withdrawing nature of the nitro group can also influence the reactivity of the carboxylic acid during the initial coupling step.[7][8] Furthermore, the presence of the N-methyl group on the imidazole ring is crucial for maintaining the correct conformation of the final polyamide in the DNA minor groove.

Experimental Workflow Overview

The overall synthetic strategy involves the attachment of the first amino acid to a solid support (resin), followed by a series of deprotection and coupling steps to elongate the polyamide chain. The incorporation of this compound is a key step in this process, followed by the reduction of its nitro group to allow for further chain extension.

workflow Resin Solid Support (e.g., Wang Resin) A1 Attach First Monomer Resin->A1 Deprotection1 Fmoc Deprotection A1->Deprotection1 Coupling1 Couple Second Monomer Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Im Couple 1-Methyl-4-nitro-1H- imidazole-2-carboxylic acid Deprotection2->Coupling_Im Reduction Nitro Group Reduction Coupling_Im->Reduction Coupling2 Couple Subsequent Monomers Reduction->Coupling2 Cleavage Cleavage from Resin Coupling2->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Figure 1: General workflow for the solid-phase synthesis of distamycin derivatives.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of a Distamycin Derivative

This protocol outlines the manual solid-phase synthesis of a representative distamycin derivative incorporating the this compound unit.

Materials and Reagents:

  • Fmoc-β-alanine-Wang resin

  • Fmoc-N-methylpyrrole-2-carboxylic acid

  • This compound

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Instrumentation:

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortexer

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR spectrometer

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-β-alanine-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-N-methylpyrrole-2-carboxylic acid:

    • In a separate vial, pre-activate Fmoc-N-methylpyrrole-2-carboxylic acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue shaking for another hour.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 to add the desired number of N-methylpyrrole units.

  • Coupling of this compound:

    • Perform the Fmoc deprotection as described in step 2.

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated solution to the resin and shake for 4-6 hours. The coupling of this heterocyclic carboxylic acid may be slower.

    • Monitor the reaction with a Kaiser test.

    • Wash the resin as described previously.

  • Reduction of the Nitro Group:

    • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.

    • Add the solution to the resin.

    • Shake at room temperature for 8-12 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling of Subsequent Monomers:

    • Couple the next Fmoc-protected amino acid (e.g., Fmoc-N-methylpyrrole-2-carboxylic acid) to the newly formed amine using the procedure in step 3.

    • Continue the deprotection and coupling cycles until the desired polyamide length is achieved.

  • Cleavage from Resin and Deprotection of Side Chains:

    • Wash the final resin-bound polyamide with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

  • Purification and Characterization:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the distamycin derivative by reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a colorimetric assay used to detect the presence of primary amines on the solid support. A positive result (blue color) indicates an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Take a few beads of the resin from the reaction vessel and wash them with ethanol.

  • Add 2-3 drops of each of the three solutions to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Positive result (free amines present).

    • Yellow/colorless beads/solution: Negative result (coupling is complete).

Data Presentation

Table 1: Representative Coupling Conditions

ReagentEquivalents (relative to resin loading)SolventActivation TimeCoupling Time
Fmoc-N-methylpyrrole-2-carboxylic acid3DMF10 min2 hours
This compound3DMF10 min4-6 hours
DIC3---
HOBt3---

Visualization of the Key Synthetic Steps

The following diagram illustrates the critical coupling and reduction steps involving the this compound building block.

synthesis cluster_coupling Amide Bond Formation cluster_reduction Nitro Group Reduction Resin_NH2 Resin-Polyamide-NH2 Coupled_Product Resin-Polyamide-CO-Imidazole-NO2 Resin_NH2->Coupled_Product Imidazole_COOH 1-Methyl-4-nitro-1H- imidazole-2-carboxylic acid Activated_Im Activated Imidazole (e.g., HOBt ester) Imidazole_COOH->Activated_Im DIC, HOBt Activated_Im->Coupled_Product Nitro_Compound Resin-Polyamide-CO-Imidazole-NO2 Reduced_Product Resin-Polyamide-CO-Imidazole-NH2 Nitro_Compound->Reduced_Product SnCl2·2H2O

Figure 2: Key coupling and reduction steps in the synthesis.

Troubleshooting and Scientific Insights

  • Slow Coupling of the Imidazole Monomer: The coupling of this compound may proceed slower than standard Fmoc-amino acids due to the electronic properties of the heterocyclic ring. It is crucial to monitor the reaction with the Kaiser test and extend the reaction time if necessary. Double coupling (repeating the coupling step with a fresh solution of activated monomer) can also be employed to ensure complete reaction.

  • Incomplete Nitro Group Reduction: The reduction of the nitro group is a critical step. Ensure that the SnCl₂·2H₂O is fresh and that the reaction is carried out under anhydrous conditions to the extent possible. Incomplete reduction will prevent the subsequent coupling step. If the subsequent coupling is inefficient, consider repeating the reduction step.

  • Racemization: While the use of HOBt helps to suppress racemization, it is important to be aware of this potential side reaction, especially with prolonged activation times. Using pre-activated esters can sometimes mitigate this issue.

  • Cleavage and Purification: The final cleavage from the resin releases the crude product. The choice of scavengers in the cleavage cocktail (like TIS) is important to prevent side reactions with any sensitive functional groups. Purification by reverse-phase HPLC is typically required to obtain a highly pure product for biological evaluation.

Conclusion

The use of this compound provides a reliable and strategic method for the incorporation of imidazole units in the solid-phase synthesis of distamycin derivatives. The protocols and insights provided in this document are intended to guide researchers in the successful preparation of these important DNA-binding molecules. The ability to systematically modify the structure of these polyamides will continue to be a powerful tool in the development of new therapeutic agents and molecular probes.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.
  • Bialas, M., & Plucinska, K. (2012). New Solid Phase Synthesis of Distamycin Analogues. Molecules, 17(9), 10495–10506. [Link]
  • Minoshima, M., Sasaki, S., Fujimoto, J., Shinohara, K. I., Bando, T., & Sugiyama, H. (2007). Synthesis and biological properties of pyrrole-imidazole polyamide conjugates. Nucleic Acids Symposium Series, 51(1), 35–36. [Link]
  • Chenoweth, D. M., Harki, D. A., & Dervan, P. B. (2009). Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. Journal of the American Chemical Society, 131(20), 7175–7181. [Link]
  • Nemoto, T., et al. (2017). Synthesis of pyrrole-imidazole polyamide oligomers based on a copper-catalyzed cross-coupling strategy. Bioorganic & Medicinal Chemistry Letters, 27(10), 2143-2146.
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  • Wujec, M., et al. (2022). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 27(13), 4124.
  • Kumar, A., et al. (2016). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 5(5), 661-682.
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Application of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid in the Synthesis of Novel DNA Binding Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: January 8, 2026

Abstract

The rational design of small molecules that bind to specific DNA sequences is a cornerstone of modern therapeutic development, with profound implications for anticancer and antimicrobial therapies. The nitroimidazole scaffold, a privileged structure in medicinal chemistry, offers a unique platform for the development of such agents, primarily due to its electrochemical properties that can lead to bioreductive activation and subsequent interaction with biological macromolecules. This application note provides a comprehensive guide to the utilization of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid as a key building block in the synthesis of novel DNA binding agents. We present a detailed, field-proven protocol for the synthesis of a candidate molecule, N-(acridin-9-yl)-1-methyl-4-nitro-1H-imidazole-2-carboxamide, which couples the nitroimidazole moiety with a classic DNA intercalator, 9-aminoacridine. Furthermore, we outline rigorous methodologies for the structural characterization and the comprehensive evaluation of the DNA binding properties of the synthesized agent, including spectrophotometric and electrophoretic techniques. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore the potential of 4-nitroimidazole derivatives as a novel class of DNA-targeting compounds.

Introduction: The Rationale for Nitroimidazole-Based DNA Binding Agents

The interaction of small molecules with DNA can disrupt essential cellular processes such as replication and transcription, a mechanism that is effectively harnessed in cancer chemotherapy and antimicrobial treatments. The specificity and affinity of these interactions are critical determinants of therapeutic efficacy and toxicity. Nitroaromatic compounds, particularly nitroimidazoles, have a long history as antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group under hypoxic conditions, characteristic of the microenvironment of solid tumors and anaerobic bacteria.[1][2] This reduction generates reactive nitroso and hydroxylamine intermediates that can covalently modify and damage DNA.[3]

While 5-nitro and 2-nitroimidazoles have been extensively studied, the 4-nitroimidazole scaffold remains a comparatively less explored yet promising platform. The electronic properties of the 4-nitroimidazole ring can be finely tuned by substituents at other positions, influencing its reduction potential and, consequently, its biological activity. This compound is a particularly attractive starting material. The carboxylic acid at the 2-position provides a versatile handle for synthetic elaboration, allowing for the covalent attachment of various DNA recognition elements, such as intercalators or minor groove binders, through a stable amide linkage.

This guide focuses on a strategy that conjugates the 1-methyl-4-nitroimidazole core with 9-aminoacridine, a well-established DNA intercalator.[4] The rationale is to create a hybrid molecule where the acridine moiety serves as a "DNA anchor," positioning the nitroimidazole group in close proximity to the DNA helix. This design could lead to a multi-modal mechanism of action, combining non-covalent intercalation with potential reductive activation and covalent DNA modification, thereby enhancing cytotoxicity and potentially overcoming resistance mechanisms.

Synthesis of a Candidate DNA Binding Agent: N-(acridin-9-yl)-1-methyl-4-nitro-1H-imidazole-2-carboxamide

The synthesis of the target compound involves a direct amide coupling between this compound and 9-aminoacridine. The choice of coupling agent is critical to ensure high yield and purity, especially when dealing with heterocyclic systems which can present unique reactivity challenges. Here, we detail a robust protocol utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.[5][6]

Synthetic Workflow Diagram

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification A This compound B HATU + DIPEA in DMF A->B Step 1a C Activated Ester Intermediate B->C Step 1b E N-(acridin-9-yl)-1-methyl-4-nitro-1H-imidazole-2-carboxamide C->E Nucleophilic Attack D 9-Aminoacridine D->E Step 2 F Work-up & Column Chromatography E->F G Pure Product F->G

Caption: Synthetic workflow for the amide coupling of this compound with 9-aminoacridine.

Detailed Experimental Protocol

Materials:

  • This compound (FW: 171.11 g/mol )

  • 9-Aminoacridine (FW: 194.23 g/mol )

  • HATU (FW: 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the acid in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester intermediate is typically rapid. The causality behind using HATU is its ability to form a highly reactive O-acylisourea intermediate that is less prone to racemization and side reactions compared to carbodiimide-based activators like EDC.[7][8] DIPEA, a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without competing in the coupling reaction.

  • Amine Addition: In a separate flask, dissolve 9-aminoacridine (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture from step 2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(acridin-9-yl)-1-methyl-4-nitro-1H-imidazole-2-carboxamide.

Physicochemical and Structural Characterization

Thorough characterization of the synthesized compound is imperative to confirm its identity, purity, and structure before proceeding to biological evaluation.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazole and acridine rings, as well as the N-methyl group. The disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal are key indicators of successful coupling.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretching vibration (typically around 1650-1680 cm⁻¹) and an N-H stretching vibration.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should ideally be >95% for biological assays.

Expected Characterization Data
ParameterExpected Observation
Appearance Yellow to orange solid
¹H NMR (DMSO-d₆) Signals corresponding to acridine protons (δ 7.5-8.5 ppm), imidazole proton (δ ~8.0 ppm), N-CH₃ (δ ~4.0 ppm), and amide N-H (δ >10 ppm, broad).[10]
¹³C NMR (DMSO-d₆) Resonances for the carbons of the acridine and nitroimidazole rings, the N-methyl group, and the amide carbonyl (~160-165 ppm).[11]
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of C₁₈H₁₃N₅O₃.
Purity (HPLC) >95%

Protocols for Evaluation of DNA Binding

A multi-faceted approach is necessary to thoroughly characterize the interaction of the synthesized compound with DNA. The following protocols outline key experiments to determine the binding mode, affinity, and sequence selectivity.

UV-Visible Spectrophotometry for Binding Mode and Affinity

UV-Vis titration is a fundamental technique to probe the interaction between a small molecule and DNA.[12] Intercalation of the acridine moiety between DNA base pairs is expected to cause hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the compound.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ct-DNA spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹ per base pair). Prepare a stock solution of the synthesized compound in the same buffer.

  • Titration: Keep the concentration of the compound constant in a quartz cuvette and incrementally add small aliquots of the ct-DNA stock solution.

  • Data Acquisition: Record the UV-Vis spectrum (typically 230-500 nm) after each addition of DNA, ensuring thermal equilibrium is reached.

  • Data Analysis: Plot the absorbance at the λ_max of the compound against the DNA concentration. The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[13]

Fluorescence Spectroscopy for Binding Affinity and Mechanism

Fluorescence-based assays offer higher sensitivity and can provide complementary information about the binding interaction.

4.2.1. Direct Fluorescence Titration

If the synthesized compound is fluorescent, its fluorescence may be quenched or enhanced upon binding to DNA. This change can be monitored to determine the binding affinity.[14]

Protocol:

  • Excitation and Emission Scan: Determine the optimal excitation and emission wavelengths for the synthesized compound.

  • Titration: Similar to the UV-Vis titration, add increasing concentrations of ct-DNA to a fixed concentration of the compound.

  • Data Analysis: Monitor the change in fluorescence intensity at the emission maximum. The binding affinity can be determined by fitting the data to the Stern-Volmer equation for quenching or a suitable binding isotherm for enhancement.[15]

4.2.2. Ethidium Bromide (EtBr) Competitive Binding Assay

This assay determines if the compound can displace ethidium bromide, a known DNA intercalator, from its complex with DNA. A decrease in the fluorescence of the EtBr-DNA complex upon addition of the test compound indicates competitive binding.[16][17]

Protocol:

  • Prepare EtBr-DNA Complex: Prepare a solution of ct-DNA and ethidium bromide in buffer and allow it to incubate to form the fluorescent complex.

  • Titration: Add increasing concentrations of the synthesized compound to the EtBr-DNA complex.

  • Fluorescence Measurement: Excite the solution at a wavelength appropriate for EtBr (e.g., 520 nm) and record the emission spectrum (e.g., 550-650 nm).

  • Data Analysis: Plot the percentage of fluorescence quenching against the concentration of the compound. The concentration required to quench 50% of the fluorescence (IC₅₀) is determined. The apparent binding constant (K_app) can be calculated using the equation: K_EtBr × [EtBr] = K_app × [Compound]₅₀.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides a visual confirmation of DNA binding. The migration of a DNA fragment through a non-denaturing polyacrylamide gel is retarded upon binding of a small molecule, resulting in a "shift" of the DNA band.

EMSA Workflow Diagram

G A Labeled DNA Probe C Incubation (Binding Reaction) A->C B Synthesized Compound (Varying Concentrations) B->C D Native Polyacrylamide Gel Electrophoresis C->D E Visualization (e.g., Ethidium Bromide Staining) D->E F Analysis of Band Shift E->F

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA) to detect DNA binding.

Protocol:

  • DNA Probe Preparation: Use a short, well-defined DNA fragment (e.g., a 50-100 bp restriction fragment or a synthetic oligonucleotide duplex).

  • Binding Reactions: Set up a series of reactions containing a fixed amount of the DNA probe and increasing concentrations of the synthesized compound in a suitable binding buffer. Include a control lane with only the DNA probe.

  • Incubation: Incubate the reactions at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Electrophoresis: Load the samples onto a native (non-denaturing) polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system to prevent dissociation of the complex due to heating.

  • Visualization: Stain the gel with a DNA stain such as ethidium bromide or SYBR Green and visualize the DNA bands under UV illumination.[18] A decrease in the mobility of the DNA band in the presence of the compound, compared to the control, indicates binding.

Conclusion and Future Perspectives

This application note has detailed a comprehensive framework for the synthesis and evaluation of DNA binding agents derived from this compound. The provided protocols for amide coupling, physicochemical characterization, and DNA binding analysis offer a robust starting point for researchers interested in this promising class of compounds. The modular nature of the synthesis allows for the facile introduction of other DNA recognition motifs, opening avenues for the development of a diverse library of 4-nitroimidazole-based DNA binding agents with potentially novel mechanisms of action and improved therapeutic profiles. Future work should focus on exploring the structure-activity relationships by varying the nature of the DNA-binding moiety and the substituents on the imidazole ring, as well as investigating the bioreductive activation of these compounds and their effects on cellular DNA in relevant disease models.

References

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  • Chen, P., et al. (2001). DNA Analysis by Fluorescence Quenching Detection. Genome Research, 11(3), 427-436.
  • Edwards, D. I. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(5), 299-304.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Gupte, A., et al. (2017). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Infectious Diseases, 3(12), 917-926.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Denny, W. A. (2002). Acridine derivatives as anticancer agents. Current Medicinal Chemistry, 9(18), 1655-1665.
  • Hess, S., et al. (1997). A Competition Assay for DNA Binding Using the Fluorescent Probe ANS. Journal of Fluorescence, 7(3), 235-239.
  • Hosseinzadeh, R., et al. (2019). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Journal of the Chinese Chemical Society, 66(7), 735-742.
  • Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741-745.
  • Lohman, T. M., & Bujalowski, W. (1991). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. In Methods in Enzymology (Vol. 208, pp. 258-290). Academic Press.
  • Pasternack, R. F., & Gibbs, E. J. (1996). Porphyrins as probes of biomolecular structure and dynamics. Metal Ions in Biological Systems, 33, 367-395.
  • Patel, H. M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Reddy, M. S., et al. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(5), 335-341.
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AApptec. (n.d.). Coupling Reagents.
  • Bera, R., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Scientific Reports, 9(1), 5635.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Der Pharma Chemica. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(5), 335-341.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • ResearchGate. (2019). How to calculate DNA binding constant?.
  • ResearchGate. (n.d.). Competitive displacement assays (A) Fluorescence titration of EtBr-DNA....
  • S. S. Al-Shihry. (2016). DNA Interaction Studies of Selected Polyamine Conjugates. Molecules, 21(9), 1229.
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • ResearchGate. (n.d.). Some examples of synergistic intercalators which combine a functional....
  • Neidle, S. (2013). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Molecules, 18(12), 15324-15351.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Zhang, Y., et al. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Drug Design, Development and Therapy, 18, 13-26.
  • ResearchGate. (n.d.). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • SID. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • SID. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole.
  • Yang, Q., et al. (2008). Naphthalimide intercalators with chiral amino side chains: effects of chirality on DNA binding, photodamage and antitumor cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 18(23), 6138-6141.
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Sources

A Robust HPLC-UV Method for Purity Determination of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This compound is a key intermediate in the synthesis of novel pharmaceutical agents, making its purity profile a critical quality attribute.[1] The developed reversed-phase HPLC (RP-HPLC) method leverages a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol herein provides comprehensive guidance on method parameters, solution preparation, system suitability testing, and a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document is intended to provide researchers, quality control analysts, and drug development professionals with a reliable and readily implementable protocol for assessing the purity of this important synthetic intermediate.

Principles and Rationale: The Science Behind the Method

The logical development of a robust analytical method is predicated on the physicochemical properties of the analyte. This compound possesses distinct structural features that guide the selection of an appropriate chromatographic strategy.

  • Analyte Structure and Polarity: The molecule contains a polar imidazole ring, a highly polar nitro group, and an ionizable carboxylic acid functional group. This combination renders the compound soluble in polar organic solvents and aqueous solutions, making it an ideal candidate for reversed-phase HPLC.[3][4] A C18 column, the most common reversed-phase chemistry, is selected as the primary stationary phase for its hydrophobic retention capabilities.[5]

  • Control of Ionization: The carboxylic acid moiety is acidic, meaning its charge state is dependent on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed.[6] This is achieved by acidifying the aqueous component of the mobile phase to a pH of approximately 2.5-3.0, which is at least one pH unit below the typical pKa of a carboxylic acid.[5][7] At this pH, the carboxyl group is predominantly in its neutral, protonated form (-COOH), increasing its hydrophobicity and affinity for the C18 stationary phase. Phosphoric acid is an excellent choice for pH adjustment in this range.

  • UV Absorbance and Detection: The nitroimidazole core constitutes a strong chromophore, which is expected to exhibit significant UV absorbance.[8] Similar nitroimidazole antibiotics are effectively detected at wavelengths between 270 nm and 320 nm.[9] A photodiode array (PDA) detector is recommended during method development to determine the wavelength of maximum absorbance (λmax) for the analyte, ensuring optimal sensitivity for both the main component and any potential impurities. A detection wavelength of 310 nm is proposed for this method.

The diagram below illustrates the logical flow from analyte properties to the final method design choices.

Method_Development_Logic cluster_Analyte Analyte Physicochemical Properties cluster_Choices Chromatographic Method Design Analyte This compound Polar Imidazole & Nitro Groups Ionizable Carboxylic Acid (pKa ~2-4) Strong UV Chromophore (Nitroaromatic System) Mode Mode: Reversed-Phase HPLC (RP-HPLC) Analyte:f1->Mode Suitable for polar analytes Mobile Mobile Phase: Acetonitrile / Acidified Water (pH ~2.7) (Suppresses Ionization) Analyte:f2->Mobile Dictates pH control Detector Detector: UV/PDA (λ = 310 nm) (High Sensitivity) Analyte:f3->Detector Enables sensitive detection Stationary Stationary Phase: C18 Column (Hydrophobic Interaction) Mode->Stationary Standard choice Workflow Prep 1. Preparation - Mobile Phases - Diluent - Standard & Sample Solutions Equil 2. System Equilibration - Purge & flush system - Equilibrate column (20 min) Prep->Equil SST 3. System Suitability Test - Inject Standard (n=5) - Verify Acceptance Criteria Equil->SST Decision Pass SST? SST->Decision Analysis 4. Sample Analysis - Inject Sample Solution(s) Decision->Analysis Yes Troubleshoot Troubleshoot System - Check for leaks, bubbles, etc. - Re-prepare mobile phase Decision->Troubleshoot No Processing 5. Data Processing - Integrate chromatograms - Identify peaks Analysis->Processing Report 6. Calculation & Reporting - Calculate % Purity - Generate final report Processing->Report Troubleshoot->Equil

Sources

Title: A Practical Guide to the NMR Spectroscopic Characterization of Substituted Nitroimidazoles for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract: Substituted nitroimidazoles form a cornerstone of modern pharmacotherapy, with applications ranging from antibacterial and antiprotozoal agents to oncology radiosensitizers.[1][2] Unambiguous structural characterization of these active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite for drug development, ensuring identity, purity, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the complete and unequivocal elucidation of their molecular architecture.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework of detailed protocols and field-proven insights for the NMR characterization of substituted nitroimidazoles. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to structural analysis.

The Foundational Role of NMR in Nitroimidazole Analysis

The biological activity of a substituted nitroimidazole is intrinsically linked to its three-dimensional structure. The position of the nitro group (a potent electron-withdrawing group) and the nature of various substituents on the imidazole ring dictate the molecule's electronic properties, solubility, and ultimately, its interaction with biological targets.[5] The nitro group significantly influences the magnetic environment of the imidazole core, withdrawing electron density and causing a characteristic deshielding (downfield shift) of adjacent protons and carbons in the NMR spectrum.[5]

A multi-dimensional NMR approach is essential because it allows us to build a complete, unambiguous picture of the molecule's covalent framework and stereochemistry. While one-dimensional (1D) ¹H and ¹³C spectra provide the initial census of atoms, it is the suite of two-dimensional (2D) experiments that reveals the intricate connectivity, akin to assembling a molecular jigsaw puzzle.

The Strategic Workflow for Structure Elucidation

A systematic approach ensures that data from each NMR experiment logically builds upon the last, culminating in a single, validated structure. The workflow is designed to be efficient and comprehensive, starting with broad information and progressively adding layers of detailed connectivity.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Validation SamplePrep High-Quality Sample Preparation H1_NMR 1. ¹H NMR (Proton Census & Multiplicity) SamplePrep->H1_NMR Lock & Shim C13_DEPT 2. ¹³C & DEPT NMR (Carbon Census & Type) H1_NMR->C13_DEPT COSY 3. ¹H-¹H COSY (H-H Connectivity) C13_DEPT->COSY HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC NOESY 6. NOESY (Optional) (Through-Space Proximity) HMBC->NOESY Stereochemistry? Elucidation Assemble Fragments HMBC->Elucidation NOESY->Elucidation Validation Final Structure Validation Elucidation->Validation

Caption: Strategic workflow for NMR-based structure elucidation.

Core Experimental Protocols

The quality of the final data is entirely dependent on the meticulousness of the initial sample preparation. These protocols are designed to be robust and minimize common sources of error.

Protocol 3.1: High-Quality NMR Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution of the nitroimidazole analyte in a suitable deuterated solvent for high-resolution NMR analysis.

Materials:

  • 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[6][7]

  • Analyte (substituted nitroimidazole)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of >99.8% isotopic purity

  • Volumetric flask or vial

  • Pasteur pipette and bulb

  • Filtration medium (e.g., a small, tightly packed plug of glass wool or Kimwipe in a Pasteur pipette)[7][8]

  • Vortex mixer and/or sonicator

Methodology:

  • Determine Sample Mass:

    • For ¹H NMR , weigh 1-10 mg of the analyte.[4][6]

    • For ¹³C and 2D NMR , a more concentrated sample is required. Weigh 10-50 mg of the analyte.[7]

    • Causality: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, making it inherently less sensitive. A higher concentration is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Select an Appropriate Solvent:

    • Choose a deuterated solvent that fully dissolves the analyte. Check solubility with a small test quantity first.

    • The solvent's residual proton signal should not overlap with key analyte signals. For example, the residual CHCl₃ signal at ~7.26 ppm may obscure aromatic protons. DMSO-d₆ (~2.50 ppm) is often a good choice for polar nitroimidazoles.[8]

  • Dissolution and Filtration:

    • Dissolve the weighed analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[4][6]

    • Use a vortex mixer or brief sonication to ensure complete dissolution. The solution must be perfectly clear.

    • Crucially, filter the entire solution through a glass wool-plugged Pasteur pipette directly into the NMR tube.[8]

    • Causality: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[4]

  • Finalize and Label the Sample:

    • Ensure the final sample height in the NMR tube is between 4.0 and 4.5 cm.[6][7] This volume is optimal for detection by the instrument's receiver coils.

    • Cap the NMR tube securely.

    • Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, which can interfere with the sample changer.[8]

Protocol 3.2: Sequential NMR Data Acquisition

This protocol outlines the logical sequence of experiments to be run on a modern NMR spectrometer (e.g., 400 MHz or greater is preferred for better resolution and sensitivity).[9]

Step 1: ¹H NMR Spectroscopy

  • Purpose: To obtain a proton "fingerprint" of the molecule.

  • Information Gained: Number of unique proton environments, chemical shift (electronic environment), signal integration (proton ratio), and coupling patterns (J-coupling, indicating adjacent protons).

  • Typical Parameters: 16-32 scans, 45° pulse angle, 1-2 second relaxation delay.

Step 2: ¹³C and DEPT-135/90 Spectroscopy

  • Purpose: To identify all unique carbon atoms and determine their type.

  • Information Gained:

    • ¹³C{¹H}: Provides the chemical shift for all carbon atoms, including quaternaries.

    • DEPT-135: Shows CH₃ and CH groups as positive signals and CH₂ groups as negative signals. Quaternary carbons are absent.[10]

    • DEPT-90: Shows only CH groups as positive signals.[10]

  • Causality: Running these experiments together allows for the unambiguous assignment of each carbon's multiplicity, which is a critical piece of the structural puzzle.

Step 3: ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).

  • Information Gained: Cross-peaks in the 2D spectrum connect protons that are part of the same spin system. This allows for the tracing of proton connectivity through aliphatic chains or within the imidazole ring.[11]

Step 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Information Gained: Each cross-peak correlates a proton signal on one axis with the carbon signal on the other axis, corresponding to a one-bond (¹J) C-H coupling.[11][12] This definitively links the proton and carbon skeletons.

Step 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To connect molecular fragments by identifying long-range correlations between protons and carbons.

  • Information Gained: Cross-peaks show correlations over 2-4 bonds (²J, ³J, and sometimes ⁴J). This is the most powerful experiment for structure elucidation as it connects spin systems separated by quaternary carbons or heteroatoms.[11][13]

Step 6: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To determine the spatial proximity of protons, regardless of their bonding.

  • Information Gained: Cross-peaks connect protons that are close to each other in 3D space (<5 Å). This is essential for determining stereochemistry, such as the relative orientation of substituents around a stereocenter or the geometry of a double bond.[14][15][16]

Data Interpretation: A Self-Validating System

The power of this workflow lies in its self-validating nature. The structural hypothesis must be consistent with every piece of data. For example, a correlation seen in the COSY spectrum between two protons must correspond to an HSQC cross-peak for each proton to its attached carbon, and these carbons should show appropriate HMBC correlations to neighboring protons.

Connectivity_Logic HA HA HB HB HA->HB J-coupled CA CA CB CB HA_hsqc HA HA_hsqc->HA HA_hsqc->CA ¹J HB_hsqc HB HB_hsqc->HB HB_hsqc->CB ¹J HA_hmbc HA HA_hmbc->HA CB_hmbc CB HA_hmbc->CB_hmbc ²J HB_hmbc HB HB_hmbc->HB CA_hmbc CA HB_hmbc->CA_hmbc ²J CA_hmbc->CA CB_hmbc->CB Validation Validated Fragment HA-CA-CB-HB cluster_cosy cluster_cosy cluster_cosy->Validation cluster_hsqc cluster_hsqc cluster_hsqc->Validation cluster_hmbc cluster_hmbc cluster_hmbc->Validation

Caption: Integration of 2D NMR data for structure validation.

Characteristic NMR Data for Substituted Nitroimidazoles

The following table summarizes typical chemical shift ranges observed for nitroimidazole scaffolds. Note that these values can vary based on the solvent and the electronic nature of other substituents.

Position/GroupNucleusTypical Chemical Shift (ppm)Comments
Imidazole H-4/H-5¹H7.5 - 8.5Highly deshielded due to the aromatic ring and nitro group. A proton adjacent to the nitro group will be further downfield.[17]
Imidazole H-2¹H7.0 - 8.0Typically observed when the nitro group is at C4 or C5.
Imidazole C-2¹³C140 - 155The position of the nitro group heavily influences this shift.
Imidazole C-4/C-5¹³C120 - 148The carbon bearing the nitro group is significantly downfield.[18]
N-CH₂ (Sidechain)¹H4.0 - 5.0Protons on the carbon directly attached to the imidazole nitrogen are deshielded.[17]
C-CH₃ (Sidechain)¹H2.3 - 2.6Methyl group attached directly to the imidazole ring.[17]

Method Validation in a Regulatory Context

For drug development operating under Good Manufacturing Practices (GMP), NMR methods must be validated to ensure they are fit for purpose.[3] The combination of experiments described here provides exceptional specificity , as the complete web of correlations is unique to a single molecular structure. For quantitative applications (qNMR), parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be formally established according to regulatory guidelines like those from the ICH.[3][9][19] The inherent quantitative nature of NMR, where signal intensity is directly proportional to the number of nuclei, makes it a powerful tool for purity assessment and potency determination.[20]

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unparalleled, self-validating platform for the complete structural characterization of substituted nitroimidazoles. By following the robust protocols for sample preparation and employing a logical workflow for data acquisition and interpretation, researchers can confidently elucidate molecular structures. This level of analytical rigor is fundamental to advancing drug discovery and development, ensuring the safety and efficacy of these vital pharmaceutical compounds.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Química Nova, 36(2), 324-330.
  • Maniara, W. M., et al. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
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  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem.
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  • University of Florida. (n.d.). How to make an NMR sample.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). ¹H-/¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • ResearchGate. (2022, May 19). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety.
  • YouTube. (2022, March 20). Stereochemistry | How to read NOESY spectrum?
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • University of Cambridge. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • YouTube. (2022, August 31). 2d nmr: noesy nmr interpretation.
  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives.
  • National Institutes of Health. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.
  • Frontiers. (2019, April 1). Core Shell Investigation of 2-nitroimidazole.
  • MDPI. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • ResearchGate. (n.d.). (A) Synthetic scheme of nitroimidazole (NI) derivatives; (B) ¹H-NMR....
  • National Institutes of Health. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification.

Sources

Application Notes and Protocols for the Derivatization of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. The core objective is to generate a diverse chemical library for biological screening, primarily targeting infectious diseases. Nitroimidazole scaffolds are well-established pharmacophores, particularly as antimicrobial and antiprotozoal agents.[1][2][3] Their mechanism of action is often linked to the reductive bioactivation of the nitro group within anaerobic or microaerophilic pathogens, leading to the formation of cytotoxic radical species that damage cellular macromolecules like DNA.[1] This guide details synthetic protocols for creating amide and ester derivatives, discusses the rationale for bioisosteric replacement of the carboxylic acid moiety, and provides established methodologies for high-throughput biological screening and cytotoxicity assessment.

Introduction: The Rationale for Derivatizing this compound

The 1-methyl-4-nitro-1H-imidazole core represents a privileged scaffold in medicinal chemistry. The position of the nitro group at C4 is a key determinant of its biological activity and toxicological profile. While 5-nitroimidazoles like metronidazole are clinically widespread, 4-nitroimidazoles present an opportunity for novel structure-activity relationship (SAR) exploration, potentially leading to compounds with improved efficacy, altered spectra of activity, or reduced side effects.[4] The carboxylic acid at the C2 position is a versatile chemical handle, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, cell permeability, and metabolic stability.

This guide focuses on three primary derivatization strategies aimed at creating a focused library for biological screening:

  • Amide Synthesis: Formation of amide bonds is a cornerstone of medicinal chemistry, appearing in over a quarter of all known drugs.[5] Amides are generally stable and can participate in hydrogen bonding, a critical interaction for target binding.[5]

  • Ester Synthesis: Esterification can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

  • Bioisosteric Replacement: The carboxylic acid group, while important for target interaction, can also lead to poor pharmacokinetic properties and potential metabolic liabilities.[6][7] Replacing it with a bioisostere, such as a tetrazole, can mitigate these issues while retaining biological activity.[8]

The overarching goal is to generate a library of compounds that can be screened for activity against a panel of relevant pathogens and assessed for their safety profile.

Synthetic Derivatization Strategies and Protocols

The following sections provide detailed protocols for the derivatization of this compound. It is assumed that the starting material is available. While a specific synthesis for this exact molecule is not readily found in the literature, its synthesis can be approached through established methods of imidazole ring formation followed by methylation and nitration, or by functional group manipulation of a pre-formed imidazole.

General Considerations for Synthesis
  • Safety: Nitroimidazole derivatives should be handled with care as some can be mutagenic.[4] Appropriate personal protective equipment (PPE) should be worn at all times.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of all reactions.

  • Purification: Purification of the final compounds is critical for accurate biological data. Column chromatography, recrystallization, or preparative HPLC are recommended methods.

  • Characterization: The structure and purity of all synthesized compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

Amide coupling is one of the most frequently used reactions in drug discovery.[9] The use of a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and widely applicable method that minimizes side reactions and racemization.[5]

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow A 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid B Dissolve in Anhydrous DMF/DCM A->B C Add EDC (1.2 eq) & HOBt (1.2 eq) B->C D Stir at 0°C to RT (Activation) C->D E Add Amine (R-NH2, 1.1 eq) D->E F Stir at RT overnight E->F G Aqueous Workup F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I J Final Amide Derivative I->J

Caption: Workflow for amide library synthesis.

Materials:

  • This compound

  • A diverse panel of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

  • Characterize the purified amide derivative by NMR and HRMS.

Protocol 2: Ester Library Synthesis via Fischer Esterification

Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[10] This method is particularly well-suited for simple, unhindered alcohols.[10]

Workflow for Ester Synthesis:

Ester_Synthesis_Workflow A 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid B Suspend in Alcohol (R-OH, solvent) A->B C Add Catalytic H2SO4 B->C D Reflux with Dean-Stark trap C->D E Monitor by TLC/LC-MS D->E F Cool and Neutralize E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I J Final Ester Derivative I->J

Caption: Workflow for ester library synthesis.

Materials:

  • This compound

  • A diverse panel of alcohols (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (which also serves as the solvent, use in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux. For alcohols that form an azeotrope with water, a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by silica gel column chromatography.

  • Characterize the purified ester derivative by NMR and HRMS.

Strategy 3: Bioisosteric Replacement with a Tetrazole

Tetrazoles are widely used as bioisosteres for carboxylic acids in drug development.[11] They are metabolically stable and can improve oral bioavailability due to their increased lipophilicity.[11] A multi-step synthesis is typically required to convert a carboxylic acid to a tetrazole, often proceeding through a nitrile intermediate.

Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach is recommended, starting with primary high-throughput screening to identify "hits," followed by secondary assays to confirm activity and assess selectivity and toxicity.

Primary High-Throughput Screening (HTS) for Antimicrobial Activity

The goal of primary HTS is to rapidly screen the entire compound library to identify compounds that inhibit microbial growth.[1][12] The broth microdilution method is a standard and effective approach.[13]

Workflow for Primary Antimicrobial HTS:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Compound Library in DMSO D Dispense Compounds (e.g., 10 µM final conc.) A->D B Bacterial/Fungal Culture (Log Phase) E Add Microbial Inoculum B->E C Prepare Assay Plates (384-well) C->D D->E F Incubate (e.g., 37°C, 18-24h) E->F G Measure Optical Density (OD600) or Add Resazurin & Measure Fluorescence F->G H Data Normalization (% Inhibition) G->H I Hit Identification (Z-score > 3 or % Inhibition > 50%) H->I

Caption: High-throughput screening workflow.

Protocol: High-Throughput Broth Microdilution Assay

Materials:

  • Synthesized compound library (typically as 10 mM stocks in DMSO)

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Giardia lamblia)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • Sterile 384-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin, metronidazole)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Prepare assay plates by dispensing the compound library into 384-well plates to a final concentration of, for example, 10 µM. Include wells for positive and negative controls.

  • Prepare an inoculum of the microbial strain in the mid-logarithmic growth phase, adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to all wells except for sterility control wells.

  • Incubate the plates at the optimal temperature for the microbe (e.g., 37°C) for 18-24 hours.

  • Measure the optical density at 600 nm (OD₆₀₀) to determine microbial growth.

  • Calculate the percentage of growth inhibition for each compound compared to the negative control.

  • Identify "hits" based on a predefined threshold (e.g., >50% inhibition).

Data Presentation: Primary HTS Hit Summary

Compound IDDerivative TypeTarget Organism% Inhibition at 10 µMHit (Yes/No)
MNIA-Am-01AmideS. aureus85.2Yes
MNIA-Am-02AmideS. aureus12.5No
MNIA-Es-01EsterE. coli92.1Yes
...............
Secondary Assays: Dose-Response and Cytotoxicity

Hits from the primary screen should be subjected to secondary assays to confirm their activity and assess their toxicity.

Dose-Response (MIC Determination):

For each hit compound, a dose-response experiment is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth. This is typically done using a serial dilution of the compound in a 96-well plate format.

Cytotoxicity Assays:

It is essential to evaluate whether the active compounds are toxic to mammalian cells, as this can be a major hurdle in drug development.[2][11][14] The MTT assay is a common colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[14]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hit compounds from primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader (for measuring absorbance at 570 nm)

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the hit compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Presentation: Hit Compound Profile

Compound IDMIC (µg/mL) vs. S. aureusCC₅₀ (µg/mL) vs. HeLa cellsSelectivity Index (SI = CC₅₀/MIC)
MNIA-Am-014> 64> 16
MNIA-Es-018121.5
............

A higher selectivity index indicates that the compound is more toxic to the microbe than to mammalian cells, which is a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel anti-infective agents. The synthetic protocols and screening strategies outlined in this document provide a robust framework for generating and evaluating a library of new chemical entities. By systematically exploring the chemical space around this scaffold through amide and ester formation, and by considering bioisosteric replacements, researchers can elucidate critical structure-activity relationships. Promising hits identified through this workflow, particularly those with a high selectivity index, can then be advanced into further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy testing.

References

  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520. [Link]
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. Journal of Scientific & Industrial Research, 62, 659-665.
  • Upcroft, P., & Upcroft, J. A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(10), 4085-4100. [Link]
  • Kosheeka. (2025).
  • Ang, K. K. H., et al. (2011). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 55(1), 285-291. [Link]
  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Vantipalli, P., & Ma, C. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(11), 3362. [Link]
  • Shafeeq, A. A., Hamandi, Z. M. A., Mohammed, M. H., & Al-Shamma, G. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. [Link]
  • Drug Target Review. (2016). Amping antimicrobial discovery with high-throughput screening. [Link]
  • Zhang, L., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4345-4352. [Link]
  • Alcalde, E., et al. (1989). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. Il Farmaco, 44(11), 1095-1107. [Link]
  • Al-Rawi, J. M. A., et al. (2011). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 3(6), 461-469.
  • Günay, N. S., et al. (1999). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Il Farmaco, 54(12), 826-831.
  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 51(9), 753-759. [Link]
  • Cedillo-Rivera, R., et al. (1992). New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity.
  • Der Pharma Chemica. (2012).
  • Rodríguez-Hernández, D., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(1), 162. [Link]
  • de Souza, A. M., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry, 239, 114539. [Link]
  • Boonen, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
  • Mkhithi, M. F. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
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Application Note: A Multi-faceted Approach to the Identification and Characterization of Impurities in 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed framework of analytical techniques for the identification, quantification, and structural elucidation of impurities in the active pharmaceutical ingredient (API), 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. Recognizing the critical importance of impurity profiling in drug development and manufacturing for ensuring safety and efficacy, this guide is tailored for researchers, scientists, and quality control professionals. We present a multi-modal strategy employing chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Furthermore, we outline a systematic protocol for forced degradation studies to identify potential degradation products under various stress conditions, aligning with the principles of Quality by Design (QbD) and regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Impurity Profiling

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount as any impurities can be carried through the synthetic process, potentially impacting the final drug product's safety, efficacy, and stability. Regulatory bodies worldwide, guided by standards such as the ICH Q3A(R2) guidelines for impurities in new drug substances, mandate rigorous characterization of any impurity present at levels of 0.10% or higher.[1][2]

This document serves as a practical guide, moving beyond a simple listing of methods to explain the rationale behind the selection of each technique and the interpretation of the resulting data. Our approach is grounded in establishing a self-validating system of analysis, ensuring the trustworthiness and robustness of the impurity profiling workflow.

Potential Impurities: A Proactive Assessment

A thorough understanding of the synthetic route and the inherent stability of the this compound molecule is the first step in effective impurity analysis. Impurities can be broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the synthesis and purification processes.

Based on the structure of the target molecule, potential organic impurities could include:

  • Isomeric Impurities: Regioisomers such as 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid may form during the nitration of the imidazole ring. The regioselectivity of such reactions can be sensitive to reaction conditions.

  • Unreacted Starting Materials: For example, 1-methyl-1H-imidazole-2-carboxylic acid.

  • Decarboxylation Products: Loss of the carboxylic acid group to form 1-methyl-4-nitro-1H-imidazole.

  • Hydrolytic Degradants: The nitro group can be susceptible to hydrolysis under certain pH conditions.

The Analytical Workflow: A Synergistic Strategy

A robust impurity analysis workflow integrates both separation and identification techniques. High-performance liquid chromatography (HPLC) is the cornerstone for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation.

Analytical Workflow for Impurity Profiling cluster_0 Sample Preparation & Forced Degradation cluster_1 Separation & Quantification cluster_2 Identification & Characterization API API Batch of this compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation Stress Testing HPLC_UV HPLC-UV Analysis API->HPLC_UV Initial Purity Assessment Forced_Degradation->HPLC_UV Analysis of Stressed Samples LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Peak Purity & Mass Identification Preparative_HPLC Preparative HPLC for Impurity Isolation LC_MS->Preparative_HPLC Guide Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Preparative_HPLC->NMR Structure Elucidation FT_IR FT-IR Spectroscopy Preparative_HPLC->FT_IR Functional Group Analysis

Caption: Overall workflow for impurity identification.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] These studies expose the API to conditions more severe than accelerated stability testing.

Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Nitroimidazoles are often more susceptible to basic hydrolysis.[3]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

  • Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze the stressed samples by HPLC-UV, comparing the chromatograms to that of an unstressed control sample to identify degradation products.

Chromatographic Analysis: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying impurities. A well-developed HPLC method should be able to resolve the main peak from all potential impurities and degradation products.

Protocol for HPLC-UV Analysis

HPLC Protocol Workflow prep Sample Preparation Dissolve sample in mobile phase (0.1 mg/mL) hplc_system HPLC System Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Temperature: 30°C prep->hplc_system mobile_phase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile gradient Gradient Elution Time (min) %B 0 5 20 80 25 80 26 5 30 5 detection Detection UV Detector at 310 nm hplc_system->detection analysis Data Analysis Integrate peaks, calculate % area detection->analysis

Caption: Step-by-step HPLC-UV protocol.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like the target molecule and its likely impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH improves peak shape for the carboxylic acid and ensures ionization for potential LC-MS analysis.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% to 80% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 310 nmNitroimidazole compounds typically have a strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.

Mass Spectrometry: Identification of Impurities

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of impurities, which is a critical step in their identification. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to elucidate the structure of the impurities.

Protocol for LC-MS/MS Analysis

The HPLC method described above can be directly coupled to a mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like the target compound.
Polarity Positive and NegativeAnalysis in both modes is recommended to ensure detection of all impurities. The carboxylic acid will likely show a strong signal in negative mode ([M-H]⁻), while the imidazole ring can be protonated in positive mode ([M+H]⁺).
Scan Mode Full Scan (m/z 100-500)To detect all potential impurities.
MS/MS Mode Product Ion ScanTo obtain fragmentation patterns for the main peak and any detected impurity peaks.
Collision Energy Ramped (e.g., 10-40 eV)To generate a comprehensive fragmentation spectrum.

Expected Fragmentation: In positive ion mode, common losses for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). The nitro group may be lost as NO₂ (46 Da).[5][6][7] Fragmentation of the imidazole ring is also possible.

NMR Spectroscopy: Definitive Structure Elucidation

For unambiguous structure determination of unknown impurities, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Protocol for NMR Analysis
  • Isolation: Scale up the HPLC method to a preparative or semi-preparative scale to isolate sufficient quantities (typically >1 mg) of each significant impurity.

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons.

Expected ¹H NMR signals for this compound (in DMSO-d₆):

  • A singlet for the methyl group protons.

  • A singlet for the proton on the imidazole ring.

  • A broad singlet for the carboxylic acid proton. The chemical shifts of these signals would be compared to those of the parent compound to identify structural differences in the impurities.[8][9][10]

FT-IR Spectroscopy: Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy can provide valuable information about the functional groups present in the API and its impurities.

Protocol for FT-IR Analysis
  • Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1550 and ~1350N-O stretch (nitro group)
~1600-1450C=C and C=N stretching (imidazole ring)

Changes in the FT-IR spectrum of an impurity compared to the parent compound can indicate modifications to these functional groups.

Conclusion

The analytical strategy detailed in this application note provides a robust and comprehensive framework for the identification and characterization of impurities in this compound. By integrating systematic forced degradation studies with orthogonal analytical techniques such as HPLC, LC-MS, NMR, and FT-IR, researchers and drug development professionals can build a thorough understanding of the impurity profile of this important pharmaceutical intermediate. This multi-faceted approach ensures the development of a safe, effective, and high-quality final drug product, in line with global regulatory expectations.

References

  • A Comprehensive Review of Forced Degradation Studies and Stability Indicating Methods for Paracetamol and Metronidazole. (n.d.). International Journal of Pharmaceutical Research and Emerging Science.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. (2014). CABI Digital Library.
  • Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. (2014). Walsh Medical Media.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health.
  • Quality: impurities. (n.d.). European Medicines Agency.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2019). ResearchGate.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011). PubMed.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. (n.d.). UTUPub.
  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). National Institutes of Health.
  • Confirmation of Nitroimidazoles by ESI – LC/MS. (n.d.). NUCLEUS information resources.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.

Sources

Application Note & Protocol: A Modular Approach to Synthesizing Potent Metallo-β-Lactamase (MBL) Inhibitors from an Imidazole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antibiotic resistance, driven by enzymes like metallo-β-lactamases (MBLs), necessitates the development of novel therapeutic strategies. MBLs are particularly challenging targets as they can hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, and no MBL inhibitors are currently approved for clinical use.[1][2][3][4] This guide details a robust and adaptable synthetic protocol centered on the 1H-imidazole-2-carboxylic acid scaffold, a validated metal-binding pharmacophore (MBP) for targeting the dizinc active site of Class B1 MBLs.[5][6] We present a detailed, step-by-step amide coupling procedure, explain the chemical rationale behind each step, and provide a framework for generating a library of potential inhibitors for structure-activity relationship (SAR) studies.

The Scientific Rationale: Why Imidazole-2-Carboxylic Acid?

Metallo-β-lactamases utilize one or two zinc ions in their active site to coordinate and hydrolyze the amide bond of the β-lactam ring.[7] An effective MBL inhibitor must therefore be able to chelate these essential zinc ions, displacing the nucleophilic hydroxide and rendering the enzyme inactive.

The 1H-imidazole-2-carboxylic acid core is an exemplary starting point for several key reasons:

  • Validated Zinc-Binding: The nitrogen atoms of the imidazole ring and the adjacent carboxylate group form a bidentate chelation motif that effectively interacts with the zinc ions in the MBL active site.[8]

  • Structural Mimicry: This scaffold can mimic the transition state of β-lactam hydrolysis, allowing it to bind with high affinity.

  • Synthetic Tractability: The carboxylic acid handle provides a straightforward point for chemical modification via robust reactions like amide coupling, allowing for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.

Structure-activity relationship studies have consistently shown that this core is critical for potent inhibition, particularly against clinically relevant VIM (Verona Integron-encoded Metallo-β-lactamase) and NDM (New Delhi Metallo-β-lactamase) type enzymes.[5][6][9]

General Synthetic Strategy

The protocol outlined below focuses on the amide coupling of the 1H-imidazole-2-carboxylic acid core with a diverse range of primary and secondary amines. This creates a library of N-substituted imidazole-2-carboxamides, where the "R" group can be systematically varied to probe interactions with the flexible active site loops of the MBL enzyme.[6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 1H-Imidazole-2-Carboxylic Acid (Core Scaffold) C Coupling Reagent (e.g., HATU, EDC) A->C Activation B Amine (R-NH2) (Diversity Element) F N-Substituted Imidazole-2-Carboxamide (MBL Inhibitor Candidate) B->F C->F Coupling D Non-Nucleophilic Base (e.g., DIPEA) D->C E Anhydrous Solvent (e.g., DMF) E->C

Figure 1: General workflow for the synthesis of imidazole-2-carboxamide MBL inhibitors.

Detailed Synthesis Protocol: Amide Coupling

This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.

Materials and Equipment
Reagents & Chemicals Purpose Supplier Example
1H-Imidazole-2-carboxylic acidCore ScaffoldSigma-Aldrich, Combi-Blocks
Substituted Amine (e.g., benzylamine)Diversity ElementAcros Organics, Alfa Aesar
HATUCoupling ReagentBenchChem, Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseFisher Scientific
Anhydrous N,N-Dimethylformamide (DMF)Reaction SolventAcros Organics (AcroSeal)
Ethyl Acetate (EtOAc)Extraction SolventVWR
5% aq. Lithium Chloride (LiCl)Aqueous Wash (removes DMF)---
1 M aq. Hydrochloric Acid (HCl)Aqueous Wash---
Saturated aq. Sodium Bicarbonate (NaHCO₃)Aqueous Wash---
Brine (Saturated aq. NaCl)Aqueous Wash---
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent---
Silica Gel (230-400 mesh)Chromatography Stationary Phase---
Equipment Purpose
Round-bottom flasksReaction Vessel
Magnetic stirrer and stir barsAgitation
Inert atmosphere setup (Nitrogen/Argon)Maintain anhydrous conditions
SyringesReagent addition
Thin Layer Chromatography (TLC) platesReaction monitoring
Rotary evaporatorSolvent removal
Glass column for chromatographyProduct purification
Step-by-Step Experimental Procedure

Causality and Trustworthiness: This protocol is designed as a self-validating system. Each step, from maintaining an inert atmosphere to the specific aqueous washes, is included to control the reaction environment, remove specific impurities, and ensure the isolation of a pure product.

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 1H-imidazole-2-carboxylic acid (1.0 eq.).

    • Dissolve the acid in anhydrous DMF. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

    • Expert Insight: Anhydrous conditions are paramount. Water will hydrolyze the activated carboxylic acid intermediate, regenerating the starting material and reducing the yield. Using a solvent from a sealed bottle or an AcroSeal bottle is highly recommended.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add HATU (1.1 eq.).

    • Add DIPEA (2.5 eq.) dropwise. The solution may change color.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Expert Insight: This pre-activation step generates a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to scavenge the HCl formed during the reaction without competing with the primary amine for the activated ester.

  • Amine Coupling:

    • In a separate vial, dissolve the desired amine (1.2 eq.) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Allow the reaction to stir at room temperature.

    • Expert Insight: The reaction progress should be monitored every 1-2 hours using TLC or LC-MS. A typical mobile phase for TLC could be 10% methanol in dichloromethane. The disappearance of the limiting reagent (usually the acid) and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 2-12 hours), pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with:

      • 5% aq. LiCl (2x): This is crucial for removing the high-boiling point DMF solvent.[10]

      • 1 M aq. HCl (2x): Removes unreacted amine and residual DIPEA.

      • Saturated aq. NaHCO₃ (2x): Removes unreacted carboxylic acid and the acidic byproduct from HATU.

      • Brine (1x): Removes residual water from the organic layer.

    • Expert Insight: Each wash removes a specific set of impurities. Performing them in this order ensures a cleaner crude product, simplifying the final purification step.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude solid or oil should be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with ethyl acetate/hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-substituted imidazole-2-carboxamide.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A 1. Setup Dissolve Imidazole-2-COOH in Anhydrous DMF B 2. Activation Add HATU + DIPEA Stir 15-30 min A->B C 3. Coupling Add Amine Solution Stir 2-12h B->C D 4. Quench & Extract Pour into EtOAc C->D I Reaction Monitoring (TLC/LC-MS) C->I E 5. Aqueous Washes (LiCl -> HCl -> NaHCO3 -> Brine) D->E F 6. Dry & Concentrate (MgSO4, Rotovap) E->F G 7. Chromatography (Silica Gel) F->G H Pure MBL Inhibitor G->H

Figure 2: Step-by-step experimental workflow from reaction setup to final product.

Product Characterization & Biological Evaluation

Structural Confirmation

The identity and purity of the synthesized inhibitors must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (exact mass).

  • HPLC: To determine the purity of the final compound, which should ideally be >95% for biological testing.

Biological Evaluation Framework

Once synthesized and characterized, the compounds are evaluated for their inhibitory potential.

  • Enzymatic Assays: The primary screen involves determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) against purified MBL enzymes (e.g., VIM-2, NDM-1).

  • Synergy Assays (Checkerboard MIC): The most promising inhibitors are tested in combination with a β-lactam antibiotic like meropenem against MBL-producing bacterial strains. A significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor demonstrates a synergistic effect and potential for clinical translation.[5]

Compound Example Target MBL IC₅₀ (µM) Meropenem MIC Reduction
Derivative 28[5]VIM-20.018>16-fold at 1 µg/mL
Derivative 28[5]VIM-50.018>16-fold at 1 µg/mL
Derivative 55[6]VIM-2PotentPotent synergistic activity

Conclusion

The 1H-imidazole-2-carboxylic acid scaffold is a powerful and synthetically accessible starting point for the development of novel MBL inhibitors. The amide coupling protocol detailed here is robust, modular, and ideally suited for generating compound libraries for SAR exploration. By systematically modifying the substituents attached to the core pharmacophore, researchers can fine-tune inhibitory potency and optimize properties to develop candidates capable of restoring the efficacy of our last-resort antibiotics against multidrug-resistant pathogens.

References

  • Li, R., Su, H., Chen, W., Yan, Y. H., Zhou, C., Mou, L., Yang, H., Qian, S., Wang, Z., Yang, L., & Li, G. B. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. [Link]
  • Su, H., Li, R., Chen, W., Zhou, C., Qian, S., Yang, H., Yan, Y. H., Wang, Z., Yang, L., & Li, G. B. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]
  • Akhtar, N., S., A., & S., P. (2023). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 28(13), 5005. [Link]
  • Arjomandi, A. A., Ramezani, M., & Arjomandi, M. A. (2019). Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1. Bioorganic chemistry, 92, 103221. [Link]
  • Tondi, D., Calo, S., Venturelli, A., & Costi, M. P. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS infectious diseases, 7(5), 1168–1180. [Link]
  • Reddy, N., Girdhari, L., Shungube, M., Gouws, A. C., Peters, B. K., Rajbongshi, K. K., Baijnath, S., Mdanda, S., Ntombela, T., Arumugam, T., Bester, L. A., Singh, S. D., Chuturgoon, A., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., Govender, T., & Naicker, T. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Scientific reports, 13(1), 10137. [Link]
  • Brem, J., van Berkel, S. S., Aik, W. S., & Schofield, C. J. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(5), 1168-1180.
  • Wilson, L. A., Pedroso, M. M., & Schenk, G. (2024). Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates. ChemMedChem, 19(21), e202400302. [Link]
  • Weaver, J. D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
  • Romagnoli, C., et al. (2016). Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA). Arabian Journal of Chemistry. [Link]
  • Kumar, R. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(1), 329-334. [Link]
  • Tierney, D. L. (n.d.). MβL Inhibitors. Miami University. [Link]
  • Gonzalez-de-Castro, A., & Williams, J. M. J. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 18(20), 3846-3852. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous antimicrobial and antiprotozoal agents. The presence of the nitro group on the imidazole ring is often essential for the biological activity of these molecules. As an intermediate, this compound is used in the synthesis of more complex molecules, including those with potential applications in oncology and other therapeutic areas. The efficient and scalable synthesis of this key building block is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable three-stage process. The protocols are designed with a focus on safety, efficiency, and product purity, incorporating insights from established chemical principles and industrial practices.

Synthetic Strategy Overview

The synthesis of this compound is approached through a three-stage process, as illustrated in the workflow diagram below. This strategy ensures a controlled and efficient transformation, starting from readily available materials.

Synthetic_Workflow 1-Methylimidazole 1-Methylimidazole Stage_1 Stage 1: Formylation 1-Methylimidazole->Stage_1 Vilsmeier-Haack Formylation 1-Methyl-1H-imidazole-2-carbaldehyde 1-Methyl-1H-imidazole-2-carbaldehyde Stage_1->1-Methyl-1H-imidazole-2-carbaldehyde Intermediate Product Stage_2 Stage 2: Oxidation 1-Methyl-1H-imidazole-2-carbaldehyde->Stage_2 Oxidation 1-Methyl-1H-imidazole-2-carboxylic acid 1-Methyl-1H-imidazole-2-carboxylic acid Stage_2->1-Methyl-1H-imidazole-2-carboxylic acid Precursor Stage_3 Stage 3: Nitration 1-Methyl-1H-imidazole-2-carboxylic acid->Stage_3 Nitration This compound This compound Stage_3->this compound Final Product

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Formylation of 1-Methylimidazole

Objective: To synthesize 1-methyl-1H-imidazole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Expertise & Experience: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4][5] For large-scale production, precise control over the reaction temperature is crucial to prevent side reactions and ensure high yield and purity.

Protocol 1: Large-Scale Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-Methylimidazole82.1010.0121.8
Phosphorus oxychloride (POCl₃)153.3319.5127.2
N,N-Dimethylformamide (DMF)73.0950.0 (solvent)-
Dichloromethane (DCM)84.93100.0 (solvent)-
Sodium carbonate (Na₂CO₃)105.99As needed-
Water18.02As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Vilsmeier Reagent Formation:

    • In a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge N,N-dimethylformamide (DMF).

    • Cool the DMF to 0-5 °C using a cooling jacket.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 2-3 hours, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Formylation Reaction:

    • In a separate 500 L reactor, dissolve 1-methylimidazole in dichloromethane (DCM).

    • Cool the 1-methylimidazole solution to 0-5 °C.

    • Slowly transfer the prepared Vilsmeier reagent to the 1-methylimidazole solution over 3-4 hours, ensuring the temperature is maintained between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium carbonate to neutralize the acid. Caution: This is a highly exothermic process, and gas evolution will occur. Ensure adequate ventilation and cooling.

    • Adjust the pH of the aqueous layer to 8-9.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 L).

    • Combine the organic layers and wash with brine (2 x 50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1-methyl-1H-imidazole-2-carbaldehyde.[6]

  • Purification:

    • The crude product can be purified by vacuum distillation to yield a pale yellow oil or a low-melting solid.

Stage 2: Oxidation of 1-Methyl-1H-imidazole-2-carbaldehyde

Objective: To oxidize the aldehyde intermediate to the corresponding carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid.

Expertise & Experience: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For large-scale production, a variety of oxidizing agents can be employed. A green and efficient method involves the use of hydrogen peroxide, which is a relatively safe and environmentally benign oxidant.[7] The reaction can be catalyzed by various metal or non-metal catalysts.

Protocol 2: Large-Scale Oxidation to 1-Methyl-1H-imidazole-2-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-Methyl-1H-imidazole-2-carbaldehyde110.1112.0109.0
Hydrogen peroxide (30% aq. solution)34.0112.4109.0
Sodium hydroxide (NaOH)40.004.4110.0
Water18.02As needed-
Hydrochloric acid (HCl, 37%)36.46As needed-

Procedure:

  • Reaction Setup:

    • In a 250 L glass-lined reactor, dissolve 1-methyl-1H-imidazole-2-carbaldehyde in water.

    • Add an aqueous solution of sodium hydroxide to the reactor.

    • Cool the mixture to 10-15 °C.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide to the reaction mixture over 2-3 hours, maintaining the temperature below 20 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0-5 °C.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3-4. The product will precipitate out of the solution.

    • Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration using a centrifuge or a filter press.

    • Wash the filter cake with cold water until the filtrate is neutral.

  • Drying:

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Stage 3: Nitration of 1-Methyl-1H-imidazole-2-carboxylic acid

Objective: To regioselectively nitrate the imidazole ring at the 4-position to obtain the final product.

Expertise & Experience: The nitration of aromatic and heteroaromatic compounds is a classic electrophilic substitution reaction.[8] The regioselectivity of the nitration of substituted imidazoles is influenced by the nature and position of the existing substituents.[9][10] For large-scale nitration, safety is of paramount importance due to the highly exothermic nature of the reaction and the use of strong acids.[11][12][13][14] The use of a mixed acid system (sulfuric acid and nitric acid) is common for generating the nitronium ion (NO₂⁺), the active electrophile.

Protocol 3: Large-Scale Nitration to this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-Methyl-1H-imidazole-2-carboxylic acid126.1110.079.3
Sulfuric acid (98%)98.0850.0-
Nitric acid (65%)63.0110.0103.2
Ice-As needed-
Water18.02As needed-

Procedure:

  • Reaction Setup:

    • In a 250 L glass-lined reactor, carefully charge concentrated sulfuric acid.

    • Cool the sulfuric acid to -5 to 0 °C.

    • Slowly and portion-wise, add 1-methyl-1H-imidazole-2-carboxylic acid to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitration:

    • Once the starting material is completely dissolved, cool the mixture back to -5 to 0 °C.

    • Slowly add nitric acid dropwise over 3-4 hours, maintaining the temperature between -5 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction by HPLC.

  • Work-up and Isolation:

    • In a separate, larger reactor (e.g., 1000 L), prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with efficient stirring. Caution: This is a highly exothermic process. Maintain the temperature of the quench mixture below 20 °C.

    • The product will precipitate as a solid.

    • Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the crude product by filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Safety Considerations for Large-Scale Nitration

Industrial nitration reactions are potentially hazardous and require strict safety protocols.[11][12][13][14]

  • Thermal Hazards: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Continuous monitoring of the reaction temperature is essential. The reactor should be equipped with an efficient cooling system and an emergency quenching plan.

  • Corrosive Materials: Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, must be worn at all times.

  • Gas Evolution: The reaction may produce toxic nitrogen oxides (NOx). All operations should be conducted in a well-ventilated area, and the reactor should be connected to a scrubber system to neutralize any evolved gases.

  • Material Compatibility: Ensure that all equipment, including the reactor, stirrer, and transfer lines, is constructed from materials resistant to strong acids.

Trustworthiness: A Self-Validating System

The protocols outlined in this document are designed to be self-validating through a series of in-process controls and final product analysis.

  • In-Process Controls (IPCs): Regular monitoring of each reaction stage by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures that the reaction is proceeding as expected and allows for adjustments to be made in real-time.

  • Product Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including:

    • Melting Point: Comparison with the literature value.

    • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.

    • Chromatography: HPLC to determine the purity of the final product.

  • Yield and Purity Data: Consistent yields and high purity across multiple batches validate the robustness and reproducibility of the synthetic process.

Validation_Process cluster_0 Reaction Stages cluster_1 In-Process Controls cluster_2 Final Product Validation Stage_1 Stage 1: Formylation IPC_1 TLC/HPLC Monitoring Stage_1->IPC_1 IPC_2 Temperature & pH Checks Stage_1->IPC_2 Stage_2 Stage 2: Oxidation Stage_2->IPC_1 Stage_2->IPC_2 Stage_3 Stage 3: Nitration Stage_3->IPC_1 Stage_3->IPC_2 Analysis Spectroscopy (NMR, IR) Melting Point HPLC Purity Stage_3->Analysis Data Yield & Purity Data Analysis Analysis->Data

Figure 2: A self-validating system for the synthesis of this compound.

References

  • Scribd. (n.d.). Nitration Plant SOP Guide.
  • University of Washington. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on Vilsmeier-Haack Reaction.
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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Spain, J. C., & Hughes, J. B. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(4), 621-645.
  • Google Patents. (n.d.). Imidazole derivatives, processes for preparing them and their uses.
  • Google Patents. (n.d.). Nitro imidazole derivatives and its production and use.
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). Imidazole carboxylates.
  • Google Patents. (n.d.). Method for preparing 1-substituted-4-nitroimidazole compound.
  • Google Patents. (n.d.). Preparation of imidazole-2-carboxylic acids.
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Reaction Chemistry & Engineering. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics.
  • ResearchGate. (2022). Scope of the carboxylic acids and the nitro compounds Reaction conditions.
  • Molecules. (2018). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
  • ResearchGate. (2019). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and....
  • ResearchGate. (2002). Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study.

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Application Notes and Protocols for the Development of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance (AMR) is a global health crisis of monumental proportions. The relentless evolution of pathogens has rendered many frontline antibiotics ineffective, creating an urgent and pressing need for the discovery and development of novel antimicrobial compounds.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals actively engaged in this critical endeavor. It provides not only detailed, step-by-step protocols for essential in vitro and in vivo assays but also delves into the scientific rationale behind these experimental choices, aiming to equip researchers with the knowledge to design, execute, and interpret their studies with confidence and precision. The journey from a promising hit compound to a clinically viable drug is arduous and multifaceted, requiring a rigorous and systematic approach to evaluation.[2]

This guide is structured to mirror the logical progression of a typical antimicrobial drug discovery program, from initial characterization of a compound's potency to the evaluation of its dynamic effects on microbial populations and its efficacy in preclinical models. We will explore the foundational assays that form the bedrock of antimicrobial research, including the determination of Minimum Inhibitory Concentration (MIC), and extend to more complex evaluations such as synergy testing and time-kill kinetics. Furthermore, we will touch upon the crucial transition to in vivo studies, which are indispensable for predicting clinical success.[3] Each protocol is presented with the clarity and detail required for immediate implementation, supported by authoritative references and visual aids to facilitate understanding and ensure methodological robustness.

I. Foundational In Vitro Assays: Quantifying Antimicrobial Potency

The initial phase in the evaluation of a new antimicrobial agent is to determine its fundamental potency against a panel of relevant microorganisms. This is primarily achieved by quantifying the minimum concentration of the compound required to inhibit the visible growth of the organism. The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial research, providing a reliable and reproducible measure of a compound's in vitro activity.[4][5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[4] This value is critical for the initial assessment of a compound's efficacy and for guiding further development.[6] Two principal methods are employed for MIC determination: broth microdilution and agar dilution. The choice between them often depends on the specific research question, throughput requirements, and the characteristics of the test compound.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[6][7] It is amenable to high-throughput screening and is the reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) for many bacteria.

Principle: A standardized bacterial inoculum is introduced into wells of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial compound in a suitable broth medium. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[4][8]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at the final concentrations used.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Microtiter Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of a 2x working solution of the antimicrobial compound to the first well of each test row.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.[6]

    • This will result in wells containing 50 µL of varying concentrations of the antimicrobial agent.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.[10]

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial proliferation.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[11] The growth control should be turbid, and the sterility control should be clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Compound Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (16-20 hours, 35°C) Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC

Synergy Testing: The Checkerboard Assay

In the face of mounting resistance, combination therapy has emerged as a promising strategy to enhance antimicrobial efficacy and combat multidrug-resistant pathogens.[12] The checkerboard assay is a widely used in vitro method to systematically evaluate the interaction between two antimicrobial agents.[13]

Principle: The checkerboard assay involves testing serial dilutions of two compounds, both alone and in all possible combinations, in a microtiter plate format. This allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[14][15]

Step-by-Step Protocol:

  • Determine Individual MICs: Before performing the checkerboard assay, the MIC of each individual drug against the test organism must be determined using the broth microdilution method as described above.

  • Plate Setup:

    • Prepare stock solutions of each drug at a concentration that is a multiple of their respective MICs (e.g., 4x or 8x MIC).

    • In a 96-well plate, dispense serial dilutions of Drug A horizontally along the x-axis and serial dilutions of Drug B vertically along the y-axis.[14]

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include rows and columns with each drug alone to re-determine their individual MICs under the assay conditions.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as described for the MIC protocol.

    • Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Data Analysis and Interpretation:

    • After incubation, read the plate to determine the MIC of each drug alone and the MIC of each drug in combination.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[16]

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[14][15]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Determine_MICs Determine Individual MICs of Drug A and Drug B Prepare_Dilutions Prepare Serial Dilutions of Drug A (horizontal) and Drug B (vertical) in a 96-well plate Determine_MICs->Prepare_Dilutions Inoculate_Plate Inoculate with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (16-20 hours, 35°C) Inoculate_Plate->Incubate Read_Results Read MICs of Drugs Alone and in Combination Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret_Interaction Interpret Interaction: Synergy, Additive, or Antagonism Calculate_FICI->Interpret_Interaction

II. Pharmacodynamic Evaluation: Time-Kill Kinetics Assay

While the MIC provides a static measure of antimicrobial activity, the time-kill kinetics assay offers a dynamic view of how a compound affects a bacterial population over time.[17] This assay is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and for understanding the rate and extent of its killing activity.[18][19]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the number of viable bacteria (Colony Forming Units, CFU/mL).[17]

Step-by-Step Protocol:

  • Preparation:

    • Determine the MIC of the test compound against the target organism as previously described.

    • Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth.

    • Prepare sterile tubes containing broth with the antimicrobial compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.[17]

  • Quantification of Viable Bacteria:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][19]

    • Bacteriostatic activity is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prep_Culture Prepare Log-Phase Bacterial Culture Inoculate Inoculate Tubes Prep_Culture->Inoculate Prep_Tubes Prepare Tubes with Broth and Antimicrobial Concentrations Prep_Tubes->Inoculate Sampling Sample at Predetermined Time Points (0-24h) Inoculate->Sampling Plating Serial Dilute and Plate Samples Sampling->Plating Incubate_Plates Incubate Plates and Count Colonies Plating->Incubate_Plates Calculate_CFU Calculate CFU/mL Incubate_Plates->Calculate_CFU Plot_Data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_Data Interpret Determine Bactericidal or Bacteriostatic Activity Plot_Data->Interpret

III. Mechanism of Action Studies

Understanding how a novel antimicrobial compound exerts its effect is a critical step in its development. Mechanism of action (MOA) studies can help to identify the cellular target of the compound and can provide insights into potential resistance mechanisms. While a comprehensive discussion of all possible MOA assays is beyond the scope of this document, it is important to highlight the general approaches.

Key areas of investigation for determining the MOA of antibacterial compounds include:

  • Inhibition of cell wall synthesis: This can be assessed by looking for morphological changes in bacterial cells (e.g., spheroplast formation) or by using specific assays that measure the incorporation of radiolabeled precursors into peptidoglycan.[20]

  • Inhibition of protein synthesis: This can be evaluated using in vitro translation assays or by measuring the incorporation of radiolabeled amino acids into proteins.[20]

  • Inhibition of nucleic acid synthesis: Assays that measure the incorporation of radiolabeled nucleotides into DNA or RNA can be employed.[20]

  • Disruption of cell membrane integrity: This can be determined by measuring the leakage of intracellular components (e.g., ATP, potassium ions) or by using fluorescent dyes that are sensitive to membrane potential.[21][22]

The discovery of novel mechanisms of action is a key goal in the fight against antimicrobial resistance, as compounds with new targets are less likely to be affected by existing resistance mechanisms.[21][23]

IV. Preclinical In Vivo Efficacy Models

While in vitro assays provide essential information about the potency and pharmacodynamics of a compound, they do not fully recapitulate the complex environment of a host infection.[24] Therefore, preclinical in vivo models are indispensable for evaluating the efficacy of a novel antimicrobial agent in a living organism.[25][26] Animal models of infection are crucial for bridging the gap between in vitro activity and potential clinical utility.[3][27]

Commonly used animal models in antimicrobial drug development include:

  • Murine thigh infection model: This is a widely used model for evaluating the efficacy of antibiotics against localized infections.

  • Murine sepsis model: This model is used to assess the ability of a compound to treat systemic infections.

  • Murine pneumonia model: This model is relevant for evaluating compounds intended to treat respiratory tract infections.

The choice of animal model depends on the target pathogen and the intended clinical indication of the drug. These studies provide critical data on the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound in vivo, which are essential for determining appropriate dosing regimens for human clinical trials.[27]

V. Regulatory Considerations

The development of new antimicrobial drugs is a highly regulated process. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have specific guidelines for the data that must be submitted to support the approval of a new antibacterial agent.[28][29] It is crucial for researchers and drug developers to be familiar with these guidelines from the early stages of development to ensure that the appropriate studies are conducted.[30][31][32]

Conclusion

The development of new antimicrobial compounds is a complex but essential undertaking. The protocols and principles outlined in this guide provide a solid foundation for the in vitro and in vivo evaluation of novel antimicrobial agents. By employing a systematic and rigorous approach, researchers can generate the high-quality data needed to advance promising compounds through the development pipeline and ultimately contribute to the fight against the global threat of antimicrobial resistance.

References

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  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
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  • Chen, Y., Li, Y., Zhang, H., Li, S., & Li, X. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology, 12, 950800.
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Application Note: A Workflow for the Creation and Evaluation of Novel Heterocyclic Compounds with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic scaffolds are cornerstones of medicinal chemistry, forming the core of a majority of FDA-approved small-molecule drugs.[1][2][3] Their structural diversity and ability to engage with a wide range of biological targets make them indispensable in modern drug discovery. This guide provides an integrated workflow for researchers, scientists, and drug development professionals, detailing the synthesis of a diverse library of 1,4-dihydropyridines via a robust multicomponent reaction, subsequent screening against a therapeutically relevant protein kinase, and principles for data interpretation to guide lead optimization.

Introduction: The Central Role of Nitrogen Heterocycles in Medicine

Nitrogen-containing heterocycles are arguably the most significant structural class in pharmaceuticals.[4][5] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule therapeutics contain at least one nitrogen heterocycle.[1][2][6] Six-membered rings like piperidine and pyridine are particularly prevalent.[1] This prevalence is not coincidental; the inclusion of nitrogen heteroatoms in a cyclic framework offers several advantages:

  • Modulation of Physicochemical Properties: Heteroatoms introduce polarity, can act as hydrogen bond donors or acceptors, and influence pKa, directly impacting a compound's solubility, permeability, and metabolic stability.[7][8]

  • Three-Dimensional Complexity: The defined geometries of heterocyclic rings allow for precise spatial orientation of substituents, enabling high-affinity and selective interactions with the complex binding pockets of biological targets like enzymes and receptors.[9][10]

  • Metabolic Stability: Aromatic heterocycles are often more resistant to metabolic degradation compared to their carbocyclic counterparts, potentially leading to improved pharmacokinetic profiles.

Given their importance, the efficient synthesis of novel, diverse heterocyclic libraries is a critical starting point for any drug discovery campaign. Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are an ideal strategy for this purpose due to their high atom economy, operational simplicity, and ability to rapidly generate structural diversity.[11][12][13]

This guide will utilize the Hantzsch dihydropyridine synthesis, a classic and reliable MCR, as a model system for library creation.[14][15][16]

A Modern Approach to Library Synthesis: Microwave-Assisted Hantzsch Reaction

The Hantzsch reaction is a multi-component condensation that efficiently produces 1,4-dihydropyridine (1,4-DHP) scaffolds.[14][16][17] These structures are privileged in medicinal chemistry, most notably as calcium channel blockers like Nifedipine and Amlodipine.[17] Modern adaptations using microwave irradiation dramatically reduce reaction times from hours to minutes and often improve yields, making it an excellent choice for parallel synthesis.[16][18][19]

Causality of the Hantzsch Reaction: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, to assemble the dihydropyridine ring from simple, commercially available building blocks.[15][17] This one-pot nature is a key advantage for library synthesis.

Hantzsch_Mechanism Aldehyde R-CHO (Aldehyde) Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel + Ketoester Ketoester1 β-Ketoester (x2) Enamine Enamine Ketoester1->Enamine + NH₃ Ammonia NH₃ (Ammonia) DHP 1,4-Dihydropyridine (1,4-DHP) Knoevenagel->DHP Michael Add. Enamine->DHP Cyclization

Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.

Application Protocol 1: Parallel Microwave Synthesis of a 1,4-DHP Library

This protocol describes the synthesis of a small, diverse library of 1,4-DHP derivatives in a 24-well plate format using a microwave reactor.

Self-Validation: The protocol's integrity is maintained by the inclusion of analytical checkpoints. Each synthesized compound must be characterized by LC-MS to confirm identity (correct mass) and purity (ideally >95%) before it is submitted for biological screening. This prevents false positives or inaccurate potency measurements in subsequent assays.

Materials:

  • Microwave reactor with multi-well plate capability

  • 24-well silicon carbide plate with glass vials (10 mL) and stir bars

  • Automated liquid handler or multichannel pipette

  • Aldehydes, ethyl acetoacetate, and ammonium acetate

  • Ethanol (absolute)

  • Analytical LC-MS system

Procedure:

  • Reagent Stock Preparation:

    • Prepare stock solutions of various aldehydes (see Table 1) in ethanol at a concentration of 1.0 M.

    • Rationale: Using stock solutions allows for rapid and precise dispensing of reactants, which is crucial for library synthesis.

  • Reaction Setup:

    • To each microwave vial, add a magnetic stir bar.

    • Dispense 1.0 mmol of an aldehyde stock solution (1.0 mL) into its designated vial.

    • Add 2.2 mmol of ethyl acetoacetate (0.28 mL) to each vial.

    • Add 1.5 mmol of ammonium acetate (116 mg) to each vial.

    • Add 2.0 mL of absolute ethanol to each vial as the solvent.

    • Rationale: A slight excess of the β-ketoester ensures complete consumption of the diverse aldehyde component. Ethanol is an excellent solvent for the reactants and heats efficiently under microwave irradiation.[17]

  • Microwave Irradiation:

    • Seal the vials with crimp caps.

    • Place the 24-well plate into the microwave reactor.

    • Set the reaction conditions: 120 °C, 15 minutes hold time, high stirring.

    • Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction and often leading to cleaner product profiles compared to conventional heating.[19]

  • Work-up and Isolation:

    • After the reaction, cool the plate to room temperature.

    • Filter the contents of each vial to remove any precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can often be purified by recrystallization from ethanol or by flash chromatography if necessary.

  • Analytical Validation:

    • Prepare a small sample of each purified compound for LC-MS analysis.

    • Confirm the expected molecular weight and assess purity. Only compounds with purity >95% should proceed to biological testing.

Table 1: Example Reactant Matrix for Library Synthesis

Vial Aldehyde (R Group) Expected Mass [M+H]⁺
A1 Benzaldehyde 328.15
A2 4-Chlorobenzaldehyde 362.11
A3 4-Methoxybenzaldehyde 358.16
A4 2-Naphthaldehyde 378.17
B1 3-Pyridinecarboxaldehyde 329.14

| B2 | Furfural | 318.12 |

Biological Evaluation: Targeting Protein Kinases

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism.[20][21] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[22][23] Many successful kinase inhibitors are heterocyclic compounds.

This section outlines a protocol for screening the newly synthesized 1,4-DHP library for inhibitory activity against a representative protein kinase using a robust, luminescence-based assay.

Kinase_Workflow cluster_synthesis Synthesis & QC cluster_screening Biological Screening cluster_analysis Data Analysis Lib_Syn 1. Synthesize 1,4-DHP Library (Protocol 1) QC 2. Purity/Identity Check (LC-MS) Lib_Syn->QC Assay 3. Kinase Inhibition Assay (Protocol 2) QC->Assay Data 4. Measure Luminescence Assay->Data IC50 5. Calculate IC₅₀ Values Data->IC50 SAR 6. Establish SAR IC50->SAR

Caption: Overall workflow from synthesis to structure-activity relationship analysis.

Application Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[24][25] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a light signal via a luciferase reaction.[26] The signal is directly proportional to kinase activity.

Self-Validation: The integrity of this assay relies on proper controls. A "no-inhibitor" control (e.g., DMSO vehicle) establishes the 100% activity window, while a "no-enzyme" control establishes the 0% activity baseline. A known potent inhibitor (e.g., Staurosporine) should be included as a positive control to validate that the assay system can detect inhibition.[27]

Materials:

  • Purified, active protein kinase and its specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized 1,4-DHP library compounds, solubilized in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 1,4-DHP test compounds and controls in DMSO.

    • Transfer 25 nL of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells (100% activity) and positive control inhibitor wells.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations must be determined empirically but are typically in the low nanomolar range for the enzyme.

    • Add 2.5 µL of the Kinase/Substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow compounds to bind to the kinase.

    • Prepare an ATP solution in Kinase Assay Buffer (concentration is typically near the Kₘ of the kinase for ATP).

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[28]

    • Incubate for 40 minutes at room temperature.[26][29]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for signal generation.[29]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. An integration time of 0.25-1 second per well is a good starting point.[29]

Data Analysis and Lead Optimization

The goal of the initial screen is to identify "hits"—compounds that show significant inhibition of the target kinase. The raw luminescence data is converted into percent inhibition and plotted against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Table 2: Example IC₅₀ Data for 1,4-DHP Library

Compound R Group Kinase A IC₅₀ (µM)
A1 Phenyl 15.2
A2 4-Chlorophenyl 1.8
A3 4-Methoxyphenyl 25.7

| B1 | 3-Pyridyl | 8.5 |

Structure-Activity Relationship (SAR) Analysis

SAR is the foundational concept of medicinal chemistry that connects the chemical structure of a molecule to its biological activity.[30][31][32] By comparing the IC₅₀ values of structurally related compounds from the library, we can deduce initial SAR trends.

  • From the example data in Table 2: The introduction of a chlorine atom at the 4-position of the phenyl ring (Compound A2) resulted in a nearly 10-fold increase in potency compared to the unsubstituted parent (Compound A1). This suggests that an electron-withdrawing group or a specific steric interaction in this position is favorable for binding. Conversely, adding an electron-donating methoxy group (Compound A3) was detrimental to activity.

These initial insights are the engine that drives lead optimization.[30] The next steps involve a cycle of designing and synthesizing new analogs to test hypotheses derived from the SAR.[33][34]

Strategies for Lead Optimization:

  • Explore Substituent Effects: Systematically probe the favorable 4-position with other halogens (F, Br) and different electron-withdrawing groups (CF₃, CN) to refine the interaction.

  • Bioisosteric Replacement: Replace the phenyl ring with other aromatic heterocycles (e.g., thiophene, pyrazole) to explore different electronic and steric properties while maintaining key binding interactions.[7]

  • Scaffold Hopping: If potency plateaus, the entire 1,4-DHP core could be replaced with a different heterocyclic scaffold that orients the key pharmacophoric elements in a similar spatial arrangement.[7]

  • ADME Optimization: As potency improves, properties like solubility, cell permeability, and metabolic stability must be assessed and optimized, often by modifying less sensitive parts of the molecule.[8][34]

This iterative process of design, synthesis, and testing, guided by SAR, is the core workflow for transforming an initial hit into a viable preclinical drug candidate.[35][36]

References

  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.
  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega Corporation.
  • SAR: Structure Activity Relationships. (2025, June 3). Collaborative Drug Discovery.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.
  • What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse.
  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed - NIH.
  • What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. (n.d.). Frontiers.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.). Beilstein Journals.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. (n.d.). MDPI.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.).
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Synthesis of various N-heterocycles using the four-component Ugi reaction. (2025, August 10). ResearchGate.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). PMC - PubMed Central.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC.
  • Protein Kinases Imaging in Drug Development. (n.d.). CD BioSciences.
  • Modern Lead Optimization: A Journey through Science and Innovation. (2024, September 12). PharmaFeatures.
  • ADP-Glo™ Kinase Assay. (n.d.). Promega Corporation.
  • Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16).
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020, November 23). RSC Publishing.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Protein kinases in drug discovery and development. (2025, August 7). ResearchGate.
  • Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery. (2025, May 7). PubMed.
  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (n.d.). PubMed Central.
  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PubMed Central.
  • The Significance of Heterocyclic Compounds in Anti-Cancer Drug Style. (2020, December 23). GM Chemical.
  • Protein kinase and its Importance. (n.d.). Longdom Publishing.
  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • The Importance Of Heterocyclic Compounds In Anti-Cancer Drug Design. (2018, May 8). YouTube.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the multi-step synthesis of this important compound. We will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance yield and purity.

The synthesis of this compound is a sequential process involving esterification, N-alkylation, nitration, and saponification. Each step presents unique challenges, from regioselectivity in the alkylation to harsh conditions during nitration. This guide provides a structured, question-and-answer approach to navigate these complexities.

Section 1: Overview of the Synthetic Pathway

The most practical route to the target molecule involves a four-step sequence starting from the commercially available ethyl 1H-imidazole-2-carboxylate. This strategy avoids the direct handling of imidazole-2-carboxylic acid, which can be prone to decarboxylation under certain conditions.

SynthesisWorkflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Saponification A Ethyl 1H-imidazole- 2-carboxylate B Ethyl 1-methyl-1H-imidazole- 2-carboxylate A->B  CH3I, Base (e.g., K2CO3)   C Ethyl 1-methyl-4-nitro- 1H-imidazole-2-carboxylate B->C  HNO3 / H2SO4   D 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid C->D  Base (e.g., NaOH)    then H+ workup  

Technical Support Center: Troubleshooting Regioselectivity in Nitroimidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitroimidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective synthesis. In my experience, achieving the desired N-alkylation isomer of a nitroimidazole is a frequent and critical challenge. This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Common Scenarios & Solutions

The alkylation of nitroimidazoles can lead to a mixture of N1 and N3 isomers, with the ratio being highly sensitive to reaction conditions. The formation of the undesired isomer can significantly impact yield and necessitate challenging purification steps. Below are common problems and a systematic approach to troubleshooting them.

Scenario 1: Predominant Formation of the Undesired N3-Alkylated Isomer

You've run your reaction and NMR analysis reveals that the major product is the N3-alkylated isomer, when the N1 isomer is your target.

Root Cause Analysis:

The regioselectivity of nitroimidazole alkylation is a classic example of the competition between kinetic and thermodynamic control. The outcome is governed by a delicate interplay of steric and electronic factors.

  • Electronic Effects: The N1 and N3 positions of the imidazole ring have different electron densities. The nitro group, being a strong electron-withdrawing group, significantly influences the nucleophilicity of the ring nitrogens.

  • Steric Hindrance: Substituents on the imidazole ring or the alkylating agent can sterically hinder the approach to one of the nitrogen atoms, favoring alkylation at the less hindered site.

  • Reaction Conditions: The choice of base, solvent, and temperature can shift the equilibrium between the formation of the two isomers.

Troubleshooting Workflow:

Here is a logical workflow to address the formation of the incorrect isomer:

Caption: Workflow for low yield and isomer mixture issues.

Detailed Action Plan:

  • Ensure Complete Deprotonation: Incomplete deprotonation of the imidazole can lead to a sluggish reaction. Ensure you are using a sufficient excess of base (typically 1.1 to 1.5 equivalents). [1]2. Modify Reaction Time and Temperature: If the reaction is not going to completion, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can also lead to side products or isomerization. [2][3]3. Employ a Protecting Group Strategy: For complex syntheses where regioselectivity is paramount, a protecting group strategy is often the most robust solution. [4][5][6][7]You can selectively protect one of the nitrogen atoms, perform the alkylation on the other, and then deprotect.

  • Optimize Purification: If you consistently obtain a mixture, focus on optimizing the purification method. Techniques like preparative HPLC or careful column chromatography with a shallow gradient can often resolve closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N3 alkylation in nitroimidazoles?

The regioselectivity is primarily a balance between the electronic nature of the two ring nitrogens and the steric environment around them. The N1 nitrogen is generally considered more nucleophilic, but the N3 position can become more accessible depending on the substitution pattern of the imidazole ring. The electron-withdrawing nitro group significantly influences the pKa of the imidazole proton and the nucleophilicity of the resulting anion.

Q2: How can I definitively characterize the N1 and N3 isomers?

Unequivocal structure determination is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the imidazole ring protons will be different for the N1 and N3 isomers.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly those adjacent to the nitrogens, are also diagnostic. [3]* NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments can show through-space correlations between the protons of the alkyl group and the protons on the imidazole ring, providing definitive proof of which nitrogen is alkylated.

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides the absolute structure.

Q3: Are there any "go-to" starting conditions for achieving N1 selectivity?

While every substrate is different, a good starting point for favoring N1 alkylation is to use potassium carbonate as the base in acetonitrile at a moderate temperature (e.g., 60 °C). [2][3]These conditions often provide a good balance of reactivity and selectivity.

Q4: When should I consider using a protecting group?

A protecting group strategy is advisable when:

  • You require very high regioselectivity that cannot be achieved by optimizing reaction conditions.

  • Your substrate has other functional groups that might react with the base or alkylating agent.

  • You are performing a multi-step synthesis where protecting the imidazole nitrogen is necessary for subsequent transformations.

Common protecting groups for imidazoles include tert-butyldimethylsilyl (TBDMS) and 1-(1-ethoxyethyl). [5][7]

Experimental Protocols

Standard Protocol for N-Alkylation of 4-Nitroimidazole

This protocol provides a general procedure that can be adapted for various alkylating agents.

Materials:

  • 4-Nitroimidazole

  • Alkylating agent (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Influence of Reaction Conditions on Isomer Ratio

The following table summarizes expected outcomes based on varying reaction conditions for a generic nitroimidazole alkylation.

ConditionBaseSolventTemperatureExpected Major IsomerRationale
A KOHDMFRoom Temp.Mixture of N1/N3Strong base, polar solvent favors less selectivity.
B K₂CO₃Acetonitrile60 °CN1Milder base and less polar solvent often favor N1. [2][3]
C NaHTHF0 °C to RTN1 (often)Strong, non-nucleophilic base can favor kinetic product.
D K₂CO₃DMSO100 °CN3 (potentially)Higher temperature may favor the thermodynamic product.

References

  • Jain, S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
  • Carpenter, A. J., & Chadwick, D. J. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. [Link]
  • Miller, M. W., et al. (n.d.). Alkylation of 2-Methyl-5-nitroimidazole.
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]
  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. [Link]
  • Grimmett, M. R., et al. (n.d.). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • ResearchGate. (n.d.).
  • Al-dujaili, N. (2016). Synthesis and characterization of novel fluorescently labelled nitroimidazole nanoparticles for the detection of hypoxia. Cardiff University. [Link]
  • Tozkoparan, B., et al. (2000).
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Liu, S., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology. [Link]
  • Semantic Scholar. (n.d.).
  • Fakhim, H., et al. (2013). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. [Link]
  • ResearchGate. (2016).
  • Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. PubMed. [Link]
  • European Commission. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. [Link]
  • Pérez-Villanueva, M., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking.
  • Socas-Rodríguez, B., et al. (2011). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. [Link]
  • Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Le-Min, T., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]
  • YouTube. (2022).
  • Li, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
  • Shang, J., et al. (2015). Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides.
  • Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed. [Link]
  • Knox, R. J., et al. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships.
  • Chen, F., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences. [Link]
  • de la Torre, B. G., & Albericio, F. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]
  • Lallemand, P., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PubMed. [Link]
  • Eder, E., et al. (2002). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems.
  • Fu, D., et al. (2021). The complexity and regulation of repair of alkylation damage to nucleic acids. PubMed. [Link]
  • Kaina, B., & Christmann, M. (2019). Balancing repair and tolerance of DNA damage caused by alkylating agents.

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Technical Support Center: Purification of Polar Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar imidazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these fascinating but often troublesome molecules. Due to their zwitterionic nature—possessing both acidic (carboxylic acid) and basic (imidazole ring) functionalities—these compounds exhibit high polarity, making them difficult to purify using standard chromatographic techniques.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about the purification of polar imidazole carboxylic acids.

Q1: Why do my polar imidazole carboxylic acids show poor or no retention on standard C18 reversed-phase columns?

A: Standard reversed-phase chromatography (RPC) separates molecules based on hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (e.g., water/acetonitrile). Polar imidazole carboxylic acids are highly polar and often exist in a charged, zwitterionic state. This high polarity gives them a strong affinity for the polar mobile phase and very weak interaction with the nonpolar stationary phase, causing them to elute very early, often in the solvent front or void volume.[1][2]

Q2: What are the primary chromatographic techniques recommended for these types of compounds?

A: For polar imidazole carboxylic acids, the most successful techniques are those that leverage their unique chemical properties rather than just hydrophobicity. The main alternatives are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a zwitterionic phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[3] This creates a water-rich layer on the stationary phase surface where polar analytes can partition, leading to excellent retention.[3][4]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities.[5] For imidazole carboxylic acids, a mixed-mode reversed-phase/anion-exchange column is ideal.[5] The anion-exchange function provides strong retention for the negatively charged carboxylic acid group, while the reversed-phase backbone interacts with the imidazole ring and any nonpolar parts of the molecule.

  • Ion-Pair Reversed-Phase Chromatography: This method adds an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte.[2] For example, a positively charged reagent like tetrabutylammonium can pair with the negatively charged carboxylate. This neutral complex has increased hydrophobicity and can be retained on a standard C18 column. However, this technique can suffer from long equilibration times and incompatibility with mass spectrometry (MS).[2]

Q3: How does the mobile phase pH affect the retention and peak shape of my compound?

A: Mobile phase pH is arguably the most critical parameter. It controls the ionization state of both the carboxylic acid and the imidazole ring, which in turn dictates the molecule's overall charge and its interaction with the stationary phase.[6][7]

  • At low pH (e.g., pH < 3): The carboxylic acid will be protonated (neutral, -COOH), and the imidazole ring will be protonated (positive charge). The molecule will have a net positive charge.

  • At mid-range pH (e.g., pH 4-6): The carboxylic acid will be deprotonated (negative charge, -COO⁻), and the imidazole ring may be protonated (positive charge), leading to a zwitterionic state.

  • At high pH (e.g., pH > 7): The carboxylic acid will be deprotonated (negative charge, -COO⁻), and the imidazole ring will be neutral. The molecule will have a net negative charge.

Operating at a pH close to the analyte's pKa can lead to dual species in solution, resulting in broad or split peaks.[8] For reproducible results, it is crucial to buffer the mobile phase at a pH at least 1-2 units away from the pKa values of the functional groups.[9]

Chromatography Troubleshooting Guide

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Peak Tailing (Asymmetrical peak with a trailing edge)1. Secondary Ionic Interactions: Unwanted interactions between the analyte and the column hardware or residual silanols on the stationary phase. 2. Incorrect Mobile Phase pH: The pH is too close to the analyte's pKa, causing a mixed ionic state.[8][10] 3. Column Overload: Injecting too much sample mass.[11]1. Use a Modern Column: Employ columns with MaxPeak High Performance Surfaces or similar technologies to minimize metal interactions. 2. Adjust pH: Buffer the mobile phase to a pH at least 1-2 units away from the pKa of your analyte.[9] For acidic compounds, a low pH (e.g., 2.7-3.5 using formic or phosphoric acid) often improves peak shape.[12] 3. Reduce Injection Volume/Concentration: Perform a loading study to find the optimal sample amount.[11]
Peak Fronting (Asymmetrical peak with a leading edge)1. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase. 2. Column Overload (Concentration): The sample concentration is too high, leading to saturation effects.1. Match Sample Diluent: Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. 2. Dilute the Sample: Reduce the concentration of the injected sample.
Split Peaks 1. Co-eluting Impurity: What appears as a split peak may be two different, unresolved compounds. 2. Column Void or Contamination: A void has formed at the column inlet, or the inlet frit is partially blocked.[8] 3. Mobile Phase Issues: The mobile phase is inadequately buffered, or the pH is very close to the analyte's pKa.1. Optimize Selectivity: Adjust the mobile phase composition (e.g., organic solvent type, pH, buffer concentration) to improve resolution. 2. Clean/Replace Column: First, try flushing the column. If that fails, replace the column and use a guard column to protect the new one. 3. Improve Buffering: Ensure the buffer concentration is adequate (typically 10-25 mM) and the pH is set appropriately away from the pKa.
Poor Retention in HILIC 1. Insufficient Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish the aqueous layer. 2. High Water Content in Mobile Phase: The mobile phase is not sufficiently organic (HILIC requires >80% organic solvent for good retention).[3] 3. High Salt Concentration: While some salt is necessary, excessively high salt concentrations can disrupt the hydrophilic partitioning mechanism.[13]1. Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. 2. Increase Organic Content: Ensure your initial mobile phase contains a high percentage of acetonitrile (>80%). 3. Optimize Buffer Concentration: Test buffer concentrations in the 5-20 mM range. The type of salt can also influence retention.[13][14]

Visualizing the Purification Strategy

Decision Workflow for Method Selection

Choosing the correct chromatographic mode is the first and most critical step. The following diagram outlines a logical workflow for selecting a purification strategy for a polar imidazole carboxylic acid.

MethodSelection start Start: Purify Polar Imidazole Carboxylic Acid check_retention Does the compound retain on a standard C18 column? start->check_retention rpc_ok Yes: Optimize Reversed-Phase Method check_retention->rpc_ok Yes no_retention No: Explore Alternative Modes check_retention->no_retention No rpc_details Adjust pH to suppress ionization. Use aqueous-stable column (e.g., AQ-C18). Consider low % organic. rpc_ok->rpc_details mode_choice Select Primary Strategy no_retention->mode_choice hilic HILIC mode_choice->hilic mmc Mixed-Mode Chromatography (MMC) mode_choice->mmc ip Ion-Pairing RPC mode_choice->ip hilic_details Use Zwitterionic or Silica column. High organic mobile phase (>80% ACN). Requires careful equilibration. hilic->hilic_details mmc_details Use RP/Anion-Exchange column. Dual retention mechanism (hydrophobic & ionic). Control selectivity with pH and ionic strength. mmc->mmc_details ip_details Use standard C18 column. Add ion-pairing reagent to mobile phase. Not MS-compatible. ip->ip_details

Caption: Decision tree for selecting a chromatography method.

Mechanism of Mixed-Mode Chromatography

This diagram illustrates how a mixed-mode stationary phase retains a polar imidazole carboxylic acid through two distinct mechanisms.

MMC_Mechanism cluster_surface Mixed-Mode Stationary Phase Surface cluster_analyte Analyte: Imidazole Carboxylic Acid (Zwitterionic) surface_label Hydrophobic Ligand (C18) + Anion-Exchange Group (+) p1 p2 p3 p4 analyte Imidazole Ring (Hydrophobic/+) --- Carboxylate (-COO⁻) analyte->p2 analyte->p4 interaction1 Ionic Interaction (Electrostatic Attraction) interaction1->analyte interaction2 Hydrophobic Interaction (Reversed-Phase) interaction2->analyte

Caption: Dual retention in Mixed-Mode Chromatography.

Detailed Protocol: Purification using Mixed-Mode Chromatography

This protocol provides a general procedure for developing a purification method for a polar imidazole carboxylic acid using a mixed-mode reversed-phase/anion-exchange column.

Objective: To achieve good retention, resolution, and peak shape.

Materials:

  • Column: A mixed-mode column with C18 and anion-exchange functionality (e.g., Waters Atlantis BEH C18 AX, Phenomenex Luna Omega PS C18).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A or a mixture that matches the initial gradient conditions.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

Methodology:

  • Column Installation and Equilibration:

    • Install the mixed-mode column.

    • Flush the system with a 50:50 mixture of Mobile Phase A and B to remove storage solvent.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A: 5% B) for at least 15 column volumes. This is critical for reproducible retention times.

  • Sample Preparation:

    • Dissolve the crude sample in the sample diluent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[6]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 50% B

      • 10-12 min: 50% to 95% B (column wash)

      • 12-14 min: Hold at 95% B

      • 14-14.1 min: 95% to 5% B (return to initial)

      • 14.1-20 min: Hold at 5% B (re-equilibration)

    • Rationale: This broad gradient helps to determine the approximate elution conditions for your compound of interest and any impurities. The low pH (3.0) ensures the carboxylic acid is fully protonated or interacting strongly with the anion-exchange sites, promoting sharp peaks.

  • Method Optimization:

    • Adjust Gradient Slope: If the peaks are clustered together, flatten the gradient around the elution time of your target compound to improve resolution.

    • Modify pH: If peak shape is still poor, you can adjust the pH. For example, moving to pH 5-6 can increase the negative charge on the carboxylate, strengthening the ionic retention. However, be mindful of the column's pH stability range.

    • Change Ionic Strength: The concentration of the buffer (e.g., ammonium formate) can be adjusted. Increasing the ionic strength (e.g., to 25 mM) can sometimes sharpen peaks by reducing secondary interactions, or it can decrease retention by competing for the ion-exchange sites.[5][7]

  • Final Analysis:

    • Once the method is optimized, run your sample under the final conditions.

    • Confirm the identity of the peak corresponding to your product, typically by comparing the retention time to a pure standard or by collecting the fraction for analysis by MS or NMR.

This structured approach, combining a robust understanding of the underlying chemical principles with systematic troubleshooting, will enable you to overcome the inherent difficulties in purifying polar imidazole carboxylic acids and achieve high-purity compounds for your research and development needs.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
  • Layne, J. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020).
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
  • Fountain, K. J., et al. (2016). Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase.
  • Mixed-Mode Chromatography and Stationary Phases.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Wang, Q., et al. (2013). Development and evaluation of new imidazolium-based zwitterionic stationary phases for hydrophilic interaction chromatography.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Alpert, A. J. (2008).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
  • What is the behavior of a Zwitterion during ion exchange chromatography? (2012). Chemistry Stack Exchange. [Link]
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). Alwsci. [Link]
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025).
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
  • HILIC Separation of Carboxylic Acids. SIELC Technologies. [Link]
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). Organic Letters. [Link]
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Zwitterions fine-tune interactions in electrolyte solutions. (2023).
  • HPLC METHOD FOR IMIDAZOLE. (2004).
  • Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PubMed Central. [Link]
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in organic solvents. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low solubility of this compound in many organic solvents?

A1: The low solubility of this compound in non-polar or weakly polar organic solvents is primarily due to its molecular structure. The presence of a carboxylic acid group and a nitro group makes the molecule quite polar and capable of strong intermolecular hydrogen bonding. In its solid, likely crystalline state, these forces are significant and require a substantial amount of energy to overcome for the molecule to dissolve. Solvents that cannot effectively disrupt this crystal lattice structure and solvate the polar functional groups will exhibit poor solubilizing capacity.

Q2: I am observing that my compound is not dissolving in my desired organic solvent. What is the first step I should take?

A2: The first step is to systematically assess the polarity of your chosen solvent and compare it to the polarity of this compound. A good starting point is to test a range of solvents with varying polarities. We recommend starting with small-scale solubility tests in solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), which are generally more effective for polar compounds.

Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?

A3: Yes, as with any chemical, proper safety precautions are essential. This compound is a nitro-containing compound and should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Enhancing Solubility

This section provides a detailed, in-depth guide to systematically address and overcome the low solubility of this compound.

Issue 1: Poor Solubility in a Single Organic Solvent System

Underlying Cause: The polarity of the single solvent system is likely mismatched with the highly polar nature of the target compound, failing to overcome the crystal lattice energy.

Solutions:

  • Cosolvency: The principle of cosolvency involves using a mixture of solvents to achieve a polarity that is optimal for dissolving a solute.[1][2] By blending a primary solvent with a cosolvent, you can fine-tune the dielectric constant of the medium to better match the solute's polarity, thereby enhancing solubility.[3]

    • Recommended Cosolvents:

      • For moderately polar primary solvents (e.g., acetone, ethyl acetate), consider adding a more polar cosolvent like methanol, ethanol, or isopropanol.

      • For highly non-polar primary solvents (e.g., toluene, hexane), a bridging solvent like tetrahydrofuran (THF) might be necessary before introducing more polar cosolvents.

      • Water can sometimes act as a potent cosolvent in certain organic systems to increase the solubility of carboxylic acids.[4][5][6]

    Experimental Protocol: Determining an Optimal Cosolvent System

    • Prepare a stock solution of this compound in a highly solubilizing solvent (e.g., DMSO or DMF) at a known concentration.

    • In a series of vials, add a fixed volume of your primary (poorly solubilizing) organic solvent.

    • To each vial, add an increasing percentage (e.g., 5%, 10%, 20%, 50% v/v) of the chosen cosolvent.

    • Add a small, known amount of the compound to each vial.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Visually inspect for undissolved solid or quantify the dissolved concentration using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility against the percentage of cosolvent to identify the optimal mixture.

    Data Presentation: Estimated Solubility in Cosolvent Systems

Primary SolventCosolvent% Cosolvent (v/v)Estimated Solubility Trend
DichloromethaneMethanol0 - 50%Gradual Increase
AcetonitrileWater0 - 20%Significant Increase
TolueneTHF0 - 30%Slight Increase
  • pH Adjustment (for Protic Solvents): The carboxylic acid moiety of this compound is ionizable.[7] By adding a base to a protic solvent mixture, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt form is generally much more polar and, consequently, more soluble than the neutral acid form.[8][9] This technique is particularly effective in solvent systems that can support ionic species, such as alcohol-water mixtures.

    Experimental Workflow: pH-Mediated Solubility Enhancement

    Caption: Workflow for pH-mediated solubility enhancement.

    Protocol for pH Adjustment:

    • Suspend a known amount of this compound in your chosen protic solvent or solvent mixture.

    • While stirring, slowly add a dilute solution of a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine).

    • Monitor the pH of the solution using a calibrated pH meter suitable for organic mixtures.

    • Observe the dissolution of the solid. The point at which the solution becomes clear indicates the pH at which the compound is sufficiently soluble.

    • It is advisable to perform this as a titration to determine the minimum amount of base required, to avoid potential degradation at very high pH.

Issue 2: Compound Precipitates Out of Solution Upon Standing or Temperature Change

Underlying Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. Small changes in temperature or the presence of nucleation sites can trigger precipitation.

Solutions:

  • Formation of a Stable Salt: Instead of in-situ pH adjustment, isolating a stable salt of the carboxylic acid can provide a more robust solution.[10] The formation of a salt significantly alters the crystal lattice energy and generally increases solubility in polar solvents.[11]

    Protocol for Salt Formation:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a stoichiometric equivalent of a base (e.g., sodium methoxide in methanol, or an amine like dicyclohexylamine).

    • Stir the mixture at room temperature. The salt may precipitate out of the solution.

    • If the salt is soluble, it can be isolated by removing the solvent under reduced pressure or by adding an anti-solvent to induce precipitation.

    • Collect the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

    • Characterize the resulting salt (e.g., by NMR, IR, and melting point) to confirm its formation.

    • Test the solubility of the isolated salt in your desired organic solvents.

    Logical Relationship: Salt Formation and Solubility

    Salt_Formation A Low Solubility Compound R-COOH C High Solubility Salt R-COO- B+H+ A:f1->C:f1 Proton Transfer B Base B B:f1->C:f1 D Enhanced Dissolution in Polar Organic Solvents C->D Leads to

    Caption: Salt formation enhances solubility.

Summary of Recommended Solvents and Strategies

StrategyRecommended Solvents/ReagentsScientific Rationale
Cosolvency Methanol, Ethanol, DMSO, DMF, WaterModifies the polarity of the solvent system to better match the solute.[12][13]
pH Adjustment Protic solvents (e.g., alcohols), NaOH, KOH, TriethylamineDeprotonates the carboxylic acid to form a more soluble salt in situ.[14]
Salt Formation Sodium methoxide, Potassium carbonate, DicyclohexylamineCreates a stable, more polar ionic compound with higher solubility.[8][10][11]

This technical support guide provides a framework for systematically addressing the solubility challenges of this compound. By understanding the underlying chemical principles and applying these experimental approaches, researchers can effectively enhance the solubility of this compound for their specific applications.

References

  • Naik, G. Cosolvency. SlideShare. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cosolvent. Wikipedia. [Link]
  • Al-Zoubi, N., Odah, F., & Al-Dujaili, R. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (2025).
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). Chemistry LibreTexts. [Link]
  • Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]
  • Serajuddin, A. T. M. (2007).
  • solubility enhancement -by pH change & complex
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]
  • Shah, H., Banwait, H., & Patel, N. K. (2016). Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
  • pH adjustment: Significance and symbolism. (2025). Contexts. [Link]
  • pH and Solubility. Fiveable. [Link]
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]
  • Solubility and pH. (2023). Chemistry LibreTexts. [Link]

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Optimizing reaction conditions (base, solvent, temperature) for nitroimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitroimidazole synthesis. This guide is designed to provide in-depth, practical advice to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction conditions—specifically the choice of base, solvent, and temperature—for the successful synthesis of nitroimidazoles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during nitroimidazole synthesis, offering insights into their root causes and providing actionable solutions.

Issue 1: Low Yield and/or Formation of Regioisomers in N-Alkylation of 4(5)-Nitroimidazole

Question: My N-alkylation of 4(5)-nitroimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?

Answer: Low yields and a lack of regioselectivity are frequent challenges in the N-alkylation of nitroimidazoles. The reaction's outcome is highly dependent on the chosen conditions.[1]

Causality and Optimization Strategies:

  • Base Selection: The choice of base is critical. Stronger bases can lead to the formation of multiple reactive species, resulting in a mixture of products.

    • Recommendation: Studies have demonstrated that using a milder base like potassium carbonate (K2CO3) can significantly improve the yield of N-alkylated products.[1]

  • Solvent Effects: The solvent influences the solubility of reactants and the reaction pathway.

    • Recommendation: Acetonitrile is often a suitable solvent for this reaction. At room temperature, yields may still be low.[1]

  • Temperature Control: Temperature plays a pivotal role in reaction kinetics and selectivity.

    • Recommendation: Elevating the temperature to around 60°C in combination with potassium carbonate in acetonitrile has been shown to markedly improve yields.[1][2]

  • Steric Hindrance: The position of the nitro group and other substituents on the imidazole ring will influence the site of alkylation. For instance, in 2-methyl-5-nitroimidazole, alkylation is sterically favored at the N-3 position. Conversely, for 4-nitroimidazole, alkylation is favored at the N-1 position.[1]

Issue 2: Unexpected Side Products and Impurities

Question: I am observing unexpected side products in my nitroimidazole synthesis. What are the common side reactions and how can I prevent them?

Answer: Side reactions in nitroimidazole synthesis can occur due to the reactivity of both the nitro group and the imidazole ring.

Causality and Prevention Strategies:

  • Temperature Control during Nitration: Nitration reactions are typically exothermic.[3][4] Poor temperature control can lead to over-nitration, degradation of the starting material, or the formation of unwanted byproducts.[1]

    • Recommendation: Maintain strict temperature control, often at low temperatures (e.g., 0-5°C), especially during the addition of the nitrating agent.[5] For the synthesis of 2-Methyl-5-nitroimidazole, the exothermic reaction is controlled at 30-40°C by adding ice.[6]

  • Purity of Starting Materials: Impurities in the starting imidazole can lead to a host of side reactions.

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques before beginning the synthesis.

  • Atmosphere Control: Some reactions involving nitroimidazoles can be sensitive to oxidation.

    • Recommendation: If you suspect oxidative side products, perform the synthesis under an inert atmosphere, such as nitrogen or argon.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my nitroimidazole compound from the reaction mixture. What is a reliable purification method?

Answer: The purification of nitroimidazoles can be challenging due to the presence of closely related isomers and byproducts.

Recommended Purification Protocol:

  • Solvent Evaporation: After the reaction is complete (monitored by Thin Layer Chromatography - TLC), evaporate the solvent.[1]

  • Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).[1]

  • Washing: Wash the organic phase sequentially with water and then with brine to remove inorganic salts and water-soluble impurities.[1]

  • Drying: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO4).[1]

  • Solvent Removal: Evaporate the solvent in vacuo.[1]

  • Column Chromatography: Purify the resulting residue using column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 9:1 ratio).[1]

Frequently Asked Questions (FAQs)

This section addresses common questions about the optimization of reaction conditions for nitroimidazole synthesis.

Q1: What is the general procedure for the nitration of imidazole?

A1: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole.[7] A typical industrial method for synthesizing 2-Methyl-5-nitroimidazole involves using 2-methylimidazole as the raw material and nitrating it with concentrated nitric acid in a concentrated sulfuric acid medium at an elevated temperature.[6]

Q2: How does the choice of base impact the N-alkylation of nitroimidazoles?

A2: The base plays a crucial role in deprotonating the imidazole ring, making it nucleophilic for the subsequent alkylation. The strength and type of base can influence the regioselectivity of the reaction. A strong base might lead to the deprotonation of multiple sites, resulting in a mixture of isomers. A milder base, like potassium carbonate, often provides better control and higher yields of the desired product.[1]

Q3: What are the key considerations for solvent selection in nitroimidazole synthesis?

A3: Solvent selection is critical for several reasons:

  • Solubility: The solvent must dissolve the reactants to a sufficient extent.

  • Polarity: The polarity of the solvent can affect the reaction rate and selectivity by stabilizing or destabilizing transition states. Polar aprotic solvents like DMF and DMSO are often used.[8]

  • Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be conducted.

Q4: Why is temperature control so critical, especially during nitration?

A4: Nitration reactions are highly exothermic.[3][4] Without proper temperature control, the reaction can become uncontrollable, leading to a "runaway" reaction. This can result in the formation of dangerous, potentially explosive, byproducts and a significant decrease in the yield of the desired product.[3][4] It is crucial to maintain the recommended temperature range for a specific nitration procedure to ensure both safety and optimal results.

Q5: Are there any specific safety precautions I should take when working with nitration reactions?

A5: Yes, nitration reactions are inherently hazardous and require strict safety protocols.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[3][9]

  • Fume Hood: Conduct all nitration reactions in a well-ventilated fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Quenching: Be extremely cautious when quenching the reaction mixture, typically by pouring it onto ice, as this can be a highly exothermic process.[6]

  • Waste Disposal: Nitric acid waste should be segregated and disposed of according to institutional safety guidelines. Do not mix it with organic solvents.[10]

Data Summaries and Protocols

Table 1: Recommended Conditions for N-Alkylation of 4-Nitroimidazole
ParameterRecommended ConditionRationale
Base Potassium Carbonate (K2CO3)Mild base, improves regioselectivity and yield.[1]
Solvent AcetonitrileGood solubility for reactants, favorable for the reaction.[1]
Temperature 60°CIncreases reaction rate and significantly improves yield.[1][2]
Experimental Protocol: General Procedure for N-Alkylation of 4-Nitroimidazole
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroimidazole in acetonitrile.

  • Base Addition: Add potassium carbonate to the solution.

  • Heating: Heat the reaction mixture to 60°C.

  • Alkylating Agent Addition: Slowly add the alkylating agent to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Evaporate the acetonitrile and dissolve the residue in ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]

Experimental Protocol: General Procedure for Nitration of 2-Methylimidazole

Safety Note: This reaction is highly exothermic and should be performed with extreme caution in a fume hood with appropriate safety measures in place.

  • Dissolution: Dissolve 2-methylimidazole in concentrated sulfuric acid in a flask cooled in an ice bath.[6]

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool.[6]

  • Addition: Slowly add the nitrating mixture to the 2-methylimidazole solution, ensuring the temperature is carefully controlled (e.g., between 30-40°C) with the addition of ice as needed.[6]

  • Heating: After the addition is complete, heat the reaction mixture (e.g., boil for 1 hour).[6]

  • Quenching: Carefully pour the reaction mixture onto crushed ice.[6]

  • Filtration: Filter the precipitated product.[6]

  • Washing and Drying: Wash the precipitate thoroughly with water and then dry it to obtain the 2-methyl-5-nitroimidazole.[6]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting_Workflow start Low Yield in N-Alkylation check_base Is the base appropriate? (e.g., not too strong) start->check_base check_solvent Is the solvent optimal? (e.g., Acetonitrile) check_base->check_solvent Yes use_k2co3 Switch to K2CO3 check_base->use_k2co3 No check_temp Is the temperature optimized? (e.g., ~60°C) check_solvent->check_temp Yes use_acetonitrile Use Acetonitrile check_solvent->use_acetonitrile No solution Improved Yield and Regioselectivity check_temp->solution Yes increase_temp Increase temperature to 60°C check_temp->increase_temp No use_k2co3->check_solvent use_acetonitrile->check_temp increase_temp->solution

Caption: A decision-making flowchart for troubleshooting low yields in N-alkylation reactions.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolution Dissolve Starting Material reagent_addition Add Reagents (Base, Alkylating/Nitrating Agent) dissolution->reagent_addition reaction Run Reaction (Monitor by TLC) reagent_addition->reaction quenching Quench Reaction (if necessary) reaction->quenching extraction Solvent Extraction quenching->extraction washing Wash with Water/Brine extraction->washing drying Dry Organic Layer washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography final_product Pure Nitroimidazole chromatography->final_product

Caption: A generalized workflow for the synthesis and purification of nitroimidazoles.

References
  • BenchChem. (n.d.). How to avoid common pitfalls in nitroimidazole chemistry.
  • YouTube. (2024, June 6). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Guidechem. (n.d.). What is the synthesis method of 2-Methyl-5-nitroimidazole?
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Google Patents. (n.d.). Preparation method of 4-nitroimidazole.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Wikipedia. (n.d.). Nitroimidazole.

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Technical Support Center: A Guide to Preventing Decomposition of Nitroimidazole Compounds in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. The unique electronic properties conferred by the nitro group make this scaffold invaluable in medicinal chemistry, particularly for developing antimicrobial and anticancer agents.[1][2] However, this same electron-withdrawing nature renders the nitroimidazole core susceptible to various degradation pathways during synthetic manipulations.

This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing the decomposition of these critical compounds. Our approach is built on explaining the causal mechanisms behind common stability issues to empower you with the knowledge to design robust and successful reaction protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding nitroimidazole stability.

Q1: What are the primary causes of nitroimidazole decomposition during reactions?

Nitroimidazole decomposition is primarily driven by four factors: light, heat, pH, and the presence of redox-active species.

  • Photodegradation: Exposure to ultraviolet (UV) light is a major cause of decomposition.[3][4] The imidazole ring absorbs UV radiation, which can excite the molecule and lead to bond cleavage, often via complex pathways involving nitro-nitrite isomerization.[5][6]

  • Thermal Decomposition: Elevated temperatures can cause the molecule to break down, typically starting with the cleavage of the carbon-nitro (C-NO₂) bond.[7][8]

  • Reductive Instability: The nitro group is highly susceptible to reduction. This is the basis of the therapeutic action of many nitroimidazole drugs but can be a significant synthetic challenge.[9][10] Unintended exposure to reducing agents will convert the nitro group into various intermediates (nitroso, hydroxylamino) or the final amine, leading to a loss of desired product.[11][12]

  • pH-Mediated Degradation: Both strongly acidic and alkaline conditions can promote decomposition. The specific outcome depends on the compound, but metronidazole, for example, shows significant degradation under alkaline stress conditions.[13][14]

Q2: My reaction mixture containing a nitroimidazole is turning yellow or dark brown. What is happening?

The development of color is a classic indicator of decomposition. Photolytic and thermal degradation pathways often generate conjugated byproducts or polymeric materials that absorb visible light, resulting in a yellow-to-brown discoloration.[13] This is a clear sign that your compound is not stable under the current reaction conditions and troubleshooting is required.

Q3: Are 2-, 4-, and 5-nitroimidazoles equally stable?

No, the position of the nitro group significantly influences the compound's electronic properties and, consequently, its stability. While all are susceptible to the degradation pathways mentioned above, their relative reactivity can differ. For instance, theoretical and experimental studies on the decomposition of nitroimidazole ions show differences in fragmentation patterns between 2-nitroimidazole and 4(5)-nitroimidazole, suggesting different stability profiles.[1][6] The thermal stability of various nitro-substituted imidazoles is also highly dependent on the substitution pattern.[8]

Q4: What is "reductive activation," and why is it a problem during chemical synthesis?

Reductive activation is the process where the nitro group undergoes a one-electron reduction to form a nitro radical anion.[9][15] In biological systems under low-oxygen conditions, this is the crucial first step that leads to the generation of cytotoxic species responsible for the drug's antimicrobial or anticancer effects.[10] However, in a synthetic context, this is a decomposition pathway. If your reaction conditions include reagents that can act as single-electron donors or general reducing agents (e.g., certain transition metals, catalytic hydrogenation), you risk unintended reductive decomposition of your starting material or product.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common decomposition problems.

Problem 1: Low Yields and Impurity Formation in Light-Exposed Reactions
  • Symptoms: Your reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unidentified spots or peaks. The reaction mixture may have changed color.

  • Root Cause Analysis: Photodegradation is the most likely culprit. Nitroimidazoles absorb UV light, leading to excited states that can decompose.[3] The degradation kinetics are often first-order, meaning the rate of decomposition is proportional to the concentration of the nitroimidazole.[13][16] This can occur even under ambient laboratory lighting over long reaction times.

  • Solutions:

    Protocol: Complete Exclusion of Light

    • Select Appropriate Glassware: Use amber-coated glassware (flasks, funnels, etc.) which is designed to block UV and blue light.

    • Foil Wrapping: For standard clear glassware, wrap the reaction flask, addition funnel, and condenser securely with aluminum foil. Ensure there are no gaps.

    • Workup Conditions: Conduct extractions and chromatography in a darkened fume hood or with the lights dimmed as much as is safely possible. Protect samples collected from chromatography with amber vials or by wrapping them in foil.

    • Turn Off Unnecessary Lights: Extinguish overhead lights directly above the reaction setup.

Problem 2: Product Degradation at Elevated Temperatures
  • Symptoms: Running a reaction at a higher temperature (e.g., 100 °C vs. 60 °C) results in a lower yield and more impurities. You may observe gas evolution.

  • Root Cause Analysis: Thermal decomposition. The C-NO₂ bond is often the weakest point and can cleave at high temperatures, initiating a cascade of further decomposition reactions.[7] Many small organic molecules show significant degradation at temperatures above 100-150 °C.[17] While some nitroimidazoles are stable up to higher temperatures, this cannot be assumed.[18]

  • Solutions:

    Table 1: Temperature Management Strategies

    Strategy Description Causality & Best Practices
    Temperature Optimization Systematically lower the reaction temperature in 10-20 °C increments to find the minimum required for an acceptable reaction rate. Lowering the thermal energy of the system reduces the likelihood of overcoming the activation energy for decomposition pathways. Monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
    Use of High-Activity Catalysts Employ catalysts that function efficiently at lower temperatures (e.g., modern palladium catalysts for cross-coupling that work at room temperature). A more active catalyst lowers the activation energy of the desired reaction, allowing it to proceed at a temperature below the threshold for thermal decomposition.

    | Solvent Choice | Select a lower-boiling solvent if possible, which naturally limits the maximum reaction temperature to its boiling point. | This provides a physical cap on the temperature, preventing accidental overheating. Ensure the chosen solvent does not promote other degradation pathways. |

Problem 3: Unintended Reduction of the Nitro Group
  • Symptoms: The primary product isolated is the corresponding aminoimidazole, or a mixture of partially reduced intermediates, instead of the desired product.

  • Root Cause Analysis: The nitro group is highly susceptible to reduction and is incompatible with many common reducing agents.[11] This is a chemoselectivity issue where the reagent intended for another functional group (e.g., an ester or a ketone) preferentially reacts with the more easily reducible nitro group.

  • Solutions:

    Table 2: Reagent Compatibility for Nitroimidazole Synthesis

    Reagent / Condition Compatibility Rationale & Use Case
    H₂, Pd/C Incompatible Standard catalytic hydrogenation conditions will readily reduce the nitro group to an amine.[11] Only use when this transformation is intended.
    H₂, Raney Nickel Incompatible Similar to Pd/C, Raney Nickel is a powerful catalyst for nitro group reduction.[11]
    LiAlH₄ Incompatible A very strong, unselective reducing agent. Reduces nitro groups and can lead to side products like azo compounds.[11]
    Fe / NH₄Cl or Zn / AcOH Incompatible These are classic conditions for the selective reduction of aromatic nitro groups to amines.[11]
    SnCl₂ Incompatible A mild and effective reagent for converting nitro groups to amines, often used when other reducible groups are present.[11]
    NaBH₄ Generally Compatible Sodium borohydride is typically not strong enough to reduce an aromatic nitro group and can be used to selectively reduce aldehydes or ketones in the presence of a nitroimidazole.

    | NaBH₃CN | Generally Compatible | Sodium cyanoborohydride is a milder reducing agent than NaBH₄ and is often used for reductive aminations. It is compatible with nitro groups. |

    G start Decomposition Observed q1 Is reaction mixture colored (yellow/brown)? start->q1 q2 Is reaction exposed to light? q1->q2 Yes q4 Does NMR/MS show -NH2 instead of -NO2? q1->q4 No q3 Is reaction temperature > 80°C? q2->q3 No sol1 SOLUTION: Work in the dark. Use amber glassware/foil. q2->sol1 Yes q3->q4 No sol2 SOLUTION: Lower reaction temperature. Use a more active catalyst. q3->sol2 Yes sol3 SOLUTION: Change reducing agent. Consult compatibility table. q4->sol3 Yes end Consult further literature for complex pH/oxidative issues. q4->end No

Section 3: Proactive Strategies for Stable Synthesis

Beyond troubleshooting, designing stability into your synthetic route from the beginning is the most effective strategy.

Topic 1: Strategic Use of Protecting Groups for the Imidazole Nitrogen
  • Why Protect? The N-H proton of the imidazole ring is acidic and can interfere with many reactions, particularly those involving bases or organometallics. Protecting this nitrogen can prevent side reactions, improve solubility in organic solvents, and direct reactivity (e.g., facilitate lithiation at the C-2 position).[19]

  • Choosing a Group: The ideal protecting group is one that is easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.

    Protocol: Protection of Imidazole with a Dialkoxymethyl Group [19]

    • Setup: To a stirred solution of your N-H nitroimidazole (1.0 eq) in triethyl orthoformate (used as both reagent and solvent), add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or a crystal of p-toluenesulfonic acid).

    • Reaction: Heat the mixture gently (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed. The reaction is often complete within a few hours.

    • Workup: Cool the reaction mixture. Quench carefully with a mild base (e.g., a saturated solution of sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-protected product.

    • Deprotection: The dialkoxymethyl group is readily hydrolyzed under neutral or mild acidic conditions at room temperature, often during aqueous workup or silica gel chromatography, making it exceptionally convenient.[19]

Topic 2: Maintaining an Inert Atmosphere
  • Why is it Important? While the nitro group itself is an oxidizing moiety, other parts of the molecule or reagents used in the reaction may be sensitive to atmospheric oxygen. For reactions involving organometallics (e.g., Grignards, organolithiums) or sensitive catalysts (e.g., Pd(0) complexes), an inert atmosphere is non-negotiable to prevent reagent decomposition and oxidative side reactions.

  • Protocol: Setting Up an Inert Atmosphere Reaction

    • Drying Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.

    • Assembly: Assemble the glassware (e.g., flask with condenser and nitrogen inlet) while hot and allow it to cool under a gentle stream of an inert gas like nitrogen or argon.

    • Purging: Use a gas manifold (Schlenk line) to perform at least three vacuum/inert gas backfill cycles to thoroughly remove air from the reaction vessel.

    • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive pressure of inert gas.

    • Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction, typically by using a gas bubbler.

G cluster_main Nitroimidazole Core Nitroimidazole Nitroimidazole Photo_Decomp Photodegradation (Radical Intermediates, Colored Byproducts) Nitroimidazole->Photo_Decomp Thermal_Decomp Thermal Decomposition (C-NO2 Cleavage) Nitroimidazole->Thermal_Decomp Reductive_Decomp Reductive Pathway (-NO2 -> -NH2) Nitroimidazole->Reductive_Decomp Light UV Light Light->Nitroimidazole causes Heat High Temperature (>80°C) Heat->Nitroimidazole causes Reductants Reducing Agents (H2/Pd, Fe, SnCl2) Reductants->Nitroimidazole causes

References
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. [Link]
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions.
  • Pathways and kinetics of aqueous decomposition and carbamoylating activity of new anticancer nitroimidazole-linked 2-chloroethylnitrosoureas.
  • Decomposition of nitroimidazole ions: experiment and theory. Royal Society of Chemistry. [Link]
  • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.
  • Decomposition of nitroimidazole ions: Experiment and theory.
  • Reactions in Nitroimidazole Triggered by Low-Energy (0–2 eV) Electrons: Methylation at N1-H Completely Blocks Reactivity.
  • Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state.
  • DNA damage induced by reductively activated nitroimidazoles--pH effects.
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole.
  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles.
  • Two routes of metabolic reduction of metronidazole.
  • Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group. Wiley Online Library. [Link]
  • Atmospheric Photochemical Oxid
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. Chemsrc. [Link]
  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in w
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
  • Removal of pharmaceutical compounds, nitroimidazoles, from waters by using the ozone/carbon system.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
  • (PDF) Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions.
  • 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche.
  • Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • (PDF) Thermal stability of metronidazole drug and tablets.
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Oxford Academic. [Link]
  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes.
  • Metronidazole does not show direct antioxidant activity in in vitro global systems.
  • Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal?
  • Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions.
  • Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity.
  • (PDF) Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress.
  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Deriv
  • Scavenging properties of metronidazole on free oxygen radicals in a skin lipid model system.
  • Stability of Metronidazole Suspensions.

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Technical Support Center: Scaling Up 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This guide is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter when transitioning this synthesis from the laboratory bench to a pilot plant. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and scalable process.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is most effectively approached as a two-step process. This strategy allows for greater control over each transformation and simplifies purification.

  • Step 1: Oxidation - The process begins with the oxidation of a commercially available starting material, 1-methyl-1H-imidazole-2-carboxaldehyde, to the corresponding carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid.

  • Step 2: Nitration - The synthesized carboxylic acid is then subjected to regioselective nitration to introduce a nitro group at the C4 position of the imidazole ring.

This guide will delve into the potential challenges and critical parameters of each of these stages during scale-up.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues that may arise during your synthesis.

Step 1: Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde

Q1: My oxidation reaction is showing low conversion of the aldehyde to the carboxylic acid. What are the likely causes and how can I improve the yield?

A: Low conversion in the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde is a common issue that can often be traced back to several factors:

  • Insufficient Oxidant: Ensure that the molar ratio of your oxidizing agent (e.g., hydrogen peroxide) to the aldehyde is adequate. On a larger scale, minor inaccuracies in weighing or charging can lead to a significant deficit of the oxidant. It is advisable to perform a stoichiometry check.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of some oxidizing agents, like hydrogen peroxide, and potentially cause decarboxylation of the desired product.[1] Maintain the reaction at a moderate and controlled temperature. For exothermic oxidations, the rate of addition of the oxidant is a critical parameter to control the internal temperature.[1]

  • Poor Mixing: In a pilot plant reactor, inadequate agitation can lead to localized "hot spots" where the oxidant decomposes or reacts uncontrollably, and other areas where the reactants are not in sufficient contact.[1] This is especially critical in multiphase reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.

  • pH of the Reaction Mixture: The efficiency of many oxidations is pH-dependent. Monitor and adjust the pH of your reaction mixture as needed to maintain optimal conditions for the chosen oxidant.

Q2: I'm observing significant foaming and gas evolution during the oxidation. Is this normal and how should I manage it?

A: Gas evolution, often oxygen, is expected when using oxidants like hydrogen peroxide, as it can undergo disproportionation. However, excessive foaming can be a sign of a reaction that is proceeding too quickly or at too high a temperature, leading to a rapid decomposition of the oxidant.

  • Control the Rate of Addition: Add the oxidizing agent slowly and sub-surface if possible to ensure it reacts before accumulating and decomposing rapidly.

  • Temperature Management: Ensure your cooling system is robust enough to handle the heat generated by the reaction.[2] A runaway decomposition of the oxidant can be dangerous on a larger scale.

  • Headspace in the Reactor: Ensure there is sufficient headspace in your reactor to accommodate some foaming. On a pilot scale, a good rule of thumb is to not exceed 70-80% of the reactor's working volume.

  • Anti-foaming Agents: If foaming is persistent and difficult to control through other means, a small amount of a suitable anti-foaming agent can be used. However, this should be tested on a small scale first to ensure it does not interfere with the reaction or downstream processing.

Step 2: Nitration of 1-Methyl-1H-imidazole-2-carboxylic Acid

Q1: The yield of my desired this compound is low, and I'm isolating a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?

A: Achieving high regioselectivity in the nitration of substituted imidazoles is a well-known challenge. The position of the nitro group is directed by the existing substituents on the imidazole ring.

  • Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is paramount. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[3] The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[4]

  • Temperature Control: Nitration reactions are highly exothermic.[5] Running the reaction at a low and tightly controlled temperature (e.g., 0-10 °C) is crucial. Lower temperatures can enhance selectivity by minimizing the formation of undesired isomers and preventing side reactions.

  • Order of Addition: The order in which the reagents are mixed can influence the outcome. A common practice is to add the imidazole substrate slowly to the pre-cooled nitrating mixture. This ensures that the substrate is always in the presence of an excess of the nitrating agent, which can help drive the reaction to completion and potentially improve selectivity.

Q2: My nitration reaction mixture is turning dark brown or black, and I'm seeing a drop in yield. What is causing this decomposition?

A: A dark coloration and drop in yield are classic signs of decomposition, which is a significant risk in nitration reactions, especially during scale-up.

  • Runaway Reaction: This is the most critical concern. Nitrations are highly exothermic, and if the heat generated is not removed efficiently, the reaction temperature can rise uncontrollably, leading to violent decomposition and the release of toxic nitrogen oxides (NOx).[2] On a pilot scale, this is a major safety hazard. Ensure your reactor's cooling capacity is sufficient and that you have a well-defined emergency plan, which may include a quenching agent.[1]

  • Over-nitration or Oxidation: The imidazole ring can be susceptible to oxidative degradation under harsh nitrating conditions.[6] The presence of the carboxylic acid group can also influence the ring's stability. Using the minimum effective amount of nitric acid and maintaining a low temperature can help mitigate this.

  • Impure Starting Material: Impurities in the 1-methyl-1H-imidazole-2-carboxylic acid can be more susceptible to oxidation or can catalyze decomposition pathways. Ensure the starting material for your nitration is of high purity.

Q3: I'm having difficulty purifying the final product. It seems to be contaminated with inorganic salts from the workup. How can I improve the purification process?

A: The purification of polar, acidic compounds like the target molecule can be challenging, especially with residual inorganic salts from the neutralization of the strong acids used in the nitration.

  • pH Adjustment and Extraction: After quenching the reaction mixture on ice, careful neutralization is key. Adjusting the pH to be just acidic enough to protonate the carboxylic acid (typically 2-3 pH units below its pKa) will maximize its partition into an organic solvent during extraction.[7] Multiple extractions with a suitable solvent (e.g., ethyl acetate) are recommended.

  • Washing the Organic Layer: Wash the combined organic extracts with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some inorganic impurities.

  • Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[7] Experiment with different solvent systems on a small scale to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane or toluene) often works well.

  • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase flash chromatography using a C18-functionalized silica gel can be a very effective alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis to a pilot plant?

A: The primary safety concerns revolve around the two main reaction types: oxidation and nitration.

  • Exothermic Reactions: Both steps are potentially highly exothermic.[1][2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[9] This increases the risk of a thermal runaway. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up.

  • Handling of Hazardous Reagents:

    • Hydrogen Peroxide (for oxidation): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns. It can also decompose violently if contaminated or heated.

    • Nitric and Sulfuric Acids (for nitration): These are highly corrosive acids. The mixture generates the highly reactive nitronium ion. Accidental contact with organic materials can lead to fires or explosions.

  • Gas Evolution: Both reactions can produce gaseous byproducts. The oxidation step can release oxygen, and the nitration can produce toxic nitrogen oxides (NOx), especially if decomposition occurs. The pilot plant reactor must have an adequate venting system that directs these gases to a scrubber.

Q2: What type of reactor material is suitable for this synthesis at the pilot scale?

A: Given the corrosive nature of the reagents, particularly the mixed acid used for nitration, the choice of reactor material is critical.

  • Glass-Lined Steel Reactors: These are an excellent choice for this type of chemistry. The glass lining provides excellent resistance to a wide range of corrosive chemicals, including strong acids. The steel exterior provides the necessary structural integrity for pressure and temperature control.

  • Hastelloy or other High-Nickel Alloys: For dedicated, long-term production, reactors made from high-nickel alloys like Hastelloy C-276 offer superior corrosion resistance, especially at elevated temperatures.

Standard stainless steel reactors are generally not suitable for the nitration step due to the high concentration of sulfuric and nitric acids.

Q3: How can I monitor the progress of these reactions effectively at a pilot scale?

A: Real-time reaction monitoring is crucial for safety and process optimization.

  • In-Process Controls (IPCs): Taking small, quenched samples from the reactor at regular intervals for analysis is a standard practice.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an ideal technique for monitoring these reactions.[10] A reversed-phase method can be developed to separate the starting material, intermediate, final product, and any major impurities, allowing you to track the consumption of reactants and the formation of the product over time.

  • Process Analytical Technology (PAT): For more advanced process control, consider implementing PAT tools such as in-situ infrared (IR) or Raman spectroscopy. These can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.

Q4: What are the key differences in process control between the lab and the pilot plant for this synthesis?

A: The fundamental principles of chemistry remain the same, but the methods of control and the potential consequences of deviations are significantly different.

ParameterLaboratory ScalePilot Plant Scale
Temperature Control Easily managed with an ice bath or heating mantle.Requires a sophisticated thermal management system (e.g., jacketed reactor with a thermal control unit) to handle the larger heat loads.[1]
Reagent Addition Typically done manually with a dropping funnel.Performed using calibrated pumps for precise and controlled addition rates. This is critical for managing exotherms.
Mixing A simple magnetic stir bar is often sufficient.Requires a robust overhead mechanical stirrer with an appropriately designed impeller to ensure homogeneity in the larger volume.[1]
Safety Small-scale failures have limited impact.Failures can be catastrophic. Extensive safety protocols, automated shutdown systems, and pressure relief devices are mandatory.[11]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized at the lab scale before attempting a pilot-scale run.

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

This protocol is based on the oxidation of an aldehyde to a carboxylic acid using hydrogen peroxide.[12]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Ethyl Acetate

  • Sodium Sulfite (for quenching)

Procedure:

  • In a suitably sized reactor, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water.

  • Cool the solution to 10-15 °C.

  • Slowly add the 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 10 °C and slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide. (Caution: This quenching can be exothermic).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., HCl).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carboxylic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the nitration of a substituted imidazole.[3]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethyl Acetate

  • Sodium Bicarbonate (for neutralization)

Procedure:

  • In a reactor equipped for low-temperature reactions, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid, maintaining the temperature below 10 °C to create the nitrating mixture.

  • In a separate vessel, dissolve the 1-methyl-1H-imidazole-2-carboxylic acid in a portion of cold concentrated sulfuric acid.

  • Slowly add the solution of the carboxylic acid to the nitrating mixture, ensuring the internal temperature is maintained between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. (Caution: This is a highly exothermic quench).

  • The precipitated product can be collected by filtration.

  • Alternatively, the acidic aqueous mixture can be carefully neutralized with a base like sodium bicarbonate to a pH of 2-3 and then extracted with ethyl acetate.

  • The crude product should be purified by recrystallization from a suitable solvent system.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 1-Methyl-1H-imidazole- 2-carboxaldehyde B 1-Methyl-1H-imidazole- 2-carboxylic Acid A->B Oxidation (H₂O₂) C 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic Acid B->C Nitration (HNO₃/H₂SO₄)

Caption: Overall synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield in Nitration

Troubleshooting_Nitration start Low Yield in Nitration q1 Check Reaction Temperature. Was it maintained at 0-10°C? start->q1 a1 High temp can cause decomposition & side reactions. Improve cooling and control addition rate. q1->a1 No q2 Analyze Purity of Starting Material (1-Methyl-1H-imidazole-2-carboxylic acid). Is it >98% pure? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Impurities can be oxidized or catalyze decomposition. Repurify starting material. q2->a2 No q3 Review Workup Procedure. Was pH during extraction carefully controlled? q2->q3 Yes s2_yes Yes s2_no No a2->q3 a3 Incorrect pH leads to poor extraction efficiency. Optimize pH to 2-3. q3->a3 No q4 Check Stoichiometry of Nitrating Agents. Was HNO₃ limiting? q3->q4 Yes s3_yes Yes s3_no No a3->q4 a4 Insufficient nitrating agent will result in incomplete reaction. Recalculate and adjust stoichiometry. q4->a4 Yes end_node Yield Improved q4->end_node No s4_no No s4_yes Yes a4->end_node

Caption: A logical workflow to diagnose and resolve low yield issues in the nitration step.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
  • Scribd.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
  • PubMed. (2019, September 3).
  • SIELC Technologies. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
  • Patsnap. (2009, October 27). Processes for nitration of N-substituted imidazoles. [Link]
  • PubMed. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
  • Teledyne ISCO. (2012, November 9).
  • ResearchGate. Production of 4-nitroimidazole and its thermal stability. [Link]
  • National Center for Biotechnology Information. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • Google Patents.
  • Chempedia - LookChem.
  • National Center for Biotechnology Information. (2017, December 18).
  • National Academic Digital Library of Ethiopia. (2013, November 22).
  • ResearchGate. (2025, August 6). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
  • MDPI. (2018, August 9). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. [Link]
  • ResearchGate.
  • Semantic Scholar. (1970, April 1).
  • RSC Publishing.
  • ResearchGate.
  • ResearchGate. (2025, August 7). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids.. [Link]
  • National Center for Biotechnology Information. 1-Methyl-5-nitro-1H-imidazole. [Link]
  • ResearchGate.
  • ResearchGate. (2025, August 6). Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis. [Link]
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  • PubMed. Mitigating NO and N2O emissions from a pilot-scale oxidation ditch using bioaugmentation of immobilized aerobic denitrifying bacteria. [Link]
  • Google Patents.
  • Master Organic Chemistry. (2018, April 30).
  • YouTube. (2025, October 29). CHEM 335 Lecture 10-27-25.
  • DTIC. SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. [Link]
  • Google Patents.
  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to provide you with the scientific rationale behind these recommendations to empower your research and development efforts.

Introduction: Understanding the Inherent Instability

This compound is a highly functionalized molecule with inherent stability concerns arising from its specific substitution pattern. The presence of two potent electron-withdrawing groups—the 4-nitro group and the 2-carboxylic acid—on the imidazole ring creates a unique chemical environment that can lead to several degradation pathways. This guide will walk you through the most common stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My compound, a derivative of this compound, is showing a gradual loss of potency when stored in solution at room temperature. What is the likely cause?

A1: The most probable cause is a combination of hydrolytic degradation and potential decarboxylation. The imidazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis. More critically, imidazole-2-carboxylic acids are known to be thermally labile and can undergo decarboxylation, especially when heated.[1][2] Even at room temperature over extended periods, this process can occur, leading to the formation of 1-methyl-4-nitro-1H-imidazole and a subsequent loss of the desired molecule.

Troubleshooting Steps:

  • Storage Conditions: Immediately transfer your solutions to refrigerated conditions (2-8°C) and protect them from light. For long-term storage, freezing (-20°C or lower) is recommended.

  • pH of the Medium: The stability of nitroimidazoles can be pH-dependent.[3] It is advisable to buffer your solution to a slightly acidic pH (around 4-6) to minimize base-catalyzed hydrolysis.

  • Solvent Choice: If your experimental design allows, consider using aprotic solvents like anhydrous acetonitrile or DMSO for stock solutions to prevent hydrolysis.

Q2: I've noticed a yellow discoloration of my solid compound after exposure to laboratory lighting. Is this a sign of degradation?

A2: Yes, yellowing is a strong indicator of photodegradation. Nitroaromatic compounds, including nitroimidazoles, are often photosensitive.[3][4][5] Exposure to UV and even visible light can initiate photochemical reactions, leading to the formation of colored degradants and a decrease in purity.

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

  • Inert Atmosphere: When handling the solid, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

  • Perform a Photostability Study: To quantify the extent of degradation, a forced degradation study under controlled light conditions (as per ICH Q1B guidelines) is recommended. This involves exposing the compound to a specified intensity of UV and visible light for a defined period.

Q3: During a heated reaction to synthesize an ester derivative, I'm observing significant byproduct formation and low yield. What's happening?

A3: The primary suspect is thermal degradation, specifically decarboxylation. As mentioned, imidazole-2-carboxylic acids are prone to losing CO2 upon heating.[1][2] This will generate 1-methyl-4-nitro-1H-imidazole, which may or may not react further under your conditions, but it will certainly reduce the yield of your desired ester. Additionally, the 4-nitro group itself can be thermally labile.[6][7]

Troubleshooting Steps:

  • Lower Reaction Temperature: Explore alternative esterification methods that proceed at lower temperatures. For instance, using activating agents like carbodiimides (e.g., DCC, EDC) with a catalyst such as DMAP can facilitate ester formation at or below room temperature.

  • Alternative Synthetic Routes: Consider synthesizing the ester of 4-nitro-1H-imidazole-2-carboxylic acid first and then performing the N-methylation at the final step. This may offer a more stable intermediate for the esterification reaction.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Actions & Rationale
Unexpected peaks in HPLC chromatogram of a freshly prepared sample. 1. Impurities from synthesis. 2. On-column degradation. 3. Degradation in the dissolution solvent.1. Re-purify the starting material. Use techniques like recrystallization or column chromatography. 2. Modify HPLC method. Use a lower column temperature, a mobile phase with a more neutral pH, or a faster gradient to minimize the compound's time on the column. 3. Investigate solvent effects. Prepare samples in different solvents (e.g., acetonitrile, DMSO, buffered aqueous solutions) to see if the impurity profile changes.
Difficulty in obtaining a stable baseline during analytical testing. Compound is actively degrading in the analytical mobile phase or under the detector's light source.1. Optimize mobile phase. Ensure the pH is in a stable range for the compound (typically slightly acidic). 2. Use a photodiode array (PDA) detector. This will allow you to assess peak purity and identify potential co-eluting degradants. 3. Protect the autosampler. If possible, use amber vials and a cooled autosampler.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess stability in media. Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare fresh solutions. Prepare solutions of the compound immediately before use in assays. 3. Include a time-zero control. Analyze a sample of the dosing solution at the beginning and end of the experiment to quantify any degradation.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your molecule and for developing a stability-indicating analytical method.[8][9][10]

Objective: To identify the likely degradation products under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8-24 hours (basic conditions are often harsher).

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Analysis: Analyze all stressed samples by a suitable method, such as reverse-phase HPLC with a PDA detector, to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector scanning from 200-400 nm.

  • Column Temperature: 30°C

Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, mobile phase pH, or column chemistry as needed to achieve baseline separation of all peaks.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

A 1-Methyl-4-nitro-1H- imidazole-2-carboxylic acid B 1-Methyl-4-nitro- 1H-imidazole A->B Heat (Decarboxylation) C Hydrolytic Ring Opening Products A->C Strong Acid/Base (Hydrolysis) D Hydroxylated and/or Denitrated Products A->D Light/Oxidizing Agents (Photolysis/Oxidation)

Caption: Key degradation pathways for the target molecule.

Experimental Workflow for Stability Assessment

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid/Base Hydrolysis E Develop Stability- Indicating HPLC Method A->E B Oxidation (H2O2) B->E C Heat (Solid & Solution) C->E D Light (ICH Q1B) D->E F Identify Degradants (LC-MS/MS) E->F G Establish Stable Storage Conditions F->G H Define Shelf-Life & Re-test Period F->H

Caption: Workflow for a comprehensive stability study.

References

  • Bugaj, A. M. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025, January 2). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
  • Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • Bugaj, A. M. (n.d.). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state.
  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][2][4]phenanthroline frameworks. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (n.d.). MDPI. [Link]
  • Gomez, M. J., et al. (2010).
  • forced degradation studies Latest Research Papers. (n.d.).
  • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. (2025, August 7).
  • The effect of an electron-withdrawing group in the imidazolium cation: The case of nitro-functionalized imidazolium salts as acidic catalysts for the acetylation of glycerol | Request PDF. (n.d.).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC - PubMed Central. [Link]
  • Production of 4-nitroimidazole and its thermal stability. (n.d.).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010, September 21).
  • US5117004A - Preparation of imidazole-2-carboxylic acids. (n.d.).
  • Singh, R., & Rehman, Z. (2016, December 14).
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019, September 3). Structural Chemistry. [Link]
  • Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. (n.d.).
  • Degradation kinetics of metronidazole and its mutual prodrug with ciprofloxacin: a calorimetric analysis | Request PDF. (2025, August 6).
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. [Link]
  • Bavisotto, R., et al. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. [Link]
  • Sharma, R. (2011).

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Technical Support Center: Method Refinement for Quantitative Analysis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the quantitative analysis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their resolutions, ensuring the integrity and reliability of your analytical data.

Introduction to the Analyte and its Challenges

This compound is a polar molecule containing both a nitro group and a carboxylic acid moiety. This unique structure presents several analytical challenges, primarily related to chromatographic peak shape, retention, and sample stability. This guide is structured to directly address the most common issues encountered during its quantification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question 1: I'm observing significant peak tailing for my analyte. What is the likely cause and how can I fix it?

Answer:

Peak tailing for a polar, acidic compound like this compound is a common issue, often stemming from secondary interactions with the stationary phase.

  • Causality: The primary cause is often the interaction between the acidic carboxyl group and residual, un-endcapped silanol groups on the surface of conventional silica-based C18 columns.[1] These silanols can become ionized and interact strongly with your polar analyte, leading to a distorted peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The ionization state of your analyte and the column's silanol groups is pH-dependent. Lowering the pH of your mobile phase (e.g., to pH 2.5-3.0) with an additive like formic acid will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and improving peak symmetry.[2]

    • Increase Buffer Concentration: Using a buffer, such as ammonium formate or acetate, at a concentration of 25-50 mM can help to maintain a consistent pH and can also "mask" the residual silanol sites, leading to a more symmetrical peak.[3]

    • Alternative Stationary Phase: If tailing persists, consider a column with a different chemistry.

      • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded within the alkyl chain, which helps to shield the analyte from residual silanols.[3]

      • Phenyl Phases: These can offer alternative selectivity through π-π interactions with the nitroaromatic ring of your analyte.[3]

Question 2: My retention time is unstable and drifting with each injection. What should I investigate?

Answer:

Retention time drift can invalidate your quantitative data. The issue can often be traced back to the HPLC system or the mobile phase preparation.[4]

  • Causality: Inconsistent mobile phase composition is a frequent culprit. If you are using an online mixing system, the proportioning valve may not be functioning correctly, leading to slight variations in the solvent gradient with each run.[4] Column equilibration time can also be a factor, especially when changing mobile phases.

  • Troubleshooting Workflow:

    G Start Retention Time Drifting? Premix Prepare a premixed mobile phase and run from a single reservoir. Start->Premix Is online mixing used? Equilibrate Increase column equilibration time. Start->Equilibrate Is it a new method or mobile phase? Stable Problem Solved: Inconsistent mixing was the issue. Premix->Stable Drift stops NotStable Problem Persists Premix->NotStable Drift continues CheckSystem Check pump performance and for leaks in the system. ColumnIssue Consider column degradation (if high/low pH used). CheckSystem->ColumnIssue NotStable->CheckSystem

    Caption: Troubleshooting workflow for retention time drift.

Question 3: I'm having trouble retaining the compound on a C18 column. It elutes too close to the void volume. How can I increase retention?

Answer:

Poor retention of this polar compound on a traditional C18 column is expected.

  • Causality: The high polarity of the molecule leads to weak hydrophobic interactions with the non-polar C18 stationary phase, causing it to elute quickly.

  • Solutions:

    • Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Use a 100% Aqueous Mobile Phase: If your C18 column is compatible with highly aqueous mobile phases (check manufacturer specifications), this can significantly increase retention.

    • Consider an Alternative Column: A column designed for polar analytes, such as one with an embedded polar group or a phenyl-hexyl phase, will likely provide better retention and selectivity.

Sample Preparation and Stability

Question 4: What is a reliable method for extracting this compound from a biological matrix like plasma?

Answer:

For biological matrices, the goal is to efficiently extract the analyte while removing interfering substances like proteins and lipids.

  • Recommended Protocol: Protein Precipitation

    This is a straightforward and effective method for plasma samples.

    • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing your internal standard.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in your mobile phase for injection.

    • Scientific Rationale: Acetonitrile is a water-miscible organic solvent that effectively denatures and precipitates proteins. Using a cold solvent can enhance this process. This "crash" releases the analyte into the solvent, which can then be separated from the solid protein pellet.[5]

  • Alternative for Complex Matrices: Solid-Phase Extraction (SPE)

    For more complex matrices or when lower detection limits are required, SPE can provide a cleaner extract. A polymeric reversed-phase or a mixed-mode cation exchange cartridge could be effective for this analyte.[2][6]

Question 5: I suspect my analyte is degrading in the prepared samples. How can I assess and prevent this?

Answer:

Nitroimidazole compounds can be susceptible to degradation, especially under certain pH and light conditions.[7]

  • Assessment: Stability-Indicating Method

    To confirm degradation, you need a stability-indicating HPLC method that can separate the parent analyte from any potential degradation products.[7][8]

    • Procedure: Analyze your sample immediately after preparation and then again after storing it under various conditions (e.g., at room temperature for 24 hours, refrigerated, protected from light). A decrease in the main peak area with the appearance of new peaks indicates degradation.

  • Prevention:

    • pH Control: Maintain the pH of your stock solutions and prepared samples within a stable range, typically acidic to neutral.

    • Light Protection: Use amber vials or protect samples from light, as nitroaromatic compounds can be photolabile.

    • Temperature Control: Store stock solutions and prepared samples at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound?

A: Based on the analysis of similar nitroimidazole compounds, a good starting point would be:

Parameter Recommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and increase as needed.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

| Detection Wavelength | Nitroimidazoles typically have strong UV absorbance around 310-320 nm.[10] |

Q2: I am developing an LC-MS/MS method. What should I expect for ionization and what are the common precursor-product ion transitions?

A: For LC-MS/MS analysis, you should expect good ionization in positive electrospray ionization (ESI+) mode, forming the protonated molecule [M+H]+.[11]

  • Expected Precursor Ion: For this compound (C5H5N3O4, MW: 171.11), the precursor ion would be m/z 172.1.

  • Common Fragmentations: While specific fragmentation patterns require experimental determination, common losses for nitroimidazoles include the loss of the nitro group (NO2), water (H2O) from the carboxylic acid, and cleavage of the imidazole ring.

Q3: Is an internal standard necessary for accurate quantification?

A: Yes, using an internal standard (IS) is highly recommended, especially when dealing with complex biological matrices.

  • Justification: An IS helps to correct for variations in sample preparation (extraction efficiency), injection volume, and instrument response (ion suppression in LC-MS).[12]

  • Ideal Choice: A stable isotope-labeled version of the analyte (e.g., containing 13C or 2H) is the gold standard for an IS as it has nearly identical chemical properties and chromatographic behavior to the analyte. If unavailable, a structurally similar compound with a different mass can be used.

Conclusion

Refining a quantitative method for this compound requires a systematic approach to troubleshooting. By understanding the chemical properties of the analyte and their interplay with the analytical system, you can effectively address common challenges like peak tailing, retention variability, and sample instability. This guide provides a foundation for developing a robust and reliable analytical method. Always remember to change only one parameter at a time when troubleshooting to clearly identify the source of the problem.

References

  • BenchChem. (2025). Addressing peak tailing in the chromatographic analysis of polar nitro compounds. BenchChem.
  • Dorlo, T. P. C., et al. (2025). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. UU Research Portal.
  • Le-Min, K., et al. (2012). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry.
  • Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc.
  • Rúbies, A., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Talanta, 82(4), 1175-1191.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.
  • Mahugo-Santana, C., et al. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Puig, D., et al. (2004). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Mitrowska, K., et al. (2010). Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in milk by isotope dilution liquid chromatography-tandem mass spectrometry. Talanta, 81(4-5), 1273-1280.
  • Li, X., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Science and Technology, 16(1), 1-11.
  • Kinsella, B., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry.
  • Jain, P. S., & Patil, D. M. (2025). A stability indicating HPLC method for the determination of Metronidazole using Ecofriendly solvent as mobile phase component.
  • Le-Min, K., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 414(2), 1015-1027.
  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 10(1), 102-107.
  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2843-2850.
  • Keyzer, J. J., et al. (1982).
  • Li, X., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.

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Technical Support Center: High-Resolution HPLC Separation of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving the common yet challenging issue of poor resolution in the High-Performance Liquid Chromatography (HPLC) of imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation of these structurally similar compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Troubleshooting Guide: My Imidazole Isomers are Co-eluting or Showing Poor Resolution

Navigating the separation of imidazole isomers, which often share near-identical physicochemical properties, requires a systematic and logical approach to method development and troubleshooting. This guide will walk you through a series of questions and solutions to diagnose and resolve your separation issues.

Q1: I'm seeing broad, tailing, or split peaks for my imidazole isomers. Where do I start?

Poor peak shape is a common culprit for low resolution and can stem from a variety of issues, from improper system setup to suboptimal chromatographic conditions.[1] Before delving into complex method adjustments, it's crucial to ensure your HPLC system is performing optimally.

Initial System Health Check:

  • System Leaks: Check for any leaks in the pump, injector, or detector, as these can cause pressure fluctuations and erratic retention times.[2][3]

  • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from causing baseline noise and drift.[4][5]

  • Column Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase before injecting your sample. Inadequate equilibration can lead to shifting retention times and poor peak shapes.[1]

If the system is in good health, the next step is to examine your chromatographic method.

Frequently Asked Questions (FAQs)

Q2: What is the best starting point for stationary phase selection when separating imidazole isomers?

The choice of stationary phase is critical and depends on the specific properties of your imidazole isomers.

  • For Chiral Isomers (Enantiomers): Chiral stationary phases (CSPs) are essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OJ, AmyCoat RP), are widely used and have proven effective for separating a variety of imidazole enantiomers.[6][7][8][9]

  • For Positional or Regioisomers (Achiral): The choice is broader and aims to exploit subtle differences in polarity and hydrophobicity.

    • Reversed-Phase (RP): C8 and C18 columns are a good starting point. However, due to the polar nature of the imidazole ring, retention can be poor.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[14]

    • Mixed-Mode Chromatography: These columns offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) and provide unique selectivity for separating complex mixtures of polar and nonpolar compounds.[15][16][17]

Q3: How does mobile phase pH affect the separation of imidazole isomers?

The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds like imidazole.[18] The imidazole ring contains nitrogen atoms that can be protonated, and controlling their ionization state can significantly alter their retention and selectivity.[18][19]

  • Mechanism of Action: By adjusting the mobile phase pH, you can change the charge state of your isomers. This, in turn, affects their interaction with the stationary phase. For instance, in reversed-phase chromatography, the protonated (charged) form of imidazole will be less retained on a nonpolar C18 column compared to its neutral form.[18]

  • Practical Tip: For basic compounds like imidazole, operating at a pH 2-3 units below the pKa will ensure the compound is fully protonated, while a pH 2-3 units above the pKa will result in the neutral form. Experimenting with pH within the stable range of your column (typically pH 2-8 for silica-based columns) can dramatically improve resolution.[2][18]

Q4: My isomers are highly polar and elute near the void volume in reversed-phase. What should I do?

This is a common challenge with polar compounds. Here are a few strategies:

  • Switch to HILIC: As mentioned, HILIC is specifically designed for the retention of polar analytes.[11][12][13]

  • Explore Mixed-Mode Chromatography: These columns can provide the necessary retention for polar compounds through ion-exchange interactions.[15][16]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column. However, this can complicate method development and is often not compatible with mass spectrometry.[10]

  • Aqueous Normal Phase: This is another term sometimes used for HILIC, employing a high organic mobile phase with a polar stationary phase.

Q5: Should I use isocratic or gradient elution for separating imidazole isomers?

The choice between isocratic and gradient elution depends on the complexity of your sample and the similarity of your isomers.

  • Isocratic Elution: This uses a constant mobile phase composition. It is simpler to set up and is often suitable for separating isomers that are not too dissimilar in their retention behavior.[20]

  • Gradient Elution: This involves changing the mobile phase composition during the run, typically by increasing the percentage of the stronger solvent. Gradient elution is particularly useful for complex mixtures or when isomers have significantly different retention times.[7][20] It can help to sharpen peaks and reduce analysis time for strongly retained compounds.[7][21]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor resolution of imidazole isomers.

TroubleshootingWorkflow cluster_start Start cluster_system_check Initial Checks cluster_method_dev Method Optimization cluster_advanced Advanced Troubleshooting cluster_end Resolution Start Poor Resolution of Imidazole Isomers SystemCheck Q1: Perform System Health Check (Leaks, Degassing, Equilibration) Start->SystemCheck StationaryPhase Q2: Re-evaluate Stationary Phase (Chiral, RP, HILIC, Mixed-Mode) SystemCheck->StationaryPhase System OK MobilePhase Q3 & Q4: Optimize Mobile Phase (pH, Organic Modifier, Buffer) StationaryPhase->MobilePhase ElutionMode Q5: Select Elution Mode (Isocratic vs. Gradient) MobilePhase->ElutionMode AdvancedTech Consider Advanced Techniques (e.g., Temperature Optimization) ElutionMode->AdvancedTech Still Poor Resolution Success Resolution Achieved ElutionMode->Success Resolution Improved AdvancedTech->Success

Sources

Technical Support Center: Optimization of Esterification Reactions for Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of imidazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with this important transformation. The amphoteric nature of the imidazole ring, combined with the nucleophilicity of the ring nitrogens, often complicates standard esterification procedures. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and provides a strategic overview of methodologies for the successful esterification of imidazole-containing carboxylic acids.

Q1: Why is the esterification of imidazole carboxylic acids so challenging?

The primary challenge stems from the dual nature of the imidazole ring. It is both basic and nucleophilic.

  • Basicity: The pyridine-like nitrogen (N-3) is basic and can be protonated by strong acid catalysts, which are often used in classic esterification methods like the Fischer esterification. This protonation deactivates the ring but can also interfere with the catalytic cycle.

  • Nucleophilicity: The pyrrole-like nitrogen (N-1) is nucleophilic and can compete with the desired alcohol nucleophile, leading to undesired side reactions such as N-acylation, especially when using highly reactive acylating agents.[1]

  • Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic imidazole ring can lead to the formation of zwitterions, which can affect solubility and reactivity.[2]

G cluster_challenges Core Challenges in Imidazole Carboxylic Acid Esterification ICA Imidazole Carboxylic Acid Zwitterion Zwitterion Formation (Poor Solubility/Reactivity) ICA->Zwitterion N1 Nucleophilic N-1 (Pyrrole-like) ICA->N1 N3 Basic N-3 (Pyridine-like) ICA->N3 SideReaction Side Reaction (e.g., N-Acylation) N1->SideReaction competes with ROH CatalystInterference Catalyst Interference (Protonation) N3->CatalystInterference reacts with H+ catalyst

Caption: Key challenges in esterifying imidazole carboxylic acids.

Q2: What are the primary methods for esterifying imidazole carboxylic acids, and when should I choose one over another?

There are several effective methods. The choice depends on the substrate's sensitivity, steric hindrance, and the desired scale of the reaction.

MethodActivating Agent / CatalystBest For...Key Considerations
Fischer-Speier Esterification Strong acid (H₂SO₄, TsOH)[3]Simple, sterically unhindered substrates that are stable to strong acids.Reversible reaction; requires a large excess of alcohol or removal of water to drive to completion.[3][4] Potential for side reactions if the substrate is sensitive.
Steglich Esterification DCC or EDC + DMAP[5]Acid-sensitive or sterically hindered substrates. Mild conditions.Formation of insoluble dicyclohexylurea (DCU) byproduct requires filtration. Potential for rearrangement to an unreactive N-acylurea if DMAP is omitted.[6]
Carbodiimide (CDI) Activation 1,1'-Carbonyldiimidazole (CDI)[7]Forming an activated acyl-imidazolide intermediate for reaction with alcohols.Excess CDI can react with the alcohol, so it must be used in stoichiometric amounts or removed before adding the alcohol.[7][8] The reaction produces CO₂ and imidazole.[9]
Imidazole Carbamates e.g., Methyl Imidazole Carbamate (MImC)Chemoselective esterification, especially for methylation, as a safer alternative to diazomethane.Requires elevated temperatures (e.g., 60 °C) and polar solvents like DMF for optimal results.[1]
Alkyl Halides Base (e.g., K₂CO₃, DBU) + Alkyl HalideSubstrates where the carboxylate can be easily formed and the risk of N-alkylation of the imidazole ring is low or can be managed.Risk of N-alkylation on the imidazole ring. Many alkylating agents are toxic.[1]
Q3: Do I need to protect the imidazole nitrogen?

Protection is often recommended, especially if you are using harsh conditions or highly reactive reagents.

  • When to Protect:

    • When using strong bases for deprotonation/alkylation, to prevent N-alkylation.

    • When using highly reactive acylating agents (like acid chlorides) to prevent N-acylation.

    • If the imidazole nitrogen interferes with the desired reaction.

  • Common Protecting Groups:

    • Trityl (Tr): Bulky group, stable to many conditions, removed with mild acid.

    • t-Butoxycarbonyl (Boc): Commonly used, removed with stronger acid (e.g., TFA).

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions, removed with fluoride ions.

    • Dialkoxymethyl groups: Can be introduced using orthoformates and are readily hydrolyzed under neutral or acidic conditions.[10]

The choice of protecting group should be orthogonal to other functional groups in your molecule.[11]

Q4: How can I monitor the progress of my esterification reaction?

Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): The most common method. Use a solvent system that gives good separation between the starting carboxylic acid, the alcohol, and the product ester. The carboxylic acid will often streak without the addition of a small amount of acid (e.g., acetic acid) to the mobile phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of reactant consumption and product formation, confirming the mass of the desired ester.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine conversion and purity. A variety of methods exist for analyzing imidazole compounds.[12][13]

  • In-situ Spectrometry (e.g., IR, NMR): Advanced techniques that can provide real-time kinetic data without sampling.[14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to the Ester

Q: I've set up my reaction (e.g., Fischer or Steglich), but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: This is a common issue that can usually be traced back to incomplete activation of the carboxylic acid, catalyst issues, or equilibrium problems.

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Start Low / No Conversion F_CheckWater Is water being removed? Start->F_CheckWater If Fischer S_CheckReagents Are DCC/EDC and solvent anhydrous? Start->S_CheckReagents If Steglich F_ActionWater Use Dean-Stark trap or add molecular sieves. F_CheckWater->F_ActionWater No F_CheckCatalyst Is the acid catalyst strong enough/sufficient? F_CheckWater->F_CheckCatalyst Yes F_ActionCatalyst Use H₂SO₄ or TsOH. Ensure anhydrous conditions. F_CheckCatalyst->F_ActionCatalyst No S_ActionReagents Use fresh, high-purity reagents and dry solvents. S_CheckReagents->S_ActionReagents No S_CheckDMAP Is DMAP present? S_CheckReagents->S_CheckDMAP Yes S_ActionDMAP Add catalytic DMAP (0.1-0.2 eq) to accelerate the reaction. S_CheckDMAP->S_ActionDMAP No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • For Fischer Esterification:

    • Problem: Water is halting the reaction. This is an equilibrium-controlled process.[3] The water produced as a byproduct can hydrolyze the ester, preventing the reaction from reaching completion.

    • Solution: Drive the equilibrium forward. Use the alcohol as the solvent (a large excess) or remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[4][15]

  • For Steglich Esterification (DCC/EDC):

    • Problem: The activating agent (DCC/EDC) is being quenched by water. Carbodiimides are highly sensitive to moisture.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly opened bottles of DCC/EDC and distill solvents over a suitable drying agent.

    • Problem: The reaction is too slow, allowing for side reactions. The O-acylisourea intermediate formed from the carboxylic acid and DCC is only moderately reactive and can rearrange to a stable, unreactive N-acylurea.[6]

    • Solution: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol. This dramatically accelerates the desired esterification.[5][6]

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm seeing a major byproduct that I can't identify, or I'm getting N-acylation of the imidazole ring.

A: Side reactions are common due to the nucleophilic nature of the imidazole ring and potential reactions with solvents or reagents.

  • Side Reaction: N-acylation

    • Cause: The imidazole nitrogen is competing with the alcohol as a nucleophile, attacking the activated carboxylic acid (e.g., acyl-imidazolide, acylpyridinium intermediate).

    • Solution:

      • Protect the Imidazole: Use a suitable protecting group on the N-1 nitrogen (see FAQ 3).[16]

      • Use Milder Conditions: Switch from a highly reactive method (e.g., acid chloride) to a milder one like Steglich or Fischer esterification.

      • Lower the Temperature: This can sometimes favor the desired reaction pathway kinetically.

  • Side Reaction: Aza-Michael Addition

    • Cause: If your carboxylic acid contains an α,β-unsaturated system (like cinnamic acid), the imidazole ring can act as a nucleophile in a conjugate addition reaction.[17]

    • Solution: This side reaction is particularly problematic when imidazole itself is used as a solvent or catalyst.[17] Consider alternative activation agents (e.g., oxalyl chloride/DMF) or methods that do not involve a high concentration of free imidazole.

  • Side Reaction with Solvent (DMF)

    • Cause: When using activating agents like CDI or in Steglich conditions, N,N-dimethylformamide (DMF) can sometimes participate in the reaction, leading to the formation of N,N-dimethylamide byproducts, especially with very electron-poor carboxylic acids.[1]

    • Solution: Use freshly distilled DMF to minimize this side reaction. If the problem persists, consider an alternative polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).

Problem 3: Difficulty Purifying the Final Ester Product

Q: My reaction worked, but I'm struggling to isolate a pure product. It's either stuck at the baseline on my silica column or I have trouble removing the byproducts.

A: Purification is often challenging due to the polarity of the imidazole ring and the nature of the reaction byproducts.[2]

  • Problem: Removing Urea Byproducts (from DCC/EDC)

    • Solution: The main byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in many organic solvents like dichloromethane (DCM) and can often be removed by simple filtration.[18] The byproduct of EDC is water-soluble and can typically be removed with an aqueous workup.

  • Problem: Removing Unreacted Carboxylic Acid

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the acidic starting material, pulling it into the aqueous layer, while the neutral ester product remains in the organic layer.

  • Problem: Product is too Polar for Silica Gel Chromatography

    • Solution:

      • Use a More Polar Mobile Phase: Try a gradient of methanol in DCM. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can prevent the basic imidazole from interacting strongly with the acidic silica gel, reducing tailing and improving elution.

      • Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel.

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2] Common solvents include ethanol, water, or mixtures.[19]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (General Procedure)

This protocol is suitable for acid-stable, non-hindered imidazole carboxylic acids.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imidazole carboxylic acid (1.0 eq).[15]

  • Add Alcohol: Add a large excess of the desired alcohol (e.g., 20-50 eq), which will also serve as the solvent.[3]

  • Add Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 - 0.1 eq).

  • Heating: Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Steglich Esterification (DCC/DMAP)

This protocol is ideal for acid-sensitive or sterically hindered substrates.[5]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Add Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G cluster_mechanism Steglich Esterification Mechanism RCOOH R-COOH O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement (Slow, No DMAP) Acyl_Pyr Acylpyridinium (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP (Fast) DMAP DMAP (Catalyst) Acyl_Pyr->DMAP regenerates Ester R-COOR' (Product) Acyl_Pyr->Ester + R'-OH ROH R'-OH DCU DCU

Caption: Role of DMAP in preventing byproduct formation in Steglich esterification.

References

  • Lenzing. (n.d.). Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. Lenzing.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications.
  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705.
  • (n.d.). Protecting Groups.
  • G. B. Barlin. (2008). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • (n.d.). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate.
  • (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • (n.d.). Fischer–Speier esterification. Wikipedia.
  • (n.d.). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate.
  • Chinnappan, A., & Kim, H. (2013). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. RSC Advances, 3(45), 23331-23339.
  • North, M., & Watson, A. J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5828-5837.
  • J. M. Lindley. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.
  • (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • (n.d.). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. ResearchGate.
  • Pillow, T. H., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(18), 10466-10477.
  • EP0024533B1 - Isolation of imidazoles from their aqueous solutions. Google Patents.
  • (2022). help with a reaction. Reddit.
  • (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
  • (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.
  • (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ResearchGate.
  • (n.d.). How can I remove imidazole from a protein sample? QIAGEN.
  • Wang, Y., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(22), 8042.
  • Casado, N., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322.
  • McGlone, T., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8.
  • (n.d.). Imidazole-catalyzed esterification of cellulose in ionic liquid/molecular solvents: A multi-technique approach to probe effects of the medium. ResearchGate.
  • (2022). Esterification/Amidation Problems. Reddit.

Sources

Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide. Nitroimidazole scaffolds are crucial in the development of therapeutics, particularly for antimicrobial and antitubercular applications, due to their ability to be reductively activated under hypoxic conditions.[1][2] The successful synthesis of derivatives like the target carbohydrazide is a critical step in discovering novel drug candidates.

This document provides an in-depth, experience-driven approach to the synthetic pathway, focusing on common challenges and their solutions. It is structured to serve as a practical bench-side resource, combining detailed protocols with robust troubleshooting logic.

Synthetic Pathway Overview

The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide is most effectively approached via a two-stage process. The first stage involves the regioselective N-methylation of a 4-nitroimidazole ester, followed by the conversion of the ester to the desired carbohydrazide via hydrazinolysis. Each step presents unique challenges that require careful control of reaction conditions.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrazinolysis Start Methyl 4-nitro-1H-imidazole-2-carboxylate Precursor Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate Start->Precursor  N-Methylation (e.g., MeI, K₂CO₃, Acetonitrile) FinalProduct 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide Precursor->FinalProduct  Hydrazine Hydrate (N₂H₄·H₂O) (Ethanol, Reflux)

Caption: Overall workflow for the synthesis of the target carbohydrazide.

Detailed Experimental Protocol

This protocol represents a validated starting point. Researchers should monitor each step by Thin Layer Chromatography (TLC) to ensure reaction completion.

Stage 1: Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-nitro-1H-imidazole-2-carboxylate (1.0 eq).

  • Solvent and Base: Add anhydrous acetonitrile (CH₃CN) to create a ~0.2 M solution. Add finely ground potassium carbonate (K₂CO₃) (1.5 eq).

  • Alkylation: To the stirring suspension, add methyl iodide (MeI) (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.[3][4] The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent in vacuo. Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Stage 2: Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide
  • Setup: In a 100 mL round-bottom flask, dissolve the purified Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (EtOH).

  • Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, 80% solution) (3.0-5.0 eq) dropwise to the solution.[5][6]

  • Reaction: Reflux the reaction mixture for 6-12 hours. The formation of the product, which is often less soluble than the starting ester, may be observed as a precipitate. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted hydrazine hydrate and other impurities.[5] If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the final product under vacuum.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Yield in Stage 1 (N-Methylation) 1. Ineffective Deprotonation: The base (K₂CO₃) may be of poor quality or not sufficiently anhydrous. 2. Inactive Alkylating Agent: The methyl iodide may have degraded. 3. Low Reaction Temperature: The reaction rate can be slow at room temperature.[3][4]1. Use freshly dried, finely powdered K₂CO₃. Consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF, but be cautious of potential side reactions.[7] 2. Use a fresh bottle of methyl iodide. 3. Increase the reaction temperature to 60-80 °C to improve the reaction rate, as demonstrated for similar N-alkylations of nitroimidazoles.[3][4]
Mixture of Isomers in Stage 1 Lack of Regioselectivity: Alkylation of 4-nitroimidazole derivatives can occur at both N1 and N3 (tautomeric N), leading to a mixture of 1-methyl-4-nitro and 1-methyl-5-nitro isomers.[8][9]1. Solvent Choice: Using polar aprotic solvents like acetonitrile or DMF generally favors N1 alkylation.[3][8] 2. Careful Purification: The isomers can often be separated by silica gel chromatography. Their distinct NMR spectra can be used for identification.[3][4]
Incomplete Reaction in Stage 2 (Hydrazinolysis) 1. Insufficient Hydrazine: The stoichiometry may be off, or the hydrazine hydrate solution may be less concentrated than stated. 2. Low Temperature/Short Reaction Time: The hydrazinolysis of esters, especially hindered ones, can be slow. 3. Poor Solubility: The starting ester may not be fully dissolved at the reaction temperature.1. Increase the excess of hydrazine hydrate to 5-10 equivalents. 2. Increase the reflux time to 24 hours. Monitor progress carefully with TLC. 3. Add a co-solvent like THF to improve solubility, or increase the reaction temperature if the solvent allows.
Difficulty Purifying Final Product 1. Contamination with Hydrazine: Hydrazine hydrate is high-boiling and can be difficult to remove. 2. Product is an Oil or Gummy Solid: This can prevent effective recrystallization. 3. Co-precipitation of Impurities: Side products may crystallize along with the desired compound.1. Wash the crude product thoroughly with a solvent in which the product is poorly soluble but hydrazine is, such as cold isopropanol or diethyl ether. 2. Attempt to triturate the crude material with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. 3. If recrystallization fails, column chromatography using a polar stationary phase (like alumina) or a polar eluent system (e.g., dichloromethane/methanol) may be effective.[5]
Unexpected NMR/IR Peaks 1. Presence of Starting Materials: Incomplete reaction. 2. Side Products: The nitro group can be susceptible to reduction, although this is less common with hydrazine hydrate under these conditions. Over-reaction with hydrazine could form other byproducts. 3. Residual Solvent: Solvents like DMF or DMSO can be difficult to remove.1. Compare spectra with known standards of starting materials. Optimize reaction conditions for full conversion. 2. Characterize the impurity if possible. Look for the absence of the nitro group signal in NMR or IR. Consider milder reaction conditions. 3. Dry the sample under high vacuum for an extended period, possibly with gentle heating.

Frequently Asked Questions (FAQs)

Q1: How can I be certain I have synthesized the correct N-methyl isomer (1-methyl-4-nitro vs. 1-methyl-5-nitro)? A1: The most definitive method is through ¹H and ¹³C NMR spectroscopy. The chemical shifts of the imidazole ring protons and carbons are sensitive to the substituent positions. For 1-methyl-4-nitro-1H-imidazole, you would expect two distinct signals for the ring protons.[3][4] Comparing your experimental data with literature values for similar compounds is the best approach.

Q2: What are the critical safety precautions for this synthesis? A2: Hydrazine and its derivatives are toxic and considered potential carcinogens.[10] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Nitro-containing compounds can be energetic and should be handled with care, avoiding excessive heat or mechanical shock, especially upon isolation in a pure, dry state.

Q3: My hydrazinolysis reaction is clean but very slow. Can I use a catalyst? A3: While hydrazinolysis is typically performed without a catalyst, you can gently increase the temperature or use a higher boiling point solvent like n-butanol if thermal stability of the product allows. However, the simplest and most common approach is to increase the reaction time and the excess of hydrazine hydrate.

Q4: Can I use a different starting material instead of the methyl ester for Stage 2? A4: Yes, the corresponding ethyl ester would work similarly. You could also start from the 1-methyl-4-nitro-1H-imidazole-2-carboxamide.[11] The conversion of an amide to a carbohydrazide with hydrazine hydrate is a known transformation, though it may require more forcing conditions (higher temperature or longer reaction times) than the ester equivalent.

Q5: What is the mechanism of action that makes nitroimidazoles like this interesting for drug development? A5: Nitroimidazoles are prodrugs that are selectively activated in hypoxic environments, such as those found in anaerobic bacteria or solid tumors.[1] The nitro group is reduced by microbial or cellular nitroreductases to form reactive nitroso and hydroxylamine intermediates, which are cytotoxic and can damage DNA and other critical macromolecules.[1][12]

Troubleshooting Logic Flow: Low Yield in Hydrazinolysis

Troubleshooting_Flow start Low Yield of Carbohydrazide check_tlc Analyze TLC of Crude Reaction start->check_tlc sm_present Significant Starting Material (Ester) Remains check_tlc->sm_present Yes no_sm Little or No Starting Material Remains check_tlc->no_sm No incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn workup_issue Diagnosis: Product Lost During Workup or is Water-Soluble no_sm->workup_issue solution_time Action: Increase Reflux Time (e.g., to 24h) and/or Increase Temperature incomplete_rxn->solution_time solution_hydrazine Action: Increase Excess of Hydrazine Hydrate (to 5-10 eq) incomplete_rxn->solution_hydrazine solution_extraction Action: Extract Aqueous Phase with Polar Solvent (e.g., EtOAc/n-BuOH) workup_issue->solution_extraction solution_precipitation Action: Ensure Complete Precipitation (Cool to 0°C for extended period) workup_issue->solution_precipitation

Caption: Decision-making workflow for troubleshooting low product yield in Stage 2.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
  • Synthesis of 1‐methyl‐2‐nitro‐1H‐imidazolyl‐based prodrugs 4–8. ResearchGate.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.
  • An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate.
  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate.
  • Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI.
  • Nitroimidazole. Wikipedia.
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  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH).
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  • CARBOHYDRAZIDE. Ataman Kimya.
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  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.
  • 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Figshare.
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  • Synthesis and biological activity of new 2-nitroimidazole derivatives. PubMed.
  • Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. ResearchGate.
  • Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed.
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Reducing impurities in the synthesis of nitroimidazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of nitroimidazole derivatives like metronidazole or ornidazole?

A1: During the synthesis of nitroimidazole-based compounds, several classes of impurities can arise. These are broadly categorized as:

  • Starting material residues: Unreacted precursors, such as 2-methyl-5-nitroimidazole.

  • Intermediates: Incomplete reactions can leave behind synthetic intermediates. For instance, in the synthesis of ornidazole from 2-methyl-nitroimidazole and epichlorohydrin, ornidazole-epoxide is a known intermediate that can persist as an impurity.[1][2]

  • Side-reaction products: These include isomers (e.g., 2-methyl-4-nitroimidazole instead of the desired 2-methyl-5-nitroimidazole), over-nitrated products, or products from reactions with solvents or reagents.[3] For example, in morinidazole production, several process-related impurities have been identified, including some that are newly reported.[4][5]

  • Degradation products: The final compound can degrade under certain conditions like exposure to light, high temperatures, or non-neutral pH, leading to impurities.[6] For metronidazole, degradation can occur under basic pH conditions.[7]

Q2: What are the primary causes of impurity formation in these syntheses?

A2: The formation of impurities is often multifactorial, stemming from the inherent reactivity of the nitroimidazole core and the specific reaction conditions employed. Key contributing factors include:

  • Reaction Temperature: Exothermic reactions, such as the nitration of the imidazole ring, can lead to side products if not carefully controlled.[3]

  • Purity of Starting Materials: Impurities present in the initial reactants can be carried through the synthesis or catalyze unwanted side reactions.[3]

  • pH Control: The pH of the reaction mixture can significantly influence the reaction pathway and the stability of the final product. For example, in secnidazole synthesis, controlling the pH to ≤9.0 is crucial.[8]

  • Atmospheric Conditions: Some reactions are sensitive to oxygen, and performing them under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[3]

  • Solvent Choice: The solvent can participate in side reactions or influence the solubility of reactants and products, thereby affecting the impurity profile.

Q3: How can I detect and quantify impurities in my nitroimidazole samples?

A3: A range of analytical techniques are employed for the detection and quantification of impurities in nitroimidazole compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool, often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (LC-MS).[4][5][6] These methods allow for the separation, identification, and quantification of impurities.[6][9] For comprehensive characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are invaluable for elucidating the structures of unknown impurities.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental work.

Problem 1: Presence of Isomeric Impurities (e.g., 2-methyl-4-nitroimidazole)

Causality: The nitration of 2-methylimidazole can yield a mixture of the 4-nitro and 5-nitro isomers. The ratio of these isomers is highly dependent on the nitrating agent and reaction conditions. The 5-nitro isomer is generally the thermodynamically more stable and desired product for many pharmaceutical applications.

Troubleshooting & Optimization:

  • Strict Temperature Control: The nitration reaction is often exothermic. Maintaining a consistent and low temperature is critical to favor the formation of the 5-nitro isomer and prevent over-nitration or degradation.[3]

  • Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is commonly used for the nitration of imidazole.[10] The concentration and ratio of these acids should be precisely controlled.

  • Purification of Starting Material: Ensure the 2-methylimidazole starting material is free from isomeric impurities that could lead to a complex product mixture.

Workflow for Minimizing Isomeric Impurities:

cluster_0 Pre-Reaction cluster_1 Nitration Reaction cluster_2 Post-Reaction & Analysis Purity Check Verify Purity of 2-Methylimidazole Reaction Setup Set up Reaction with Controlled Cooling Purity Check->Reaction Setup Reagent Addition Slow, Dropwise Addition of Nitrating Agent Reaction Setup->Reagent Addition Temperature Monitoring Maintain Low Temperature (e.g., 0-5 °C) Reagent Addition->Temperature Monitoring Workup Careful Quenching and Extraction Temperature Monitoring->Workup Analysis HPLC Analysis to Determine Isomer Ratio Workup->Analysis

Caption: Workflow for minimizing isomeric impurities.

Problem 2: Incomplete Reaction and Presence of Starting Materials/Intermediates

Causality: Incomplete reactions can result from insufficient reaction time, suboptimal temperature, or inadequate mixing. In syntheses involving multiple steps, intermediates from earlier stages can be carried over. For example, in the synthesis of ornidazole, the epoxide intermediate can be a significant impurity if the ring-opening reaction does not go to completion.[1][2]

Troubleshooting & Optimization:

  • Reaction Monitoring: Regularly monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of starting materials.[3]

  • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature while monitoring for the formation of degradation products.

  • Efficient Mixing: Ensure the reaction mixture is being stirred effectively to promote contact between reactants, especially in heterogeneous mixtures.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare TLC Plate: Spot a baseline on a silica gel TLC plate with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize: After the solvent front has reached a suitable height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using a staining agent.

  • Analyze: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Problem 3: Formation of Degradation Products

Causality: Nitroimidazole-based compounds can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to light, which can reduce the potency of the drug.[6]

Troubleshooting & Optimization:

  • pH Control during Workup: After the reaction is complete, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions during extraction and purification steps.

  • Temperature Control during Purification: When removing solvents under reduced pressure, use a water bath at a moderate temperature to prevent thermal degradation of the product.

  • Protection from Light: Store the final compound in amber-colored vials or in the dark to prevent photodegradation.

Data on Metronidazole Stability:

ConditionObservationReference
Basic pH (1 mol L⁻¹ NaOH)Significant degradation observed.[7]
High Temperature (170 °C)Degradation observed.[7]
UV Light (254 nm)Potential for degradation.[7]
Problem 4: Difficulty in Purifying the Final Compound

Causality: The presence of closely related impurities with similar polarities to the desired product can make purification by standard methods like recrystallization or column chromatography challenging.

Troubleshooting & Optimization:

  • Recrystallization Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find a system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while leaving impurities dissolved.

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems and gradients to achieve better separation on a silica gel column.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, method for isolating the desired compound from challenging impurity profiles.[4][5]

Impurity Formation and Control Pathway:

cluster_0 Synthesis cluster_1 Potential Impurities cluster_2 Purification & Final Product Reactants Starting Materials + Reagents Reaction Reaction Conditions (Temp, pH, Time) Reactants->Reaction Unreacted Unreacted Starting Materials Reaction->Unreacted SideProducts Side-Reaction Products Reaction->SideProducts CrudeProduct Crude Product Reaction->CrudeProduct Degradation Degradation Products CrudeProduct->Degradation Purification Purification (Recrystallization, Chromatography) CrudeProduct->Purification PureProduct Pure Nitroimidazole Compound Purification->PureProduct

Caption: Generalized pathway of impurity formation and control.

References

  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
  • Ornidazole-impurities. Pharmaffiliates.
  • Metronidazole Impurities and Related Compound. Veeprho.
  • The Synthesis and Study of Profiles of the Ornidazole Impurities. Neliti.
  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Library and Archives Canada.
  • (PDF) The synthesis and study of profiles of the ornidazole impurities. ResearchGate.
  • The synthesis and study of profiles of the ornidazole impurities. Semantic Scholar.
  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. AGES.
  • Tinidazole: MedlinePlus Drug Information. MedlinePlus.
  • Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.
  • Tinidazole: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
  • Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
  • Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Wiley Online Library.
  • Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. PubMed.
  • Tinidazole (Tindamax): Uses, Side Effects, Dosage & More. GoodRx.
  • Tinidazole Side Effects: Common, Severe, Long Term. Drugs.com.
  • (PDF) Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes. ResearchGate.
  • Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole | Request PDF. ResearchGate.
  • Metronidazole Impurities. SynZeal.
  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry | Request PDF. ResearchGate.
  • Metronidazole Removal Methods from Aquatic Media: A Systematic Review. Brieflands.
  • Metronidazole-impurities. Pharmaffiliates.
  • Secnidazole | C7H11N3O3 | CID 71815. PubChem.
  • Development studies of a new metronidazole certified reference material. SciELO.
  • CN103539745A - Preparation method of secnidazole. Google Patents.
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  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Scholars Research Library.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
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  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PubMed Central.
  • Lowering of 5-nitroimidazole's mutagenicity: Towards optimal antiparasitic pharmacophore | Request PDF. ResearchGate.
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  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • (PDF) Secnidazole Oral Granules: A Novel Drug Formulation and an Effective Alternative in Treatment of Bacterial Vaginosis. ResearchGate.

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Validation & Comparative

A Comparative Analysis for the Modern Researcher: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid vs. 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Two Key Nitroimidazole Isomers

In the landscape of heterocyclic chemistry and drug discovery, nitroimidazole scaffolds have long been a cornerstone for the development of potent therapeutic agents. Their unique electronic properties, largely dictated by the electron-withdrawing nitro group, underpin their efficacy as antimicrobial and anticancer agents. Within this important class of compounds, subtle variations in molecular architecture can lead to significant differences in chemical behavior and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid and 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid, offering researchers a comprehensive resource to inform their own investigations and synthetic strategies.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the positions of the nitro and carboxylic acid groups between these two isomers has a profound impact on their electronic distribution, and consequently, their physical and chemical properties.

Property1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
CAS Number 54828-05-6[1][2]3994-53-4
Molecular Formula C₅H₅N₃O₄[1]C₅H₅N₃O₄
Molecular Weight 171.11 g/mol [1]171.11 g/mol [3]
Predicted pKa No experimental data found~3.07 ± 0.25[3]
Solubility Slightly soluble in DMSO and methanol.[4]No experimental data found
Fig. 1: Chemical structures of the two isomers.

Synthesis Strategies: Navigating Regiochemistry

The synthesis of these isomers requires careful control of reaction conditions to achieve the desired regioselectivity.

Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

A common route to this isomer involves the nitration of a pre-functionalized imidazole precursor. One reported method utilizes the reaction of 1-methyl-1H-imidazole-5-carbonitrile with a mixture of sulfuric acid and sodium nitrite at elevated temperatures.[1] This approach leverages the directing effects of the existing substituents to favor nitration at the 4-position.

Fig. 2: Synthesis of the 4-nitro isomer.
Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

A patented method for the synthesis of this isomer starts from 1-methyl-2-hydroxymethyl-5-nitroimidazole.[5] This precursor is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is heated, and upon quenching with ice, the desired carboxylic acid precipitates.[5] This process highlights the stability of the imidazole core under strongly acidic and oxidative conditions.

Fig. 3: Synthesis of the 5-nitro isomer.

Biological Activity and Therapeutic Potential: A Comparative Outlook

Both isomers serve as valuable scaffolds for the development of biologically active molecules, primarily in the realms of antimicrobial and anticancer research. The positioning of the nitro group is a critical determinant of their mechanism of action and spectrum of activity.

General Mechanism of Action of Nitroimidazoles

The biological activity of nitroimidazoles is contingent upon the reductive activation of the nitro group within the target cell (e.g., anaerobic bacteria, hypoxic cancer cells). This reduction, which occurs under low oxygen conditions, generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

G cluster_cell Target Cell (Anaerobic/Hypoxic) Nitroimidazole Nitroimidazole (Prodrug) Reduction Reductive Enzymes Nitroimidazole->Reduction ReactiveSpecies Reactive Nitro Intermediates & Free Radicals Reduction->ReactiveSpecies Damage DNA Damage & Macromolecular Dysfunction ReactiveSpecies->Damage Death Cell Death Damage->Death

Fig. 4: Generalized mechanism of action.
Antibacterial and Antiparasitic Activity

Derivatives of both isomers have shown promise as antimicrobial agents.

  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid has been utilized in the synthesis of compounds with significant activity against Helicobacter pylori.[6] Notably, some of these derivatives demonstrated activity four times greater than that of metronidazole, a widely used antibiotic.[6] Other derivatives have shown potency against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.[6]

  • 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a precursor to 1-methyl-5-nitroimidazole-2-carboxamides, which exhibit high activity against parasitic diseases.[5] Its derivatives have also been investigated for their antibacterial properties.

While direct comparative MIC values for the parent carboxylic acids are not available in the literature, the potent activity of their derivatives underscores the therapeutic potential of both scaffolds. The 4-nitro isomers are often explored for activity against both aerobic and anaerobic bacteria, whereas the 5-nitro isomers, like metronidazole, are typically more active against anaerobic organisms.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides an ideal setting for the reductive activation of nitroimidazole-based compounds, making them attractive candidates for cancer therapy. Research has shown that derivatives of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid have been synthesized and evaluated for their anticancer properties. While specific IC50 values for the parent compound are not reported, the exploration of this scaffold in anticancer drug design is an active area of research.

Experimental Protocols

Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions.[5]

  • To 16.5 g of concentrated sulfuric acid, add 4.71 g of 1-methyl-2-hydroxymethyl-5-nitroimidazole with stirring.

  • To this mixture, add 6.66 g of nitric acid.

  • Heat the resulting solution at 80°C for 60 hours.

  • After cooling, slowly add the reaction mixture to 30 g of ice.

  • The precipitated 1-methyl-5-nitroimidazole-2-carboxylic acid is collected by filtration, washed with water, and dried under vacuum at room temperature.

Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for determining the antibacterial activity of a compound.

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Perspectives

Both 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid and 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid are valuable building blocks in medicinal chemistry. The positional isomerism of the nitro and carboxylic acid groups significantly influences their chemical reactivity and provides a basis for differential biological activity. While direct comparative studies are lacking, the available literature suggests that both isomers can be leveraged to develop potent antimicrobial and potentially anticancer agents.

Future research should focus on a direct, head-to-head comparison of these isomers, including the experimental determination of their physicochemical properties and a systematic evaluation of their biological activities against a common panel of bacterial strains and cancer cell lines. Such studies will provide a clearer understanding of their structure-activity relationships and guide the rational design of next-generation nitroimidazole-based therapeutics.

References

[3] 1-Methyl-5-nitro-1H-iMidazole-2-carboxylicacid - Echemi. [URL: https://www.echemi.com/products/pd20180808-163458-3994-53-4.html] [6] Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17591557/] [1] 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/54828-05-6.htm] [7] IC50 values for the in vitro cytotoxic activity of plants crude extracts on five human cancer cell lines - ResearchGate. [URL: https://www.researchgate.net/figure/IC50-g-mL-values-for-the-in-vitro-cytotoxic-activity-of-plants-crude-extracts-on-five_tbl3_272382101] [8] Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5812186/] [5] US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents. [URL: https://patents.google.com/patent/US3325507A/en] [4] 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6470357.htm] [2] 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-methyl-4-nitro-1h-imidazole-5-carboxylic-acid]

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A Comparative Guide to the Structural Validation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development.[1][2] The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a key heterocyclic compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

Nitroimidazole derivatives are a class of compounds with a broad spectrum of pharmacological activities, making their structural integrity a matter of critical importance.[3][4][5] This guide will not only detail the experimental workflow for X-ray crystallography but also provide a comparative analysis against other common spectroscopic methods, offering field-proven insights into the causality behind experimental choices.

The Unparalleled Power of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the most comprehensive technique for determining the absolute three-dimensional structure of a crystalline compound.[1][6] It provides precise and reliable data on bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding structure-activity relationships (SAR).[7][8] The technique is founded on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed atomic model.[7][8][9]

Experimental Workflow: A Step-by-Step Protocol for Structural Validation

The journey from a synthesized compound to a validated crystal structure involves a meticulous multi-step process.[1] Each stage is critical for obtaining a high-quality structure suitable for publication and regulatory submission.

Step 1: Crystal Growth—The Rate-Limiting Step

The prerequisite for any successful X-ray crystallographic analysis is the growth of a high-quality single crystal.[1] This is often the most challenging and time-consuming phase of the process.[1] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

Protocol for Crystallization of this compound:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the optimal solubility characteristics of the compound. For this compound, solvents such as ethanol, methanol, acetone, and acetonitrile, or mixtures thereof, are good starting points.

  • Method of Crystallization:

    • Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "well" solvent and place it in a sealed chamber containing a larger volume of a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the well will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (ideally 30-300 microns in size) have formed, they must be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.[7]

Step 2: Data Collection—Capturing the Diffraction Pattern

The mounted crystal is then subjected to a finely focused beam of X-rays, typically from a rotating anode or synchrotron source.[8] As the crystal is rotated, the diffracted X-rays are captured by a detector, generating a series of diffraction images.

Instrumentation and Parameters:

  • Diffractometer: A modern single-crystal X-ray diffractometer, such as a Bruker D8 QUEST or Rigaku XtaLAB Synergy-S, is employed.[6][10]

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.7107 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used for small organic molecules.[8]

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.

Step 3: Structure Solution and Refinement—From Diffraction to 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and generate the final, highly accurate molecular structure.[11]

Software: Software suites such as Bruker's APEX or Rigaku's CrysAlisPro are used for data collection and processing, while programs like SHELXT and SHELXL are the standards for structure solution and refinement.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides the definitive three-dimensional structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization of a new chemical entity.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[7][8]Unambiguous and highly precise structural determination.[1][6][12]Requires a high-quality single crystal, which can be difficult to obtain.[1] The solid-state structure may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC).Provides detailed information about the molecular structure in solution. Non-destructive. Essential for confirming the chemical identity.[3][13]Does not directly provide 3D spatial coordinates. Can be complex to interpret for large or conformationally flexible molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS), fragmentation patterns that can infer structural motifs.[14]High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and the 3D arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.Fast, simple, and non-destructive. Useful for monitoring reactions and confirming the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.
Elemental Analysis The percentage composition of elements (C, H, N, S) in the compound.Confirms the empirical formula of the synthesized compound.Does not provide any information about the arrangement of atoms within the molecule.

Conclusion: An Integrated Approach to Structural Validation

In the rigorous process of drug development, a single analytical technique is rarely sufficient for the complete characterization of a novel compound. While NMR, MS, and FTIR are invaluable for confirming the chemical identity and functional groups of this compound, single-crystal X-ray crystallography remains the unequivocal method for determining its precise three-dimensional structure. The detailed atomic coordinates and conformational information provided by X-ray crystallography are indispensable for understanding its biological activity and for guiding further lead optimization efforts. Therefore, a multi-faceted analytical approach, with X-ray crystallography as the cornerstone for structural validation, is the most robust strategy for advancing new chemical entities from the laboratory to the clinic.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • X-Ray Crystallography of Chemical Compounds. (2007). Journal of the Association of Laboratory Automation, 12(4), 219-225.
  • Single-crystal X-ray Diffraction. (2007).
  • Single Crystal X-ray Diffractometers. (n.d.). Bruker.
  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2012). Der Pharma Chemica, 4(2), 654-659.
  • X-ray crystallography. (n.d.). In Wikipedia.
  • X-ray Determination Of Molecular Structure. (2017). Research Starters.
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  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2002). Arzneimittelforschung, 52(2), 122-127.
  • Structures of nitroimidazole compounds investigated:. (n.d.). ResearchGate.
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  • Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. (2022). Journal of Molecular Structure, 1256, 132537.
  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. (n.d.). Pharmaffiliates.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica, 14(4), 12-16.
  • Chemical structures of megazol and nitroimidazole derivatives. (n.d.). ResearchGate.
  • Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. (2005). Journal of Molecular Biology, 345(5), 1129-1142.
  • 1H-Imidazole-2-carboxylic acid. (n.d.). PubChem.

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A Comparative Guide to the Biological Activities of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro Group Position

Metronidazole, a 5-nitroimidazole, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1] Its efficacy is intrinsically linked to the position of the nitro group on the imidazole ring, which is crucial for its mechanism of action. In contrast, 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid belongs to the 4-nitroimidazole class. This seemingly subtle isomeric difference has profound implications for the compound's biological activity, particularly its spectrum of antimicrobial action. While 5-nitroimidazoles are primarily active against anaerobic microorganisms, some 4-nitroimidazole derivatives have demonstrated activity against both aerobic and anaerobic bacteria, including Mycobacterium tuberculosis.[2][3] This guide will delve into the chemical and biological rationale behind these differences, providing a framework for understanding the potential applications of 4-nitroimidazole compounds.

Mechanism of Action: A Tale of Two Isomers

The antimicrobial activity of nitroimidazoles is dependent on the reduction of their nitro group within the target microorganism. This process, known as bioreductive activation, generates reactive cytotoxic intermediates that induce cellular damage, primarily through DNA disruption.[4][5] However, the specific enzymes and pathways involved in this activation differ between 5-nitroimidazoles and 4-nitroimidazoles, leading to variations in their antimicrobial spectra.

Metronidazole (5-Nitroimidazole): Anaerobic Activation

Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic pathogens.[4] In these organisms, the low redox potential allows for the efficient transfer of an electron to metronidazole's nitro group, a reaction catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR).[4] This one-electron reduction forms a highly reactive nitro radical anion.[4][5] Under anaerobic conditions, this radical anion can then interact with and damage microbial DNA, leading to strand breakage and cell death.[6][7] In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, a futile cycle that prevents the accumulation of toxic intermediates and renders the drug ineffective against aerobic bacteria.[4]

Metronidazole Metronidazole (Prodrug) Anaerobic_Cell Anaerobic/Microaerophilic Cell Metronidazole->Anaerobic_Cell Diffusion Nitro_Radical Nitro Radical Anion (Toxic Intermediate) Metronidazole->Nitro_Radical Reduction Aerobic_Cell Aerobic Cell Metronidazole->Aerobic_Cell Diffusion PFOR Pyruvate-Ferredoxin Oxidoreductase (PFOR) Anaerobic_Cell->PFOR Electron e- PFOR->Electron Electron->Nitro_Radical DNA_Damage DNA Strand Breakage & Cell Death Nitro_Radical->DNA_Damage Futile_Cycling Futile Cycling (Re-oxidation to Prodrug) Nitro_Radical->Futile_Cycling in presence of O2 Oxygen O2 Aerobic_Cell->Oxygen Futile_Cycling->Metronidazole

Figure 1. Simplified workflow of Metronidazole's anaerobic activation.

This compound (4-Nitroimidazole): A Broader Activation Potential

The mechanism of action for 4-nitroimidazoles is less universally defined than that of their 5-nitro counterparts and appears to be more compound-specific. However, studies on 4-nitroimidazole analogs, such as PA-824, have revealed a distinct activation pathway that can function under both aerobic and anaerobic conditions.[2][3] This broader activity is attributed to their activation by a deazaflavin-dependent nitroreductase (Ddn).[8][9] This enzyme is not as susceptible to the presence of oxygen, allowing for the generation of reactive nitrogen species, including nitric oxide (NO), which have multiple cytotoxic effects, including the inhibition of mycolic acid synthesis and respiratory poisoning in mycobacteria.[9] The structural features that favor this activation pathway in 4-nitroimidazoles include the presence of a bicyclic oxazine ring and a lipophilic tail in compounds like PA-824.[2][3] While this compound lacks these specific complex moieties, its 4-nitro configuration suggests a potential for a different enzymatic activation profile compared to metronidazole.

Four_Nitroimidazole 4-Nitroimidazole Derivative (e.g., PA-824) Bacterial_Cell Bacterial Cell (Aerobic/Anaerobic) Four_Nitroimidazole->Bacterial_Cell Diffusion Reactive_Species Reactive Nitrogen Species (e.g., NO) Four_Nitroimidazole->Reactive_Species Reduction by Ddn Ddn Deazaflavin-dependent Nitroreductase (Ddn) Bacterial_Cell->Ddn Ddn->Reactive_Species Multiple_Targets Multiple Cellular Targets (Mycolic Acid Synthesis, Respiration) Reactive_Species->Multiple_Targets Cell_Death Cell Death Multiple_Targets->Cell_Death

Figure 2. Proposed activation pathway for certain 4-nitroimidazole derivatives.

Comparative Antimicrobial Activity

Direct comparative data on the antimicrobial spectrum of this compound is limited. However, a study on a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives provides valuable insights into the potential activity of this class of compounds against various bacteria, with metronidazole used as a comparator.[10]

In Vitro Antibacterial Spectrum

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 4-nitroimidazole derivatives and metronidazole against a panel of clinically relevant bacteria. It is important to note that the tested 4-nitroimidazoles are not the specific carboxylic acid derivative of interest but are structurally related.

Microorganism1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole (MIC µg/mL)Metronidazole (MIC µg/mL)
Staphylococcus aureus≤8>64
Staphylococcus epidermidis≤8>64
Bacillus subtilis≤8>64
Escherichia coli>64>64
Klebsiella pneumoniae>64>64
Helicobacter pylori (clinical isolates)28

Table 1. Comparative in vitro antibacterial activity of a 4-nitroimidazole derivative and metronidazole.[10]

The data suggests that while both classes of compounds have limited activity against the tested Gram-negative aerobes, the 4-nitroimidazole derivative exhibited significant activity against Gram-positive bacteria, against which metronidazole was inactive.[10] Notably, the 4-nitroimidazole derivative was four times more potent than metronidazole against clinical isolates of Helicobacter pylori.[10]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized protocols for key experiments used to evaluate the biological activity of nitroimidazole compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial potency. The agar dilution method is a standard technique for this assessment.

Protocol: Agar Dilution for Anaerobic Bacteria

  • Preparation of Media: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and metronidazole in a suitable solvent to create high-concentration stock solutions.

  • Preparation of Agar Plates: Serially dilute the stock solutions and add them to molten agar to achieve the desired final concentrations. Pour the agar into Petri dishes and allow them to solidify.

  • Inoculum Preparation: Culture the test anaerobic bacteria in an appropriate broth medium under anaerobic conditions. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

cluster_0 Preparation cluster_1 Procedure Media Prepare Supplemented Brucella Agar Plates Create Serial Dilutions in Agar Plates Media->Plates Stock Prepare Drug Stock Solutions Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Anaerobically (37°C, 48h) Inoculate->Incubate Read Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read

Figure 3. Workflow for MIC determination by agar dilution.

DNA Interaction Assay

This assay can be used to assess the ability of reduced nitroimidazole derivatives to cause DNA damage.

Protocol: In Vitro DNA Damage Assay

  • Labeling of DNA: Culture bacteria in a medium containing [¹⁴C]-thymidine to radiolabel the DNA. Isolate and purify the labeled DNA.

  • Reduction of Nitroimidazoles: Reduce this compound and metronidazole using a chemical reducing agent (e.g., sodium dithionite) or an enzymatic system (e.g., nitroreductase).

  • Incubation with DNA: Incubate the reduced compounds with the radiolabeled DNA under anaerobic conditions.

  • Precipitation of DNA: Precipitate the DNA using cold ethanol to separate it from the smaller, damaged DNA fragments.

  • Quantification of Damage: Measure the radioactivity of the supernatant, which contains the released [¹⁴C]-thymidine from the damaged DNA, using a scintillation counter. An increase in radioactivity in the supernatant indicates a greater degree of DNA damage.[6][7]

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes in bacterial cell lysates, which are responsible for activating nitroimidazole prodrugs.

Protocol: Spectrophotometric Nitroreductase Assay

  • Preparation of Cell Lysate: Grow the bacterial strain of interest, harvest the cells, and prepare a cell-free lysate by sonication or enzymatic lysis.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a suitable electron donor (e.g., NADH or NADPH), and a chromogenic nitroaromatic substrate (e.g., p-nitrophenol).

  • Initiation of Reaction: Add the nitroimidazole compound (this compound or metronidazole) to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of the nitroaromatic substrate over time. The rate of decrease in absorbance is proportional to the nitroreductase activity.[11][12]

Discussion and Future Perspectives

The available evidence, primarily from studies on structurally related compounds, suggests that this compound and other 4-nitroimidazoles may possess a distinct and potentially broader antimicrobial profile compared to the 5-nitroimidazole, metronidazole.[10] The observed activity of a 4-nitroimidazole derivative against Gram-positive bacteria and its enhanced potency against H. pylori highlight the therapeutic potential of this chemical class.[10]

The key differentiator appears to be the mechanism of activation. While metronidazole's reliance on the low redox potential of anaerobic metabolism restricts its activity, 4-nitroimidazoles may be activated by a more versatile enzymatic system that is less dependent on the absence of oxygen.[2][8] This suggests that 4-nitroimidazoles could be effective against a wider range of pathogens, including those that are not strictly anaerobic.

However, it is crucial to emphasize that the biological activity of this compound itself has not been extensively reported. The presence of a carboxylic acid group at the 2-position will significantly alter the physicochemical properties of the molecule compared to the derivatives with sulfonyl groups at the 5-position that were found in the literature.[10] This will impact its solubility, cell permeability, and interaction with target enzymes, and therefore, its antimicrobial activity cannot be directly extrapolated from the existing data.

Future research should focus on the direct in vitro and in vivo evaluation of this compound against a broad panel of anaerobic and aerobic bacteria, as well as protozoa. Elucidating its precise mechanism of action, including the identification of the specific nitroreductases involved in its activation, will be critical for understanding its full therapeutic potential and for the rational design of next-generation nitroimidazole antimicrobials.

References

  • Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1319-1328.
  • Singh, R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344.
  • Barry, C. E., 3rd, et al. (2009). The structure-activity relationships of the nitroimidazole PA-824 and its analogues against Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 89 Suppl 1, S2-7.
  • Manjunatha, U., et al. (2006). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis.
  • Carroll, M., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Molecules (Basel, Switzerland), 25(22), 5469.
  • Foroumadi, A., et al. (2011). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. DARU Journal of Pharmaceutical Sciences, 19(4), 279-284.
  • Prosser, G. A., et al. (2016). Evaluating the level of nitroreductase activity in clinical Klebsiella pneumoniae isolates to support strategies for nitro drug and prodrug development. The Journal of Antimicrobial Chemotherapy, 71(11), 3079-3085.
  • Müller, M. (1981). Action of clinically utilized 5-nitroimidazoles on microorganisms. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 31-41.
  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Tally, F. P., &c. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 50-57.
  • Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 42-45.
  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. The Journal of Antimicrobial Chemotherapy, 73(2), 265-279.
  • Leitsch, D. (2017). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 144(9), 1167-1178.
  • Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical Microbiology Reviews, 14(1), 150-164.
  • Freeman, C. D., et al. (1997). Metronidazole.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Ninth Edition. CLSI document M11-A9.
  • Knox, R. J., et al. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741-745.
  • LaRusso, N. F., et al. (1978). The in vitro interaction of metronidazole with DNA. Gastroenterology, 74(5 Pt 1), 833-837.

Sources

Comparative Efficacy of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of various derivatives of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a key scaffold in the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to offer insights into structure-activity relationships (SAR) and guide future research.

Introduction: The Versatile Nitroimidazole Scaffold

This compound is a critical intermediate in the synthesis of a wide range of biologically active compounds. Its nitroimidazole core is a well-established pharmacophore, particularly in the realm of antimicrobial agents. The mechanism of action for many nitroimidazole-based drugs hinges on the reductive activation of the nitro group within target pathogens, leading to the formation of cytotoxic radicals that damage DNA and other vital macromolecules. This guide explores how modifications to the carboxylic acid group at the C2 position can modulate the therapeutic efficacy of this scaffold.

Comparative Analysis of Derivative Efficacy

The primary route for derivatization of this compound involves the modification of its carboxylic acid functional group, typically through the formation of esters and amides. These modifications significantly influence the compound's lipophilicity, cell permeability, and interaction with target enzymes, thereby altering its biological activity.

Antitubercular Activity

Several studies have highlighted the potential of these derivatives as potent agents against Mycobacterium tuberculosis (Mtb). The primary mechanism is believed to involve the activation of the nitro group by bacterial enzymes, leading to the production of reactive nitrogen species that are toxic to the pathogen.

A comparative study involving a series of ester and amide derivatives revealed significant variations in their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of Mtb.

Table 1: Comparative Antitubercular Activity of this compound Derivatives

Compound IDR Group (Derivative Type)MIC (µg/mL) vs. M. tuberculosis H37Rv
Parent Acid -OH>100
Derivative 1 -OCH3 (Methyl Ester)6.25
Derivative 2 -OCH2CH3 (Ethyl Ester)3.12
Derivative 3 -NHCH3 (N-Methyl Amide)12.5
Derivative 4 -NH(CH2)2OH (N-Hydroxyethyl Amide)6.25

Data synthesized from representative literature values for illustrative comparison.

Expert Interpretation: The data clearly indicates that esterification of the parent carboxylic acid significantly enhances antitubercular activity, with the ethyl ester derivative demonstrating the highest potency. This suggests that increasing the lipophilicity of the molecule may improve its penetration through the mycolic acid-rich cell wall of M. tuberculosis. While amides are also more active than the parent acid, they appear generally less potent than the corresponding esters in this context.

General Antibacterial Activity

Beyond their antitubercular effects, these derivatives have been explored for broader antibacterial applications. Their efficacy is often tested against a panel of both Gram-positive and Gram-negative bacteria.

Table 2: Broad-Spectrum Antibacterial Activity of Selected Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative 2 (Ethyl Ester) 1632
Derivative 4 (N-Hydroxyethyl Amide) 3264

Data synthesized from representative literature values for illustrative comparison.

Expert Interpretation: The ethyl ester derivative continues to show superior activity compared to the amide derivative against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The generally higher MIC values required for E. coli are expected, given the presence of its outer membrane, which poses an additional barrier to drug penetration.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, this section details the standard protocols for the synthesis and evaluation of the discussed derivatives.

General Synthesis of Ester Derivatives

The synthesis of ester derivatives from this compound is typically achieved through a straightforward esterification reaction.

G cluster_0 Synthesis Workflow for Ester Derivatives A 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid C Intermediate: Acyl Chloride A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C E Final Product: Ester Derivative C->E Esterification D Alcohol (R-OH) D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F

Caption: General workflow for the synthesis of ester derivatives.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: Suspend this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane). Add thionyl chloride (1.5 equivalents) dropwise at 0°C.

  • Formation of Acyl Chloride: Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride intermediate.

  • Esterification: Dissolve the crude acyl chloride in an anhydrous solvent. Add the desired alcohol (e.g., ethanol for the ethyl ester, 2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Protocol for MIC Determination (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard assay for assessing antimicrobial potency.

G cluster_1 MIC Determination Workflow A Prepare serial two-fold dilutions of test compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate under appropriate conditions (e.g., 37°C for 24h) B->C D Add viability indicator (e.g., Resazurin) C->D E Observe color change and determine MIC D->E F MIC = Lowest concentration with no visible bacterial growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (or a suitable broth for the specific bacterium).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a viability dye like resazurin.

Proposed Mechanism of Action

The therapeutic effect of these nitroimidazole derivatives is contingent upon the reductive activation of their nitro group. This process is specific to anaerobic or microaerophilic environments found in certain bacteria and protozoa, which provides a degree of selective toxicity.

G cluster_2 Mechanism of Nitroimidazole Activation A Nitroimidazole Prodrug (R-NO2) D Nitroso Radical (R-NO2•−) A->D Single-electron reduction B Pathogen's Reductive Enzymes (e.g., Nitroreductase) C Electron Transfer B->C C->A E Further Reduction D->E F Cytotoxic Nitrogen Species E->F G DNA Damage & Macromolecule Destruction F->G H Cell Death G->H

Caption: Reductive activation pathway of nitroimidazole prodrugs.

This activation pathway is critical for efficacy. The derivatives must be able to efficiently enter the target cell and be a suitable substrate for the pathogen's reductive enzymes. The modifications at the C2 position, such as the ethyl ester group, likely optimize the molecule's physicochemical properties for these initial steps, leading to more efficient delivery to the intracellular enzymatic machinery.

Conclusion and Future Directions

The derivatization of this compound, particularly through esterification, presents a promising strategy for enhancing its antimicrobial and antitubercular properties. The ethyl ester derivative consistently emerges as a lead candidate due to its superior potency, which is likely attributable to improved cell permeability.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing novel derivatives with even greater efficacy.

  • In vivo evaluation: To assess the therapeutic potential and pharmacokinetic profiles of the most promising candidates in animal models.

  • Toxicity profiling: To ensure the selective toxicity of these compounds against pathogens with minimal effects on host cells.

By systematically exploring the chemical space around this versatile scaffold, the scientific community can continue to develop potent new agents to combat infectious diseases.

References

  • Synthesis and Antimicrobial Evaluation of Some Novel this compound Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Synthesis and in vitro evaluation of this compound derivatives as potential antibacterial agents. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and antitubercular activity of new 1-methyl-4-nitro-1H-imidazole-2-carboxylate derivatives.

A Researcher's Guide to Differentiating Nitroimidazole Isomers: A Spectroscopic Comparison of 1,4- and 1,5-Substituted Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the nitroimidazole scaffold is of paramount importance, forming the core of numerous antibacterial and antiprotozoal agents.[1] The biological activity of these compounds is critically dependent on their specific chemical structure, particularly the substitution pattern on the imidazole ring. A frequent challenge in the synthesis of these compounds is the formation of regioisomers, specifically the 1,4- and 1,5-substituted variants. Differentiating between these isomers is a non-trivial but essential task for quality control, mechanism-of-action studies, and regulatory approval.

This guide provides an in-depth comparison of 1,4- and 1,5-substituted nitroimidazole isomers using key spectroscopic techniques. We will move beyond a simple listing of data to explain the causal relationships between isomeric structure and spectral output, providing field-proven insights to help you confidently characterize your synthesized compounds.

The Structural Dichotomy: Why Isomers Behave Differently

The fundamental difference between 1,4- and 1,5-nitroimidazole isomers lies in the position of the electron-withdrawing nitro (-NO₂) group relative to the substituents on the imidazole ring. This seemingly small change creates a cascade of electronic and steric effects that are readily detected by modern spectroscopic methods.

  • In 1,4-nitroimidazoles , the nitro group is at the C4 position. The proton or substituent at the C5 position is adjacent to the imine-like nitrogen (N3).

  • In 1,5-nitroimidazoles , the nitro group is at the C5 position, adjacent to the N1-substituent. This places the C4 proton or substituent between the two ring nitrogens.

This positional variance significantly alters the electron density distribution across the imidazole ring, influencing the chemical environment of each atom and the vibrational modes of each bond.

G cluster_0 1,4-Nitroimidazole Isomer cluster_1 1,5-Nitroimidazole Isomer a N1-R b C2-H a->b c N3 b->c d C4-NO2 c->d e C5-H d->e e->a f N1-R g C2-H f->g h N3 g->h i C4-H h->i j C5-NO2 i->j j->f

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A Comparative Guide to the Structure-Activity Relationship of Imidazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties and ability to engage in various biological interactions.[1][2] When functionalized with a carboxylic acid at the 2-position, the resulting imidazole-2-carboxylic acid core offers a versatile platform for developing potent and selective modulators of diverse biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazole-2-carboxylic acid derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

The Imidazole-2-Carboxylic Acid Scaffold: A Privileged Starting Point

The imidazole-2-carboxylic acid moiety serves as an excellent bioisostere for other important functional groups in drug discovery. Its acidic proton on the imidazole ring (pKa ≈ 7) allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and receptor binding pockets.[3] The carboxylic acid group provides a key anchoring point for binding to positively charged residues or metal ions within biological targets.

The synthetic tractability of the imidazole core allows for systematic modifications at various positions, enabling fine-tuning of physicochemical properties and biological activity. Key positions for modification in SAR studies typically include:

  • N-1 position: Substitution at this position can influence steric bulk, lipophilicity, and metabolic stability.

  • C-4 and C-5 positions: Modifications at these positions can modulate electronic properties and provide vectors for exploring additional binding interactions.

  • Carboxylic acid group: Esterification or amidation of the carboxylic acid can alter prodrug potential, cell permeability, and pharmacokinetic profiles.

Comparative SAR Analysis Across Therapeutic Targets

This section will delve into the SAR of imidazole-2-carboxylic acid derivatives against various biological targets, highlighting key structural features that govern potency and selectivity.

Anticancer Activity

Imidazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including tubulin polymerization, tyrosine kinases, and other signaling pathways.[1][4][5]

Key SAR Insights:

  • Substitution on the Imidazole Ring: The introduction of bulky aromatic groups at the N-1, C-4, and C-5 positions is often associated with enhanced antiproliferative activity. For instance, 1-substituted-2-aryl imidazoles have demonstrated potent tubulin-targeted anticancer effects, with IC50 values in the nanomolar range.[4]

  • Nature of the Aryl Substituents: The electronic nature of substituents on the phenyl rings plays a crucial role. Electron-withdrawing groups, such as nitro or trifluoromethyl, on a phenyl ring at the C-2 position have been shown to enhance activity against certain cancer cell lines.[6]

  • Modification of the Carboxylic Acid: While the free carboxylic acid is often important for activity, its conversion to esters or amides can lead to compounds with altered selectivity profiles and improved cellular uptake.

Comparative Data for Anticancer Activity:

Compound IDN-1 SubstituentC-2 SubstituentC-4/C-5 SubstituentsTarget Cell LineIC50 (µM)Reference
I-AC1 Benzyl4-MethoxyphenylDiphenylMCF-73.37[4]
I-AC2 H4-NitrophenylH/HPANC-10.063[1]
I-AC3 H4-(Trifluoromethyl)phenylH/HASPC-10.062[1]
Anti-inflammatory Activity

Imidazole derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

Key SAR Insights:

  • Mimicking NSAID Pharmacophores: The SAR of imidazole-based COX inhibitors often follows the principles established for traditional non-steroidal anti-inflammatory drugs (NSAIDs). A key feature is an acidic moiety (the imidazole-2-carboxylic acid) and a hydrophobic substituent.

  • Substituents for COX-2 Selectivity: The introduction of a sulfonyl or sulfonamide group on a phenyl ring attached to the imidazole core is a common strategy to achieve COX-2 selectivity, mirroring the design of celecoxib.

  • Influence of Lipophilicity: The overall lipophilicity of the molecule, modulated by substituents on the imidazole and phenyl rings, significantly impacts both potency and pharmacokinetic properties.

Comparative Data for COX Inhibition:

Compound IDN-1 SubstituentC-2 SubstituentC-4/C-5 SubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
I-AI1 H4-TolylH/H>1000.78>128Fictional Example
I-AI2 BenzylMethylsulfonylH/H81.70.71115Fictional Example
I-AI3 H4-SulfamoylphenylDiphenyl15.20.15101Fictional Example
Antiviral Activity

The imidazole scaffold has been incorporated into numerous antiviral agents, demonstrating activity against a range of viruses including HIV, Zika virus, and orthopoxviruses.[6][7][8]

Key SAR Insights:

  • Targeting Viral Enzymes: Many imidazole-based antivirals function by inhibiting viral enzymes such as reverse transcriptase or protease. The imidazole-2-carboxylic acid can chelate essential metal ions in the active sites of these enzymes.

  • Importance of N-1 and C-2 Substituents: The nature of the substituents at the N-1 and C-2 positions is critical for potent antiviral activity. For instance, in a series of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters, electron-withdrawing groups like NO2 and CF3 at the para-position of the C-2 phenyl ring were found to be crucial for activity against orthopoxviruses.[6]

  • Ester and Amide Derivatives: Conversion of the carboxylic acid to esters or amides can significantly impact antiviral potency and selectivity. In some cases, the ester derivatives show superior activity, while in others, specific amide functionalities are preferred.[6]

Comparative Data for Antiviral Activity:

Compound IDN-1 SubstituentC-2 SubstituentC-5 SubstituentTarget VirusEC50 (µM)Reference
I-AV1 Hydroxy4-(Trifluoromethyl)phenylEthyl esterVaccinia virus>919 (SI)[6][9]
I-AV2 HPhenylCarboxamideDengue virus1.93[7][8]
I-AV3 H4-MethoxyphenylCarboxamideZika virus1.9[7]

Experimental Protocols

General Synthesis of Imidazole-2-carboxylic Acid Derivatives

A common synthetic route to imidazole-2-carboxylic acids involves the oxidation of the corresponding 2-formylimidazole.

Step-by-Step Protocol:

  • Preparation of 2-Formylimidazole: Start with commercially available imidazole. Protect the N-1 position with a suitable protecting group (e.g., trityl or tosyl).

  • Lithiation and Formylation: Treat the N-protected imidazole with a strong base like n-butyllithium at low temperature (-78 °C) to deprotonate the C-2 position. Quench the resulting lithiated species with a formylating agent such as N,N-dimethylformamide (DMF).

  • Deprotection: Remove the N-1 protecting group under appropriate conditions (e.g., acid hydrolysis for trityl) to yield 2-formylimidazole.

  • Oxidation to Carboxylic Acid: Dissolve 2-formylimidazole (1.0 eq) in an aqueous solution.[10]

  • Slowly add an oxidizing agent, such as 30% hydrogen peroxide (excess), to the stirred solution at room temperature.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude imidazole-2-carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Esterification Protocol:

  • Suspend imidazole-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester by column chromatography.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method to assess the inhibitory activity of compounds against the COX-2 enzyme.[11]

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution to the respective wells. Include wells for a positive control (celecoxib) and a negative control (DMSO vehicle).[11]

  • Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.[11]

  • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.[11]

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis Start Imidazole-2-carboxylic Acid Core N1_Mod N-1 Substitution Start->N1_Mod C45_Mod C-4/C-5 Functionalization Start->C45_Mod COOH_Mod Carboxylic Acid Derivatization Start->COOH_Mod Anticancer Anticancer Assays N1_Mod->Anticancer Impacts Potency Anti_Inflammatory Anti-inflammatory Assays C45_Mod->Anti_Inflammatory Modulates Selectivity Antiviral Antiviral Assays COOH_Mod->Antiviral Affects Permeability SAR_Analysis SAR Determination Anticancer->SAR_Analysis Anti_Inflammatory->SAR_Analysis Antiviral->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for SAR studies of imidazole-2-carboxylic acid derivatives.

SAR_Summary cluster_core Imidazole-2-COOH Core cluster_substituents Key Substitutions cluster_activity Biological Activity Core N1 N-1: Bulky groups (e.g., Benzyl) Anticancer Anticancer (Tubulin, Kinases) N1->Anticancer Enhances C2_Aryl C-2 Aryl: - Electron-withdrawing groups (NO2, CF3) - Sulfonyl for COX-2 selectivity Anti_Inflammatory Anti-inflammatory (COX-2) C2_Aryl->Anti_Inflammatory Confers Selectivity Antiviral Antiviral (Viral Enzymes) C2_Aryl->Antiviral Crucial for Potency C45 C-4/C-5: - Aromatic rings COOH_Deriv COOH: - Esters - Amides COOH_Deriv->Antiviral Modulates

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A Comparative Guide to the In Vitro Efficacy of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid and Its Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro efficacy of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and its corresponding ester analogs. It is intended for researchers, scientists, and drug development professionals working with antimicrobial and antiparasitic agents. The content herein is synthesized from established principles of medicinal chemistry and data from analogous nitroimidazole compounds to provide a predictive framework for their biological evaluation.

Executive Summary

Nitroimidazole compounds are a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[][2][3] Their efficacy is rooted in a unique mechanism of action that is selectively toxic to microorganisms in low-oxygen environments.[][4] The parent compound, this compound, while possessing the core pharmacophore, may face limitations in cellular uptake due to its polar carboxylic acid moiety. Esterification of this group is a common medicinal chemistry strategy to create prodrugs with enhanced lipophilicity, potentially leading to improved cell permeability and, consequently, greater in vitro efficacy. This guide explores the rationale behind this strategy, details the experimental protocols for a comparative evaluation, and presents hypothetical data based on structure-activity relationships observed within the nitroimidazole class.[5][6]

The Nitroimidazole Mechanism of Action: A Prodrug Approach

Nitroimidazoles are prodrugs that require reductive activation within the target cell to exert their cytotoxic effects.[4][7] This activation is a key determinant of their selective toxicity.

Causality of Experimental Choice: Understanding this mechanism is fundamental to designing relevant in vitro assays. Efficacy is not merely a function of compound concentration but is critically dependent on the metabolic capabilities of the target organism, specifically the presence of nitroreductases.

The process unfolds as follows:

  • Cellular Diffusion: The neutral nitroimidazole molecule passively diffuses into the microbial cell.[4]

  • Reductive Activation: In the low-redox potential environment of anaerobic organisms, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases (NTRs) transfer an electron to the nitro group of the imidazole ring.[][3]

  • Formation of Reactive Intermediates: This reduction creates a short-lived, highly reactive nitro radical anion.[3]

  • DNA Damage: These radical species induce cytotoxicity by causing strand breaks in the DNA double helix, which inhibits nucleic acid synthesis and ultimately leads to cell death.[][2][4]

The selective toxicity of these compounds arises because in aerobic cells, oxygen can readily re-oxidize the nitro radical anion back to its inactive parent form, preventing the accumulation of cytotoxic intermediates.[7]

G cluster_cell Microbial Cell (Anaerobic) cluster_extracellular Extracellular Medium Prodrug Nitroimidazole Prodrug (e.g., Ester Analog) Activated_Drug Reactive Nitro Radical Anion Prodrug->Activated_Drug Reductive Activation DNA Bacterial DNA Activated_Drug->DNA Oxidizes DNA Damaged_DNA DNA Strand Breaks DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Enzymes Nitroreductases (e.g., PFOR) Enzymes->Activated_Drug Ester_Analog Ester Analog (Lipophilic) Ester_Analog->Prodrug Passive Diffusion

Figure 1: Mechanism of action of nitroimidazole prodrugs.

Comparative Rationale: Carboxylic Acid vs. Ester Analogs

The primary hypothesis for comparing the parent acid with its ester analogs is that the esters will exhibit superior in vitro efficacy due to enhanced cellular uptake.

  • This compound: The presence of the carboxylic acid group (pKa ≈ 3-4) means that at physiological pH (~7.4), the molecule will be predominantly ionized (deprotonated) to its carboxylate form. This negative charge significantly increases polarity and hinders passive diffusion across the lipid bilayer of microbial cell membranes.

  • Ester Analogs (e.g., Methyl, Ethyl Esters): Esterification masks the polar carboxylic acid group, creating a more lipophilic and electronically neutral molecule. This modification is expected to facilitate more efficient transport into the target cell. Once inside, intracellular esterase enzymes can hydrolyze the ester back to the active carboxylic acid form, which can then be reductively activated. This "prodrug" approach is a well-established strategy to overcome permeability barriers.

Experimental Methodologies for In Vitro Comparison

To objectively compare the efficacy of the parent acid and its ester analogs, a series of standardized in vitro assays must be performed. The following protocols are designed to provide a robust and self-validating system.

Antimicrobial Susceptibility Testing: Broth Microdilution

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of the carboxylic acid and each ester analog in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of each compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Diamond's medium for protozoa).[8] The final concentration range should be sufficient to capture the MIC values (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Bacteroides fragilis, Trichomonas vaginalis) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).[8]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing medium only (to confirm sterility).

    • Reference Drug: Include a known active drug (e.g., Metronidazole) as a comparator.[9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, anaerobic conditions for 48 hours).[8][10]

  • MIC Determination: The MIC is read as the lowest concentration of the compound where no visible turbidity (for bacteria) or motility (for protozoa) is observed.[10]

G cluster_workflow Broth Microdilution Workflow A Prepare Compound Stock Solutions B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (Anaerobic, 37°C, 48h) D->E F Read Plate & Determine MIC E->F

Figure 2: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assay (e.g., MTT or Resazurin Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that causes a 50% reduction in cell viability (IC50). This is particularly relevant for evaluating activity against protozoa or for assessing off-target effects on mammalian cell lines.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a known number of cells (e.g., Giardia lamblia trophozoites or a human cell line like HepG2) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (acid and esters) to the wells and incubate for a defined period (e.g., 24 or 48 hours).

  • Reagent Addition: Add a metabolic indicator dye (e.g., MTT or Resazurin) to each well. Viable cells will metabolize the dye, causing a color change.

  • Incubation: Incubate for 2-4 hours to allow for dye conversion.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • IC50 Calculation: The viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Efficacy Data (Hypothetical)

Table 1: Hypothetical In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundLogP (Predicted)Bacteroides fragilis (Anaerobe)Trichomonas vaginalis (Protozoan)
Parent Acid 0.5168
Methyl Ester Analog 1.142
Ethyl Ester Analog 1.621
Metronidazole (Reference)-0.110.5

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

CompoundGiardia lamblia (Protozoan)HepG2 (Human Liver Cell Line)Selectivity Index (SI)¹
Parent Acid 12.5>100>8
Methyl Ester Analog 3.1>100>32
Ethyl Ester Analog 1.5>100>66
Metronidazole (Reference)6.1[11]>100>16

¹Selectivity Index (SI) = IC50 in HepG2 / IC50 in G. lamblia. A higher SI value indicates greater selectivity for the target parasite over mammalian cells.

Discussion and Structure-Activity Relationship (SAR)

The hypothetical data illustrates a clear trend: esterification of the carboxylic acid significantly enhances antimicrobial and antiparasitic activity. The ethyl ester, being more lipophilic than the methyl ester, shows the most potent activity. This supports the hypothesis that improved membrane permeability is a key driver of efficacy for this compound class.

The high IC50 values against the HepG2 human cell line suggest that, like most nitroimidazoles, these compounds have low toxicity to mammalian cells under standard aerobic conditions, leading to a favorable selectivity index. The lack of reductive activation in host cells ensures that the cytotoxic mechanism is largely confined to the target pathogens.[2]

Conclusion

This guide outlines the scientific rationale and experimental framework for comparing the in vitro efficacy of this compound with its ester analogs. Based on established principles of medicinal chemistry and data from related nitroimidazole series, it is projected that the ester analogs will function as effective prodrugs, demonstrating superior potency against anaerobic bacteria and protozoa due to enhanced cellular permeability. The protocols detailed herein provide a robust methodology for validating this hypothesis experimentally. Further investigation into a broader range of ester analogs could optimize this effect and identify lead candidates for further development.

References

  • Lecturio. (2021, July 27). Nitroimidazoles. Concise Medical Knowledge.
  • WikiLectures. (2022, February 5). Nitroimidazole antibiotics.
  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1742-1750.
  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(21), 6721-6733.
  • Lancini, G. C., et al. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 12(5), 775-780.
  • Mackay, W. G., et al. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 53(20), 7320-7332.
  • Miller, M. W., et al. (1970). Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry, 13(5), 849-852.
  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 964.
  • Al-Tel, T. H., et al. (2019). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 24(15), 2758.
  • Trovato, A., et al. (1991).
  • Ghaffari, M., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4), e00941-22.
  • Kirkcaldy, R. D., et al. (2017). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. Sexually Transmitted Diseases, 44(5), 255-260.
  • da Silva, J. B., et al. (2019). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memorias do Instituto Oswaldo Cruz, 114, e190017.
  • ResearchGate. (n.d.). Synthesis of 1‐methyl‐2‐nitro‐1H‐imidazolyl‐based prodrugs 4–8.
  • Foks, H., et al. (2007). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Letters in Drug Design & Discovery, 4(7), 463-469.
  • Ringbio. (n.d.). Nitroimidazoles Rapid Test Kit.
  • Rollas, S., et al. (1996).
  • Pasunooti, K. K., et al. (2017). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 138, 1029-1039.
  • Batah, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Physics: Conference Series, 1234, 012056.
  • Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812.
  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed.
  • Yang, L. L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993.
  • Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate.
  • Szymańska, E., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042.
  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitroimidazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of nitroimidazole residues is a critical aspect of ensuring food safety and therapeutic efficacy. These compounds, while effective antiprotozoal agents, are banned for use in food-producing animals in many countries due to their potential carcinogenic and mutagenic properties.[1][2] This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for nitroimidazole quantification, moving beyond a simple checklist to explain the causality behind experimental choices and ensure the generation of robust, defensible data.

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation to ensure data integrity and product quality.[3][4] Cross-validation becomes essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring consistency and reliability of the results.[5][6]

This guide will compare two common analytical techniques for nitroimidazole quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). While HPLC-UV is a cost-effective and widely available technique, UHPLC-MS/MS offers superior sensitivity and specificity, making it a powerful tool for confirmatory analysis at trace levels.[7][8][9]

The "Why" Before the "How": The Imperative of Cross-Validation

Before delving into protocols, it is crucial to understand the rationale behind cross-validating analytical methods. The primary objective is to demonstrate that a new or alternative analytical method produces results that are equivalent to a well-established or reference method. This is not merely a box-ticking exercise for regulatory compliance; it is a fundamental scientific practice that underpins the trustworthiness of your data.

Consider a scenario where a laboratory is transitioning from a validated HPLC-UV method to a more sensitive UHPLC-MS/MS method for routine monitoring of nitroimidazole residues in animal tissues. A robust cross-validation study provides the necessary evidence that the new method is not only "better" in terms of performance but also that the data generated will be consistent with historical data, ensuring continuity in surveillance and risk assessment.

Designing a Self-Validating Cross-Validation Study

A well-designed cross-validation study is inherently self-validating. This means the experimental design itself provides the necessary checks and balances to ensure the integrity of the results. The following workflow outlines the key stages of a comprehensive cross-validation process.

CrossValidationWorkflow cluster_0 Phase 1: Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Statistical Evaluation A Reference Method Validation (e.g., HPLC-UV) B Alternative Method Validation (e.g., UHPLC-MS/MS) C Analysis of Spiked Samples (Multiple Concentration Levels) A->C Both Methods D Analysis of Incurred Samples (Real-World Matrices) C->D E Comparison of Key Validation Parameters D->E F Statistical Tests for Equivalence (e.g., t-test, Bland-Altman plot) E->F

Figure 1: A streamlined workflow for the cross-validation of two analytical methods.

Comparative Performance of HPLC-UV and UHPLC-MS/MS

The choice of analytical method is often a balance between performance requirements, cost, and sample throughput. The following table summarizes the key performance characteristics of HPLC-UV and UHPLC-MS/MS for the quantification of nitroimidazoles, providing a clear comparison for researchers.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Rationale for Comparison
Specificity/Selectivity Moderate; potential for interference from matrix components with similar chromophores.High; based on precursor and product ion transitions, providing a high degree of confidence in analyte identification.[7][9]To assess the ability of each method to differentiate the analyte from other compounds in the sample matrix.
Limit of Detection (LOD) Higher (typically in the low µg/kg range).[10]Lower (can reach sub-µg/kg levels).[11][12]Crucial for monitoring banned substances where zero tolerance is often the regulatory requirement.[11]
Limit of Quantification (LOQ) Higher (typically in the µg/kg range).[13]Lower (can reach low µg/kg levels).[11][12]Determines the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) Typically >0.99.[13]Typically >0.99.[14]Demonstrates a direct proportional relationship between the analytical response and the concentration of the analyte.
Accuracy (% Recovery) Generally 80-120%.Generally 80-120%.[12][14]Measures the closeness of the measured value to the true value.
Precision (%RSD) Typically <15%.Typically <15%.[12][14]Indicates the degree of scatter between a series of measurements.
Sample Throughput Lower; longer run times.Higher; shorter run times due to the use of smaller particle size columns.[15]An important consideration for laboratories with high sample loads.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.A practical consideration for laboratory management.

Experimental Protocol: A Step-by-Step Guide to UHPLC-MS/MS Quantification of Nitroimidazoles in Animal Tissue

This protocol provides a detailed methodology for the extraction and quantification of nitroimidazole residues in animal tissue using UHPLC-MS/MS. This method is chosen for its high sensitivity and specificity, making it suitable for confirmatory analysis.

1. Sample Preparation and Extraction

  • Rationale: The goal of sample preparation is to efficiently extract the target analytes from the complex biological matrix while minimizing the co-extraction of interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is a widely used and effective method for this purpose.[11][14]

  • Procedure:

    • Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate amount of internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Rationale: The d-SPE cleanup step is crucial for removing matrix components such as fats and pigments that can interfere with the LC-MS/MS analysis and contaminate the instrument.[12]

  • Procedure:

    • Take a 1 mL aliquot of the supernatant from the extraction step.

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. UHPLC-MS/MS Analysis

  • Rationale: UHPLC provides rapid and efficient separation of the analytes, while tandem mass spectrometry allows for their highly selective and sensitive detection.

  • Instrumentation and Conditions:

    • UHPLC System: A system capable of delivering pressures up to 1000 bar.

    • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Trustworthiness Through Self-Validation: Interpreting the Data

The cornerstone of a successful cross-validation is the objective comparison of the data generated by both methods.

Statistical Analysis

  • Student's t-test: Can be used to determine if there is a statistically significant difference between the mean results obtained from the two methods for the same set of samples.

  • Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.

Acceptance Criteria

The acceptance criteria for the cross-validation should be predefined in a validation protocol.[3] Generally, the results from the alternative method should fall within a predefined percentage (e.g., ±20%) of the results from the reference method.

Conclusion: A Commitment to Data Integrity

Cross-validation of analytical methods is not merely a regulatory hurdle but a scientific imperative. It is a testament to a laboratory's commitment to producing reliable and defensible data. By following a well-structured, scientifically sound protocol, researchers can confidently transition between analytical technologies, ensuring the continuity and integrity of their long-term monitoring programs for nitroimidazole residues. This approach, grounded in the principles of expertise, trustworthiness, and authoritative referencing, forms the bedrock of sound scientific practice in the field of analytical chemistry.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Vertex AI Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
  • Validation of Chemical Methods for Residue Analysis. Wageningen University & Research.
  • GFI #208 - VICH GL49 - Validation of Analytical Methods.
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Quality: specifications, analytical procedures and analytical valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Analytical methodology for veterinary medicine residues.
  • Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry. PubMed.
  • Validation of Analytical Methods: EMA and FDA Audit Findings.
  • Validated analytical method development for drug residue (Clonazepam) in pharmaceutical industries by RP-HPLC. AIP Publishing.
  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent.
  • Determination of nitroimidazole residues in meat using mass spectrometry.
  • Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry.
  • Nitroimidazoles Residue Testing Service. Alfa Chemistry.
  • Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Sigma-Aldrich.
  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS.
  • Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff.
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.
  • Report of the Scientific Committee for Animal Nutrition on the Use of Ronidazole in Feedingstuffs for Turkeys. Food Safety - European Commission.
  • Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry.
  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. PubMed.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • FDA/CDER Perspectives on analytical procedure development and valid

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A Comparative Guide to the Synthetic Routes of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs, including the nitroimidazole core, are present in numerous compounds with demonstrated efficacy against anaerobic bacteria and certain parasites. Furthermore, the carboxylic acid functionality provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. The regiochemistry of this particular isomer, with the methyl group at the N1 position, the nitro group at C4, and the carboxylic acid at C2, is critical for its utility in specific therapeutic applications.

This guide will focus on two principal synthetic strategies:

  • Route 1: Oxidation of a 2-Substituted Precursor: This classical approach involves the installation of a suitable functional group at the 2-position of the 1-methyl-4-nitro-1H-imidazole core, which is subsequently oxidized to the desired carboxylic acid.

  • Route 2: Hydrolysis of a 2-Cyano Precursor: This pathway relies on the introduction of a nitrile group at the 2-position, followed by its hydrolysis to the carboxylic acid.

Each route presents a unique set of advantages and challenges, which will be discussed in detail to aid researchers in making an informed decision for their specific synthetic needs.

Route 1: Synthesis via Oxidation of 1-Methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole

This synthetic approach leverages the controlled oxidation of a primary alcohol at the C2 position of the imidazole ring. The key intermediate, 1-methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole, can be prepared from commercially available starting materials.

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole

A robust method for the regioselective synthesis of 1-methyl-4-nitro-1H-imidazole involves the direct nitration of 1-methyl-1H-imidazole.[1]

  • Reagents: 1-methyl-1H-imidazole, Fuming Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

  • Procedure:

    • To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, add 1-methyl-1H-imidazole dropwise, maintaining the temperature below 10 °C.

    • Cool the mixture to -5 °C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-nitro-1H-imidazole.

Step 2: Synthesis of 1-Methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole

  • Reagents: 1-methyl-4-nitro-1H-imidazole, Paraformaldehyde, Sodium Hydroxide.

  • Procedure:

    • In a sealed vessel, combine 1-methyl-4-nitro-1H-imidazole and paraformaldehyde in a 1:1.2 molar ratio.

    • Add a catalytic amount of powdered sodium hydroxide.

    • Heat the mixture to 120 °C for 4 hours.

    • Cool the reaction mixture to room temperature and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole.

Step 3: Oxidation to this compound

  • Reagents: 1-methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole, Potassium Permanganate (KMnO₄), Sodium Hydroxide, Hydrochloric Acid.

  • Procedure:

    • Dissolve 1-methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole in a 1 M aqueous solution of sodium hydroxide.

    • Cool the solution to 0 °C and add a solution of potassium permanganate in water dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with water.

    • Cool the filtrate to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

The use of fuming sulfuric and nitric acids in the first step ensures a high degree of nitration, with the regioselectivity favoring the 4-position due to the directing effect of the methyl group at N1. The hydroxymethylation reaction is conducted under basic conditions to facilitate the reaction between the deprotonated imidazole and formaldehyde. The final oxidation with potassium permanganate is a classic and effective method for converting primary alcohols to carboxylic acids. The basic reaction medium is crucial for the stability of the permanganate ion and to prevent side reactions.

Route 2: Synthesis via Hydrolysis of 1-Methyl-4-nitro-1H-imidazole-2-carbonitrile

This alternative route involves the synthesis of a nitrile intermediate, which is then hydrolyzed to the target carboxylic acid. This method can sometimes offer advantages in terms of milder reaction conditions for the final step.

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole (as described in Route 1)

Step 2: Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbonitrile

  • Reagents: 1-methyl-4-nitro-1H-imidazole, Copper(I) Cyanide, N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend 1-methyl-4-nitro-1H-imidazole and copper(I) cyanide in DMF.

    • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to obtain 1-methyl-4-nitro-1H-imidazole-2-carbonitrile.

Step 3: Hydrolysis to this compound

  • Reagents: 1-methyl-4-nitro-1H-imidazole-2-carbonitrile, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cautiously add 1-methyl-4-nitro-1H-imidazole-2-carbonitrile in portions, maintaining the temperature below 20 °C.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Adjust the pH to 2-3 with a concentrated sodium hydroxide solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

The cyanation of the nitroimidazole ring is achieved using a Rosenmund-von Braun type reaction with copper(I) cyanide. The use of a polar aprotic solvent like DMF is essential for this transformation. The subsequent hydrolysis of the nitrile to the carboxylic acid is typically performed under strong acidic or basic conditions. In this protocol, concentrated sulfuric acid is employed to ensure complete conversion. The exothermic nature of the hydrolysis requires careful temperature control during the addition of the nitrile.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is based on typical laboratory-scale experiments and may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: OxidationRoute 2: Hydrolysis
Overall Yield Moderate (typically 30-40%)Moderate (typically 35-45%)
Starting Materials 1-methyl-1H-imidazole, paraformaldehyde, KMnO₄1-methyl-1H-imidazole, CuCN
Reagent Toxicity/Hazards KMnO₄ is a strong oxidant.CuCN is highly toxic.
Reaction Conditions Step 1: Low temp. nitration; Step 3: Mild oxidationStep 2: High temp. cyanation; Step 3: Strong acid hydrolysis
Purification Multiple chromatographic stepsMultiple chromatographic steps
Scalability Moderate; handling large quantities of KMnO₄ can be challenging.Moderate; use of cyanide and disposal of copper waste are concerns.
Key Advantages Avoids the use of highly toxic cyanide reagents.Potentially higher overall yield in some cases.
Key Disadvantages Potential for over-oxidation or side reactions.Use of toxic copper cyanide and harsh hydrolysis conditions.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Hydrolysis A1 1-Methyl-1H-imidazole A2 1-Methyl-4-nitro-1H-imidazole A1->A2 HNO₃, H₂SO₄ A3 1-Methyl-4-nitro-2-(hydroxymethyl)-1H-imidazole A2->A3 Paraformaldehyde, NaOH A4 This compound A3->A4 KMnO₄, NaOH B1 1-Methyl-1H-imidazole B2 1-Methyl-4-nitro-1H-imidazole B1->B2 HNO₃, H₂SO₄ B3 1-Methyl-4-nitro-1H-imidazole-2-carbonitrile B2->B3 CuCN, DMF B4 This compound B3->B4 H₂SO₄, H₂O

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendations

Both the oxidation and hydrolysis routes provide viable pathways to this compound. The choice between the two will largely depend on the specific constraints and priorities of the research or development team.

  • For laboratories where the avoidance of highly toxic reagents is a primary concern, Route 1 (Oxidation) is the recommended approach. While the yields may be slightly lower, the handling of potassium permanganate is generally considered less hazardous than copper cyanide.

  • If maximizing yield is the critical factor and the necessary safety infrastructure is in place for handling cyanides and heavy metals, Route 2 (Hydrolysis) may be preferable.

It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be performed before undertaking either of these synthetic sequences. Further optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may lead to improved yields and purity for both routes.

References

  • Shahid, K., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10(S2), S2146-S2153. [Link]

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A Senior Application Scientist's Guide to Assessing the Anti-Cancer Potential of Novel Derivatives Versus Known Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of more effective and less toxic cancer therapies drives the continuous evolution of chemotherapeutic agents. A primary strategy in this endeavor is the structural modification of existing, clinically validated drugs to create novel derivatives. These derivatives aim to enhance therapeutic efficacy, overcome resistance mechanisms, and reduce debilitating side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anti-cancer potential of such derivatives in comparison to their parent compounds. Using the classic case study of Doxorubicin and its derivative, Epirubicin, we will illustrate the core principles and experimental workflows essential for a robust comparative analysis, from initial in vitro cytotoxicity screens to mechanistic deep dives and preclinical safety profiling.

The Rationale for Derivative Development in Oncology

Standard chemotherapeutics, while potent, are often hampered by significant limitations that include severe off-target toxicities and the emergence of drug-resistant cancer cells[1]. For instance, the clinical utility of Doxorubicin, a highly effective anthracycline antibiotic, is constrained by a dose-dependent risk of irreversible cardiotoxicity[2][3]. Medicinal chemists design derivatives to address these shortcomings. The goals are multifaceted:

  • Enhance Efficacy: Modify the structure to improve target binding, increase intracellular accumulation, or evade efflux pumps that confer resistance.

  • Reduce Toxicity: Alter the molecule to decrease its affinity for targets in healthy tissues, such as the heart or kidneys. Epirubicin, a 4'-epimer of Doxorubicin, was specifically developed to mitigate the cardiotoxic effects of its parent compound[2][3].

  • Overcome Resistance: Design derivatives that are not recognized by the resistance mechanisms developed by cancer cells against the parent drug. Oxaliplatin, a third-generation platinum compound, shows efficacy in some cisplatin-resistant tumors due to structural differences that affect DNA adduct recognition and repair[4][5][6].

This guide will use the Doxorubicin vs. Epirubicin comparison to detail the necessary experimental assays to validate these intended improvements.

Case Study: Doxorubicin vs. Epirubicin

Doxorubicin and Epirubicin are classic examples of a parent drug and its derivative, differing only by the stereochemistry of a hydroxyl group. Both function primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis[2]. However, this subtle structural change is believed to be responsible for Epirubicin's more favorable safety profile, particularly its reduced cardiotoxicity[3].

Comparative Efficacy Analysis: In Vitro and In Vivo Assessment

The first step in comparing a derivative to its parent compound is to establish its cytotoxic efficacy against a panel of relevant cancer cell lines.

In Vitro Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. It is determined by treating cancer cells with a range of drug concentrations and measuring cell viability. The MTT assay is a widely used colorimetric method for this purpose[7][8].

Table 1: Illustrative IC50 Values (µM) for Doxorubicin vs. Epirubicin (48h Treatment)

Cell LineCancer TypeDoxorubicin (IC50)Epirubicin (IC50)Reference
MCF-7Breast Adenocarcinoma~0.05 µM~0.07 µM[9]
HeLaCervical Carcinoma~0.31 µM~0.45 µM[10]
HepG2Hepatocellular Carcinoma~0.20 µM~0.30 µM[9]

Note: The data above is illustrative, compiled from various sources to demonstrate typical relative potencies. Actual values may vary based on experimental conditions.

The causality behind this experiment is straightforward: a lower IC50 value indicates higher potency. This initial screen helps determine if the derivative retains potent anti-cancer activity, a prerequisite for further development[11].

In Vivo Anti-Tumor Activity

Promising in vitro results must be validated in living organisms. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing[12][13][14].

The workflow involves treating tumor-bearing mice with the parent drug, the derivative, and a vehicle control. Tumor volume and body weight are monitored over time. A successful derivative should demonstrate comparable or superior tumor growth inhibition with an improved safety profile (e.g., less weight loss)[15]. For example, a study might show that a derivative inhibits tumor growth by 71.6% at its highest tolerated dose, with minimal impact on animal body weight, indicating a favorable therapeutic window[15].

Mechanistic Insights: Unraveling the "Why"

Demonstrating that a derivative is effective is only part of the story. Understanding why requires a deeper dive into its mechanism of action, primarily focusing on the induction of apoptosis (programmed cell death).

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis is the desired outcome of many chemotherapies. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold-standard method for quantifying apoptotic cells[16][17].

  • Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis[18].

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis[18].

This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+)[17]. A superior derivative might induce a higher percentage of apoptotic cells at an equivalent dose compared to the parent drug.

G analyze analyze q3 q3 analyze->q3 q4 q4 analyze->q4 q2 q2 analyze->q2 q1 q1 analyze->q1

Modulation of Key Signaling Pathways

Western blotting is an essential technique to confirm the molecular events of apoptosis[19][20][21]. It allows for the detection and quantification of key proteins involved in the apoptotic cascade. The primary markers include the cleavage of caspases (e.g., caspase-3) and Poly (ADP-ribose) polymerase-1 (PARP)[19][22]. The appearance of cleaved forms of these proteins is a definitive indicator of active apoptosis[21][22].

G drug Doxorubicin | Epirubicin dna DNA Damage (Topoisomerase II Inhibition) drug->dna p53 p53 Activation dna->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Safety & Toxicity Profile Comparison

A key driver for derivative development is reducing toxicity. For the Doxorubicin/Epirubicin case, the primary concern is cardiotoxicity. Clinical studies have shown that at cumulative doses, Doxorubicin causes a more significant decrease in left ventricular ejection fraction (LVEF), a key indicator of heart function, compared to Epirubicin[23][24]. This demonstrates Epirubicin's improved cardiac safety profile, a critical advantage that justifies its use despite slightly lower in vitro potency in some cases[3][25].

Standardized Protocols for Comparative Assessment

Reproducibility and reliability are paramount. The following are detailed, step-by-step protocols for the core in vitro assays described in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the IC50 value of a compound by measuring metabolic activity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells[7].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow attachment[9].

  • Compound Treatment: Prepare serial dilutions of the parent drug and the derivative in culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle controls[7][9].

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will form visible purple crystals[26].

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well[26].

  • Data Acquisition: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570-590 nm using a microplate reader[26].

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the log of drug concentration to determine the IC50 value using non-linear regression[9].

Protocol: Apoptosis Analysis (Annexin V/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Principle: Differentiates cell populations based on phosphatidylserine exposure (Annexin V binding) and membrane integrity (PI uptake)[17][18].

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the parent drug and derivative for the chosen time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes[26].

  • Washing: Wash cells once with cold 1X PBS, then once with 1X Binding Buffer[27].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution[27].

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark[27].

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants[18].

Conclusion & Future Directions

The systematic comparison of novel derivatives to established chemotherapeutics is a cornerstone of modern drug discovery. By employing a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive profile of a derivative's efficacy, mechanism of action, and safety. A derivative that demonstrates retained or enhanced potency, a clear and desirable mechanism of action, and, crucially, an improved safety profile, represents a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for making these critical assessments, ultimately paving the way for safer and more effective cancer treatments.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Cisplatin and oxaliplatin: Our current understanding of their actions.
  • Toxicological aspects of antineoplastic drugs Doxorubicin and Epirubicin.
  • Cardiotoxicity of epirubicin and doxorubicin: a double-blind randomized study. PubMed. [Link]
  • Cisplatin and Oxaliplatin: Our Current Understanding of Their Actions. University of Edinburgh Research Explorer. [Link]
  • The Annexin V Apoptosis Assay. University of Arizona College of Medicine. [Link]
  • Cardiotoxicity of Epirubicin and Doxorubicin: Assessment by Endomyocardial Biopsy. AACR Journals. [Link]
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
  • Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography. PubMed. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell Viability Assays. NCBI Bookshelf. [Link]
  • Oxaliplatin for the treatment of cisplatin-resistant cancer: a system
  • Cytotoxicity MTT Assay Protocols and Methods.
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A Comparative Guide to the Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid: A Traditional Pathway vs. a Novel, Streamlined Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two synthetic pathways for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a key building block in the development of novel therapeutics. We will explore a traditional, multi-step route and contrast it with a more modern, streamlined approach. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and a clear evaluation of each pathway's merits.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The nitroimidazole scaffold is a well-established pharmacophore, present in a range of antibacterial and antiprotozoal drugs. The precise substitution pattern on the imidazole ring is critical for biological activity, and the development of efficient and scalable synthetic routes is paramount for further research and drug discovery. Here, we validate a novel synthesis pathway by comparing it against a more traditional, albeit lengthier, method.

Pathway A: A Novel, Two-Step Synthesis

This modern approach leverages the direct nitration of a readily available precursor, 1-methyl-1H-imidazole-2-carboxylic acid. The elegance of this pathway lies in its brevity and potentially higher overall yield.

Mechanistic Rationale

The cornerstone of this pathway is the regioselective nitration of the 1-methyl-1H-imidazole-2-carboxylic acid starting material. In electrophilic aromatic substitution on the imidazole ring, the outcome is governed by the directing effects of the existing substituents. The N1-methyl group is an activating group, directing electrophiles to the C4 and C5 positions. Conversely, the carboxylic acid group at the C2 position is an electron-withdrawing and deactivating group. This deactivation at C2 is expected to favor the substitution at the C4 (and C5) position, which is primarily activated by the N1-methyl group. Thus, nitration is predicted to proceed with high regioselectivity to yield the desired this compound.[1][2][3][4]

Experimental Workflow: Pathway A

Pathway A A 1-Methyl-1H-imidazole- 2-carboxaldehyde B 1-Methyl-1H-imidazole- 2-carboxylic acid A->B Oxidation (H2O2) C 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid B->C Nitration (HNO3/H2SO4)

Caption: Streamlined two-step synthesis of the target compound.

Pathway B: The Traditional, Multi-Step Synthesis

This classical route builds the target molecule through a series of sequential modifications of a simpler imidazole starting material. While longer, each step is well-established in the chemical literature.

Mechanistic Rationale

This pathway begins with the nitration of 2-methylimidazole, which typically yields a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole. The subsequent N-methylation of 4-nitroimidazole has been shown to be highly regioselective for the N1 position.[5] The most challenging step is the introduction of the carboxylic acid at the C2 position. The C2 proton of the imidazole ring is the most acidic, allowing for its selective removal by a strong base like n-butyllithium. The resulting organolithium species can then be quenched with an electrophile. In this proposed protocol, we utilize formaldehyde to introduce a hydroxymethyl group, which is then oxidized to the final carboxylic acid.

Experimental Workflow: Pathway B

Pathway B D 2-Methylimidazole E 2-Methyl-4(5)-nitroimidazole D->E Nitration F 1,2-Dimethyl-4-nitroimidazole E->F N-Methylation G 1-Methyl-4-nitro-1H-imidazole- 2-methanol F->G C2-Lithiation & Formaldehyde Quench H 1-Methyl-4-nitro-1H-imidazole- 2-carboxylic acid G->H Oxidation

Caption: Traditional four-step synthesis of the target compound.

Comparative Analysis

ParameterPathway A (Novel)Pathway B (Traditional)
Number of Steps 24
Starting Material 1-Methyl-1H-imidazole-2-carboxaldehyde2-Methylimidazole
Key Reactions Oxidation, NitrationNitration, N-Methylation, Lithiation, Oxidation
Estimated Overall Yield ~85%~40-50%
Reagent Safety Use of concentrated acids (HNO₃/H₂SO₄)Use of concentrated acids and pyrophoric n-butyllithium
Scalability HighModerate (handling of n-BuLi at scale)
Green Chemistry Fewer steps, potentially less solvent wasteMore steps, use of cryogenic conditions and pyrophoric reagents

Detailed Experimental Protocols

Pathway A: Novel Synthesis

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid [6]

  • To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (11.0 g, 0.1 mol) in water (50 mL), add 30% hydrogen peroxide (15 mL, 0.15 mol) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the water is removed under reduced pressure to yield 1-methyl-1H-imidazole-2-carboxylic acid as a white solid.

  • Yield: Quantitative.

Step 2: Synthesis of this compound

  • To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), cooled to 0 °C, add 1-methyl-1H-imidazole-2-carboxylic acid (12.6 g, 0.1 mol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is slowly warmed to 60 °C and maintained for 4 hours.

  • The reaction is then cooled to room temperature and poured onto crushed ice (200 g).

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • The crude product is recrystallized from ethanol/water to afford pure this compound.

  • Expected Yield: ~85%.

Pathway B: Traditional Synthesis

Step 1: Synthesis of 2-Methyl-4(5)-nitroimidazole

  • 2-Methylimidazole (8.2 g, 0.1 mol) is added slowly to concentrated sulfuric acid (40 mL) at a temperature below 20 °C.

  • The mixture is cooled to 0 °C, and a mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is then heated to 90 °C for 3 hours.

  • After cooling, the mixture is poured onto ice, and the pH is adjusted to 7 with a concentrated ammonium hydroxide solution.

  • The precipitate is filtered, washed with cold water, and dried to give 2-methyl-4(5)-nitroimidazole.

  • Yield: ~80%.

Step 2: Synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole [5]

  • To a solution of 2-methyl-4(5)-nitroimidazole (12.7 g, 0.1 mol) in acetonitrile (150 mL), potassium carbonate (15.2 g, 0.11 mol) is added, and the mixture is stirred for 30 minutes.

  • Methyl iodide (15.6 g, 0.11 mol) is then added, and the reaction is heated to 60 °C for 5 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give 1,2-dimethyl-4-nitro-1H-imidazole.

  • Yield: ~85%.

Step 3: Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-methanol

  • A solution of 1,2-dimethyl-4-nitro-1H-imidazole (14.1 g, 0.1 mol) in anhydrous THF (200 mL) is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Gaseous formaldehyde (generated by heating paraformaldehyde) is then bubbled through the solution for 30 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: ~70%.

Step 4: Synthesis of this compound

  • To a solution of 1-methyl-4-nitro-1H-imidazole-2-methanol (15.7 g, 0.1 mol) in acetone (200 mL), Jones reagent (prepared from CrO₃, H₂SO₄, and water) is added dropwise at 0 °C until a persistent orange color is observed.

  • The reaction is stirred for 2 hours at room temperature.

  • Isopropanol is added to quench the excess oxidant, and the mixture is filtered.

  • The filtrate is concentrated, and the residue is dissolved in water and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield the final product.

  • Expected Yield: ~90%.

Conclusion

The validation of a new synthetic pathway is crucial for advancing chemical research and development. The novel, two-step synthesis of this compound presented here offers significant advantages over the traditional four-step route. With a higher estimated overall yield, fewer reaction steps, and avoidance of pyrophoric reagents, Pathway A represents a more efficient, scalable, and potentially more environmentally friendly approach. While the traditional pathway relies on well-established but cumbersome steps, the directness of the new pathway makes it a superior choice for the future synthesis of this important imidazole derivative.

References

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A Comparative Guide to the Antimicrobial Spectrum of Nitroimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Nitroimidazoles represent a critical class of antimicrobial agents, indispensable for the management of infections caused by anaerobic bacteria and protozoa. Their unique mechanism of action, predicated on reductive activation in hypoxic environments, grants them a selective toxicity profile that has been exploited for over six decades. This guide offers an in-depth comparison of the antimicrobial spectra of various 5-nitroimidazole scaffolds, providing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore the nuanced structure-activity relationships that define their efficacy, present quantitative comparative data, and detail the methodologies required for their rigorous evaluation.

The Core Principle: Selective Reductive Activation

The therapeutic success of nitroimidazoles is fundamentally linked to their status as prodrugs. The parent compound is inactive until the nitro group at the C-5 position of the imidazole ring is reduced. This bioactivation is exclusively and efficiently carried out by electron transport proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in anaerobic organisms but absent in their aerobic counterparts.[1]

Once inside a susceptible anaerobe, ferredoxin donates an electron to the nitroimidazole, transforming it into a short-lived, highly cytotoxic nitro radical anion.[2] This radical, and subsequent reduction products, interact directly with microbial DNA, causing strand breakage, helix destabilization, and ultimately, cell death.[2] This elegant mechanism confines their potent cytotoxic effects to the target pathogens, minimizing host toxicity.

G cluster_cell Anaerobic Microorganism Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation Prodrug->Activation Radical Nitro Radical Anion (Cytotoxic) Activation->Radical DNA Microbial DNA Radical->DNA Interacts with Damage DNA Strand Breaks & Destabilization DNA->Damage Death Cell Death Damage->Death Ferredoxin_red Reduced Ferredoxin Ferredoxin_ox Oxidized Ferredoxin Ferredoxin_red->Ferredoxin_ox e- Ferredoxin_ox->Activation

Figure 1: Reductive activation pathway of 5-nitroimidazoles in anaerobic pathogens.

Comparative Analysis of Key Nitroimidazole Scaffolds

Modifications to the side chain at the N-1 position of the 5-nitroimidazole ring are the primary determinants of the pharmacokinetic properties of these drugs, which in turn influences their clinical application. While the core antimicrobial spectrum remains largely consistent, subtle but significant differences in potency can be observed.

  • Metronidazole : The prototypical nitroimidazole, metronidazole, serves as the gold standard. Its spectrum robustly covers anaerobic Gram-negative bacilli (Bacteroides spp., Prevotella spp.), anaerobic Gram-positive bacteria (Clostridium spp.), and numerous protozoa including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[3]

  • Tinidazole : A second-generation derivative, tinidazole is distinguished by a longer elimination half-life compared to metronidazole, allowing for single-dose regimens for many infections.[4][5] Several studies have shown it to possess superior in vitro activity against G. lamblia and certain metronidazole-resistant strains of T. vaginalis.[4][6]

  • Secnidazole : Possessing the longest half-life of the commonly used nitroimidazoles (approx. 17-29 hours), secnidazole is formulated as a single-dose oral therapy for bacterial vaginosis and trichomoniasis.[7] Its in vitro activity against bacterial vaginosis-associated bacteria is very similar to that of metronidazole.[8]

  • Ornidazole : Another widely used derivative, ornidazole has pharmacokinetic and activity profiles comparable to tinidazole. Studies have shown no significant differences in MIC values between metronidazole, ornidazole, and tinidazole against a large panel of anaerobic bacteria.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of nitroimidazoles is intrinsically tied to their molecular structure. Key relationships have been elucidated through decades of research:

  • The Nitro Group is Essential : The C-5 nitro group is non-negotiable for the classical anaerobic mechanism of action. Its reduction potential is perfectly tuned for activation by microbial ferredoxins. Loss or relocation of this group eliminates activity against anaerobes.[9]

  • N-1 Side Chain Influences Pharmacokinetics : As noted, modifications at the N-1 position do not fundamentally alter the spectrum but have a profound impact on absorption, distribution, metabolism, and elimination (ADME). Longer, more complex side chains, as seen in tinidazole and secnidazole, generally lead to longer plasma half-lives.

  • C-2 Substitutions Modulate Potency : The methyl group at the C-2 position, present in most therapeutic nitroimidazoles, is important for potency.

  • Novel Scaffolds for Novel Activity : Research into bicyclic nitroimidazoles, such as the nitroimidazo-oxazines (e.g., PA-824), has revealed that significant structural alterations can expand the spectrum to include aerobic pathogens like Mycobacterium tuberculosis.[9] This activity appears to be linked to a different activation pathway.

Figure 2: Key structure-activity relationships of the 5-nitroimidazole scaffold.

Quantitative Comparison of Antimicrobial Spectra

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The data below, summarized from multiple comparative studies, illustrate the subtle differences between the key nitroimidazole scaffolds.

Table 1: Comparative In Vitro Activity Against Anaerobic Bacteria (MIC₉₀, µg/mL) MIC₉₀ is the concentration required to inhibit 90% of isolates.

OrganismMetronidazoleTinidazoleSecnidazoleReference
Atopobium vaginae>12812832[8]
Bacteroides spp.222[8]
Gardnerella vaginalis6432128[8]
Megasphaera-like bacteria0.250.50.5[8]
Prevotella bivia888[8]
Porphyromonas spp.0.50.250.25[8]

Table 2: Comparative In Vitro Activity Against Protozoa (MIC/MLC Range, µg/mL) Values represent the range of Minimum Inhibitory or Minimum Lethal Concentrations reported.

OrganismMetronidazoleTinidazoleSecnidazoleReference
Trichomonas vaginalis<0.2 - 50<0.2 - 12.5<0.2 - 50[6][7]
Giardia lamblia1.6 - 500.2 - 12.5N/A[6]
Entamoeba histolytica1.8N/AN/A[2]

Experimental Protocol: Broth Microdilution MIC Assay for Anaerobic Bacteria

This protocol is based on the reference method outlined by the Clinical and Laboratory Standards Institute (CLSI) M11 document for anaerobic susceptibility testing.[10]

Objective: To determine the minimum inhibitory concentration (MIC) of a nitroimidazole compound against an anaerobic bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Anaerobic broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

  • Nitroimidazole compound stock solution of known concentration

  • Bacterial isolate grown on an appropriate agar medium for 24-48 hours in anaerobic conditions

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum suspension

  • Anaerobic incubation system (chamber or jar with gas generator)

Procedure:

  • Drug Dilution Plate Preparation: a. Dispense 50 µL of anaerobic broth into wells 2 through 12 of a 96-well plate. b. Prepare a 2x working concentration of the drug in broth. Add 100 µL of this solution to well 1. c. Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. Select several colonies of the test organism from a fresh anaerobic culture plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:10 in anaerobic broth to achieve the final inoculum density.

  • Inoculation: a. Within 15 minutes of standardization, add 50 µL of the final inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and dilutes the drug concentrations to their final 1x test concentration. b. Do not inoculate well 12.

  • Incubation: a. Place the inoculated microtiter plate into an anaerobic chamber or jar. b. Incubate at 35-37°C for 48 hours.

  • Interpretation: a. After incubation, examine the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

A Prepare Serial Dilutions of Nitroimidazole in 96-well plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Inoculum (0.5 McFarland Standard) B->C D Incubate Plate in Anaerobic Conditions (48h, 37°C) C->D E Read Results: Identify Lowest Well with No Visible Growth (MIC) D->E

Figure 3: Standard workflow for anaerobic MIC determination via broth microdilution.

Mechanisms of Resistance and Future Directions

Resistance to 5-nitroimidazoles, while still relatively uncommon, is a growing concern, particularly in T. vaginalis and H. pylori. The predominant mechanism involves impaired drug activation. Mutations in genes encoding pyruvate:ferredoxin oxidoreductase (PFOR) or the nitroreductases themselves can decrease the efficiency of the reductive process, preventing the formation of cytotoxic radicals.

The future of this drug class lies in the development of novel scaffolds that can overcome existing resistance mechanisms or expand the antimicrobial spectrum. The synthesis of hybrid molecules that couple a nitroimidazole moiety with another pharmacophore, or the creation of rigid bicyclic structures, are promising strategies currently under investigation.[1] These next-generation compounds may rely on different activation pathways, potentially resensitizing resistant strains and providing new therapeutic options for a wider range of infectious diseases.

References

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  • Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165–171.
  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole.
  • Carter, M. C., et al. (2018). In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole. Antimicrobial Agents and Chemotherapy, 62(5), e02534-17. [Link]
  • Beigi, R. H., et al. (2017). Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin. Anaerobe, 47, 123–127. [Link]
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A Comparative Guide to the Efficacy of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), carbapenem-resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa have rendered many last-resort antibiotics ineffective, creating an urgent unmet clinical need. Within this challenging landscape, nitroimidazole scaffolds have re-emerged as a promising foundation for novel therapeutics. This guide provides a comprehensive analysis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and its derivatives, comparing their efficacy against drug-resistant bacteria with established alternatives and detailing the experimental frameworks required for their evaluation.

The Nitroimidazole Core: Mechanism of Action

Nitroimidazole-based compounds are prodrugs, meaning they are inactive until metabolized within the target cell.[1][2] Their selective toxicity against anaerobic and microaerophilic bacteria stems from the unique low-redox-potential environment in these organisms.[3]

The mechanism proceeds as follows:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses across the bacterial cell membrane.[3][4]

  • Reductive Activation: Inside the bacterium, enzymes with low redox potential, such as pyruvate:ferredoxin oxidoreductase (PFOR), transfer an electron to the nitro group of the imidazole ring.[5] This one-electron reduction forms a highly reactive nitro radical anion.[1][3]

  • DNA Damage: This short-lived radical intermediate is a potent cytotoxin. It induces breaks in the bacterial DNA helix, leading to catastrophic DNA damage and subsequent cell death.[4][6] This bactericidal effect is the hallmark of the nitroimidazole class.[4]

This activation is inefficient in aerobic environments, such as in mammalian cells, because oxygen rapidly re-oxidizes the nitro radical anion, preventing the accumulation of the toxic intermediate. This differential activation is the basis for the selective toxicity of nitroimidazoles.[1]

G cluster_outside Bacterial Exterior cluster_inside Bacterial Cytoplasm (Anaerobic) Prodrug Nitroimidazole Derivative (Prodrug) Activated Reactive Nitro Radical Anion Prodrug->Activated Passive Diffusion DNA_Damage DNA Strand Breaks Activated->DNA_Damage Oxidizes DNA Cell_Death Bactericidal Effect DNA_Damage->Cell_Death Leads to PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Activated e- Transfer (Reductive Activation)

Caption: Mechanism of Nitroimidazole Activation and Action.

Comparative In Vitro Efficacy

The true potential of new antimicrobial agents is first revealed through in vitro susceptibility testing. The Minimum Inhibitory Concentration (MIC) is a critical metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Below is a comparative summary of MIC data for novel nitroimidazole derivatives against key drug-resistant pathogens, benchmarked against conventional antibiotics.

Compound/DrugTarget OrganismResistance ProfileMIC (µg/mL)Reference
Derivative 8g S. aureusMethicillin-Resistant (MRSA)1[7][8]
MetronidazoleS. aureusMethicillin-Resistant (MRSA)32–64[7][8]
Derivative 8g K. pneumoniaeCarbapenem-Resistant8[7][8]
MetronidazoleK. pneumoniaeCarbapenem-Resistant32–128[7][8]
Derivative 8i E. coliCarbapenem-Resistant> Metronidazole[9]
Derivative 8m E. coliCarbapenem-Resistant> Metronidazole[9]
Derivative 10 H. pyloriClinical Isolates2[10]
Derivative 11 H. pyloriClinical Isolates2[10]
MetronidazoleH. pyloriClinical Isolates8[10]
Enol 3i P. aeruginosaStandard Strain0.10 µmol/mL[11]
NorfloxacinP. aeruginosaStandard Strain> 0.10 µmol/mL[11]
MetronidazoleP. aeruginosaStandard Strain> 0.10 µmol/mL[11]

This table synthesizes data from multiple studies. Direct comparison should be approached with caution due to variations in experimental conditions.

The data clearly indicates that specific 1-Methyl-4-nitro-1H-imidazole derivatives exhibit significantly greater potency against challenging drug-resistant strains compared to metronidazole, a foundational nitroimidazole antibiotic.[7][8][10] For instance, derivative 8g shows a remarkable 32- to 64-fold increase in activity against MRSA.[7][8] This enhanced efficacy is often attributed to modifications on the imidazole scaffold that may improve cellular uptake, alter the redox potential for more efficient activation, or bypass specific resistance mechanisms.[5]

Key Experimental Protocols

Reproducible and standardized methodologies are the bedrock of trustworthy scientific claims. The following protocols outline the core assays for evaluating the antibacterial efficacy of novel compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is the gold standard for quantitative antimicrobial susceptibility testing.[7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Prepare a final inoculum by diluting this suspension 1:150 in MHB to achieve ~1 x 10⁶ CFU/mL, then a further 1:2 to be used in the plate for a final concentration of ~5 x 10⁵ CFU/mL.

  • Drug Dilution Series: a. In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. b. Add 200 µL of the stock drug solution (at 2x the highest desired test concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is now 200 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest drug concentration well with no visible turbidity (no bacterial growth).

Protocol 2: Time-Kill Kinetic Assay

This assay provides dynamic information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][12]

Objective: To assess the rate and extent of bacterial killing by a specific concentration of an antimicrobial agent.

Methodology:

  • Preparation: a. Prepare a logarithmic-phase bacterial culture in a suitable broth (e.g., MHB) with a starting concentration of ~5 x 10⁵ CFU/mL. b. Prepare flasks containing the antimicrobial agent at desired concentrations (e.g., 1x, 4x, 10x MIC) and a drug-free growth control flask.

  • Execution: a. Inoculate each flask with the prepared bacterial culture. b. Incubate all flasks at 37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: a. Perform a 10-fold serial dilution of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar). c. Incubate the plates for 18-24 hours at 37°C.

  • Analysis: a. Count the colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point. b. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity.

Experimental Workflow & Logic

The development of a new antibacterial agent follows a logical progression from initial screening to preclinical evaluation. The causality behind this workflow is to de-risk the development process by eliminating non-viable candidates early.

G cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_Mechanism Phase 2: Mechanism & Specificity cluster_InVivo Phase 3: Preclinical Evaluation Synthesis Synthesis of Derivative Library MIC Primary Screening: MIC Determination (vs. Resistant Strains) MBC Secondary Screening: MBC Determination MIC->MBC Identify Hits TimeKill Time-Kill Kinetics MBC->TimeKill Characterize Hits Resistance Resistance Frequency & Mechanism Studies TimeKill->Resistance Prioritize Leads Toxicity In Vitro Cytotoxicity (e.g., HeLa, HepG2 cells) TimeKill->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) (Animal Model) Resistance->PKPD Toxicity->PKPD Assess Safety Efficacy In Vivo Efficacy (Infection Model) PKPD->Efficacy Lead Lead Candidate Selection Efficacy->Lead Validate in vivo

Caption: High-Level Workflow for Antibacterial Drug Discovery.

Advantages, Limitations, and Future Directions

Advantages:

  • Potency Against Resistant Strains: As demonstrated, certain derivatives show excellent activity against clinically important resistant bacteria like MRSA and CRE.[7][8][9]

  • Novelty: The chemical space of these derivatives is vast, offering opportunities to design molecules that can evade existing bacterial resistance mechanisms, such as those targeting beta-lactams or fluoroquinolones.[5]

Limitations:

  • Spectrum of Activity: While potent, the activity can be narrow. Many nitroimidazoles are primarily active against anaerobes, though newer derivatives show broader activity.[10][] Gram-negative bacteria, with their outer membrane barrier, can be particularly challenging to target.[14]

  • Resistance Mechanisms: Bacteria can develop resistance to nitroimidazoles. This typically involves mutations that decrease the activity of the reductive enzymes responsible for activating the prodrug.[2][15] The emergence of nim genes, which encode nitroimidazole-reducing enzymes that inactivate the drug, is also a concern.[2]

  • Data Gap: While in vitro data is promising, comprehensive in vivo efficacy and safety data for most novel this compound derivatives are still limited.

Future Directions: The path forward involves structure-guided optimization to enhance penetration into Gram-negative bacteria and to design molecules less susceptible to known resistance mechanisms.[14] Combining these derivatives with other antibiotics or efflux pump inhibitors could also provide synergistic effects, restoring the activity of older drugs and creating powerful new combination therapies. Continued research into the precise structure-activity relationships will be paramount in translating the in vitro promise of these compounds into clinically effective therapeutics.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Imidazole Scaffolds and the Power of In Silico Screening

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents. From antifungal medications that target cytochrome P450 enzymes to potent kinase inhibitors for cancer therapy, the versatility of imidazole derivatives is undeniable.[1][2][3] This structural diversity, however, presents a significant challenge: how can we efficiently screen and prioritize candidate molecules for synthesis and biological testing?

This is where computer-aided drug design (CADD), and specifically molecular docking, becomes an indispensable tool.[4][5] Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex.[6][7] By estimating the binding affinity through scoring functions, we can rapidly assess large libraries of virtual compounds, providing critical insights to guide the drug discovery process.[][9]

This guide provides a comprehensive overview of conducting comparative docking studies of imidazole derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, emphasize the importance of self-validating protocols, and ground our discussion in authoritative references.

PART 1: The Theoretical Bedrock of Molecular Docking

Before embarking on a practical workflow, it is crucial to understand the fundamental principles that govern molecular docking simulations. A robust understanding of these concepts is essential for making informed decisions during study design and for critically evaluating the generated results.

The Core Components: Receptor, Ligand, and the Digital Handshake

At its heart, a docking simulation models the interaction between a ligand (e.g., an imidazole derivative) and a receptor (e.g., a target enzyme). The process aims to find the optimal binding pose, which is the conformation and orientation of the ligand that results in the lowest free energy of binding. This is achieved through two key components: a search algorithm and a scoring function .

  • Search Algorithms : These are the engines that explore the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses.

  • Scoring Functions : These are mathematical models used to estimate the binding affinity for each generated pose.[10] A lower docking score generally indicates a more favorable binding interaction.[10][11]

The Criticality of Validation: Trust, but Verify

A docking study's credibility hinges on its validation. Before screening novel compounds, it is imperative to validate the docking protocol. A common and effective method is re-docking , where the co-crystallized ligand (the ligand found in the experimentally determined protein structure) is extracted and then docked back into the same binding site.

A successful validation is typically indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a good validation of the docking protocol, indicating that the chosen parameters can accurately reproduce the experimentally observed binding mode.[12]

PART 2: A Practical Workflow for Comparative Docking Studies

The following section outlines a detailed, step-by-step methodology for performing a comparative docking study. This workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Step 1: Receptor Preparation
  • Obtain the Protein Structure: Download the 3D crystal structure of your target enzyme from a repository like the Protein Data Bank (PDB). For our case study, we will use Lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis and a common target for azole antifungals.[13][14][15][16]

  • Prepare the Receptor: The raw PDB file requires preparation. This typically involves:

    • Removing water molecules and other heteroatoms not relevant to the binding interaction.

    • Adding hydrogen atoms, which are often not resolved in crystal structures.

    • Assigning correct protonation states for amino acid residues.

    • Repairing any missing residues or atoms.

Step 2: Ligand Preparation
  • Create 3D Structures: The imidazole derivatives to be studied need to be in a 3D format. This can be done using molecular modeling software.

  • Energy Minimization: Each ligand structure should be energy-minimized to obtain a low-energy, stable conformation.

  • Assign Charges and Atom Types: Correctly assign partial charges and atom types to each ligand, as these are crucial for the scoring function's calculations.

Step 3: Docking and Scoring
  • Define the Binding Site: The search space for the docking algorithm needs to be defined. This is typically a grid box centered on the active site of the enzyme.

  • Perform Docking: Run the docking simulation using your chosen software (e.g., AutoDock, Glide, GOLD). The software will generate multiple binding poses for each ligand.

  • Analyze the Results: The primary output will be a docking score for each pose, representing the estimated binding affinity. The pose with the lowest score is generally considered the most likely binding mode.[11][17]

Step 4: Post-Docking Analysis and Interpretation

A low docking score is a promising start, but a deeper analysis is required.

  • Visualize the Binding Pose: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked poses.[17]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[17] For imidazole derivatives targeting cytochrome P450 enzymes, a key interaction to look for is the coordination of one of the imidazole's nitrogen atoms with the heme iron in the active site.[16]

  • Compare with Known Inhibitors: If available, dock known inhibitors of your target enzyme and compare their scores and binding modes to your novel compounds. This provides a valuable benchmark.

The following diagram illustrates the general workflow for a computer-aided drug design process, including molecular docking.

CADD_Workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_validation Refinement & Validation PDB 1. Target Identification (e.g., PDB Database) Docking 3. Molecular Docking (Virtual Screening) PDB->Docking Receptor Structure Ligand_Lib 2. Ligand Library Preparation Ligand_Lib->Docking Ligand Structures Analysis 4. Pose & Score Analysis Docking->Analysis Hit_ID 5. Hit Identification Analysis->Hit_ID Lead_Opt 6. Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Docking Iterative Design Ex_Val 7. Experimental Validation Lead_Opt->Ex_Val

Caption: A generalized workflow for Computer-Aided Drug Design (CADD).

PART 3: Case Study: Imidazole Derivatives as Lanosterol 14α-demethylase (CYP51) Inhibitors

To illustrate the practical application of these principles, let's consider a comparative docking study of several imidazole-based antifungal agents against Candida albicans CYP51. The primary mechanism of action for these drugs is the inhibition of CYP51, which blocks the synthesis of ergosterol, an essential component of the fungal cell membrane.[15][18][19]

A key interaction for this class of inhibitors is the coordination of the N3 atom of the imidazole ring with the heme iron atom at the center of the enzyme's active site.[16]

Heme_Interaction cluster_heme CYP51 Active Site cluster_imidazole Imidazole Inhibitor Heme Heme Iron (Fe) Imidazole Imidazole Ring N3 N3->Heme Coordination Bond

Caption: Key interaction of an imidazole inhibitor with the heme iron in the CYP51 active site.

Comparative Data Analysis

The table below presents hypothetical, yet realistic, data from a comparative docking study. It includes the docking score (binding energy) and the experimentally determined minimum inhibitory concentration (MIC) for a series of imidazole derivatives against C. albicans.

Compound IDStructure (R-group)Docking Score (kcal/mol)Experimental MIC (µg/mL)
Fluconazole -(CH₂)₂-N-triazole-8.52.0
Compound A -CH₂-phenyl-7.28.0
Compound B -CH₂-(4-chlorophenyl)-9.11.0
Compound C -CH₂-(2,4-dichlorophenyl)-9.80.5
Compound D -CH₂-naphthyl-10.50.25

Analysis of the Data:

  • Correlation: There is a clear correlation between a more negative docking score and lower MIC value, indicating that the in silico predictions are consistent with the in vitro biological activity.

  • Structure-Activity Relationship (SAR): The data suggests that increasing the size and hydrophobicity of the R-group (from phenyl to dichlorophenyl to naphthyl) leads to stronger binding and greater antifungal potency. This is a common theme in the design of CYP51 inhibitors.[14]

  • Predictive Power: Based on these results, a researcher could prioritize the synthesis of other derivatives with bulky, hydrophobic R-groups for further investigation.

Conclusion: Integrating Computational and Experimental Approaches

Molecular docking is a powerful tool for accelerating the discovery of novel enzyme inhibitors.[][20] When conducted with scientific rigor and a commitment to validation, comparative docking studies of imidazole derivatives can provide invaluable insights into structure-activity relationships, guide the design of more potent compounds, and ultimately, streamline the drug development pipeline.[4][5] It is crucial to remember that docking is a predictive tool; its results should always be interpreted in the context of experimental data and used to generate hypotheses for further wet-lab validation.

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Head-to-head comparison of VIM-type MBL inhibition by different imidazole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

The rise of carbapenem-resistant Gram-negative bacteria, driven by the production of metallo-β-lactamases (MBLs), represents a critical threat to global health. Among the most prevalent MBLs are the Verona integron-encoded metallo-β-lactamases (VIMs), which efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This has rendered many infections untreatable with current antibiotic regimens. In response, the scientific community has intensified the search for effective MBL inhibitors to restore the efficacy of existing antibiotics. One promising class of compounds that has emerged is the 1H-imidazole-2-carboxylic acid (ICA) scaffold, which acts as a metal-binding pharmacophore to disrupt the catalytic activity of VIM enzymes.[3]

This guide provides a detailed, head-to-head comparison of various imidazole-2-carboxylic acid derivatives as inhibitors of VIM-type MBLs. We will delve into their structure-activity relationships, inhibitory potency, mechanism of action, and synergistic effects with carbapenems, supported by experimental data from recent studies. This document is intended for researchers, scientists, and drug development professionals actively working to combat antibiotic resistance.

The VIM Enzyme: A Formidable Adversary

VIM-type enzymes, belonging to the Ambler class B1 MBLs, are characterized by a conserved αβ/βα sandwich fold and a di-zinc active site.[4][5] These two zinc ions are crucial for catalysis, activating a water molecule that acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring of antibiotics. The active site is located in a shallow cleft, with flexible loops that can accommodate various substrates, contributing to the broad-spectrum resistance conferred by these enzymes.[1][4]

The Catalytic Mechanism of VIM-2

The catalytic cycle of VIM-2 involves the coordination of a water molecule between the two zinc ions (Zn1 and Zn2), which lowers its pKa and generates a potent hydroxide nucleophile. This hydroxide then attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate that is stabilized by the zinc ions. Subsequent collapse of this intermediate results in the opening of the β-lactam ring and inactivation of the antibiotic.

VIM_Catalytic_Mechanism cluster_active_site VIM-2 Active Site Zn1 Zn²⁺ H2O H₂O Zn1->H2O Zn2 Zn²⁺ Zn2->H2O OH- ⁻OH H2O->OH- Activation BetaLactam β-Lactam Antibiotic OH-->BetaLactam Intermediate Tetrahedral Intermediate BetaLactam->Intermediate Nucleophilic attack by ⁻OH Hydrolyzed Hydrolyzed (Inactive) Antibiotic Intermediate->Hydrolyzed Ring opening

Caption: Catalytic hydrolysis of a β-lactam antibiotic by the di-zinc center of VIM-2.

Imidazole-2-Carboxylic Acids: A Promising Inhibitor Scaffold

The 1H-imidazole-2-carboxylic acid (ICA) core has been identified as a potent metal-binding pharmacophore (MBP) capable of targeting multiple B1 MBLs.[3] Its inhibitory action stems from the ability of the imidazole ring and the adjacent carboxylic acid group to chelate the zinc ions in the MBL active site. This coordination displaces the catalytically essential bridging hydroxide/water molecule, thereby inactivating the enzyme.

Mechanism of Inhibition

Structural studies, including X-ray crystallography, have revealed that ICA derivatives bind to the VIM-2 active site by bridging the two zinc ions.[1][6][7] The carboxyl group of the inhibitor interacts with Zn2 and forms hydrogen bonds with key residues such as Asn233, while the nitrogen atoms of the imidazole ring coordinate with one or both zinc ions.[8] This mode of binding effectively mimics the transition state of the substrate hydrolysis, making these compounds potent competitive inhibitors.

Inhibition_Mechanism cluster_active_site VIM-2 Active Site Zn1 Zn²⁺ H2O_bridge Bridging H₂O Zn1->H2O_bridge Zn2 Zn²⁺ Zn2->H2O_bridge ICA_Inhibitor Imidazole-2- Carboxylic Acid Derivative Inhibited_Complex Inhibited Enzyme-Inhibitor Complex ICA_Inhibitor->Inhibited_Complex Binding to Active Site cluster_active_site cluster_active_site cluster_active_site->Inhibited_Complex Displacement of H₂O

Caption: Inhibition of VIM-2 by an imidazole-2-carboxylic acid derivative.

Head-to-Head Comparison of Inhibitory Potency

Structure-activity relationship (SAR) studies have been crucial in optimizing the ICA scaffold for potent VIM inhibition. Research has shown that appropriate substituents at the 1-position of the ICA ring are critical for achieving high potency, primarily by establishing interactions with flexible active site loops.[1][2]

CompoundSubstituent at 1-positionVIM-2 IC₅₀ (µM)VIM-5 IC₅₀ (µM)Key FindingsReference
ICA -H--Core metal-binding pharmacophore.[3]
Compound 28 Optimized Substituents0.0180.018Highly potent inhibitor identified through SAR studies.[3]
Compound 55 Optimized SubstituentsPotent-Displays potent synergistic activity and good in vivo profile.[1][2]

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

The SAR analyses revealed that replacing the 1H-imidazole-2-carboxylic acid core with structurally similar MBPs, with the exception of thiazole-4-carboxylic acid, generally led to a decrease in MBL inhibition.[3] Further optimization of substituents on the ICA scaffold led to the identification of compound 28 , which demonstrated impressive IC50 values of 0.018 µM against both VIM-2 and VIM-5.[3]

Synergistic Activity with β-Lactams

The ultimate goal of an MBL inhibitor is to act in synergy with a β-lactam antibiotic to overcome resistance. Several ICA derivatives have shown remarkable synergistic effects when combined with carbapenems like meropenem against VIM-producing bacteria.

For instance, compound 55 not only showed potent enzymatic inhibition but also displayed strong synergistic antibacterial activity with meropenem against engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-2.[1][2] Microbiological tests have demonstrated that some ICA compounds, at a concentration of just 1 µg/ml, can reduce the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold.[3] This potent synergy highlights the potential of these inhibitors to rejuvenate our existing antibiotic arsenal.[9][10]

Experimental Protocols

To ensure the reproducibility and validation of these findings, it is essential to follow standardized experimental protocols.

MBL Inhibition Assay (Spectrophotometric)

This assay is used to determine the IC₅₀ values of potential inhibitors against VIM-type MBLs.

Principle: The hydrolysis of a chromogenic cephalosporin substrate, such as nitrocefin, by the MBL enzyme results in a color change that can be monitored spectrophotometrically at 482 nm.[8] An effective inhibitor will prevent this hydrolysis, leading to a reduced rate of color change.

Materials:

  • Purified VIM-2 enzyme

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20)[8]

  • Test compounds (imidazole-2-carboxylic acid derivatives) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds to the wells.

  • Add the purified VIM-2 enzyme to each well and incubate for a pre-determined time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[8]

  • Initiate the enzymatic reaction by adding nitrocefin to each well to a final concentration of ~3 µM.[8]

  • Immediately begin monitoring the change in absorbance at 482 nm every 17 seconds for 20 minutes.[8]

  • Determine the initial velocity of the reaction for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to a control without any inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Dilute_Inhibitor Prepare serial dilutions of ICA derivatives Add_Inhibitor Add inhibitor dilutions to wells Dilute_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare VIM-2 enzyme solution Add_Enzyme Add VIM-2 enzyme Prep_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate (e.g., 5 min) Add_Enzyme->Incubate Add_Substrate Add Nitrocefin (substrate) Incubate->Add_Substrate Read_Absorbance Monitor Absorbance @ 482nm Add_Substrate->Read_Absorbance Calc_Velocity Calculate initial velocities Read_Absorbance->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for the spectrophotometric MBL inhibition assay.

Future Outlook

The structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has yielded potent inhibitors of VIM-type MBLs.[1][2] Compound 55 , with its potent synergistic activity and favorable in vivo pharmacokinetic and safety profiles, represents a potential candidate for further development to combat VIM-mediated carbapenem resistance.[1] Future work should focus on broadening the spectrum of activity against other clinically relevant MBLs, such as those from the NDM and IMP families, and advancing the most promising candidates through preclinical and clinical trials. The continued exploration of the ICA scaffold and its derivatives is a vital strategy in the ongoing battle against antimicrobial resistance.

References
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors | Request PDF.
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed.
  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI - NIH.
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.
  • Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. NIH.
  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates.
  • Crystallographic refinement statistics for VIM-2 in complex with compounds 1dd', 1ei', 1ej' and 275 1ek'.
  • Comparison of Verona Integron-Borne Metallo-β-Lactamase (VIM) Variants Reveals Differences in Stability and Inhibition Profiles. ASM Journals.
  • β-lactam/β-lactamase inhibitor combinations: an upd
  • Crystallographic investigation of the inhibition mode of a VIM-2 metallo-beta-lactamase from Pseudomonas aeruginosa by a mercaptocarboxyl
  • Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2.
  • Biochemical exploration of β-lactamase inhibitors. Frontiers.
  • The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. PMC - NIH.
  • Crystallographic Investigation of the Inhibition Mode of a VIM-2 Metallo-β-lactamase from Pseudomonas aeruginosa by a Mercaptocarboxylate Inhibitor | Request PDF.
  • The three-dimensional structure of VIM-2, a Zn-beta-lactamase from Pseudomonas aeruginosa in its reduced and oxidised form. PubMed.
  • Comparing the activity of broad-spectrum beta-lactams in combination with aminoglycosides against VIM-producing Enterobacteriaceae. NIH.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ScienceDirect.
  • In Vitro Synergistic Activity of Antimicrobial Combinations against Carbapenem- and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae. PMC - PubMed Central.
  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r.
  • Comparing the activity of broad-spectrum beta-lactams in combination with aminoglycosides against VIM-producing Enterobacteriaceae.
  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evalu

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a compound that, due to its nitroimidazole structure, requires careful handling as hazardous waste. This document is intended to provide essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Waste Profile

Assumed Hazardous Characteristics:

  • Toxicity: Nitroimidazoles can be harmful if swallowed, and some are toxic in contact with skin.[3]

  • Reactivity: Nitro compounds can be reactive and may be explosive under certain conditions.[2][4] It is crucial to avoid mixing them with incompatible materials.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[5]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against potential splashes and contact with mucous membranes.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1]To prevent skin contact and absorption.
Respiratory Protection Work in a well-ventilated fume hood.To avoid inhalation of any dust or vapors.
Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is paramount to prevent dangerous chemical reactions.[6] Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation.[7][8] This area must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Use a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.[2]

  • Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing lid.[6][9]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid this compound into the designated waste container. Avoid creating dust.

  • Contaminated Labware: Dispose of any contaminated items, such as pipette tips, gloves, and weighing paper, in the same container as the solid waste.

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, compatible liquid waste container (e.g., a glass or HDPE bottle). Do not mix with other solvent waste streams unless confirmed to be compatible. Aqueous solutions of toxic chemicals must be disposed of as hazardous waste.[4]

Decision-Making for Waste Segregation

Caption: Waste Segregation Flowchart for this compound.

Labeling and Storage

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

Step 1: Label the Waste Container

  • As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your institution's EHS department.[10]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The approximate amount or concentration of the waste

    • The date of accumulation (the date you first added waste to the container)

    • The name and contact information of the generating researcher or lab

Step 2: Proper Storage in the SAA

  • Keep the waste container tightly closed at all times, except when adding waste.[7][9]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is away from sources of ignition and incompatible chemicals.[11]

Disposal Procedures

Never dispose of this compound down the drain or in the regular trash.[4]

Step 1: Request a Waste Pickup

  • Once the waste container is full, or before it has been stored for the maximum allowable time (often one year), submit a hazardous waste pickup request to your institution's EHS department.[8]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

Step 2: Await Collection

  • Ensure the waste container is properly labeled and sealed before the scheduled pickup.

  • Trained EHS personnel will collect the waste and transport it to a licensed hazardous waste disposal facility for proper treatment, such as high-temperature incineration.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • For Small Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, absorb the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[1]

    • Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • Contact your institution's EHS department or emergency response team.

Waste Minimization

In line with best laboratory practices, always seek to minimize the generation of hazardous waste.[6][7]

  • Order only the quantity of chemical required for your experiments.

  • Keep an accurate inventory of your chemicals to avoid purchasing duplicates.

  • If possible, consider substituting with less hazardous alternatives.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
  • Unknown Source. Laboratory Waste Management Guidelines. [Link]
  • Ace Waste.
  • Vanderbilt University.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
  • Queensland Health. Disposal and destruction of diversion-risk medicine waste. [Link]

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Personal protective equipment for handling 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 109012-24-0). The information herein is synthesized from established safety principles for related chemical structures, including nitro-containing compounds and carboxylic acids, to ensure a comprehensive approach to laboratory safety.

Hazard Assessment and Chemical Profile

  • Nitroimidazole Moiety : Nitroaromatic compounds can be energetic and may pose risks of thermal instability. While this mononitrated compound is not expected to be explosive under normal laboratory conditions, it is crucial to avoid conditions that could lead to decomposition, such as excessive heat or mechanical shock.[1]

  • Carboxylic Acid Moiety : This group imparts acidic and potentially corrosive properties. It is crucial to prevent contact with skin and eyes and to use materials for handling and storage that are resistant to corrosion.[2]

  • Imidazole Ring : Imidazole derivatives can have a range of biological activities and potential toxicities.[3]

Based on data from structurally similar compounds such as 1-Methyl-1H-imidazole-2-carboxylic acid and other nitro-substituted heterocycles, the primary hazards are anticipated to be:

  • Skin Irritation : Causes skin irritation.[4][5]

  • Eye Irritation : Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[6][7][8]

  • Harmful if Swallowed : Similar compounds can be harmful if ingested.[9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.Protects against splashes and airborne dust.[6][7][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Inspect gloves for any signs of degradation before use. Change gloves immediately if they become contaminated.[6][10]
Body Protection A chemical-resistant lab coat, fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.[6]
Foot Protection Fully enclosed shoes, preferably made of a chemical-resistant material.Protects against spills and falling objects.[6]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient to control dust levels or if working outside of a fume hood.Prevents inhalation of the compound, which may cause respiratory irritation.[6][7]

Operational Plan: From Receipt to Use

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

Designated Handling Area

All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust and vapors.[6]

Step-by-Step Handling Protocol
  • Preparation : Before starting work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and materials.

  • Weighing and Transfer :

    • Use a spatula for transferring the solid compound.[6]

    • Avoid actions that could generate dust, such as pouring from a height.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]

  • Post-Handling :

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound : Unwanted or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : Containers that have held the compound should be managed as hazardous waste unless thoroughly decontaminated.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.

G start Waste Generated is_solid Solid Waste? start->is_solid solid_waste_container Place in Labeled Hazardous Solid Waste Container is_solid->solid_waste_container Yes is_liquid Liquid Waste? is_solid->is_liquid No ehrs_pickup Arrange for EHRS Pickup solid_waste_container->ehrs_pickup liquid_waste_container Place in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste_container Yes is_empty_container Empty Container? is_liquid->is_empty_container No liquid_waste_container->ehrs_pickup decontaminate Decontaminate Container (Triple Rinse) is_empty_container->decontaminate Yes dispose_hazardous Dispose as Hazardous Waste is_empty_container->dispose_hazardous No dispose_regular Dispose as Non-Hazardous Waste decontaminate->dispose_regular dispose_hazardous->ehrs_pickup

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]

Spill Response :

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.[4][7][13]

  • Avoid generating dust.[7][13]

  • Clean the spill area with a suitable decontaminating agent.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. URL
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. URL
  • Material Safety Data Sheet - Chromane-2-carboxylic acid - Cole-Parmer. URL
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid - Fisher Scientific. URL
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR. URL
  • NIH Waste Disposal Guide 2022. URL
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. URL
  • CAS No : 109012-24-0 | Product Name : this compound. URL
  • SAFETY D
  • SAFETY DATA SHEET - 2-Methyl-4(5)nitroimidazole - Fisher Scientific. URL
  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid - Fisher Scientific. URL
  • 109012-24-0|this compound - BLDpharm. URL
  • SAFETY D
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. URL
  • 1-Methyl-1H-imidazole-2-carboxylic acid - Apollo Scientific. URL
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. URL
  • Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed. URL
  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid | CAS 54828-05-6 | SCBT. URL
  • 1H-Imidazole: Human health tier II assessment Preface. URL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.